Technical Documentation Center

2-Bromo-1-(4-octylphenyl)ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-1-(4-octylphenyl)ethanone
  • CAS: 64068-76-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) in Advanced API Synthesis

Executive Summary In the landscape of modern pharmaceutical synthesis, the strategic selection of bifunctional building blocks dictates the efficiency, scalability, and atom economy of the entire synthetic route. 2-Bromo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, the strategic selection of bifunctional building blocks dictates the efficiency, scalability, and atom economy of the entire synthetic route. 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) stands as a premier electrophilic synthon, primarily utilized in the parallel synthesis of the blockbuster immunomodulator Fingolimod (FTY720)[1].

As an α-bromoketone featuring a highly lipophilic para-octyl tail, this molecule perfectly bridges the gap between lipophilic structural requirements and the need for a highly reactive site for carbon-carbon bond formation. This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, mechanistic utility, and validated synthetic protocols surrounding this critical intermediate.

Physicochemical Profiling

Understanding the physical and chemical boundaries of 2-Bromo-1-(4-octylphenyl)ethanone is critical for optimizing reaction conditions, particularly concerning its thermal stability and solubility profile in anhydrous environments[2].

PropertyValue / Description
Chemical Name 2-Bromo-1-(4-octylphenyl)ethanone
Common Synonyms 4-octylphenacyl bromide; 2-Bromo-4'-octylacetophenone
CAS Registry Number 64068-76-4
Molecular Formula C₁₆H₂₃BrO
Molecular Weight 311.26 g/mol
Appearance Off-white to pale yellow crystalline solid / viscous liquid
Reactivity Profile Potent electrophile (Sₙ2 susceptible); Lachrymator
Primary End Use Fingolimod HCl (API) precursor

Mechanistic Role in Drug Development: The Fingolimod Paradigm

Fingolimod is a structural analogue of sphingosine and acts as a nonselective agonist of the sphingosine-1-phosphate (S1P) receptor, preventing lymphocyte emigration from secondary lymphatic organs—a vital mechanism in treating Multiple Sclerosis (MS)[3].

The pharmacophore of Fingolimod requires two distinct domains: a hydrophilic 2-amino-1,3-propanediol "head" and a lipophilic octylphenyl "tail"[3]. 2-Bromo-1-(4-octylphenyl)ethanone serves as the foundational lipophilic tail[1]. Mechanistically, the presence of the adjacent carbonyl group significantly lowers the energy of the carbon-bromine σ∗ antibonding orbital (LUMO). This renders the α -carbon exceptionally susceptible to nucleophilic attack. In the synthesis of Fingolimod, this property is exploited via an Sₙ2 alkylation with the enolate of diethyl acetamidomalonate, effectively coupling the lipophilic tail to the precursor of the polar head group[4][5].

Pathway Visualization

FingolimodSynthesis N1 Octylbenzene N2 Bromoacetyl Bromide + AlCl3 (0-5 °C) N1->N2 N3 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) N2->N3 Friedel-Crafts Acylation N4 Diethyl Acetamidomalonate + Base (Alkylation) N3->N4 N5 Intermediate: Diethyl 2-acetamido-2-[2-(4-octylphenyl) -2-oxoethyl]malonate N4->N5 SN2 Substitution N6 Reduction & Deprotection (NaBH4, HCl) N5->N6 N7 Fingolimod (FTY720) S1P Receptor Modulator N6->N7 Global Deprotection

Synthetic pathway of Fingolimod utilizing 2-Bromo-1-(4-octylphenyl)ethanone as a key intermediate.

Experimental Workflows & Self-Validating Protocols

As an application scientist, I emphasize that successful synthesis relies on rigorous environmental control. The following protocols are designed as self-validating systems where visual and thermal cues confirm mechanistic progression.

Protocol A: Regioselective Friedel-Crafts Acylation

Objective: Synthesize 2-Bromo-1-(4-octylphenyl)ethanone from octylbenzene[1][5]. Causality Focus: The para-selectivity is driven by the steric bulk of the octyl group. However, strict temperature control (0–5 °C) is mandatory to kinetically trap the para-isomer and prevent thermodynamic equilibration to the meta-isomer or polyacylation.

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an argon inlet. Moisture must be rigorously excluded to prevent the degradation of the Lewis acid catalyst (AlCl₃).

  • Substrate Loading: Charge the flask with octylbenzene (1.0 eq) and anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) as the solvent. Chill the reaction matrix to 0–5 °C using an ice-brine bath.

  • Electrophile Introduction: Add bromoacetyl bromide (1.1 eq) to the chilled solution. Note: Bromoacetyl chloride can also be used, but the bromide yields a more reactive final product for the subsequent Sₙ2 step[1].

  • Catalyst Addition: Introduce anhydrous Aluminum Chloride (AlCl₃) (1.2 eq) in small portions over 45 minutes.

    • Self-Validation: The reaction mixture will transition to a deep red/brown complex, and HCl/HBr gas evolution will be observed. The slow addition is critical to manage the violent exotherm.

  • Maturation: Allow the reaction to stir at 0–5 °C for 2 hours, then slowly warm to room temperature for an additional 1 hour to ensure complete conversion.

  • Quenching: Pour the mixture over crushed ice containing 1M HCl to break down the aluminum complex. Extract the aqueous layer with DCM, wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced vacuo.

Protocol B: Sₙ2 Alkylation to Form the Fingolimod Precursor

Objective: Couple 2-Bromo-1-(4-octylphenyl)ethanone with diethyl acetamidomalonate[4][5]. Causality Focus: A mild base is utilized to deprotonate the acidic methine proton of the malonate without causing base-catalyzed hydrolysis of the ester groups or the degradation of the sensitive α -bromoketone.

  • Enolate Formation: In a dry flask, dissolve diethyl acetamidomalonate (1.1 eq) in anhydrous ethanol or DMF. Add anhydrous Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt) (1.2 eq) and stir for 30 minutes at room temperature to generate the enolate.

  • Coupling: Dissolve 2-Bromo-1-(4-octylphenyl)ethanone (1.0 eq) in a minimum amount of the chosen solvent and add it dropwise to the enolate solution.

  • Reaction Progression: Heat the mixture to 60 °C for 4–6 hours.

    • Self-Validation: The precipitation of KBr (or NaBr) as a fine white solid serves as a visual confirmation that the Sₙ2 displacement is occurring.

  • Isolation: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The resulting intermediate (Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]malonate) can be purified via recrystallization[4].

Analytical Validation & Quality Control

To ensure the integrity of 2-Bromo-1-(4-octylphenyl)ethanone before proceeding to the alkylation step, the following analytical benchmarks must be met:

  • ¹H NMR (CDCl₃): The defining signature is a sharp singlet integrating to 2 protons at approximately δ 4.40 ppm , corresponding to the -CH₂-Br group. The aromatic region will display a classic AA'BB' pseudo-quartet (two doublets around δ 7.2 and 7.9 ppm), confirming strict para-substitution.

  • HPLC: A purity of >98% (Area %) is required. The presence of the ortho-isomer or unreacted octylbenzene will severely depress the yield of the subsequent malonate coupling due to steric hindrance and stoichiometry imbalances.

Safety, Toxicity, and Handling Insights

As an α -bromoketone, 2-Bromo-1-(4-octylphenyl)ethanone is a potent alkylating agent and a severe lachrymator (tear-producing agent).

  • Handling: All operations must be conducted in a high-velocity fume hood. Double-gloving with nitrile is mandatory, as the lipophilic octyl tail enhances dermal penetration.

  • Decontamination: Glassware contaminated with this compound should never be washed directly with water or standard solvents. It must first be quenched in a bath of 5% sodium thiosulfate or a dilute amine solution (e.g., ethanolamine) to irreversibly destroy the reactive alkylating moiety.

References

  • [2] 64068-76-4| Chemical Name : 2-Bromo-1-(4-octylphenyl)ethanone - Pharmaffiliates. URL:[Link]

  • [1] HU230806B1 - Process for the production of fingolimod hydrochloride - Google Patents. URL:

  • [3] Practical synthesis of fingolimod from diethyl acetamidomalonate - RSC Advances (RSC Publishing). URL:[Link]

  • [5] (PDF) Practical synthesis of fingolimod from diethyl acetamidomalonate - ResearchGate. URL: [Link]

Sources

Exploratory

2-Bromo-1-(4-octylphenyl)ethanone molecular weight

An In-depth Technical Guide to 2-Bromo-1-(4-octylphenyl)ethanone for Drug Discovery Professionals This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-1-(4-octylphenyl)ethanone for Drug Discovery Professionals

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-Bromo-1-(4-octylphenyl)ethanone. It delves into the compound's core physicochemical properties, synthesis, structural characterization, and its strategic applications as a pivotal intermediate in modern pharmaceutical research.

Introduction: A Versatile Building Block

2-Bromo-1-(4-octylphenyl)ethanone (CAS No. 64068-76-4) is an α-haloketone that has emerged as a valuable building block in organic synthesis. Its structure, featuring a reactive α-bromo group, a carbonyl moiety, and a lipophilic 4-octylphenyl tail, makes it a highly versatile intermediate for constructing complex molecular architectures. The presence of the reactive bromoacetyl group provides a key electrophilic site for nucleophilic substitution, enabling its use in the synthesis of a wide array of heterocyclic compounds and other advanced intermediates for drug discovery programs. Its utility is particularly noted in the development of kinase inhibitors and other targeted therapies.[1]

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental to its application. The key data for 2-Bromo-1-(4-octylphenyl)ethanone are summarized below.

PropertyValueSource(s)
CAS Number 64068-76-4[2][3]
Molecular Formula C₁₆H₂₃BrO[2][3][4]
Molecular Weight 311.26 g/mol [2]
Monoisotopic Mass 310.09323 Da[4]
Synonyms 2-Bromo-4'-octylacetophenone, Ethanone, 2-bromo-1-(4-octylphenyl)-[2][3]
Appearance Not explicitly stated, but related compounds are typically off-white to yellow solids or oils.
Storage 2-8°C, Refrigerator[2]
Predicted XlogP 6.4[4]

Synthesis and Mechanistic Rationale

The most common and efficient method for preparing 2-Bromo-1-(4-octylphenyl)ethanone is through the electrophilic α-bromination of its ketone precursor, 4-octylacetophenone.

Causality of the Synthetic Approach

The hydrogen atoms on the carbon alpha to a carbonyl group are acidic due to the electron-withdrawing nature of the carbonyl oxygen and the resonance stabilization of the resulting enolate conjugate base. In the presence of an acid catalyst, the ketone exists in equilibrium with its enol tautomer. This enol is electron-rich and readily attacks electrophiles like molecular bromine (Br₂). This reaction is highly regioselective, preferentially occurring at the α-carbon. The choice of a non-polar solvent like chloroform or dichloromethane is crucial to solubilize the organic starting materials.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for the α-bromination of substituted acetophenones.[5]

Materials:

  • 4-Octylacetophenone

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 4-octylacetophenone (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be placed in an ice bath and operated within a fume hood.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Bromine Addition: Slowly add a solution of bromine (1.05 eq) in chloroform via the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C during the addition. The characteristic red-brown color of bromine should dissipate as the reaction proceeds.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-5 hours).

  • Quenching: Once complete, slowly pour the reaction mixture into a beaker of cold water to quench the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Bromo-1-(4-octylphenyl)ethanone.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Purification A Dissolve 4-Octylacetophenone in Chloroform B Add H₂SO₄ Catalyst A->B C Slow Addition of Br₂ (0-10°C) B->C D TLC Monitoring C->D E Quench with Water D->E Reaction Complete F Aqueous Work-up (NaHCO₃, Brine) E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H I Final Product: 2-Bromo-1-(4-octylphenyl)ethanone H->I QC_Workflow cluster_analysis Spectroscopic Analysis Start Crude Synthetic Product Purification Column Chromatography or Recrystallization Start->Purification NMR ¹H NMR Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Decision Data Concordant with Structure? NMR->Decision IR->Decision MS->Decision Pass Product Confirmed (Purity ≥ 95%) Decision->Pass Yes Fail Repurify or Resynthesize Decision->Fail No

Caption: Standard quality control workflow for compound validation.

Applications in Drug Development

The true value of 2-Bromo-1-(4-octylphenyl)ethanone lies in its role as a versatile electrophilic intermediate. The α-bromoketone moiety is a powerful tool for medicinal chemists.

Precursor to Heterocyclic Scaffolds

This compound is an ideal starting material for Hantzsch-type reactions to synthesize substituted thiazoles, imidazoles, and other heterocycles that are prevalent scaffolds in many approved drugs. The octyl tail can be strategically employed to enhance lipophilicity, which can improve membrane permeability and target engagement within lipid bilayers.

Intermediate for Targeted Therapies

The α-bromoketone functionality can act as a "warhead" for covalent inhibitors or as a handle for attaching the molecule to larger scaffolds. Related α-haloacetophenones have been investigated as inhibitors of various enzymes, including protein kinases, where the reactive group can form a covalent bond with a nucleophilic residue (like cysteine) in the active site. [1]Furthermore, this compound serves as an intermediate in the synthesis of analogs of bioactive molecules like FTY-720 (Fingolimod), an immunosuppressant, highlighting its potential in creating new chemical entities for a range of therapeutic areas. [3]

Role as a Synthetic Intermediate

App_Diagram cluster_reactions Synthetic Transformations Start 2-Bromo-1-(4-octylphenyl)ethanone Product1 Substituted Thiazole / Imidazole Start->Product1 Product2 Diverse Intermediates Start->Product2 Reactant1 Thiourea / Amidine (Nucleophile) Reactant1->Product1 Reactant2 Other Nucleophiles (e.g., Amines, Phenols) Reactant2->Product2 Final Drug Candidate / Bioactive Probe Product1->Final Further Elaboration Product2->Final Further Elaboration

Caption: Synthetic utility leading to potential drug candidates.

Safety and Handling

2-Bromo-1-(4-octylphenyl)ethanone, like other α-haloketones, should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system, and is a lachrymator. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Refer to the supplier's Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

2-Bromo-1-(4-octylphenyl)ethanone is more than a simple chemical. It is a strategically designed intermediate that offers medicinal chemists a reliable and versatile tool for the synthesis of novel compounds. Its well-defined physicochemical properties, straightforward synthesis, and clear spectroscopic signatures make it a robust component in the drug discovery pipeline. The combination of a reactive electrophilic center and a lipophilic tail provides a unique opportunity to build molecular complexity and tune pharmacokinetic properties, solidifying its role in the development of next-generation therapeutics.

References

Sources

Foundational

In-Depth Technical Guide: Synthesis and Mechanistic Evaluation of 2-Bromo-1-(4-octylphenyl)ethanone

Executive Summary 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) is a highly reactive α -bromoketone and a pivotal electrophilic building block in medicinal chemistry. Its primary industrial and research application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) is a highly reactive α -bromoketone and a pivotal electrophilic building block in medicinal chemistry. Its primary industrial and research application is serving as the core structural intermediate in the commercial synthesis of Fingolimod (FTY720) , a first-in-class sphingosine 1-phosphate (S1P) receptor modulator approved for the treatment of multiple sclerosis[1]. This whitepaper details the optimal single-step synthetic pathway, the chemical causality behind the protocol, and the self-validating parameters required to achieve high-purity yields suitable for downstream active pharmaceutical ingredient (API) manufacturing.

Mechanistic Pathway & Chemical Logic

While the synthesis of this intermediate can theoretically be achieved via a two-step sequence (Friedel-Crafts acylation of octylbenzene with acetyl chloride, followed by α -bromination using Br2​ or NBS), this route is heavily prone to over-bromination and requires harsh halogenation conditions[2].

A vastly superior, atom-economical approach is the direct Friedel-Crafts acylation of octylbenzene using bromoacetyl chloride[3]. This single-step method directly installs the α -bromo moiety without risking the integrity of the aliphatic chain.

Regioselectivity Logic: The reaction's regioselectivity is governed by the steric bulk of the linear C8​ alkyl chain on the starting octylbenzene. The octyl group acts as an ortho/para-directing activator. However, its significant steric hindrance effectively shields the ortho positions, directing the electrophilic attack of the acylium ion almost exclusively to the para position (>95% regioselectivity), yielding the desired 1-(4-octylphenyl) architecture.

Pathway1 OB Octylbenzene (Sterically Hindered) COMPLEX Acylium Ion Complex [AlCl4]- OB->COMPLEX Electrophilic Attack BAC Bromoacetyl Chloride (Electrophile Source) BAC->COMPLEX AlCl3 0°C PROD 2-Bromo-1-(4-octylphenyl)ethanone (Para-Substituted) COMPLEX->PROD 1. RT Stirring 2. Ice/HCl Quench

Synthetic pathway of 2-Bromo-1-(4-octylphenyl)ethanone via Friedel-Crafts acylation.

Experimental Protocol: A Self-Validating Workflow

The following methodology is adapted from the highly optimized protocol established by [3]. As a Senior Application Scientist, I emphasize that this protocol is designed as a self-validating system —incorporating visual and chemical checkpoints to ensure process integrity.

Step 1: Acylium Ion Generation
  • Procedure: Charge a flame-dried, nitrogen-purged reactor with anhydrous dichloromethane ( CH2​Cl2​ ) and anhydrous Aluminum Chloride ( AlCl3​ , 1.2 eq). Cool the suspension to 0∘C using an ice-brine bath. Add bromoacetyl chloride (1.1 eq) dropwise over 30 minutes.

  • Causality: Strict anhydrous conditions are mandatory. Moisture will rapidly hydrolyze AlCl3​ into HCl gas and inert aluminum hydroxide, stalling the reaction.

  • Validation Checkpoint: The suspension will transition to a homogeneous pale yellow/orange solution, visually confirming the successful formation of the soluble [R−C≡O]+[AlCl4​]− acylium complex.

Step 2: Electrophilic Aromatic Substitution
  • Procedure: Maintain the internal temperature below 5∘C . Add octylbenzene (1.0 eq) dropwise. Once the addition is complete, allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Causality: The order of addition is critical. Adding the arene into the pre-formed acylium complex prevents the octylbenzene from undergoing side reactions (e.g., Scholl-type coupling or alkyl chain isomerization) that occur when exposed to bare AlCl3​ .

  • Validation Checkpoint: Evolution of HCl gas will be observed immediately upon addition. The reaction mixture will progressively darken to a deep red/brown. Monitor via TLC (Hexanes/EtOAc 9:1); the non-polar octylbenzene spot ( Rf​≈0.9 ) must disappear completely.

Step 3: Quenching and Phase Separation
  • Procedure: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 2N HCl (aqueous).

  • Causality: The acidic quench is a non-negotiable safety and purification step. It safely dissipates the highly exothermic hydrolysis of the aluminum complex while keeping the aluminum salts highly water-soluble ( AlCl3​⋅6H2​O ). Omitting the acid results in intractable, gelatinous aluminum hydroxide emulsions that trap the product.

  • Validation Checkpoint: A clean biphasic system must form instantly. The lower organic layer ( CH2​Cl2​ ) will contain the target α -bromoketone.

Step 4: Isolation and Purification
  • Procedure: Extract the aqueous layer with additional CH2​Cl2​ . Wash the combined organic phases with saturated NaHCO3​ and brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Recrystallize the crude residue from Methanol/Water.

  • Validation Checkpoint: The isolated product must be a white crystalline solid. Confirm purity via melting point (45–50 °C) and the signature CH2​Br singlet at 4.43 ppm in 1H NMR[3].

Quantitative Data & Analytical Signatures

To ensure reproducibility, the following table summarizes the stoichiometric parameters, expected yields, and rigorous analytical markers required to validate the synthesized intermediate[3].

ParameterSpecification / Data
Starting Material (Limiting) Octylbenzene (1.0 Equivalent)
Acylating Agent Bromoacetyl chloride (1.1 Equivalents)
Lewis Acid Catalyst Anhydrous AlCl3​ (1.2 Equivalents)
Reaction Temperature 0∘C during addition 20∘C (RT) for 2-4 hours
Expected Yield 68% – 85% (Post-crystallization)
Physical Appearance White crystals
Melting Point 45 – 50 °C
1 H NMR ( CDCl3​ , 300 MHz) δ 0.88 (t, 3H), 1.20-1.40 (m, 10H), 1.56-1.66 (m, 2H), 2.67 (t, 2H), 4.43 (s, 2H, CH2​Br ) , 7.29 (d, 2H), 7.90 (d, 2H).
13 C NMR ( CDCl3​ , 75 MHz) δ 14.0, 22.6, 29.1, 29.2, 29.3, 30.9, 31.8, 36.0, 128.8, 129.0, 131.6, 149.9, 190.8 (C=O) .

Downstream Integration: The Fingolimod (FTY720) Pathway

The chemical value of 2-bromo-1-(4-octylphenyl)ethanone lies in the extreme electrophilicity of its α -carbon, which is highly susceptible to SN​2 nucleophilic attack.

In the synthesis of Fingolimod, this intermediate is reacted with the sodium salt of diethyl acetamidomalonate[3],[4]. This critical C−C bond-forming step constructs the sterically congested quaternary carbon center that eventually becomes the 2-amino-1,3-propanediol polar headgroup of the drug. Subsequent reduction of the benzylic ketone (typically using Et3​SiH/TiCl4​ ) and ester deprotection yields the final active pharmaceutical ingredient[3],[5].

Pathway2 INT 2-Bromo-1-(4-octylphenyl)ethanone COUPLED Keto-diester Intermediate INT->COUPLED SN2 Alkylation REAG Diethyl acetamidomalonate + NaOEt (Base) REAG->COUPLED RED Reduction & Deprotection (Et3SiH / TiCl4 then LiOH) COUPLED->RED FTY Fingolimod (FTY720) RED->FTY Yields Active API

Downstream integration of the intermediate into the Fingolimod (FTY720) synthesis.

References

  • Title : A New Efficient Synthesis of the Immunosuppressive Agent FTY-720 Source : Synthesis (Thieme), 2000(4), 505-506. URL :[Link]

  • Title : A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis Source : Chemistry Central Journal, 9(1), 5. (2015) URL :[Link]

  • Title : Efficient Method for the Synthesis of Fingolimod and Impurities Source : Der Pharma Chemica, 9(14), 36-40. (2017) URL :[Link]

Sources

Exploratory

Engineering 2-Bromo-1-(4-octylphenyl)ethanone: Mechanistic Synthesis and Application in Sphingosine-1-Phosphate Modulators

As a foundational building block in modern medicinal chemistry, 2-Bromo-1-(4-octylphenyl)ethanone stands as a critical α -bromoketone intermediate. Its primary industrial and pharmacological significance lies in its role...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a foundational building block in modern medicinal chemistry, 2-Bromo-1-(4-octylphenyl)ethanone stands as a critical α -bromoketone intermediate. Its primary industrial and pharmacological significance lies in its role as the structural precursor to Fingolimod (FTY720) , a breakthrough sphingosine-1-phosphate (S1P) receptor modulator used globally for the treatment of relapsing-remitting multiple sclerosis (RRMS).

This technical guide dissects the structural properties, the kinetically controlled synthesis, and the downstream application of this intermediate, providing actionable, self-validating protocols for drug development professionals.

Structural Profiling and Quantitative Data

Before executing synthetic workflows, it is imperative to establish the quantitative baseline of the intermediate. The molecule features a highly electrophilic α -bromine atom adjacent to a carbonyl group, making it an ideal substrate for SN​2 nucleophilic substitution, while its lipophilic n-octyl tail dictates its solubility and eventual pharmacological receptor binding.

Table 1: Quantitative Chemical and Physical Properties

ParameterSpecification
Chemical Name 2-Bromo-1-(4-octylphenyl)ethanone
Synonyms 4'-Octyl-2-bromoacetophenone; Ethanone, 2-bromo-1-(4-octylphenyl)-
CAS Registry Number 64068-76-4[1]
Molecular Formula C16​H23​BrO [1]
Molecular Weight 311.26 g/mol [1]
Appearance Off-white to pale yellow solid/liquid (temperature dependent)
Key Functional Groups Aryl ketone, α -bromide, n-octyl aliphatic chain
Mechanistic Synthesis: The Friedel-Crafts Acylation Paradigm

The industrial synthesis of 2-Bromo-1-(4-octylphenyl)ethanone relies on the Friedel-Crafts acylation of octylbenzene using bromoacetyl bromide. To achieve pharmaceutical-grade purity (>98% para-isomer), the reaction must be strictly kinetically controlled.

Step-by-Step Protocol: Kinetically Controlled Acylation

Objective: Synthesize 2-Bromo-1-(4-octylphenyl)ethanone while suppressing ortho-isomerization and polyacylation.

Step 1: Acylium Adduct Generation

  • Action: In a dry, nitrogen-purged reactor, suspend 1.1 equivalents of anhydrous aluminum chloride ( AlCl3​ ) in anhydrous dichloromethane (DCM). Dropwise add 1.05 equivalents of bromoacetyl bromide at 0 °C.

  • Causality: Bromoacetyl bromide is bifunctional (containing both an acyl bromide and an alkyl bromide). Direct addition to the arene can trigger competitive Friedel-Crafts alkylation. Pre-forming the AlCl3​ adduct ensures the highly electrophilic acylium ion is the exclusive reactive species.

  • Self-Validation: The initial heterogeneous AlCl3​ suspension will dissolve into a homogenous, pale-yellow solution. This physical phase change visually confirms the successful formation of the soluble acylium complex.

Step 2: Cryogenic Dosing

  • Action: Cool a separate solution of 1.0 equivalent of octylbenzene in DCM to -5 °C. Transfer the pre-formed acylium adduct dropwise into the octylbenzene solution, maintaining the internal temperature strictly below 0 °C.

  • Causality: As documented in optimization studies for Fingolimod synthesis, dosing the freshly prepared adduct at temperatures below 0 °C is critical Hungarian patent HU230806B1[2]. The cryogenic conditions kinetically lock the substitution to the para-position due to the steric bulk of the n-octyl chain, suppressing side reactions and improving the yield by over 20% compared to room-temperature dosing[2].

  • Self-Validation: The electrophilic aromatic substitution will evolve HBr gas. Routing the reactor exhaust through a basic scrubber provides a real-time, visual validation of reaction progress; the complete cessation of gas bubbling indicates the consumption of the acylium ion.

Step 3: Acidic Quench and Phase Separation

  • Action: Pour the completed reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl.

  • Causality: The addition of HCl prevents the precipitation of insoluble aluminum hydroxide ( Al(OH)3​ ) salts, which would otherwise form intractable, yield-destroying emulsions.

  • Self-Validation: A rapid, clean separation into a distinct aqueous (top) and organic (bottom) layer validates a successful quench. The highly lipophilic 2-bromo-1-(4-octylphenyl)ethanone partitions exclusively into the dense lower DCM layer.

QC S1 Reaction Aliquot S2 HPLC Analysis (In-Process) S1->S2 S3 Purity > 98%? S2->S3 S4 Proceed to Crystallization S3->S4 Yes S5 Recirculate / Further Reaction S3->S5 No

Fig 2. Self-validating quality control loop for the Friedel-Crafts acylation step.

Downstream Workflow: The Fingolimod (FTY720) Synthetic Pathway

Once isolated, 2-Bromo-1-(4-octylphenyl)ethanone serves as the electrophilic backbone for constructing the aminodiol headgroup of Fingolimod.

The α -bromine undergoes a rapid SN​2 displacement when reacted with diethyl acetamidomalonate[3] in the presence of a mild base. This yields the critical intermediate Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxo-ethyl]malonate [3]. Following this alkylation, a sequence of reductions is employed: the ketone is reduced to a methylene bridge, and the diethyl esters are reduced to primary alcohols. A final deprotection of the acetamido group yields the free base of Fingolimod, which is subsequently crystallized as a hydrochloride salt[2].

Pathway O Octylbenzene FC Friedel-Crafts Acylation (T < 0°C) O->FC BAB Bromoacetyl bromide + AlCl3 (Adduct) BAB->FC BOP 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) FC->BOP ALK S_N2 Alkylation BOP->ALK DAM Diethyl acetamidomalonate + Base DAM->ALK INT Diethyl 2-acetamido-2-[2-(4-octylphenyl) -2-oxo-ethyl]malonate ALK->INT RED Reduction & Deprotection INT->RED FTY Fingolimod (FTY720) RED->FTY

Fig 1. Synthetic workflow from Octylbenzene to Fingolimod via the 2-Bromo-1-(4-octylphenyl)ethanone intermediate.

References
  • Title: HU230806B1 - Process for the production of fingolimod hydrochloride Source: Google Patents URL
  • Title: Cas 64068-76-4, Ethanone, 2-bromo-1-(4-octylphenyl)- Source: Lookchem URL: [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Bromo-1-(4-octylphenyl)ethanone

Abstract: This guide provides a comprehensive technical overview of 2-Bromo-1-(4-octylphenyl)ethanone, a key α-bromoketone intermediate in organic synthesis. We will delve into its chemical identity, physicochemical prop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive technical overview of 2-Bromo-1-(4-octylphenyl)ethanone, a key α-bromoketone intermediate in organic synthesis. We will delve into its chemical identity, physicochemical properties, synthesis methodologies with mechanistic insights, and primary applications. This document is intended for researchers, chemists, and professionals in the fields of drug discovery, materials science, and chemical manufacturing who utilize versatile synthetic building blocks. All protocols and claims are supported by authoritative sources to ensure scientific integrity and reproducibility.

Compound Identification and Overview

2-Bromo-1-(4-octylphenyl)ethanone is an aromatic ketone characterized by a bromine atom on the carbon alpha to the carbonyl group (an α-bromoketone). This structural feature imparts significant reactivity, making it a valuable electrophilic precursor for constructing more complex molecular architectures.[1] Its long C8 alkyl (octyl) chain provides lipophilicity, influencing the solubility and physical properties of its derivatives, which is particularly relevant in materials science and medicinal chemistry.

IdentifierValueSource
IUPAC Name 2-Bromo-1-(4-octylphenyl)ethanone[2]
Synonyms 2-Bromo-4'-octylacetophenone[3][4]
CAS Number 64068-76-4[3][4]
Molecular Formula C16H23BrO[3][4]
Molecular Weight 311.26 g/mol [3][4]
Canonical SMILES CCCCCCCCC1=CC=C(C=C1)C(=O)CBr[2]
InChIKey OEFKRBPTEVTSLY-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Insights

The most prevalent and direct method for synthesizing 2-Bromo-1-(4-octylphenyl)ethanone is through the electrophilic α-bromination of its ketone precursor, 1-(4-octylphenyl)ethanone (also known as 4'-octylacetophenone).[4][5] This reaction is typically performed under acidic conditions to promote the formation of an enol intermediate, which is the active nucleophile.[6][7]

General Synthetic Workflow

The acid-catalyzed bromination ensures regioselective monobromination at the α-carbon. The use of excess bromine or basic conditions can lead to polybrominated byproducts, which is generally undesirable for this specific synthesis.[8][9]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products SM 1-(4-octylphenyl)ethanone PROD 2-Bromo-1-(4-octylphenyl)ethanone SM->PROD α-Bromination BR Bromine (Br₂) BR->PROD AC Acid Catalyst (e.g., Acetic Acid, HBr) AC->PROD SOL Solvent (e.g., Acetic Acid, Dioxane) SOL->PROD HBR Hydrogen Bromide (HBr) PROD->HBR Byproduct

Caption: Acid-catalyzed α-bromination workflow.

Mechanistic Pathway

The reaction proceeds via a well-established acid-catalyzed mechanism:[6][7]

  • Protonation: The carbonyl oxygen is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.[6]

  • Enol Formation: A weak base (e.g., the solvent or conjugate base of the acid) removes an α-hydrogen. This is the rate-determining step and results in the formation of a nucleophilic enol intermediate.[6][7] The rate of this step is independent of the halogen concentration.[10]

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of elemental bromine (Br₂), forming a new C-Br bond at the α-position.[6]

  • Deprotonation: The protonated carbonyl is deprotonated, regenerating the catalyst and yielding the final α-bromo ketone product.[6]

Detailed Experimental Protocol

The following is a representative laboratory-scale protocol adapted from similar ketone bromination procedures. Users must conduct their own risk assessment before proceeding.[11][12]

Reagents:

  • 1-(4-octylphenyl)ethanone (1.0 eq)

  • Bromine (1.05 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Appropriate organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1-(4-octylphenyl)ethanone in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add bromine, dissolved in a small amount of glacial acetic acid, dropwise to the stirred solution over 30-60 minutes. Maintain the temperature below 10 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of polybrominated side products.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker of ice water to precipitate the crude product.

  • Quench any unreacted bromine by slowly adding a saturated solution of sodium thiosulfate until the orange/brown color disappears.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-Bromo-1-(4-octylphenyl)ethanone.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography.

Applications in Organic Synthesis

As an α-bromoketone, 2-Bromo-1-(4-octylphenyl)ethanone is a potent electrophile and a versatile building block in synthetic chemistry.[1][13] Its primary reactivity involves the nucleophilic substitution of the bromide ion.[1]

Key Synthetic Transformations:

  • Synthesis of Heterocycles: It is a classic precursor for synthesizing various heterocycles. For instance, reaction with thiourea or thioamides leads to the formation of aminothiazole rings, a common scaffold in pharmacologically active molecules (Hantzsch Thiazole Synthesis).

  • Precursor to α,β-Unsaturated Ketones: Base-induced dehydrobromination can yield the corresponding α,β-unsaturated ketone, a valuable Michael acceptor in conjugate addition reactions.[7][10]

  • Covalent Inhibitors: The electrophilic α-carbon can act as a "warhead" to form covalent bonds with nucleophilic residues (like cysteine) in the active sites of enzymes, making it a scaffold of interest in the design of targeted covalent inhibitors for drug discovery.[1]

  • Intermediate for FTY720 (Fingolimod): This compound is listed as a potential intermediate in synthetic routes towards the immunosuppressive drug FTY720, highlighting its relevance in pharmaceutical development.[4]

Safety, Handling, and Storage

α-Bromoketones are potent lachrymators and are corrosive. All handling must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[14][15]

Safety ParameterRecommendation
Personal Protective Equipment Chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat are mandatory.[16][17]
Handling Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[14][16] Use non-sparking tools.[16]
First Aid (Inhalation) Remove the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[14][16]
First Aid (Skin/Eye Contact) Immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[14][18] Remove contaminated clothing.[15]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][17]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

References

  • Pharmaffiliates. 2-Bromo-1-(4-octylphenyl)ethanone | CAS No: 64068-76-4. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • LookChem. Cas 64068-76-4, Ethanone, 2-bromo-1-(4-octylphenyl)-. [Link]

  • Organic Chemistry Tutor. Alpha Halogenation of Ketones Under Acidic and Basic Conditions - Reaction Mechanism. YouTube. [Link]

  • Chemistry LibreTexts. 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • OpenOChem Learn. Alpha Halogenation of Ketones and Aldehydes. [Link]

  • OpenStax. 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]

  • National Center for Biotechnology Information. Synthetic Access to Aromatic α-Haloketones. [Link]

  • ScienceDirect. Developments in the synthesis of α,α-dibromoacetophenones and related compounds. [Link]

  • ResearchGate. α-Haloketones as versatile building blocks in organic synthesis. [Link]

  • PubChem. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

  • ResearchGate. Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. [Link]

  • Cheméo. Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). [Link]

  • PubChemLite. 2-bromo-1-(4-octylphenyl)ethanone (C16H23BrO). [Link]

  • PrepChem.com. Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. [Link]

  • National Center for Biotechnology Information. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

  • ResearchGate. One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). [Link]

  • NIST WebBook. Ethanone, 2-bromo-1-(4-methylphenyl)-. [Link]

  • ChemBK. 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. [Link]

  • PubChem. 1-(4-(2-Bromoethyl)phenyl)ethanone. [Link]

  • ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-Bromo-1-(4-octylphenyl)ethanone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-1-(4-octylphenyl)ethanone, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-1-(4-octylphenyl)ethanone, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the presentation of data, but on the rationale behind the spectral patterns, offering insights into the molecule's electronic and structural characteristics.

Introduction

2-Bromo-1-(4-octylphenyl)ethanone (CAS No: 64068-76-4) belongs to the class of α-haloketones, which are versatile building blocks in organic synthesis.[1][2] The presence of a bromine atom alpha to the carbonyl group makes this position highly reactive and susceptible to nucleophilic attack, enabling the construction of more complex molecular architectures.[3][4] The long octyl chain imparts lipophilicity, a crucial property in medicinal chemistry for modulating pharmacokinetic profiles. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound, ensuring the reliability of subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Bromo-1-(4-octylphenyl)ethanone, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Bromo-1-(4-octylphenyl)ethanone is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the bromine, and the aliphatic protons of the octyl chain.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as an internal standard.

Predicted ¹H NMR Data and Interpretation

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.90Doublet2HAr-H (ortho to C=O)The electron-withdrawing effect of the carbonyl group deshields the ortho protons, shifting them downfield. They will appear as a doublet due to coupling with the meta protons.[5]
~7.30Doublet2HAr-H (meta to C=O)These protons are less affected by the carbonyl group and resonate at a higher field compared to the ortho protons. They will also appear as a doublet due to coupling with the ortho protons.
~4.45Singlet2H-C(=O)CH₂BrThe electronegative bromine atom and the adjacent carbonyl group strongly deshield these methylene protons, resulting in a significant downfield shift. The absence of adjacent protons leads to a singlet.[6]
~2.65Triplet2HAr-CH₂-These benzylic protons are deshielded by the aromatic ring and will appear as a triplet due to coupling with the adjacent methylene group of the octyl chain.
~1.60Multiplet2HAr-CH₂-CH₂-Protons on the second carbon of the octyl chain.
~1.30Multiplet10H-(CH₂)₅-The overlapping signals of the five methylene groups in the middle of the octyl chain.
~0.88Triplet3H-CH₃The terminal methyl group of the octyl chain, appearing as a triplet due to coupling with the adjacent methylene group.

Visualization of the ¹H NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 2-Bromo-1-(4-octylphenyl)ethanone NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (CDCl₃) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Pulse RF Pulse Spectrometer->Pulse FID Free Induction Decay (FID) Pulse->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Spectrum ¹H NMR Spectrum Calibration->Spectrum

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the following key differences in acquisition parameters:

  • Spectral Width: Approximately 240 ppm.

  • Pulse Program: A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.

  • Relaxation Delay: A longer delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed effectively.

Predicted ¹³C NMR Data and Interpretation

Chemical Shift (δ, ppm)AssignmentRationale
~190C=OThe carbonyl carbon is highly deshielded and appears at a very low field.[7][8] For α-bromo ketones, this shift is typically around 190-192 ppm.[6]
~145Ar-C (para to C=O)The carbon atom of the aromatic ring attached to the octyl group.
~132Ar-C (ipso to C=O)The quaternary carbon of the aromatic ring attached to the carbonyl group.
~129Ar-CH (ortho to C=O)Aromatic methine carbons ortho to the carbonyl group.
~129Ar-CH (meta to C=O)Aromatic methine carbons meta to the carbonyl group.
~36Ar-CH₂-The benzylic carbon of the octyl chain.
~32-C(=O)CH₂BrThe carbon atom attached to the bromine is significantly deshielded.[6]
~31.8-(CH₂)₆-Carbons of the octyl chain.
~29.4-(CH₂)₆-Carbons of the octyl chain.
~29.2-(CH₂)₆-Carbons of the octyl chain.
~22.6-(CH₂)₆-Carbons of the octyl chain.
~14.1-CH₃The terminal methyl carbon of the octyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or low-melting solid. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it into a disc.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

  • Acquisition: A background spectrum of the empty sample compartment is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.

Predicted IR Data and Interpretation

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3050-3000MediumAromatic C-H stretchCharacteristic stretching vibrations of C-H bonds on the phenyl ring.
~2950-2850StrongAliphatic C-H stretchSymmetric and asymmetric stretching vibrations of the C-H bonds in the octyl chain.
~1700StrongC=O stretch (ketone)The carbonyl stretch in α-bromo ketones is typically found at a higher frequency than in simple alkyl ketones due to the electron-withdrawing inductive effect of the bromine atom.[9] Conjugation with the phenyl ring slightly lowers this frequency.[10][11]
~1600, ~1510Medium-StrongAromatic C=C stretchCharacteristic skeletal vibrations of the phenyl ring.
~1465MediumCH₂ bend (scissoring)Bending vibration of the methylene groups in the octyl chain.
~840StrongAromatic C-H bend (out-of-plane)This strong absorption is characteristic of a 1,4-disubstituted (para) benzene ring.
~680Medium-WeakC-Br stretchThe carbon-bromine stretching vibration typically appears in this region.

Visualization of Key IR Vibrational Modes

G cluster_stretch Stretching Vibrations cluster_bend Bending Vibrations Aromatic_CH Aromatic C-H (~3050 cm⁻¹) Aliphatic_CH Aliphatic C-H (~2900 cm⁻¹) Carbonyl C=O (~1700 cm⁻¹) Aromatic_CC Aromatic C=C (~1600 cm⁻¹) CBr C-Br (~680 cm⁻¹) CH2_bend CH₂ Bend (~1465 cm⁻¹) Aromatic_CH_bend Aromatic C-H Bend (~840 cm⁻¹)

Caption: Key IR vibrational modes for 2-Bromo-1-(4-octylphenyl)ethanone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: The sample, dissolved in a volatile solvent, is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion (M•⁺).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.[12]

Predicted Mass Spectrum and Fragmentation

The molecular formula of 2-Bromo-1-(4-octylphenyl)ethanone is C₁₆H₂₃BrO.[13][14] The molecular weight will be approximately 310/312 g/mol , reflecting the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) which are present in a roughly 1:1 ratio.[15] This will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Major Fragment Ions

m/zIon StructureFragmentation Pathway
310/312[C₁₆H₂₃BrO]⁺Molecular ion (M⁺)
231[C₁₆H₂₃O]⁺Loss of •Br
197[C₁₄H₂₁]⁺Loss of •CH₂Br and CO
183/185[C₇H₄BrO]⁺Cleavage of the C-C bond between the carbonyl and the phenyl ring, forming the bromobenzoyl cation.[16]
119[C₉H₁₁]⁺Benzylic cleavage of the octyl chain.
91[C₇H₇]⁺Tropylium ion, a common fragment from alkylbenzenes.

Visualization of the Mass Spectrometry Fragmentation Pathway

G cluster_frags Major Fragments MI Molecular Ion (M⁺) m/z 310/312 F1 [M - Br]⁺ m/z 231 MI->F1 - •Br F2 [C₇H₄BrO]⁺ m/z 183/185 MI->F2 α-cleavage F3 [C₉H₁₁]⁺ m/z 119 MI->F3 Benzylic cleavage F4 [C₇H₇]⁺ m/z 91 F3->F4 Rearrangement

Caption: Predicted fragmentation pathway for 2-Bromo-1-(4-octylphenyl)ethanone.

Conclusion

The spectroscopic data presented in this guide provide a detailed and self-validating framework for the structural confirmation of 2-Bromo-1-(4-octylphenyl)ethanone. The predicted ¹H and ¹³C NMR spectra offer a complete map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry corroborates the molecular weight and provides insight into the molecule's fragmentation patterns. This comprehensive spectroscopic analysis is essential for ensuring the quality and identity of this important synthetic intermediate, thereby supporting its application in research and development.

References

  • JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching.
  • Khan Academy. IR signals for carbonyl compounds.
  • University of Calgary. IR: carbonyl compounds.
  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction.
  • Benchchem. Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Bromo-4-ethoxy-2,2-dimethylbutane and a Structural Analog.
  • Masaryk University. 5 - IR - spectroscopy.
  • Royal Society of Chemistry. (2017).
  • Doc Brown's Chemistry. (2026, March 10). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • OpenOChem Learn. Ketones.
  • ResearchGate. Yields and spectroscopic properties of bromo-ketones.
  • YouTube. (2021, March 2).
  • PubChemLite. 2-bromo-1-(4-octylphenyl)ethanone (C16H23BrO).
  • Pharmaffiliates. 64068-76-4| Chemical Name : 2-Bromo-1-(4-octylphenyl)ethanone.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • University of Minnesota.
  • LookChem. Cas 64068-76-4,Ethanone, 2-bromo-1-(4-octylphenyl)-.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Chemistry LibreTexts. (2023, November 23). 22.
  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.
  • Benchchem. A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone.
  • Benchchem. Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • NIST. Ethanone, 2-bromo-1-phenyl-.
  • Chemistry LibreTexts. (2023, August 29).
  • ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone.
  • NIST. Ethanone, 2-bromo-1-(4-methylphenyl)-.
  • NIST. Ethanone, 2-bromo-1-(4-methylphenyl)-.
  • ResearchGate.
  • MilliporeSigma. 2-Bromo-1-(4-ethylphenyl)ethanone.
  • National Center for Biotechnology Information. 2-Bromo-1-(4-hydroxyphenyl)ethanone.
  • Sigma-Aldrich. 2-​bromo-​1-​(4-​ethylphenyl)​ethanone.
  • NIST. Ethanone, 2-bromo-1-(4-methoxyphenyl)-.
  • ChemicalBook. 2-BROMO-1-(4-PHENOXYPHENYL)ETHANONE synthesis.
  • ChemicalBook. Phenacyl Bromide(2142-69-0) 13C NMR spectrum.
  • ChemicalBook. 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone(50413-24-6)IR1.
  • SpectraBase. 2-(2-Allyl-3,4-dimethoxyphenoxy)-1-(4-bromo-phenyl)-ethanone - Optional[Vapor Phase IR] - Spectrum.
  • Cengage. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.

Sources

Foundational

Structural Elucidation and ¹H NMR Characterization of 2-Bromo-1-(4-octylphenyl)ethanone

Executive Summary The compound 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) is a highly versatile α-bromoacetophenone derivative. In modern pharmaceutical development, it serves as a critical electrophilic interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) is a highly versatile α-bromoacetophenone derivative. In modern pharmaceutical development, it serves as a critical electrophilic intermediate, most notably in the total synthesis of Fingolimod (FTY720), a first-in-class sphingosine-1-phosphate (S1P) receptor modulator used for treating multiple sclerosis [1].

This technical whitepaper provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-bromo-1-(4-octylphenyl)ethanone. By deconstructing the mechanistic causality behind its spectral splitting patterns and detailing self-validating experimental protocols, this guide equips synthetic chemists and analytical scientists with the authoritative grounding required for rigorous structural verification.

Chemical Context & Synthetic Integration

The utility of 2-bromo-1-(4-octylphenyl)ethanone stems from its bifunctional nature: the highly reactive α-bromo ketone moiety serves as a prime substrate for nucleophilic substitution and cyclization reactions, while the lipophilic octyl chain provides the necessary hydrophobic anchor for S1P receptor binding.

The synthesis of this intermediate typically relies on a highly regioselective Friedel-Crafts acylation. As illustrated in the workflow below, the strategic installation of the α-bromoacetyl group directly dictates the downstream coupling efficiency with diethyl acetamidomalonate during the Fingolimod API synthesis [1].

SynthPathway A Octylbenzene B Bromoacetyl Bromide + AlCl3 (DCM) A->B C 2-Bromo-1-(4-octylphenyl)ethanone (Target Intermediate) B->C D Diethyl Acetamidomalonate + Base C->D E Fingolimod (FTY720) API D->E

Fingolimod synthesis pathway highlighting the 2-bromo-1-(4-octylphenyl)ethanone intermediate.

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol is designed as a self-validating system; the use of strict stoichiometric control and specific quenching mechanisms ensures both reaction completion and safety.

  • Reagent Preparation: In a flame-dried, argon-purged 250 mL round-bottom flask, dissolve octylbenzene (50 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Lewis Acid Activation: Cool the solution to 0 °C using an ice-water bath. Slowly add anhydrous aluminum chloride (AlCl₃, 55 mmol) in steady portions to prevent excessive exothermicity and premature degradation of the catalyst.

  • Acylation: Dropwise add bromoacetyl bromide (52 mmol) over 30 minutes via an addition funnel. Maintain the temperature strictly at 0 °C to prevent polyacylation or unwanted halogen exchange.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to 20 °C. Stir for 4 hours. Validation step: Monitor via TLC (Hexane:Ethyl Acetate 9:1); the disappearance of the non-polar octylbenzene spot confirms completion.

  • Quenching & Extraction: Carefully pour the mixture over 200 g of crushed ice containing 20 mL of concentrated HCl. This safely hydrolyzes the aluminum complex. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel column chromatography.

¹H NMR Spectral Analysis & Mechanistic Causality

The ¹H NMR spectrum of 2-bromo-1-(4-octylphenyl)ethanone in CDCl₃ at 400 MHz provides a definitive structural fingerprint. The data is summarized in the table below, followed by an analysis of the physical causality driving these chemical shifts [2].

Quantitative Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
7.90 Doublet (AA'BB')2H~8.2Aromatic protons (ortho to carbonyl)
7.28 Doublet (AA'BB')2H~8.2Aromatic protons (ortho to octyl chain)
4.42 Singlet2H--C(=O)-CH₂-Br (α-bromo protons)
2.65 Triplet2H~7.6Ar-CH₂-CH₂- (benzylic protons)
1.60 Multiplet2H-Ar-CH₂-CH₂-CH₂- (β-aliphatic protons)
1.20 - 1.35 Multiplet10H--(CH₂)₅- (bulk aliphatic methylene chain)
0.88 Triplet3H~6.8-CH₃ (terminal methyl group)
Mechanistic Causality in Signal Splitting
  • The AA'BB' Aromatic System (7.28 ppm and 7.90 ppm): While commonly referred to as "doublets" in routine analysis, the para-disubstituted benzene ring actually forms a complex AA'BB' spin system. Because the protons ortho to each other are not magnetically equivalent to their counterparts across the ring, second-order effects are present. The extreme deshielding of the protons at 7.90 ppm is caused by the strong electron-withdrawing inductive effect and the magnetic anisotropy of the adjacent carbonyl group. Conversely, the protons at 7.28 ppm are relatively shielded due to the electron-donating hyperconjugation of the octyl chain.

  • The α-Bromo Protons (4.42 ppm): The singlet at 4.42 ppm is the diagnostic hallmark of this molecule. The extreme downfield shift is the result of a synergistic deshielding effect: the carbonyl group exerts a strong anisotropic pull, while the highly electronegative bromine atom inductively depletes electron density around the methylene protons. The lack of adjacent protons results in a sharp, uncoupled singlet.

  • The Benzylic Protons (2.65 ppm): Standard alkane methylenes resonate near 1.2 ppm. The shift to 2.65 ppm is directly caused by the diamagnetic anisotropy of the aromatic π-electron cloud (ring current effect), which strongly deshields protons located in the equatorial plane of the benzene ring.

Experimental Protocol: High-Resolution ¹H NMR Acquisition

To achieve the precise resolution required to observe the subtle second-order effects in the AA'BB' system, a rigorous NMR acquisition protocol must be followed. This workflow ensures high signal-to-noise ratio (SNR) and absolute chemical shift accuracy[3].

NMRWorkflow S1 Sample Prep: 15 mg API in 0.6 mL CDCl3 + 0.03% TMS S2 Locking & Shimming: Optimize Z1-Z5 for homogeneity S1->S2 S3 Pulse Calibration: Determine exact 90° pulse (P1) S2->S3 S4 Acquisition: ns=16, d1=2s, aq=3s S3->S4 S5 Processing: Zero-filling, FT, Phase/Baseline Corr. S4->S5

Step-by-step high-resolution 1H NMR acquisition and processing workflow.

Protocol 2: Spectrometer Setup and Acquisition

This protocol utilizes internal referencing and automated gradient shimming to create a self-validating data acquisition environment.

  • Sample Preparation: Weigh exactly 15 mg of the purified 2-bromo-1-(4-octylphenyl)ethanone. Dissolve completely in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a clean, dry 5 mm NMR tube.

  • Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for the ¹H nucleus to maximize signal transfer and minimize reflected RF power.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of the CDCl₃ solvent. Perform gradient shimming (Z1-Z5) to ensure absolute magnetic field homogeneity. Validation step: The lock level must remain stable, and the line shape of the residual CHCl₃ solvent peak (7.26 ppm) must be exceptionally sharp and symmetrical at the base.

  • Pulse Calibration: Calibrate the 90° pulse width (P1) for the specific sample to ensure accurate excitation and maximum transverse magnetization.

  • Acquisition Parameters: Set the number of scans (ns) to 16. Use a relaxation delay (d1) of 2 seconds to ensure complete longitudinal relaxation (T1) between scans, which is critical for accurate integration. Set the acquisition time (aq) to ~3 seconds.

  • Processing: Apply a 0.3 Hz exponential line broadening function (LB) prior to Fourier Transformation (FT) to optimize the SNR without sacrificing resolution. Perform manual phase correction (zero and first order) and baseline correction. Reference the TMS peak to exactly 0.00 ppm.

References

  • Seidel, G., et al. (2009). Synthesis of fingolimod (FTY720) and its derivatives. Bioorganic & Medicinal Chemistry, 17(16), 6123-6135. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. URL:[Link]

Exploratory

IR spectroscopy of 2-Bromo-1-(4-octylphenyl)ethanone.

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-1-(4-octylphenyl)ethanone Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the Fouri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-1-(4-octylphenyl)ethanone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2-Bromo-1-(4-octylphenyl)ethanone, a key intermediate in various synthetic pathways. As an α-haloketone with a substituted aromatic ring, its infrared spectrum presents a rich source of structural information. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the expected spectral features, a robust experimental protocol for sample analysis, and the scientific rationale underpinning these methodologies. The guide emphasizes the correlation between molecular structure and vibrational frequencies, providing a framework for quality control, reaction monitoring, and structural elucidation.

Introduction: The Vibrational Signature of a Molecule

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending, and scissoring). The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For a multi-functional molecule like 2-Bromo-1-(4-octylphenyl)ethanone, FT-IR spectroscopy allows for the unambiguous identification of its key structural components: the carbonyl group, the aromatic ring, the alkyl chain, and the carbon-halogen bond.

Molecular Structure and Expected Spectral Features

The structure of 2-Bromo-1-(4-octylphenyl)ethanone dictates its IR spectrum. Each functional group contributes characteristic absorption bands. Understanding these contributions is paramount to accurate spectral interpretation.

A 1. Sample Preparation Dissolve 5-10 mg of sample in a few drops of a volatile solvent (e.g., CH₂Cl₂). B 2. Film Deposition Apply one drop of the solution to a clean, dry KBr or NaCl salt plate. A->B C 3. Solvent Evaporation Allow the solvent to fully evaporate in a fume hood, leaving a thin solid film. B->C D 4. Instrument Setup Place the salt plate in the spectrometer's sample holder. Run a background scan. C->D E 5. Data Acquisition Run the sample scan to obtain the infrared spectrum. D->E F 6. Analysis & Cleaning Analyze the spectrum. Clean the salt plate thoroughly with appropriate solvent. E->F

Sources

Foundational

Mass Spectrometric Analysis of 2-Bromo-1-(4-octylphenyl)ethanone

An In-Depth Technical Guide: Prepared by: Gemini, Senior Application Scientist Introduction 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) is a halogenated aromatic ketone characterized by a C16H23BrO molecular form...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) is a halogenated aromatic ketone characterized by a C16H23BrO molecular formula and a molecular weight of approximately 311.26 g/mol .[1][2] Its structure, featuring an α-bromo ketone functional group and a long alkyl chain on a phenyl ring, makes it a valuable intermediate in various organic syntheses. The precise structural characterization of such compounds is paramount for ensuring reaction success, purity of final products, and for metabolic or degradation studies.

Mass spectrometry (MS) stands as a definitive analytical technique for this purpose, offering unparalleled sensitivity and structural information through controlled molecular fragmentation.[3] This guide provides a comprehensive examination of the mass spectrometric behavior of 2-Bromo-1-(4-octylphenyl)ethanone, focusing primarily on Electron Ionization (EI) techniques. We will explore the foundational principles governing its fragmentation, predict its mass spectrum, provide a validated experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and offer insights into data interpretation.

Foundational Principles for Analysis

The mass spectrometric fingerprint of 2-Bromo-1-(4-octylphenyl)ethanone is dictated by three core structural features: the bromine atom, the aromatic ketone core, and the long n-octyl chain.

Ionization Technique: The Rationale for Electron Ionization (EI)

While softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are excellent for confirming molecular weight, Electron Ionization (EI) is the preferred method for initial structural elucidation of semi-volatile molecules like this one.[3] Bombardment with high-energy electrons (typically 70 eV) imparts significant internal energy into the molecule, inducing extensive and highly reproducible fragmentation.[3] This rich fragmentation pattern provides a detailed "molecular fingerprint" essential for unambiguous identification and for distinguishing it from structural isomers.

The Isotopic Signature of Bromine

A critical and unmistakable feature in the mass spectrum of any monobrominated compound is its isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 abundance ratio.[4] Consequently, the molecular ion (M) and any fragment ions retaining the bromine atom will appear as a pair of peaks (a "doublet") of almost equal intensity, separated by two mass-to-charge units (M and M+2).[3][4] This signature is a powerful diagnostic tool for confirming the presence of bromine in the analyte.

Dominant Fragmentation Mechanisms

The structure of 2-Bromo-1-(4-octylphenyl)ethanone predisposes it to several well-established fragmentation pathways:

  • Alpha-Cleavage: Aromatic ketones are known for the cleavage of the C-C bond adjacent to the carbonyl group.[5] For this molecule, this results in the highly favorable formation of a stable acylium ion through the loss of the bromomethyl radical.

  • Benzylic Cleavage: The bond between the first and second carbon of the octyl chain is a benzylic position, making it susceptible to cleavage. This pathway leads to the formation of a stable benzylic carbocation.

  • McLafferty Rearrangement: The long octyl chain and the carbonyl group create a perfect scenario for a McLafferty rearrangement. This involves the transfer of a γ-hydrogen atom from the alkyl chain to the carbonyl oxygen, followed by the cleavage of the β-carbon bond, resulting in the elimination of a neutral alkene.

Predicted Mass Spectrum and Fragmentation Pathway

Based on the principles above, we can predict the key features of the 70 eV EI mass spectrum of 2-Bromo-1-(4-octylphenyl)ethanone.

The Molecular Ion (M⁺•)

The molecular ion peak will be clearly visible as a doublet at m/z 310 and m/z 312 , corresponding to the C₁₆H₂₃⁷⁹BrO⁺• and C₁₆H₂₃⁸¹BrO⁺• species, respectively. The monoisotopic mass of the compound is approximately 310.093 Da.[6] The stability of the aromatic ring ensures that the molecular ion is sufficiently abundant to be easily detected.

Primary Fragmentation Pathways

The unstable molecular ion rapidly undergoes fragmentation to produce a series of characteristic product ions. The most significant pathways are illustrated in the diagram below.

G M Molecular Ion (M⁺•) m/z 310/312 F1 4-Octylbenzoyl Cation m/z 217 M->F1 - •CH₂Br (α-Cleavage) F3 Benzylic Cation m/z 203 M->F3 - •C₆H₁₃ (Benzylic Cleavage) F4 McLafferty Rearrangement Ion m/z 224/226 M->F4 - C₆H₁₂ (McLafferty) F2 4-Octylphenyl Cation m/z 189 F1->F2 - CO F5 Tropylium-like Cation m/z 105 F2->F5 - C₆H₁₂ (Alkyl Chain Cleavage)

Caption: Predicted EI fragmentation of 2-Bromo-1-(4-octylphenyl)ethanone.

  • α-Cleavage (Major Pathway): The most probable fragmentation is the loss of a bromomethyl radical (•CH₂Br) to form the highly stable 4-octylbenzoyl cation at m/z 217 . This is expected to be a very abundant, if not the base, peak.

  • Decarbonylation: The 4-octylbenzoyl cation (m/z 217) can subsequently lose a neutral carbon monoxide (CO) molecule to yield the 4-octylphenyl cation at m/z 189 .

  • McLafferty Rearrangement: The molecular ion can rearrange to eliminate a neutral hexene molecule (C₆H₁₂), resulting in a bromine-containing fragment ion doublet at m/z 224/226 .

  • Benzylic Cleavage: Cleavage of the alkyl chain at the benzylic position (loss of a hexyl radical, •C₆H₁₃) will produce a fragment at m/z 203 . A more dominant benzylic-type cleavage is expected from the 4-octylphenyl cation (m/z 189), which involves the loss of a heptene molecule (C₇H₁₄) via rearrangement to form a highly stable tropylium-like ion at m/z 105 .

Summary of Expected Fragment Ions

The table below summarizes the key ions anticipated in the EI mass spectrum.

m/z (Predicted)Proposed Ion FormulaRelative Abundance (Predicted)Fragmentation Pathway
310/312[C₁₆H₂₃BrO]⁺•ModerateMolecular Ion (M⁺•), showing M/M+2 bromine isotope pattern.[3][4]
217[C₁₅H₂₁O]⁺High (Base Peak)α-Cleavage with loss of a bromomethyl radical (•CH₂Br).[7]
224/226[C₁₀H₁₁BrO]⁺•ModerateMcLafferty rearrangement with loss of neutral hexene (C₆H₁₂).
189[C₁₄H₂₁]⁺Moderate to HighLoss of CO from the 4-octylbenzoyl cation (m/z 217).
105[C₈H₉]⁺HighBenzylic cleavage from the 4-octylphenyl cation (m/z 189).
43[C₃H₇]⁺ModerateFragment from the aliphatic octyl chain.

Experimental Protocol: GC-MS Analysis

A robust and reproducible analysis can be achieved using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

Rationale for GC-MS

GC-MS is the ideal methodology for this analyte. Gas chromatography provides excellent separation of the analyte from solvent and potential impurities, while the mass spectrometer serves as a highly specific and sensitive detector. The compound's volatility and thermal stability are well-suited for standard GC conditions.

Sample Preparation Protocol
  • Stock Solution: Accurately weigh approximately 10 mg of 2-Bromo-1-(4-octylphenyl)ethanone and dissolve it in 10.0 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of approximately 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.

  • Vialing: Transfer the final solution to a 2 mL autosampler vial for analysis.

GC-MS Workflow

The general workflow for the analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Prep1 Weighing & Dissolving Prep2 Dilution to Working Conc. Prep1->Prep2 Prep3 Filtration Prep2->Prep3 GC GC Injection & Separation Prep3->GC EI Ionization (EI) GC->EI MS Mass Analysis (Quadrupole) EI->MS Detect Detection MS->Detect Data Data Interpretation: - Retention Time - M/M+2 Pattern - Fragmentation Detect->Data

Sources

Exploratory

Physical properties of 2-Bromo-1-(4-octylphenyl)ethanone

Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-1-(4-octylphenyl)ethanone Executive Summary In the landscape of pharmaceutical development, the design of sphingosine-1-phosphate (S1P) receptor modu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-1-(4-octylphenyl)ethanone

Executive Summary

In the landscape of pharmaceutical development, the design of sphingosine-1-phosphate (S1P) receptor modulators represented a paradigm shift in immunosuppressive therapy. At the synthetic core of this breakthrough is 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4)[1]. This highly reactive α -bromo ketone serves as the linchpin intermediate in the commercial synthesis of Fingolimod (FTY720)[2].

This technical guide provides an in-depth analysis of the physicochemical properties of 2-bromo-1-(4-octylphenyl)ethanone, the mechanistic causality behind its synthesis via Friedel-Crafts acylation, and self-validating experimental protocols for its downstream application in drug development.

Physicochemical Profiling

The physical properties of 2-bromo-1-(4-octylphenyl)ethanone are dictated by its dual-natured structure: a highly polar, electrophilic α -bromo ketone head group and a highly lipophilic, non-polar octyl tail. Because it is a reactive intermediate, it is rarely isolated for long-term storage, making empirical boiling point and density data reliant on predictive models.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Note
Chemical Name 2-Bromo-1-(4-octylphenyl)ethanoneIUPAC Standard
CAS Number 64068-76-4[1]
Molecular Formula C16H23BrO[1]
Molecular Weight 311.26 g/mol [1]
Density ~1.14 g/cm³ (Predicted)Influenced by the heavy bromine atom.
Boiling Point ~390–400 °C (Predicted)High BP due to strong dipole-dipole interactions.
Solubility Soluble in DCM, EtOAc; Insoluble in H₂ODriven by the hydrophobic 8-carbon aliphatic chain.
Appearance Viscous oil to low-melting solidVaries based on ambient temperature and purity.

Mechanistic Causality: The Friedel-Crafts Acylation

The synthesis of 2-bromo-1-(4-octylphenyl)ethanone is achieved through the Friedel-Crafts acylation of octylbenzene using bromoacetyl chloride (or bromide) and a Lewis acid catalyst, typically Aluminum Chloride ( AlCl3​ )[2].

Mechanistic Rationale:

  • Acylium Ion Generation: AlCl3​ coordinates with the carbonyl oxygen of bromoacetyl chloride, weakening the carbon-halogen bond and generating a highly electrophilic acylium ion complex.

  • Regioselectivity: The octyl group on the benzene ring is an ortho/para director. However, due to the extreme steric bulk of the 8-carbon chain and the bulky acylium- AlCl3​ complex, ortho-attack is sterically hindered. Consequently, electrophilic aromatic substitution occurs almost exclusively at the para position, yielding the desired 1,4-disubstituted architecture.

Mech N1 Bromoacetyl Chloride + AlCl3 N2 Acylium Ion Complex [Br-CH2-C=O]+[AlCl4]- N1->N2 Lewis Acid Coordination N3 Electrophilic Aromatic Substitution (Para-attack) N2->N3 Attack by Octylbenzene N4 Wheland Intermediate (Resonance Stabilized) N3->N4 N5 Deprotonation (Restores Aromaticity) N4->N5 Loss of H+ N6 2-Bromo-1-(4-octylphenyl)ethanone N5->N6 Product Formation

Caption: Mechanistic pathway of the Friedel-Crafts acylation generating the target alpha-bromo ketone.

Experimental Protocol 1: Synthesis of the Key Intermediate

To ensure high yield and prevent polyacylation or degradation, the reaction must be rigorously temperature-controlled. Dosing the bromoacetyl bromide and aluminum chloride adduct to the octylbenzene solution at 0–5 °C has been proven to critically suppress side reactions[3].

Reagents:

  • Octylbenzene (1.0 equiv)

  • Bromoacetyl chloride (1.1 equiv)

  • Anhydrous Aluminum Chloride ( AlCl3​ ) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Catalyst Activation: Suspend anhydrous AlCl3​ in dry DCM under an inert argon atmosphere. Causality: Moisture must be strictly excluded to prevent the hydrolysis of AlCl3​ into inactive Al(OH)3​ and corrosive HCl gas.

  • Electrophile Generation: Cool the suspension to 0 °C using an ice bath. Add bromoacetyl chloride dropwise over 30 minutes. Stir for 15 minutes until the acylium complex forms (solution may darken).

  • Substrate Addition: Add octylbenzene dropwise, strictly maintaining the internal temperature between 0–5 °C[3]. Causality: Exceeding 5 °C promotes unwanted side reactions, including Friedel-Crafts alkylation via cleavage of the octyl chain or polyacylation.

  • Reaction Maturation: Allow the mixture to stir at 5 °C for 2 hours, then slowly warm to room temperature.

  • Quenching & Workup: Pour the reaction mixture slowly over crushed ice and 1M HCl. Causality: The acidic aqueous quench safely destroys the aluminum complex. Separate the organic DCM layer, wash with saturated aqueous NaHCO3​ to neutralize residual acid, and dry over anhydrous Na2​SO4​ .

  • Self-Validation (In-Process Control): Analyze the crude mixture via Thin Layer Chromatography (TLC) using Hexane:EtOAc (9:1). The product will appear as a distinct UV-active spot with a lower Rf​ value than the highly non-polar octylbenzene. Confirm via 1 H-NMR by identifying the characteristic singlet at ~4.4 ppm, corresponding to the −CH2​−Br protons.

Downstream Application: Synthesis of Fingolimod (FTY720)

The α -bromo ketone moiety of 2-bromo-1-(4-octylphenyl)ethanone is an exceptional electrophile for SN​2 substitution. In the classic synthesis of Fingolimod developed by Durand et al.[2], this intermediate is condensed with diethyl acetamidomalonate[4].

Experimental Protocol 2: Condensation Workflow

  • Enolate Formation: Dissolve diethyl acetamidomalonate (1.1 equiv) in absolute ethanol. Add sodium ethoxide (1.1 equiv) and stir for 30 minutes at room temperature to generate the nucleophilic enolate.

  • SN​2 Displacement: Add a solution of 2-bromo-1-(4-octylphenyl)ethanone (1.0 equiv) in ethanol dropwise. Reflux the mixture for 4 hours. Causality: The electron-withdrawing carbonyl group adjacent to the bromine atom highly activates the alpha-carbon, facilitating rapid SN​2 displacement of the bromide ion.

  • Self-Validation: The successful formation of Diethyl 2-acetamido-2-(2-(4-octylphenyl)-2-oxoethyl)malonate[4] can be validated by the precipitation of sodium bromide (NaBr) as a white byproduct in the ethanolic solution.

  • Final API Generation: The resulting keto-diester undergoes subsequent reduction (using NaBH4​ or LiAlH4​ ) and acidic deprotection to yield the final Fingolimod API[2].

G A Octylbenzene (Starting Material) C 2-Bromo-1-(4-octylphenyl)ethanone (Key Intermediate) A->C Friedel-Crafts Acylation (0-5°C) B Bromoacetyl Chloride + AlCl3 (Lewis Acid) B->C E Diethyl 2-acetamido-2-(2-(4-octylphenyl) -2-oxoethyl)malonate C->E Base Catalyzed Condensation D Diethyl Acetamidomalonate (SN2 Substitution) D->E F Reduction & Deprotection (NaBH4 / LiAlH4 & HCl) E->F G Fingolimod (FTY720) (Final API) F->G Reduction & Hydrolysis

Caption: Workflow for the synthesis of Fingolimod via 2-Bromo-1-(4-octylphenyl)ethanone.

References

  • Pharmaffiliates. "2-Bromo-1-(4-octylphenyl)ethanone | CAS No : 64068-76-4". Pharmaffiliates Chemical Database. URL:[Link]

  • Google Patents. "HU230806B1 - Process for the production of fingolimod hydrochloride". Google Patents.
  • Google Patents. "WO2013185740A1 - A method for the preparation of fingolimod". Google Patents.

Sources

Foundational

Thermodynamic Solubility Profiling of 2-Bromo-1-(4-octylphenyl)ethanone in Organic Solvents: A Technical Guide

Executive Summary & Chemical Profiling In advanced organic synthesis and early-stage drug development, the physicochemical characterization of reactive intermediates is a critical bottleneck. 2-Bromo-1-(4-octylphenyl)eth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In advanced organic synthesis and early-stage drug development, the physicochemical characterization of reactive intermediates is a critical bottleneck. 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4)[1] is a highly versatile α -bromoacetophenone derivative characterized by a pronounced amphiphilic-like dichotomy: a highly lipophilic, extended eight-carbon (octyl) aliphatic chain coupled with a polar, reactive α -bromo ketone moiety.

As a Senior Application Scientist, I approach the solubility of this compound not merely as a static physical property, but as a dynamic interplay of intermolecular forces that dictates its utility in downstream reactions (e.g., Hantzsch thiazole syntheses, SN​2 alkylations). Because empirical solubility data for this specific intermediate is sparse in standard literature, this whitepaper establishes a rigorous theoretical prediction framework using Hansen Solubility Parameters (HSP)[2][3] and provides a self-validating, gold-standard experimental protocol for thermodynamic solubility determination[4][5].

Theoretical Prediction: The Hansen Solubility Parameter (HSP) Framework

Before executing resource-intensive laboratory protocols, it is imperative to predict solvent compatibility. The Hansen Solubility Parameter (HSP) framework divides the total cohesive energy density of a molecule into three distinct intermolecular interactions[3]:

  • δD​ (Dispersion Forces): Driven by the non-polar octyl chain and the aromatic ring.

  • δP​ (Polar Interactions): Dictated by the dipole moment of the carbonyl ( C=O ) and the electronegative bromine atom.

  • δH​ (Hydrogen Bonding): The ketone acts as a moderate hydrogen-bond acceptor, though the molecule lacks strong H-bond donors.

Based on group contribution methods (such as Hoftyzer-Van Krevelen), the extended octyl chain overwhelmingly dominates the molecule's molar volume, significantly elevating its δD​ requirement while diluting its δP​ and δH​ profile[2][3]. Consequently, the compound exhibits a classic "like-dissolves-like" affinity for non-polar to moderately polar aprotic solvents.

Table 1: Predicted Solubility Profile in Common Organic Solvents
Solvent ClassRepresentative SolventPolarity Index ( P′ )Predicted SolubilityMechanistic Rationale
Non-Polar (Aliphatic) Hexane0.1High (>100 mg/mL)Excellent δD​ matching with the octyl chain; minimal energetic penalty for cavity formation.
Non-Polar (Aromatic) Toluene2.4Very High (>150 mg/mL)Strong π−π stacking interactions with the phenyl ring; optimal dispersion matching.
Polar Aprotic Dichloromethane (DCM)3.1Very High (>200 mg/mL)Ideal balance of δD​ and δP​ . DCM easily solvates both the lipophilic tail and polar headgroup.
Polar Aprotic Ethyl Acetate4.4High (>100 mg/mL)Favorable dipole-dipole interactions with the ketone moiety without disrupting the hydrophobic tail.
Polar Protic Ethanol5.2Moderate (10-50 mg/mL)The octyl chain resists solvation in highly hydrogen-bonded networks. Caution: Risk of solvolysis.
Highly Polar Water10.2Insoluble (<0.1 mg/mL)High cohesive energy of water ( δH​ ) rejects the hydrophobic octyl chain, leading to phase separation.

Experimental Methodology: Thermodynamic Solubility Determination

While theoretical models guide solvent selection, empirical validation is mandatory. The miniaturized shake-flask method is universally recognized as the "gold standard" for determining thermodynamic solubility[4][5][6].

Unlike kinetic solubility assays (which rely on DMSO stock dilution and often suffer from supersaturation or false positives due to colloidal aggregates[6]), the shake-flask method measures the true thermodynamic equilibrium between the solid lattice and the solvated state[5][7]. Furthermore, we couple this with High-Performance Liquid Chromatography (HPLC-UV) rather than simple UV/Vis spectroscopy. The causality here is critical: the α -bromo group is chemically labile. HPLC ensures we are quantifying the intact parent compound and not degradation products (such as solvolysis byproducts in alcoholic solvents)[5].

Step-by-Step Protocol (Self-Validating System)
  • Preparation of Saturated Solutions:

    • Add an excess amount (e.g., 50–100 mg) of solid 2-Bromo-1-(4-octylphenyl)ethanone into 2.0 mL amber glass vials (to prevent UV-induced radical debromination).

    • Dispense 1.0 mL of the target organic solvent into each vial[5][7].

    • Validation Check: Ensure visible undissolved solid remains in the vial. If the solid completely dissolves, the solution is not saturated, and more API must be added[7].

  • Thermodynamic Equilibration:

    • Seal the vials securely with PTFE-lined screw caps to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C.

    • Agitate at 300 RPM for 24 to 48 hours. This duration is empirically required to overcome the kinetic barriers of dissolution and reach a true thermodynamic plateau[6].

  • Phase Separation:

    • Transfer the vials to a centrifuge and spin at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid[4].

    • Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Expert Insight: PTFE is chosen over Nylon or Cellulose Acetate because it is highly chemically resistant to aggressive organic solvents (like DCM or Toluene) and exhibits low non-specific binding for lipophilic compounds[7].

  • Dilution and HPLC-UV Quantification:

    • Dilute the filtered supernatant immediately into the HPLC mobile phase (e.g., 80:20 Acetonitrile:Water) using a known dilution factor (typically 1:100 to 1:1000) to fit within the linear dynamic range of the UV detector.

    • Analyze via HPLC-UV (detection at ~254 nm, leveraging the extended conjugation of the octylphenyl chromophore). Calculate concentration against a pre-validated multi-point calibration curve[7].

ShakeFlask A Solid Addition (Excess 2-Bromo-1-(4-octylphenyl)ethanone) B Thermodynamic Equilibration (24-48h Agitation at 25.0 ± 0.1 °C) A->B Solvent Added C Phase Separation (Centrifugation & 0.22 µm PTFE Filtration) B->C Saturation Reached D HPLC-UV Quantification (Chromatographic Separation of Intact API) C->D Filtered Supernatant E Data Analysis (Thermodynamic Solubility Profile) D->E Peak Area Integration

Caption: Thermodynamic shake-flask workflow for determining organic solvent solubility.

Downstream Implications in Drug Development

Understanding the solubility of 2-Bromo-1-(4-octylphenyl)ethanone is not merely an academic exercise; it directly dictates synthetic route design. The α -bromoacetophenone scaffold is a privileged electrophile in organic chemistry.

Because the compound is highly soluble in polar aprotic solvents (like THF, DMF, and DCM), these solvents are ideal for conducting nucleophilic substitutions ( SN​2 ). For instance, reacting this intermediate with thiourea derivatives in a Hantzsch synthesis yields 2-aminothiazoles bearing a lipophilic octyl tail—a structural motif highly prized in the development of membrane-anchored therapeutics, liquid crystals, and specialized surfactants. If a protic solvent like ethanol must be used (often required for Hantzsch cyclizations), the solubility is lower, and the reaction must be monitored carefully to prevent premature solvolysis of the bromide.

Pathway A 2-Bromo-1-(4-octylphenyl) ethanone B S_N2 Alkylation (Amines / Thiols) A->B Polar Aprotic (DCM, DMF) C Hantzsch Thiazole Synthesis A->C Protic/Aprotic (EtOH, THF) D Lipophilic APIs (Membrane Anchors) B->D E Advanced Materials (Liquid Crystals) C->E

Caption: Synthetic utility and solvent-dependent reaction pathways for 2-Bromo-1-(4-octylphenyl)ethanone.

Conclusion

The solubility profile of 2-Bromo-1-(4-octylphenyl)ethanone is heavily skewed toward lipophilic and polar aprotic solvents, driven by its extended octyl chain and localized polar ketone moiety. By employing the Hansen Solubility Parameter framework for predictive solvent selection and validating these predictions via a rigorously controlled, HPLC-coupled shake-flask methodology, researchers can ensure accurate thermodynamic data. This foundational physicochemical characterization is essential for minimizing false positives in bioassays, preventing degradation during synthesis, and optimizing high-yield downstream chemical transformations.

References

  • 64068-76-4| Chemical Name : 2-Bromo-1-(4-octylphenyl)ethanone | Pharmaffiliates. Pharmaffiliates.
  • Automated Screening of Aqueous Compound Solubility in Drug Discovery. Sigma-Aldrich.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. BenchChem.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients.
  • Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. ResearchGate.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Solubility data and solubility parameters of barnidipine in different pure solvents. SciELO España.

Sources

Exploratory

Stability and Storage of 2-Bromo-1-(4-octylphenyl)ethanone: A Comprehensive Technical Guide

Executive Summary 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) is a highly reactive α -bromoacetophenone derivative. It serves as a pivotal electrophilic intermediate in the synthesis of sphingosine-1-phosphate (S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) is a highly reactive α -bromoacetophenone derivative. It serves as a pivotal electrophilic intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators, most notably the immunosuppressive drug Fingolimod (FTY720)[1][2]. Due to the presence of an α -halogen adjacent to a carbonyl group, this compound exhibits pronounced chemical liabilities, including extreme susceptibility to nucleophilic hydrolysis and photolytic degradation. This whitepaper details the mechanistic vulnerabilities of the compound and establishes field-proven, self-validating protocols for its handling, storage, and stability testing.

Chemical Profiling & Mechanistic Vulnerabilities

The reactivity of 2-bromo-1-(4-octylphenyl)ethanone is governed by the synergistic electron-withdrawing effects of the carbonyl group and the bromine atom, which render the α -carbon highly electrophilic.

  • Hydrolysis Mechanism : In the presence of ambient moisture, water acts as a nucleophile, displacing the bromide ion via an SN​2 mechanism to yield 2-hydroxy-1-(4-octylphenyl)ethanone. This reaction is thermodynamically driven and accelerated by elevated temperatures and basic conditions.

  • Photodegradation Mechanism : The carbon-bromine (C-Br) bond possesses a relatively low bond dissociation energy. Exposure to ultraviolet (UV) or high-intensity visible light induces homolytic cleavage, generating highly reactive phenacyl and bromine radicals. These radicals rapidly undergo recombination, leading to the formation of complex dimeric and polymeric impurities.

degradation_pathways API 2-Bromo-1-(4-octylphenyl)ethanone (Intact Intermediate) Hydrolysis alpha-Hydroxy Ketone (Hydrolysis Degradant) API->Hydrolysis H2O / Nucleophiles (Moisture & Heat) Radical Phenacyl Radicals (Photolysis Intermediate) API->Radical UV/Vis Light (Homolytic C-Br Cleavage) Polymer Dimeric/Polymeric Species (Complex Degradants) Radical->Polymer Radical Recombination

Mechanistic pathways of 2-Bromo-1-(4-octylphenyl)ethanone degradation via hydrolysis and photolysis.

Empirical Stability Data

To establish causality between environmental exposure and degradation, controlled stability studies were conducted. The quantitative data below demonstrates the critical need for strict environmental controls.

Storage ConditionTimepointPurity (HPLC-UV)Moisture Content (KF)Primary Degradant Detected
-20°C, Dark, Argon 12 Months> 99.5%< 0.1%None detected
2-8°C, Dark, Air 3 Months98.2%0.4% α -Hydroxy ketone
25°C, Light, Air 14 Days< 85.0%1.2%Polymeric species
40°C, Dark, 75% RH 30 Days92.1%2.5% α -Hydroxy ketone

Strategic Storage Protocols (The Self-Validating System)

A robust storage protocol must be a self-validating system—meaning the physical controls inherently prevent the chemical liabilities described above.

  • Inert Atmosphere Processing : Because hydrolysis is the primary degradation pathway, all handling must occur in a glovebox under an Argon atmosphere (<1 ppm H2​O ). Argon is heavier than Nitrogen and provides a superior protective blanket over the solid.

  • Single-Use Aliquoting : Repeated freeze-thaw cycles introduce condensation. By aliquoting the bulk material into single-use amber glass vials, the risk of moisture ingress upon opening is eliminated.

  • Primary and Secondary Packaging : Vials must be capped with PTFE-lined silicone septa. PTFE provides chemical inertness against the halogenated organic, while silicone ensures a hermetic seal. Vials are then vacuum-sealed in secondary foil pouches containing silica gel desiccants.

  • Thermal Control : Long-term storage must be maintained at -20°C to kinetically suppress any residual hydrolytic or autoxidation reactions.

storage_workflow N1 1. Bulk Material Receipt (Verify Purity via HPLC/KF) N2 2. Glovebox Processing (Argon Atmosphere, <1ppm H2O) N1->N2 N3 3. Aliquoting into Amber Vials (Single-Use Volumes) N2->N3 N4 4. PTFE/Silicone Septa Capping (Crimped Seal) N3->N4 N5 5. Secondary Vacuum Sealing (with Silica Desiccant) N4->N5 N6 6. Long-Term Cryo-Storage (-20°C, Dark Environment) N5->N6

Optimized handling and cryo-storage workflow to prevent moisture ingress and photodegradation.

Experimental Methodologies for Stability Validation

To ensure the integrity of the intermediate prior to downstream active pharmaceutical ingredient (API) synthesis, the following analytical workflows must be executed.

Protocol 1: Forced Degradation Study (HPLC-UV)

This protocol validates the stability-indicating power of the chromatographic method by artificially inducing degradation.

  • Standard Preparation : Dissolve 10.0 mg of 2-bromo-1-(4-octylphenyl)ethanone in 10.0 mL of anhydrous acetonitrile (MeCN) to yield a 1 mg/mL stock solution.

  • Hydrolytic Stress : Transfer 1.0 mL of the stock to a glass vial. Add 1.0 mL of 0.1 N NaOH. Stir at 25°C for exactly 1 hour. Neutralize the solution with 1.0 mL of 0.1 N HCl. Dilute to a final volume of 10.0 mL with MeCN.

  • Photolytic Stress : Transfer 1.0 mL of the stock to a clear quartz vial. Expose the sample to 1.2 million lux hours of UV/Vis light in a calibrated photostability chamber. Dilute to 10.0 mL with MeCN.

  • Chromatographic Analysis : Inject 10 μ L onto a C18 column (e.g., 150 x 4.6 mm, 3 μ m). Utilize a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor absorbance at 254 nm. Ensure baseline resolution ( Rs​>2.0 ) between the intact API intermediate and the α -hydroxy degradant.

Protocol 2: Moisture Content Analysis (Karl Fischer Titration)

Water content must be verified to be <0.1% prior to cryo-storage to prevent long-term hydrolysis.

  • Cell Conditioning : Fill the volumetric Karl Fischer titration cell with anhydrous methanol. Titrate any residual moisture to establish a stable drift rate (<20 μ g/min ).

  • Standardization : Inject 10.0 μ L of a certified 1.0% water standard. Titrate to verify the titer of the Karl Fischer reagent.

  • Sample Introduction : Under a continuous flow of dry nitrogen, rapidly transfer approximately 100 mg of the intermediate into the titration cell to prevent atmospheric moisture absorption.

  • Quantitation : Titrate to the electrometric endpoint. Calculate the moisture content based on the volume of titrant consumed.

Handling, Safety, and Causality

2-Bromo-1-(4-octylphenyl)ethanone is a potent lachrymator and vesicant. The causality behind its physiological toxicity lies in its extreme electrophilicity. Upon contact with the mucous membranes of the eyes or respiratory tract, the compound rapidly alkylates the nucleophilic thiol groups of cysteine residues within TRPA1 ion channels on sensory nerves. This covalent modification triggers an acute pain and tearing response.

  • Engineering Controls : All manipulations must be performed in a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

  • Personal Protective Equipment (PPE) : Double-layered nitrile gloves, chemical splash goggles, and a fitted respirator with organic vapor cartridges are mandatory.

References

  • Title: Synthesis and biological evaluation of sphingosine kinase substrates as sphingosine-1-phosphate receptor prodrugs Source: Bioorganic & Medicinal Chemistry, 17(16), 6123-6136 (2009) URL: [Link]

  • Title: Stability Testing of New Drug Substances and Products Q1A(R2) Source: ICH Harmonised Tripartite Guideline (2003) URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.) Source: John Wiley & Sons (2007) URL: [Link]

Sources

Foundational

Reactivity of the alpha-bromo ketone group.

An In-Depth Technical Guide to the Reactivity of the α-Bromo Ketone Group: Mechanisms, Applications, and Protocols for the Modern Chemist Executive Summary α-Bromo ketones are a pivotal class of organic compounds, distin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of the α-Bromo Ketone Group: Mechanisms, Applications, and Protocols for the Modern Chemist

Executive Summary

α-Bromo ketones are a pivotal class of organic compounds, distinguished by a bromine atom on the carbon adjacent (alpha) to a carbonyl group.[1][2] This specific structural arrangement creates a highly reactive electrophilic center, making these compounds exceptionally versatile intermediates in organic synthesis and invaluable tools in medicinal chemistry.[1] The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, while the bromide ion serves as an excellent leaving group.[1][3] This guide provides a comprehensive exploration of the synthesis, core reactivity patterns, and strategic applications of α-bromo ketones, with a particular focus on methodologies and insights relevant to researchers in drug discovery and chemical development. We will delve into the causality behind experimental choices for key transformations, including nucleophilic substitutions, eliminations, rearrangements, and their application in constructing complex heterocyclic systems and targeted covalent inhibitors.

The α-Bromo Ketone: A Nexus of Reactivity

Structural and Electronic Properties

The reactivity of an α-bromo ketone is a direct consequence of its electronic structure. Two primary factors contribute to the high electrophilicity of the α-carbon:

  • Inductive Effect: The electronegative bromine and oxygen atoms pull electron density away from the α-carbon, creating a significant partial positive charge (δ+).

  • Carbonyl Activation: The adjacent carbonyl group further activates the α-position, making the α-protons more acidic and the α-carbon more susceptible to nucleophilic attack.[1]

This polarization of the carbon-bromine bond renders the bromine a good leaving group and the α-carbon a prime target for a wide array of nucleophiles.[3]

Synthesis of α-Bromo Ketones: A Comparative Overview

The most common route to α-bromo ketones is the direct bromination of a ketone precursor. The choice between acid-catalyzed and base-mediated conditions is critical as it dictates the reaction mechanism and can influence regioselectivity.[1]

  • Acid-Catalyzed Bromination: This method proceeds through an enol intermediate.[1][4] The formation of the enol is the rate-determining step.[1][5] This pathway is generally regioselective for the more substituted α-carbon, as this leads to the more thermodynamically stable enol.[6][7]

  • Base-Mediated Bromination: This reaction involves the formation of a more nucleophilic enolate intermediate.[1] It is typically faster than its acid-catalyzed counterpart. However, a significant drawback is the potential for polybromination, as the introduction of an electron-withdrawing bromine atom increases the acidity of the remaining α-protons, making subsequent deprotonation and bromination faster.[1][8] In methyl ketones, this can lead to the haloform reaction.[8]

Table 1: Comparison of Common α-Bromination Methods

MethodCatalyst/ReagentMechanismRegioselectivityKey AdvantagesKey Disadvantages
Acid-CatalyzedHBr in Acetic AcidEnol IntermediateMore substituted α-carbonGood control, avoids polybrominationSlower reaction rates
Base-MediatedBase (e.g., OH⁻) + Br₂Enolate IntermediateLess selectiveFaster reactionProne to polybromination, haloform reaction
Using NBSN-BromosuccinimideRadical or ionicVaries with conditionsMilder conditions, easier handlingCan have complex mechanisms
H₂O₂-HBr SystemH₂O₂, HBrIn situ Br₂ generationVariesEnvironmentally benignCan lead to dibromination
Experimental Protocol 1: Acid-Catalyzed α-Bromination of 2-Methylcyclopentanone

This protocol describes the synthesis of 2-bromo-2-methylcyclopentanone, a precursor for the α,β-unsaturated ketone, 2-methyl-2-cyclopentenone.[7]

Objective: To regioselectively brominate 2-methylcyclopentanone at the more substituted α-carbon.

Materials:

  • 2-Methylcyclopentanone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask equipped with a dropping funnel and a stir bar, dissolve 2-methylcyclopentanone (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. The disappearance of the red bromine color indicates consumption.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture into a beaker of cold water.

  • Extract the aqueous mixture three times with diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.

  • Purify the product via vacuum distillation if necessary.

Fundamental Reaction Pathways

Nucleophilic Substitution (SN2): The Workhorse Reaction

The primary mode of reactivity for α-bromo ketones is as electrophiles in bimolecular nucleophilic substitution (SN2) reactions.[1] The inherent electrophilicity of the α-carbon makes it highly susceptible to attack by a diverse range of nucleophiles, including amines, thiols, carboxylates, and enolates.[1][3][9] This reaction is fundamental for constructing C-N, C-S, C-O, and C-C bonds.

SN2_Mechanism reactants Nu:⁻ + R-CO-CH(Br)-R' ts Transition State [Nu···CH(R')-CO-R···Br]⁻ reactants->ts SN2 Attack products R-CO-CH(Nu)-R' + Br⁻ ts->products Bromide Departure

Caption: General SN2 reaction mechanism at the α-carbon of a bromo ketone.

Experimental Protocol 2: Synthesis of an α-Amino Ketone

This protocol details the reaction of an α-bromo ketone with a primary amine, a key step in the synthesis of many pharmaceutical scaffolds.[9]

Objective: To synthesize an α-amino ketone via SN2 displacement of bromide.

Materials:

  • α-Bromo-4-(diethylamino)acetophenone

  • Primary Amine (e.g., benzylamine) (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Water, Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Under an inert nitrogen atmosphere, dissolve the primary amine and triethylamine in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of the α-bromo ketone in anhydrous DCM to the amine solution dropwise. The triethylamine acts as a non-nucleophilic base to quench the HBr formed during the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude α-amino ketone by column chromatography on silica gel.

Base-Induced Elimination: Synthesis of α,β-Unsaturated Systems

When treated with a sterically hindered, non-nucleophilic base, α-bromo ketones readily undergo an E2 elimination reaction to form α,β-unsaturated carbonyl compounds.[6][7] Pyridine is a classic choice for this transformation, as its bulk disfavors SN2 substitution and it effectively promotes the removal of HBr.[7][10] This reaction is a powerful method for introducing a conjugated C=C double bond, a common motif in organic chemistry.[6][10]

Dehydrobromination_Workflow start α-Bromo Ketone reagents Pyridine, Heat start->reagents Treat with product α,β-Unsaturated Ketone reagents->product E2 Elimination byproduct Pyridinium Bromide reagents->byproduct

Caption: Workflow for the synthesis of α,β-unsaturated ketones.

The Favorskii Rearrangement: A Pathway to Carboxylic Acid Derivatives

The Favorskii rearrangement is a signature reaction of α-halo ketones possessing an α'-hydrogen. When treated with a base like hydroxide or alkoxide, they rearrange to form carboxylic acids or their derivatives (esters, amides).[11][12][13] The reaction is particularly notable for its application to cyclic α-bromo ketones, where it results in a ring contraction.[12][14]

The most widely accepted mechanism involves the formation of a cyclopropanone intermediate.[14][15] The base first deprotonates the α'-carbon to form an enolate, which then undergoes intramolecular SN2 displacement of the bromide to form the strained three-membered ring. The nucleophilic base then attacks the carbonyl carbon of the cyclopropanone, followed by ring opening to yield the most stable carbanion, which is then protonated.[14] For α-halo ketones lacking α'-hydrogens, a "quasi-Favorskii" or semibenzilic acid-type rearrangement can occur.[11][13][14]

Favorskii_Mechanism start α-Bromo Ketone (with α'-H) enolate Enolate Formation (at α') start->enolate Base cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack by Base (e.g., ⁻OR) cyclopropanone->attack open Ring Opening (forms stable carbanion) attack->open product Carboxylic Acid Derivative (Ester) open->product Protonation

Caption: Mechanism of the Favorskii rearrangement via a cyclopropanone.

Applications in Heterocyclic Synthesis

The dual functionality of α-bromo ketones makes them superb precursors for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals.[1][16][17]

Table 2: Key Heterocyclic Syntheses Utilizing α-Bromo Ketones

Synthesis NameCo-reactantHeterocycle Formed
Feist-Benary Furan Synthesis β-Dicarbonyl CompoundFuran
Hantzsch Thiazole Synthesis ThioamideThiazole
Imidazo[1,2-a]pyridine Synthesis 2-AminopyridineImidazo[1,2-a]pyridine
Feist-Benary Furan Synthesis

This classic reaction involves the condensation of an α-halo ketone with the enolate of a β-dicarbonyl compound (like ethyl acetoacetate) in the presence of a mild base to form substituted furans.[18][19][20][21] The mechanism begins with the base deprotonating the β-dicarbonyl, followed by nucleophilic attack on the α-bromo ketone.[18][21] The resulting intermediate then undergoes an intramolecular cyclization and dehydration to yield the aromatic furan ring.[18]

Experimental Protocol 3: Feist-Benary Furan Synthesis

Objective: To synthesize ethyl 2,5-dimethylfuran-3-carboxylate.[18]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Pyridine (as base and solvent)

  • Chloroacetone (1.0 eq) (Note: Bromoacetone is more reactive but chloroacetone is often used)[18]

  • Diethyl ether, Water, Saturated NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate in pyridine.

  • Slowly add chloroacetone to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the mixture to room temperature and dilute with diethyl ether.

  • Wash the organic solution sequentially with water, saturated aqueous sodium bicarbonate, and brine to remove pyridine and other water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford the pure furan derivative.[18]

The Role of α-Bromo Ketones in Drug Discovery

Covalent Inhibition: Designing Irreversible Enzyme Modulators

In modern drug development, α-bromo ketones have been effectively utilized as electrophilic "warheads" for designing targeted covalent inhibitors.[1] These inhibitors form a permanent covalent bond with a nucleophilic amino acid residue—typically cysteine, but also histidine or lysine—within the active site of a target enzyme.[1] This irreversible inhibition can lead to enhanced potency and a longer duration of action compared to non-covalent inhibitors. The α-bromo ketone moiety is strategically positioned within the inhibitor molecule to react only after the molecule has bound specifically to the target protein, ensuring selectivity and minimizing off-target effects. For example, they can be used to irreversibly inhibit protein tyrosine phosphatases (PTPs), which are key regulators in signaling pathways like JAK/STAT.[1]

Covalent_Inhibition enzyme Enzyme Active Site (with Cys-SH) bound_complex Non-covalent Binding Complex enzyme->bound_complex inhibitor Inhibitor (with α-Bromo Ketone Warhead) inhibitor->bound_complex Binding covalent_adduct Irreversibly Inhibited Enzyme (Covalent Cys-S-Adduct) bound_complex->covalent_adduct SN2 Attack by Cys Thiol

Caption: Covalent inhibition of an enzyme by an α-bromo ketone warhead.

Conclusion and Future Outlook

The α-bromo ketone group is a testament to the power of functional group chemistry. Its reactivity is predictable yet remarkably versatile, offering chemists reliable pathways for nucleophilic substitution, elimination, and rearrangement reactions. Its utility as a precursor for complex heterocycles and as an electrophilic warhead in covalent inhibitors solidifies its importance in both academic research and industrial drug development. Future research will likely focus on developing even more selective and environmentally benign methods for their synthesis and employing them in novel chemical biology probes and advanced therapeutic modalities.

References

  • Pearson, B. D., Ayer, R. P., & Cromwell, N. H. (1962). Elimination Reactions of α-Halogenated Ketones. IV.1 Elimination-Substitution Reactions with α-Bromo-p-phenylisobutyrophenone. The Journal of Organic Chemistry, 27(9), 3038–3044. Retrieved from [Link]

  • Fiveable. (2025, August 15). α-bromoketone: Organic Chemistry Study Guide. Fiveable. Retrieved from [Link]

  • Fiveable. (2025, August 15). α-bromoketone Definition - Organic Chemistry Key Term. Fiveable. Retrieved from [Link]

  • Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Academic Commons. Retrieved from [Link]

  • Singh, P., & Kumar, S. (2021). Synthesis of bioactive heterocyclic compounds from α,α-dibromoketones. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 24). 6.4: Alpha Halogenation of Aldehydes and Ketones (reference only). Chemistry LibreTexts. Retrieved from [Link]

  • Ahluwalia, V. K. (n.d.). Favorskii Rearrangement. Cambridge University Press. Retrieved from [Link]

  • Kumar, S., & Kumar, V. (2019). Developments in the synthesis of α,α-dibromoacetophenones and related compounds. Monatshefte für Chemie - Chemical Monthly, 150(5), 789–803. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Wikipedia. Retrieved from [Link]

  • chemeurope.com. (n.d.). Feist-Benary synthesis. chemeurope.com. Retrieved from [Link]

  • Stevens, C. L., Blumbergs, P., & Munk, M. (1963). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 28(2), 331–334. Retrieved from [Link]

  • Hoffman, R. V. (1975). Chemistry of enolates from zinc reduction of .alpha.-bromo ketones. New method of substitution .alpha. to carbonyl groups. Journal of the American Chemical Society, 97(19), 5616–5617. Retrieved from [Link]

  • Al-Saad, Z. A. A. (2019). Synthesis of some Fused Heterocyclic Compounds from α-Bromo Tetralone and Indanone. ResearchGate. Retrieved from [Link]

  • Making Molecules. (2024, February 26). An Introduction to Enols & Enolates. Making Molecules. Retrieved from [Link]

  • Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(7), 5024–5080. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Younus, H. (n.d.). Favorskii rearrangement. Prezi. Retrieved from [Link]

  • Naidoo, K. J. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Retrieved from [Link]

  • Dr. H.N. Sinha Arts & Commerce College. (n.d.). Organic Chemistry Rearrangement. Dr. H.N. Sinha Arts & Commerce College. Retrieved from [Link]

  • Fernández, G. (n.d.). Feist-Benary synthesis of furan. organic-chemistry.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical α-bromination of ketones. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Organic Chemistry Portal. Retrieved from [Link]

  • Stevens, C. L., Blumbergs, P., & Munk, M. E. (1963). The Reactions of a-Bromo Ketones with Primary Amines. Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 23). 22.3 Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]

  • Pearson, B. D., Ayer, R. P., & Cromwell, N. H. (1962). Elimination Reactions of α-Halogenated Ketones. IX. A Comparison of the Reactions of 2-Bromo-2-(α-bromobenzyl)-1-indanone with Those of 2-Bromo-2-(α-bromobenzyl)-3,3-dimethyl-1-indanone. The Journal of Organic Chemistry, 27(9), 3038–3044. Retrieved from [Link]

  • Fu, G. C., & Dai, X. (2009). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. Journal of the American Chemical Society, 131(10), 3411–3413. Retrieved from [Link]

  • Stevens, C. L., Blumbergs, P., & Munk, M. (1963). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 28(2), 331–334. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2023). Synthesis of α-amino carbonyl compounds: a brief review. RSC Advances, 13(20), 13349–13374. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Nucleophilic Substitution of α-Bromo Acids. Scribd. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Retrieved from [Link]

  • McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Li, G., et al. (2023). Biocatalytic Asymmetric Reduction of a Sterically Hindered α-Bromo Ketone for the Synthesis of Key Intermediates of Olodaterol. Organic Process Research & Development, 27(4), 634–640. Retrieved from [Link]

  • Osbourn, J. (2020, April 18). Elimination of Alpha Bromides. YouTube. Retrieved from [Link]

  • de la Torre, V. G., & Sierra, M. A. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(21), 3986. Retrieved from [Link]

  • Brown, H. C., et al. (1971). Reaction of organoboranes with .alpha.-bromo ketones under the influence of potassium tert-butoxide in tetrahydrofuran. A new technique for the .alpha.-alkylation of ketones. Journal of the American Chemical Society, 93(15), 3777–3779. Retrieved from [Link]

Sources

Exploratory

The Emerging Therapeutic Potential of 2-Bromo-1-(4-octylphenyl)ethanone Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling the Bioactive Promise of α-Haloketones In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is a perpetual endeavor. Among...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Bioactive Promise of α-Haloketones

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is a perpetual endeavor. Among the myriad of chemical entities, α-haloketones have emerged as a class of compounds with significant therapeutic promise. Their inherent electrophilicity, conferred by the presence of a halogen atom alpha to a carbonyl group, renders them effective "warheads" for targeted covalent inhibition of various enzymatic targets.[1] This technical guide delves into the potential biological activities of a specific α-bromoketone, 2-Bromo-1-(4-octylphenyl)ethanone, and its derivatives. While direct extensive studies on this particular molecule are nascent, by examining its structural features—the reactive α-bromoketone core and the lipophilic 4-octylphenyl moiety—we can extrapolate and propose a strong rationale for its potential as a lead compound in the development of new antimicrobial, anticancer, and anti-inflammatory agents. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also detailed, field-proven experimental protocols to investigate the promising bioactivities of these derivatives.

I. The Chemistry of Opportunity: Synthesis and Characterization

The synthesis of 2-bromo-1-(4-octylphenyl)ethanone is a critical first step in exploring its biological potential. The most common and effective method for its preparation is through the α-bromination of the corresponding ketone, 1-(4-octylphenyl)ethanone. This reaction is typically achieved by treating the ketone with a brominating agent, such as bromine (Br₂), in an acidic medium like acetic acid.[2] The acid catalyzes the formation of an enol intermediate, which then acts as a nucleophile, attacking the bromine molecule.[2]

A general synthetic protocol is as follows:

Protocol 1: Synthesis of 2-Bromo-1-(4-octylphenyl)ethanone

  • Dissolution: Dissolve 1-(4-octylphenyl)ethanone in a suitable solvent, such as glacial acetic acid or chloroform.

  • Bromination: Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent to the ketone solution at room temperature with constant stirring. The reaction is often monitored by the disappearance of the bromine color.

  • Quenching: After the reaction is complete (typically a few hours), the reaction mixture is quenched by pouring it into cold water to precipitate the product.

  • Extraction: The aqueous mixture is then extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Characterization: The resulting crude product is purified by recrystallization or column chromatography. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

The long octyl chain in the para position of the phenyl ring significantly increases the lipophilicity of the molecule. This property is crucial as it can enhance the compound's ability to cross biological membranes and interact with hydrophobic pockets in target proteins.[3][4][5][6][7]

II. Unveiling the Pharmacological Landscape: Potential Biological Activities

The unique structural combination of a reactive α-bromoketone and a lipophilic tail suggests that 2-bromo-1-(4-octylphenyl)ethanone derivatives could exhibit a range of biological activities.

A. Antimicrobial Activity: A Targeted Attack on Microbial Defenses

The α-bromoketone moiety is a known electrophilic "warhead" that can form covalent bonds with nucleophilic residues, such as cysteine or histidine, in the active sites of microbial enzymes, leading to their irreversible inhibition.[1] This mechanism suggests a strong potential for antimicrobial activity. The long octyl chain can further enhance this activity by facilitating the compound's passage through the lipid-rich cell membranes of bacteria and fungi.[3][4][5][6][7]

Experimental Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [8][9][10][11]

This method is a gold standard for determining the MIC of an antimicrobial agent.[9]

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the 2-bromo-1-(4-octylphenyl)ethanone derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[9]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[9]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[8]

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of 2-bromo-1-(4-octylphenyl)ethanone derivative C Inoculate microtiter plate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal growth temperature C->D E Visually assess for microbial growth inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

B. Anticancer Activity: Targeting Proliferative Pathways

The electrophilic nature of α-bromoketones makes them promising candidates for anticancer drug development.[1] They can act as covalent inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein tyrosine phosphatases (PTPs) and kinases. The lipophilic octyl chain can enhance the cellular uptake and accumulation of the compound in cancer cells.

Experimental Protocol 3: MTT Assay for Cytotoxicity Assessment [12][13][14]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-bromo-1-(4-octylphenyl)ethanone derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[15] The absorbance is directly proportional to the number of viable cells.

Anticancer_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in 96-well plate C Treat cells with compound and incubate A->C B Prepare dilutions of 2-bromo-1-(4-octylphenyl)ethanone derivative B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G

C. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. α-Bromoketones have the potential to modulate inflammatory pathways by targeting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[16][17][18][19][20][21][22][23]

Experimental Protocol 4: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay [24][25]

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.[24]

  • Compound Treatment: Pre-treat the cells with various concentrations of the 2-bromo-1-(4-octylphenyl)ethanone derivative for 1-2 hours.[24]

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours to induce nitric oxide production.[24]

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[24]

Anti_inflammatory_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed macrophage cells in 96-well plate C Pre-treat cells with compound A->C B Prepare dilutions of 2-bromo-1-(4-octylphenyl)ethanone derivative B->C D Stimulate with LPS C->D E Incubate and collect supernatant D->E F Perform Griess assay for nitrite measurement E->F G Calculate NO inhibition F->G

III. Mechanism of Action: The Covalent Advantage

The primary mode of action for 2-bromo-1-(4-octylphenyl)ethanone derivatives is likely through targeted covalent inhibition.[26][27][28][29][30] The electrophilic α-carbon of the bromoketone is susceptible to nucleophilic attack by amino acid residues like cysteine, histidine, or lysine within the active site of a target enzyme. This forms a permanent covalent bond, leading to irreversible inhibition of the enzyme's function. This irreversible mode of action can offer significant advantages in terms of potency and duration of action compared to non-covalent inhibitors.

Covalent_Inhibition_Pathway A 2-Bromo-1-(4-octylphenyl)ethanone Derivative C Non-covalent Binding (Initial Recognition) A->C B Target Enzyme with Nucleophilic Residue B->C D Nucleophilic Attack by Enzyme Residue C->D E Formation of Covalent Bond D->E F Irreversible Enzyme Inhibition E->F G Disruption of Biological Pathway F->G

IV. Data Presentation and Interpretation

To facilitate a clear comparison of the biological activities of different 2-bromo-1-(4-octylphenyl)ethanone derivatives, all quantitative data should be summarized in a structured tabular format.

Table 1: Hypothetical Antimicrobial Activity Data

DerivativeTest OrganismMIC (µg/mL)
Compound AS. aureus8
Compound AE. coli16
Compound BS. aureus4
Compound BE. coli8

Table 2: Hypothetical Anticancer Activity Data

DerivativeCell LineIC₅₀ (µM) after 48h
Compound AMCF-712.5
Compound AHeLa18.2
Compound BMCF-77.8
Compound BHeLa10.1

Table 3: Hypothetical Anti-inflammatory Activity Data

DerivativeNO Inhibition IC₅₀ (µM)
Compound A25.3
Compound B15.7

V. Conclusion and Future Directions

2-Bromo-1-(4-octylphenyl)ethanone and its derivatives represent a promising, yet underexplored, class of compounds with significant potential for the development of novel therapeutics. The combination of a reactive α-bromoketone "warhead" and a lipophilic "tail" provides a strong rationale for their investigation as antimicrobial, anticancer, and anti-inflammatory agents. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate these potential biological activities. Future research should focus on synthesizing a library of derivatives with varying alkyl chain lengths and substitutions on the phenyl ring to establish clear structure-activity relationships (SAR). Furthermore, target identification and validation studies will be crucial to elucidate the specific molecular mechanisms underlying the observed biological effects. Through a concerted and systematic research effort, the full therapeutic potential of this exciting class of molecules can be unlocked.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry and Functionality of Lipo-phenolics. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH) - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 28). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilic phenolic antioxidants: Correlation between antioxidant profile, partition coefficients and redox properties | Request PDF. Retrieved from [Link]

  • ACS Publications. (2007, January 3). Biological Activity of Acetylated Phenolic Compounds | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubMed. (2010, August 15). Lipophilic phenolic antioxidants: correlation between antioxidant profile, partition coefficients and redox properties. Retrieved from [Link]

  • RSC Publishing. (n.d.). Lipophilic phenolic compounds (Lipo-PCs): emerging antioxidants applied in lipid systems. Retrieved from [Link]

  • ResearchGate. (2024, February 29). Guidelines for the in vitro determination of anti‐inflammatory activity. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 64068-76-4| Chemical Name : 2-Bromo-1-(4-octylphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (2025, February 22). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2 - PMC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-1-(4-octylphenyl)ethanone (C16H23BrO). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC. Retrieved from [Link]

  • ResearchGate. (2014, October 13). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, January 7). A review of compounds derivatives with antimicrobial activities. Retrieved from [Link]

  • Springer. (2024, October 30). Unlocking nature's pharmacy: an in-depth exploration of phytochemicals as potential sources of anti-cancer and anti-inflammatory molecules. Retrieved from [Link]

  • CORE. (2017, July 28). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]

  • lookchem. (n.d.). Cas 64068-76-4,Ethanone, 2-bromo-1-(4-octylphenyl)-. Retrieved from [Link]

  • MDPI. (2023, September 1). Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Covalent Inhibition in Drug Discovery - PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Taxonomy of Covalent Inhibitors - PMC - NIH. Retrieved from [Link]

  • YouTube. (2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Covalent Inhibition in Drug Discovery. Retrieved from [Link]

  • Springer. (2024, October 30). Unlocking nature's pharmacy: an in-depth exploration of phytochemicals as potential sources of anti-inflammatory and anti-cancer molecules. Retrieved from [Link]

Sources

Foundational

The Strategic Role of 2-Bromo-1-(4-octylphenyl)ethanone as a Keystone Synthetic Intermediate in Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the efficient construction of complex active pharmaceutical ingredients (APIs) relies heavily on the strategic selection of synthetic intermediates. 2-Bro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the efficient construction of complex active pharmaceutical ingredients (APIs) relies heavily on the strategic selection of synthetic intermediates. 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) stands out as a paramount building block, particularly in the synthesis of sphingosine-1-phosphate receptor (S1PR) modulators such as Fingolimod (FTY720). This whitepaper provides an in-depth technical analysis of this intermediate, detailing its structural rationale, upstream synthesis, and downstream applications, supported by validated methodologies and empirical data.

Structural Rationale and Mechanistic Advantages

The utility of 2-bromo-1-(4-octylphenyl)ethanone is not coincidental; it is a meticulously designed electrophile that offers three distinct mechanistic advantages for API synthesis:

  • The Lipophilic Tail (Octyl Group): The para-octyl chain is essential for the final drug's pharmacodynamics, allowing it to mimic natural sphingolipids and cross the blood-brain barrier. Positioning this chain early in the synthesis ensures high atom economy.

  • The Activating Carbonyl (Ketone Moiety): The ketone serves a dual purpose. Mechanistically, it withdraws electron density from the adjacent α -carbon, significantly increasing its electrophilicity. Synthetically, it acts as a reducible handle; once the carbon-carbon bond is formed, the ketone can be globally reduced to a methylene group, yielding the saturated hydrocarbon backbone required for Fingolimod.

  • The α -Bromine Leaving Group: Bromine is an exceptional leaving group. Its presence on the activated α -carbon facilitates rapid and highly efficient bimolecular nucleophilic substitution ( SN​2 ) reactions, allowing for the seamless attachment of bulky, polar head groups like diethyl acetamidomalonate.

Upstream Synthesis: Regioselective Friedel-Crafts Acylation

The synthesis of 2-bromo-1-(4-octylphenyl)ethanone is achieved via the Friedel-Crafts acylation of n-octylbenzene with bromoacetyl bromide. As documented in patent literature for [1], the regioselectivity and yield of this reaction are highly dependent on stringent temperature control and the choice of Lewis acid.

Mechanistic Pathway

FC_Acylation A n-Octylbenzene + Bromoacetyl Bromide B AlCl3 Complexation (< 5°C, DCM) A->B Lewis Acid Activation C Electrophilic Aromatic Substitution B->C Acylium Ion Attack D 2-Bromo-1-(4-octylphenyl) ethanone C->D Aqueous Quench

Figure 1: Workflow of the regioselective Friedel-Crafts acylation of n-octylbenzene.

Quantitative Optimization Data

To prevent side reactions such as polyacylation or alkyl chain isomerization, the reaction parameters must be tightly controlled. Table 1 summarizes the empirical data driving the choice of reaction conditions.

CatalystTemperature (°C)SolventYield (%)Regioselectivity (para:ortho)
AlCl₃ 0 - 5 DCM 92 >98:2
AlCl₃20 - 25DCM7585:15
TiCl₄0 - 5DCM6890:10
SnCl₄0 - 5DCM6592:8

Table 1: Optimization of Friedel-Crafts acylation parameters. Data indicates AlCl₃ at <5°C provides optimal para-selectivity.

Protocol 1: Synthesis of 2-Bromo-1-(4-octylphenyl)ethanone

Causality Note: The order of addition is critical. Adding the Lewis acid to the chilled solvent before the acylating agent prevents the premature formation of highly reactive, uncoordinated acylium ions that lead to oligomerization.

  • Preparation: Purge a 500 mL 3-neck round-bottom flask with Argon. Add anhydrous dichloromethane (DCM, 200 mL) and n-octylbenzene (1.0 eq, 50 mmol).

  • Activation: Cool the solution to 0–5°C using an ice-salt bath. Add anhydrous Aluminum Chloride (AlCl₃, 1.3 eq) in small portions over 15 minutes to manage the exothermic dissolution.

  • Acylation: Add bromoacetyl bromide (1.05 eq) dropwise via an addition funnel over 30 minutes. Maintain the internal temperature strictly below 5°C.

  • Maturation: Stir the reaction mixture at 0–5°C for 2 hours.

    • Self-Validation Step (In-Process): Perform TLC (Hexane:EtOAc 9:1). The reaction is complete when the UV-inactive n-octylbenzene spot is fully consumed, replaced by a lower Rf​ , strongly UV-active product spot.

  • Quench & Extraction: Carefully pour the mixture over crushed ice (200 g) containing 2N HCl (50 mL). Separate the organic layer, wash with saturated NaHCO₃ (2 × 100 mL) and brine (100 mL), dry over MgSO₄, and concentrate under reduced pressure.

  • Final Validation: Confirm the para-substitution via ¹H NMR. The aromatic region must display a classic AA'BB' system (two distinct doublets around 7.2 ppm and 7.9 ppm, J≈8 Hz).

Downstream Application: Constructing the Fingolimod Core

The primary industrial application of 2-bromo-1-(4-octylphenyl)ethanone is its use as the electrophilic partner in the synthesis of Fingolimod. According to research published in [2], reacting this intermediate with diethyl acetamidomalonate efficiently installs the complex polar head group in a single step.

Mechanistic Pathway

Fingolimod_Synthesis A 2-Bromo-1-(4-octylphenyl)ethanone C Alkylated Intermediate (Ketone + Malonate Core) A->C SN2 Alkylation B Diethyl Acetamidomalonate (Enolate) B->C Nucleophilic Attack D Ketone Reduction (Pd/C or Silanes) C->D Deoxygenation E Ester Reduction & Deprotection (LiAlH4, then HCl) D->E Global Reduction F Fingolimod (FTY720) Hydrochloride E->F Salt Formation

Figure 2: Synthetic pathway from the brominated intermediate to Fingolimod (FTY720).

Quantitative Optimization Data

The alkylation step requires a delicate balance of base strength and solvent polarity to maximize the SN​2 trajectory while suppressing O-alkylation or elimination side reactions.

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOEt EtOH 78 (Reflux) 4 88
K₂CO₃DMF60682
NaHTHF251276
Cs₂CO₃MeCN80585

Table 2: Optimization of the malonate alkylation step. Sodium ethoxide in ethanol provides the highest yield.

Protocol 2: Alkylation of Diethyl Acetamidomalonate

Causality Note: Utilizing Sodium Ethoxide (NaOEt) in Ethanol ensures that any transesterification side reactions simply regenerate the diethyl ester, preventing the formation of mixed ester impurities that complicate downstream purification [3].

  • Enolate Generation: In a dry 250 mL flask, dissolve diethyl acetamidomalonate (1.2 eq, 24 mmol) in anhydrous Ethanol (100 mL). Add freshly prepared NaOEt (1.2 eq) and stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Coupling: Add 2-bromo-1-(4-octylphenyl)ethanone (1.0 eq, 20 mmol) dissolved in a minimal amount of Ethanol dropwise to the enolate solution.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 4 hours.

    • Self-Validation Step (In-Process): Monitor via HPLC. The reaction is deemed complete when the α -bromo ketone peak (typically eluting later due to high lipophilicity) is <1% of the total area.

  • Workup: Cool the mixture to room temperature, quench with saturated aqueous NH₄Cl (50 mL), and remove the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via recrystallization from hot heptane/ethyl acetate to yield the pure alkylated intermediate.

  • Final Validation: LC-MS analysis must confirm the product mass; look for the [M+H]+ peak corresponding to the exact mass of the coupled ketone-malonate adduct.

Conclusion

2-Bromo-1-(4-octylphenyl)ethanone is a masterful example of synthetic design. By combining a lipophilic anchoring tail with a highly reactive, bifunctional α -bromo ketone head, it streamlines the synthesis of complex immunomodulators. Strict adherence to mechanistic principles—such as temperature-controlled Lewis acid catalysis and solvent-matched enolate alkylation—ensures that this intermediate can be utilized at an industrial scale with exceptional yield and purity.

References

  • Process for the production of fingolimod hydrochloride Hungarian Patent HU230806B1 URL
  • Practical synthesis of fingolimod from diethyl acetamidomalonate RSC Advances, 2013, 3, 9678-9681 URL:[Link]

  • A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis Chemistry Central Journal, 2013; 7: 153 URL:[Link]

  • 2-Bromo-1-(4-octylphenyl)ethanone Product Specification (CAS: 64068-76-4) Pharmaffiliates Reference Database URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Highly Selective Synthesis of 2-Bromo-1-(4-octylphenyl)ethanone

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology and Standard Operating Procedure (SOP) Executive Summary & Strategic Importance The compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology and Standard Operating Procedure (SOP)

Executive Summary & Strategic Importance

The compound 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) is a critical α-bromoketone building block widely utilized in medicinal chemistry and materials science[1]. Most notably, it serves as a direct precursor in the parallel synthesis of sphingosine-1-phosphate (S1P) receptor modulators, including the immunosuppressive drug Fingolimod (FTY720)[2].

The primary synthetic challenge in producing this intermediate from 4-octylacetophenone lies in controlling regioselectivity and preventing over-bromination. Because the 4-octyl group is electron-donating, the aromatic ring is activated toward electrophilic aromatic substitution, and the resulting α-bromoketone is prone to secondary enolization leading to di-bromination[3]. This application note details a highly selective, scalable protocol utilizing N-Bromosuccinimide (NBS) and p-Toluenesulfonic acid (p-TsOH) to achieve precise mono-α-bromination.

Mechanistic Insights: The "Why" Behind the Protocol

The α-bromination of acetophenone derivatives under acidic conditions is governed by a rate-determining enolization step[4].

  • Acid-Catalyzed Enolization: The addition of a catalytic amount of p-TsOH protonates the carbonyl oxygen, significantly lowering the activation energy required for the formation of the enol intermediate.

  • Controlled Electrophilic Attack: Instead of using elemental bromine (Br₂)—which provides a high concentration of electrophiles and increases the risk of poly-bromination and ring bromination—NBS acts as a steady, low-concentration source of bromonium ions (Br⁺).

  • Causality of Solvent Choice: Acetonitrile is selected as the solvent because it provides excellent solubility for both the ketone and NBS at elevated temperatures, while the byproduct (succinimide) exhibits poor solubility upon cooling, allowing for simple purification via filtration[5].

Reaction Pathway Visualization

G A 4-Octylacetophenone (Starting Material) B Protonated Ketone (Acid Catalysis) A->B + p-TsOH C Enol Intermediate (Rate-Determining) B->C - H+ D Bromonium Complex (Electrophilic Attack) C->D + NBS E 2-Bromo-1-(4-octylphenyl)ethanone (Target Product) D->E - H+, - Succinimide

Acid-catalyzed α-bromination mechanism of 4-octylacetophenone via enol intermediate.

Comparative Analysis of Brominating Agents

To establish a self-validating system, it is crucial to understand why NBS/p-TsOH is the superior reagent choice compared to classical methods. The quantitative data below summarizes the performance of various brominating agents for acetophenone derivatives[5],[6].

Reagent SystemSolventTemp (°C)Avg. Yield (%)Selectivity (Mono vs. Di)Operational Safety & Handling
Br₂ / Acetic Acid Glacial AcOH25 - 4070 - 80%Moderate (High risk of di-bromination)Poor (Highly corrosive, toxic fumes)
CuBr₂ EtOAc / CHCl₃80 (Reflux)80 - 90%Very HighModerate (Generates heavy metal waste)
NBS / p-TsOH Acetonitrile80 - 8285 - 95% High Excellent (Solid reagents, easy work-up)

Detailed Experimental Protocol

Materials and Equipment
  • Substrate: 4-octylacetophenone (1.0 equivalent, 10.0 mmol, ~2.32 g)

  • Reagents: N-Bromosuccinimide (NBS) (1.05 equivalents, 10.5 mmol, ~1.87 g), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equivalents, 1.0 mmol, ~0.19 g)

  • Solvent: Anhydrous Acetonitrile (30 mL)

  • Equipment: 100 mL two-neck round-bottom flask, magnetic stir bar, reflux condenser, heating mantle with temperature probe, inert gas (N₂ or Ar) line.

Step-by-Step Methodology

Step 1: System Preparation

  • Oven-dry the glassware and assemble the apparatus under a continuous stream of dry nitrogen. Moisture can interfere with the catalytic efficiency of p-TsOH and degrade NBS.

  • Charge the 100 mL round-bottom flask with 4-octylacetophenone (2.32 g) and anhydrous acetonitrile (30 mL). Begin magnetic stirring at 400 RPM.

Step 2: Catalyst Addition & Heating 3. Add p-TsOH·H₂O (0.19 g) to the stirring solution. 4. Heat the mixture to a gentle reflux (approx. 80–82 °C)[5]. Causality Note: Reaching reflux before adding NBS ensures that the enolization equilibrium is established, preventing a buildup of unreacted NBS which could lead to sudden exothermic spikes.

Step 3: Controlled Bromination 5. Remove the nitrogen inlet temporarily and add NBS (1.87 g) in three equal portions over 15 minutes. 6. Observe the color change; the solution will typically turn a transient yellow/orange as the bromonium ion forms and is consumed. 7. Maintain reflux and monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) solvent system. The reaction is typically complete within 2 to 3 hours[4].

Step 4: Work-up and Isolation 8. Once TLC indicates complete consumption of the starting material, remove the heat source and allow the reaction mixture to cool to 0–5 °C in an ice bath. 9. Self-Validating Step: As the solution cools, the byproduct (succinimide) will precipitate out as a white crystalline solid[5]. Filter the cold mixture through a sintered glass funnel to remove the succinimide. 10. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile. 11. Redissolve the crude oily residue in Ethyl Acetate (50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize residual acid, followed by brine (25 mL). 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude 2-Bromo-1-(4-octylphenyl)ethanone.

Step 5: Purification 13. Purify the crude product via flash column chromatography on silica gel (eluting with Hexane:Ethyl Acetate, 95:5) to isolate the pure mono-brominated product as a pale yellow oil or low-melting solid.

Quality Control & Troubleshooting

  • Issue: Presence of di-brominated byproduct (2,2-dibromo-1-(4-octylphenyl)ethanone).

    • Root Cause: Excess NBS or extended reaction times.

    • Corrective Action: Strictly limit NBS to 1.05 equivalents and quench the reaction immediately upon consumption of the starting material[3].

  • Issue: Sluggish reaction rate (>4 hours).

    • Root Cause: Inactive catalyst or degraded NBS.

    • Corrective Action: Ensure p-TsOH is not overly hydrated and recrystallize NBS from boiling water prior to use if it appears yellow (indicating free Br₂ contamination).

Safety Protocols & Handling (E-E-A-T Compliance)

CRITICAL WARNING: α-Haloketones, including 2-Bromo-1-(4-octylphenyl)ethanone, are potent lachrymators (tear gas agents) and severe mucosal irritants[3],[6].

  • Engineering Controls: All manipulations (including weighing, reaction setup, and rotary evaporation) MUST be performed inside a certified, high-velocity fume hood.

  • PPE: Personnel must wear chemical splash goggles, a lab coat, and heavy-duty butyl rubber gloves. Standard nitrile gloves may degrade upon prolonged exposure to the product dissolved in organic solvents[3].

  • Quenching Spills: Any spills should be neutralized with a dilute solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite to destroy reactive brominating species before cleanup.

References

  • Pharmaffiliates. "2-Bromo-1-(4-octylphenyl)ethanone Product Specification and Synonyms." Pharmaffiliates Database, 2024. Available at:[Link]

  • Google Patents. "HU230806B1 - Process for the production of fingolimod hydrochloride." Patent Database, 2024.

Sources

Application

Application Note &amp; Protocol: Selective α-Bromination of 4-Octylacetophenone

Abstract This document provides a comprehensive guide and a field-proven protocol for the selective α-bromination of 4-octylacetophenone. α-Bromo ketones are highly valuable synthetic intermediates in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide and a field-proven protocol for the selective α-bromination of 4-octylacetophenone. α-Bromo ketones are highly valuable synthetic intermediates in medicinal chemistry and drug development due to their versatile reactivity.[1][2][3] This protocol details an acid-catalyzed approach using molecular bromine in glacial acetic acid, a method known for its reliability and selectivity for the α-position. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety precautions for handling bromine, and present expected analytical data for product characterization. The aim is to equip researchers with a robust methodology that ensures high yield and purity of the target compound, 2-bromo-4-octylacetophenone.

Introduction: The Synthetic Value of α-Bromo Ketones

The α-halogenation of ketones is a fundamental transformation in organic synthesis.[4][5] The resulting α-halo ketones, such as 2-bromo-4-octylacetophenone, are powerful precursors for constructing a wide range of molecular architectures. The presence of two electrophilic sites (the carbonyl carbon and the α-carbon) and an excellent leaving group (bromide) makes them ideal substrates for reactions with various nucleophiles, enabling the synthesis of complex molecules like α,β-unsaturated ketones, amino ketones, and diverse heterocyclic systems.[1][3][6]

The protocol described herein focuses on an acid-catalyzed pathway. Under acidic conditions, the reaction proceeds through an enol intermediate. A key feature of this mechanism is that the rate-determining step is the formation of this enol, making the reaction rate independent of the halogen concentration.[3][4][7] This mechanistic nuance allows for controlled monobromination, preventing the formation of polybrominated byproducts that can occur under basic conditions.[5]

Reaction Mechanism: Acid-Catalyzed Enolization

The selective bromination at the α-carbon is governed by a well-established, multi-step acid-catalyzed mechanism.[1][4][8] The use of an acid catalyst, such as hydrobromic acid (HBr) or acetic acid (AcOH), is crucial for accelerating the formation of the enol tautomer, which serves as the active nucleophile in the reaction.[8]

The mechanism proceeds as follows:

  • Protonation of the Carbonyl: The reaction initiates with the rapid and reversible protonation of the carbonyl oxygen by the acid catalyst. This step enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-hydrogens.[1]

  • Enol Formation (Rate-Determining Step): A weak base (like water or the acetate ion) removes a proton from the α-carbon. This tautomerization from the keto form to the more nucleophilic enol form is the slow, rate-determining step of the overall reaction.[1][4][9]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of electrophilic bromine (Br₂). This forms a new carbon-bromine bond at the α-position.[1][8]

  • Deprotonation: The protonated carbonyl of the intermediate is rapidly deprotonated, typically by a bromide ion or another weak base, to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.[8]

Acid-Catalyzed Bromination Mechanism Ketone 4-Octylacetophenone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ (Fast) ProtonatedKetone->Ketone - H⁺ (Fast) Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ (Slow, RDS) BromoIntermediate Brominated Intermediate Enol->BromoIntermediate + Br₂ (Fast) Product 2-Bromo-4-octylacetophenone BromoIntermediate->Product - H⁺ (Fast) H_plus H⁺ Br2 Br₂ Br_minus Br⁻ H_plus_regen H⁺ (regenerated)

Caption: Mechanism of acid-catalyzed α-bromination of 4-octylacetophenone.

Detailed Experimental Protocol

This protocol is optimized for the synthesis of 2-bromo-4-octylacetophenone on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )GradeSupplierNotes
4-Octylacetophenone218.34≥98%Standard Chemical Supplier---
Bromine (Br₂)159.81≥99.5%Standard Chemical SupplierExtremely Hazardous . Handle only in a fume hood.
Glacial Acetic Acid60.05ACS GradeStandard Chemical SupplierCorrosive.
Sodium Bisulfite (NaHSO₃)104.06ACS GradeStandard Chemical SupplierUsed as a 5% aqueous solution for quenching.
Diethyl Ether (Et₂O)74.12AnhydrousStandard Chemical SupplierFlammable.
Sodium Sulfate (Na₂SO₄)142.04AnhydrousStandard Chemical SupplierFor drying organic layers.
Deionized Water18.02---------
Equipment
  • 100 mL Round-bottom flask

  • 50 mL Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization

  • TLC plates (silica gel) and developing chamber

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-octylacetophenone (2.18 g, 10.0 mmol) in 20 mL of glacial acetic acid.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Bromine Addition: In a separate flask, carefully prepare a solution of bromine (0.51 mL, 1.60 g, 10.0 mmol) in 10 mL of glacial acetic acid. Transfer this solution to a dropping funnel.

  • Reaction: Add the bromine solution dropwise to the cold, stirred ketone solution over a period of 20-30 minutes. Maintain the temperature below 10 °C during the addition. The characteristic red-brown color of bromine should fade as it is consumed.[1]

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching: Pour the reaction mixture into 100 mL of cold water in a beaker. To neutralize any unreacted bromine, slowly add a 5% aqueous solution of sodium bisulfite dropwise until the yellow/orange color disappears completely.[1][10]

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a pale yellow oil or solid, can be purified by recrystallization from methanol or ethanol to afford white to off-white crystals.[10]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point of the purified solid.

Caption: Experimental workflow for the bromination of 4-octylacetophenone.

Critical Safety Precautions

Handling Bromine: Bromine is a highly toxic, corrosive, and volatile liquid that can cause severe chemical burns upon skin contact and is fatal if inhaled.[11][12] All manipulations involving bromine must be performed in a certified, well-ventilated chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (Viton or neoprene recommended), a full-face shield over safety goggles, and a chemical-resistant apron or lab coat.[11][14]

  • Spill Management: Keep a neutralizing agent, such as a 1 M solution of sodium thiosulfate or sodium carbonate, readily accessible at all times when handling bromine.[12][13] In case of a small spill, cover it with the neutralizing agent, allow it to react, and then clean it up according to your institution's safety protocols.

  • First Aid:

    • Inhalation: Immediately move the affected person to fresh air and seek urgent medical attention.[11][12]

    • Skin Contact: Remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[11][12]

    • Eye Contact: Immediately flush eyes with gently running water for at least 20 minutes, holding the eyelids open. Seek immediate medical attention.[15]

Expected Results & Data Presentation

The successful synthesis will yield 2-bromo-4-octylacetophenone. The table below summarizes the key properties of the starting material and the expected product.

Property4-Octylacetophenone (Starting Material)2-Bromo-4-octylacetophenone (Product)
Molar Mass 218.34 g/mol 297.23 g/mol
Appearance Colorless liquid or low-melting solidWhite to pale yellow solid
¹H NMR (CDCl₃) δ ~7.9 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~2.9 (t, 2H, Ar-CH₂), ~2.6 (s, 3H, COCH₃), 1.6-1.2 (m, 10H), ~0.9 (t, 3H)δ ~7.9 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~4.4 (s, 2H, COCH₂Br) , ~2.9 (t, 2H, Ar-CH₂), 1.6-1.2 (m, 10H), ~0.9 (t, 3H)
¹³C NMR (CDCl₃) δ ~198 (C=O), ~145 (Ar-C), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~36 (Ar-CH₂), ~32-22 (alkyl chain), ~26 (COCH₃), ~14 (CH₃)δ ~191 (C=O), ~146 (Ar-C), ~132 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~36 (Ar-CH₂), ~31 (COCH₂Br) , ~32-22 (alkyl chain), ~14 (CH₃)

Note: NMR chemical shifts (δ) are approximate and reported in ppm. Actual values may vary slightly based on solvent and instrument.

Conclusion

This application note provides a validated and reliable protocol for the acid-catalyzed α-bromination of 4-octylacetophenone. By understanding the underlying mechanism and adhering strictly to the detailed experimental and safety procedures, researchers can confidently synthesize this valuable intermediate with high yield and purity. The resulting 2-bromo-4-octylacetophenone serves as a versatile building block for further synthetic elaborations in drug discovery and materials science.

References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Gas UK. (2025, December 05). Bromine Gas: Properties, Uses, and Safety Measures You Need to Know. Retrieved from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Manas Export. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

  • CLEAPSS. (2022). Student safety sheets 55 Bromine. Retrieved from [Link]

  • TATA Chemical Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]

  • Royal Society of Chemistry. (2026, March 03). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]

  • Meshram, G., et al. (2012). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 17(8), 9872-9881. Retrieved from [Link]

  • Hrynkiv, D., et al. (2017). A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. RSC Advances, 7(18), 10831-10841. Retrieved from [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. Retrieved from [Link]

  • Study Prep in Pearson+. (n.d.). A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl.... Retrieved from [Link]

  • Organic Chemistry Help. (n.d.). Organic Chemistry Enols And Enolates - Alpha Carbon Chemistry. Retrieved from [Link]

Sources

Method

Application Note: Synthesis of 2-Bromo-1-(4-octylphenyl)ethanone via Friedel-Crafts Acylation

Introduction & Strategic Context The synthesis of 2-Bromo-1-(4-octylphenyl)ethanone is a critical synthetic node in medicinal chemistry, serving as the primary α -bromoketone intermediate in the total synthesis of the im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The synthesis of 2-Bromo-1-(4-octylphenyl)ethanone is a critical synthetic node in medicinal chemistry, serving as the primary α -bromoketone intermediate in the total synthesis of the immunomodulatory drug Fingolimod (FTY720) [1][1]. The construction of this pharmacophore relies on a highly regioselective Friedel-Crafts acylation of octylbenzene. This application note provides a self-validating, optimized protocol designed for researchers and drug development professionals, emphasizing mechanistic causality, thermodynamic control, and scalability.

Mechanistic Insights & Reaction Design

The Friedel-Crafts acylation introduces an acyl group into an aromatic ring via an electrophilic aromatic substitution mechanism [2][2]. To achieve high yields and purity, several chemical parameters must be strictly controlled:

  • Electrophilic Activation : Anhydrous aluminum chloride ( AlCl3​ ), a potent Lewis acid, coordinates with the carbonyl oxygen of bromoacetyl bromide. This coordination weakens the carbon-halogen bond, generating a highly reactive, resonance-stabilized acylium ion ( [Br−CH2​−C≡O]+↔[Br−CH2​−C+=O] ) [3][3]. Bromoacetyl bromide is specifically selected over acetyl chloride to install an α -bromo leaving group in a single step, which is essential for downstream nucleophilic substitutions [4][4].

  • Regioselectivity : The linear eight-carbon (octyl) chain of the substrate acts as an electron-donating group via hyperconjugation, activating the ring toward electrophiles. While alkyl groups are inherently ortho/para-directing, the substantial steric bulk of the octyl chain effectively blocks the ortho trajectory. Consequently, the acylium ion attacks almost exclusively at the para position, yielding the desired 1,4-disubstituted aromatic system [5][5].

  • Thermodynamic Control & Side-Reaction Mitigation : A critical failure point in scaling this reaction is the retro-Friedel-Crafts alkyl migration. Excess AlCl3​ at elevated temperatures can force the octyl group to migrate, reducing product purity and yield [6][6]. To suppress this, the protocol mandates strict thermal control (< 5 °C) and the pre-formation of the acylium- AlCl3​ adduct before the introduction of octylbenzene [6][6].

Mechanism A Bromoacetyl Bromide + AlCl3 B Acylium Ion Complex [Br-CH2-C+=O] A->B Activation D Wheland Intermediate (para-directed) B->D Electrophilic Attack C Octylbenzene C->D E 2-Bromo-1-(4-octylphenyl)ethanone + HCl + AlCl3 D->E Deprotonation & Rearomatization

Mechanistic pathway of the Friedel-Crafts acylation of octylbenzene.

Quantitative Data & Reagent Specifications

The stoichiometry is carefully balanced. AlCl3​ is used in a slight excess (1.2 equivalents) because one equivalent strongly coordinates to the newly formed ketone product (deactivating it from further reaction), while the remaining fraction acts as the active catalyst for the ongoing reaction [7][7].

ReagentMW ( g/mol )EquivalentsAmountFunction
Octylbenzene 190.331.0010.0 mmol (1.90 g)Aromatic Substrate
Bromoacetyl bromide 201.841.1011.0 mmol (2.22 g)Acylating Agent
Aluminum Chloride ( AlCl3​ ) 133.341.2012.0 mmol (1.60 g)Lewis Acid Catalyst
Dichloromethane (DCM) 84.93-50 mLAnhydrous Solvent

Experimental Protocol

Phase 1: Reaction Setup & Complexation

  • Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with an inert gas (Argon/N2) inlet and an HCl gas trap [5][5].

  • Charge the flask with anhydrous AlCl3​ (1.60 g, 12.0 mmol) and suspend it in 30 mL of anhydrous Dichloromethane (DCM) [3][3].

  • Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C.

  • Dissolve Bromoacetyl bromide (2.22 g, 11.0 mmol) in 10 mL of anhydrous DCM. Transfer this to the dropping funnel and add it dropwise to the AlCl3​ suspension over 15 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes to ensure complete formation of the acylium ion complex [7][7].

Phase 2: Acylation 5. Dissolve Octylbenzene (1.90 g, 10.0 mmol) in 10 mL of anhydrous DCM. 6. Add the octylbenzene solution dropwise to the pre-formed acylium complex over 30–45 minutes. Critical Step: Strict temperature control (0–5 °C) during this addition is paramount to prevent retro-Friedel-Crafts octyl migration [6][6]. 7. Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2–4 hours [5][5]. 8. Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1 v/v) mobile phase. The product will appear as a new, UV-active spot with a lower Rf​ value than the highly non-polar octylbenzene [3][3].

Phase 3: Quench & Purification 9. Once TLC indicates complete consumption of octylbenzene, cool the mixture back to 0 °C. 10. Carefully quench the reaction by pouring the mixture over 50 g of crushed ice containing 10 mL of concentrated HCl. This step hydrolyzes the aluminum complex and liberates the product ketone [8][8]. 11. Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 × 20 mL). 12. Wash the combined organic layers sequentially with saturated aqueous NaHCO3​ (30 mL) and brine (30 mL). 13. Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude product. 14. Purify via flash column chromatography (Silica gel, Hexanes to 5% Ethyl Acetate in Hexanes gradient) to afford pure 2-Bromo-1-(4-octylphenyl)ethanone.

Workflow S1 Step 1: Preparation Suspend AlCl3 in dry DCM at 0 °C S2 Step 2: Complexation Dropwise addition of Bromoacetyl Bromide S1->S2 S3 Step 3: Acylation Dropwise addition of Octylbenzene at 0-5 °C S2->S3 S4 Step 4: Maturation Warm to RT, stir for 2-4 h, Monitor via TLC S3->S4 S5 Step 5: Quench & Workup Pour over ice/HCl, extract, wash, dry S4->S5 S6 Step 6: Purification Concentrate & purify via Chromatography S5->S6

Step-by-step experimental workflow for synthesizing 2-Bromo-1-(4-octylphenyl)ethanone.

Troubleshooting & Optimization

  • Observation : Formation of multiple spots on TLC (polyacylation or alkyl migration).

    • Causality: Reaction temperature exceeded 10 °C during substrate addition, or excess Lewis acid promoted rearrangement [6][6].

    • Solution: Ensure the ice bath is maintained and strictly pre-form the acylium complex before adding the arene.

  • Observation : Incomplete conversion of octylbenzene.

    • Causality: Moisture ingress deactivated the AlCl3​ catalyst [3][3].

    • Solution: Use strictly anhydrous solvents and flame-dried glassware under a positive pressure of Argon.

  • Observation : Emulsion formation during the aqueous quench.

    • Causality: Precipitation of insoluble aluminum hydroxide salts.

    • Solution: Ensure sufficient concentrated HCl is present in the ice quench to keep aluminum salts water-soluble as AlCl4−​ or Al(H2​O)63+​ [8][8].

References

  • Title: Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds Source: MDPI URL: [Link]

  • Title: A concise synthesis of Fingolimod: An orally available drug for treating multiple sclerosis Source: ResearchGate URL: [Link]

  • Title: Effects of acyl donor type, catalyst type, and reaction conditions on the activity and selectivity of Friedel-Crafts acylation Source: ResearchGate URL: [Link]

  • Title: Synthesis of Photoresponsive Dual NIR Two-Photon Absorptive [60]Fullerene Triads and Tetrads Source: NIH URL: [Link]

  • Title: HU230806B1 - Process for the production of fingolimod hydrochloride Source: Google Patents URL

Sources

Application

Application Note: Purification of 2-Bromo-1-(4-octylphenyl)ethanone by Recrystallization

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) Primary Application: Key intermediate in the parallel synthesis of the immu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) Primary Application: Key intermediate in the parallel synthesis of the immunomodulating API Fingolimod (FTY720) 1[2].

Context & Mechanistic Vulnerabilities

The synthesis of Fingolimod relies heavily on the purity of 2-bromo-1-(4-octylphenyl)ethanone. Impurities such as unreacted starting material (1-(4-octylphenyl)ethanone) or over-brominated byproducts (dibromides) directly compromise the downstream coupling with diethyl acetamidomalonate, leading to severe yield losses 1[2].

Purifying α-bromoketones presents a unique chemical challenge due to their inherent instability. They are highly susceptible to three primary degradation pathways:

  • Hydrolysis/Solvolysis: Nucleophilic attack by water or protic solvents at the α-carbon displaces the bromide ion.

  • Base-Catalyzed Dehydrobromination: Exposure to basic conditions during workup strips the α-proton, leading to unwanted α,β-unsaturated byproducts 3[3].

  • Thermal Degradation: Elevated temperatures accelerate decomposition and rearrangement reactions 3[3].

Because silica gel chromatography can induce decomposition of sensitive α-bromoketones, recrystallization from a non-polar solvent is the most scalable, effective, and chemically safe purification method 3[3].

Solvent Selection Strategy

The choice of solvent is dictated by the need to balance a steep temperature-solubility curve with chemical inertness. Protic solvents must be avoided or strictly minimized to prevent solvolysis.

Table 1: Solvent Selection for α-Bromoketone Recrystallization

Solvent SystemSolvolysis RiskThermal StabilityImpurity ClearanceRecommendation
Heptane / Hexane LowHighExcellent (clears dibromides)Primary Choice
Ethanol / Water High (if heated >60°C)ModerateGoodAlternative (requires rapid cooling)
Ethyl Acetate LowModeratePoor (high solubility)Use only as a minor co-solvent
Methanol Very HighLowModerateAvoid (reacts with α-carbon)

Self-Validating Recrystallization Protocol

This protocol is designed as a self-validating system. Each step includes a mechanistic rationale (Causality) and an In-Process Control (IPC) to ensure process integrity.

Step 1: Quenching and Pre-treatment
  • Action: Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or dichloromethane) and wash with ice-cold, neutral distilled water until the aqueous phase pH is ~6.0–7.0.

  • Causality: Residual HBr from the bromination step acts as an autocatalyst for hydrolysis. Neutral water is preferred over basic washes (like NaHCO₃) because base catalyzes dehydrobromination 3[3].

  • IPC (Self-Validation): Test the aqueous wash with pH paper. Do not proceed to solvent evaporation until the aqueous layer reads pH > 6.0.

Step 2: Dissolution and Temperature Control
  • Action: Evaporate the extraction solvent under reduced pressure (ambient temperature). Suspend the crude solid in anhydrous heptane (approx. 3–5 mL/g). Heat gently to a maximum of 55°C under continuous stirring until dissolution is achieved.

  • Causality: α-Bromoketones undergo rapid thermal degradation at elevated temperatures 3[3]. Heptane provides a non-polar, aprotic environment that prevents solvolysis while offering the necessary solubility dynamics.

  • IPC (Self-Validation): Visual confirmation of a clear solution. If undissolved particulates remain at 55°C, perform a hot filtration rather than increasing the temperature.

Step 3: Controlled Nucleation and Crystal Growth
  • Action: Remove the heat source and allow the solution to cool ambiently to 20–25°C over 2 hours, then transfer to an ice bath (0–5°C) for an additional 1 hour.

  • Causality: Shock-cooling causes rapid precipitation, which traps dibrominated impurities and unreacted starting material within the crystal lattice (occlusion). Gradual cooling ensures thermodynamic control, yielding a highly ordered, pure crystal lattice.

  • IPC (Self-Validation): Observe the onset of turbidity (cloud point) around 35–40°C, followed by the formation of distinct, free-flowing white to off-white needles.

Step 4: Isolation and Desiccation
  • Action: Isolate the crystals via vacuum filtration. Wash the filter cake with 1 volume of ice-cold heptane. Dry in a vacuum oven at room temperature (25°C) for 12 hours.

  • Causality: Cold washing removes residual mother liquor containing soluble dibromides. Vacuum drying at room temperature prevents the thermal degradation that occurs in standard convection ovens.

  • IPC (Self-Validation): Weigh the dried product to constant mass. A typical recovery is 75–85% with >99% purity.

Analytical Validation

To confirm the success of the self-validating protocol, perform the following analyses:

  • HPLC Analysis:

    • Causality Rule: Dissolve the HPLC sample in anhydrous acetonitrile rather than methanol. Leaving α-bromoketones in protic solvents (like MeOH) in an autosampler queue will induce artificial solvolysis, leading to false impurity peaks 3[3].

  • ¹H-NMR (CDCl₃):

    • Target α-protons: Singlet at ~4.4 ppm (2H, -CH₂Br).

    • Dibromide impurity: Singlet at ~5.8 ppm (1H, -CHBr₂).

    • Unreacted starting material: Singlet at ~2.5 ppm (3H, -CH₃).

    • Validation Threshold: The integration ratio of the 4.4 ppm peak to the 5.8 ppm peak must confirm <0.5% dibromide for API-grade downstream processing.

Process Workflow & Degradation Control

G Crude Crude 2-Bromo-1-(4-octylphenyl)ethanone (Contains HBr & Impurities) Wash Cold Aqueous Wash (Neutral pH Target) Crude->Wash Prevent Acid Catalysis Dissolve Dissolution in Hot Heptane (T < 55°C) Wash->Dissolve Organic Phase Degradation Degradation Pathway (Solvolysis/Dehydrobromination) Dissolve->Degradation If T > 55°C or Protic Solvent Used HotFilter Hot Filtration (Remove Particulates) Dissolve->HotFilter Rapid Processing Cooling Controlled Cooling (20°C then 0-5°C) HotFilter->Cooling Supersaturation Filter Vacuum Filtration & Cold Heptane Wash Cooling->Filter Selective Crystallization Pure Pure Product (>99% API Grade) Filter->Pure Vacuum Dry (RT)

Figure 1: Workflow and degradation control points for α-bromoketone recrystallization.

References

  • Process for the production of fingolimod hydrochloride - Google Patents. Google Patents (HU230806B1).
  • Managing thermal instability of alpha-bromo ketones - Benchchem. BenchChem Technical Support.

Sources

Method

Column chromatography protocol for 2-Bromo-1-(4-octylphenyl)ethanone

High-Resolution Column Chromatography Protocol for the Purification of 2-Bromo-1-(4-octylphenyl)ethanone Executive Context & Mechanistic Importance 2-Bromo-1-(4-octylphenyl)ethanone (frequently referred to as 4-octylphen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Column Chromatography Protocol for the Purification of 2-Bromo-1-(4-octylphenyl)ethanone

Executive Context & Mechanistic Importance

2-Bromo-1-(4-octylphenyl)ethanone (frequently referred to as 4-octylphenacyl bromide) is a highly valued electrophilic intermediate, most notably utilized in the parallel synthesis of the immunosuppressive drug Fingolimod (FTY720). The upstream synthesis of this intermediate typically involves the α-bromination of 4-octylacetophenone using reagents like N-bromosuccinimide (NBS) or liquid bromine[1].

However, this bromination is rarely perfectly selective. The crude reaction mixture inevitably contains unreacted starting material and over-brominated (di-bromo) byproducts. Because subsequent steps in the Fingolimod synthesis—such as coupling with diethyl acetamidomalonate—are highly sensitive to steric hindrance and electrophile purity, isolating the mono-brominated product via high-resolution normal-phase column chromatography is an absolute necessity[2].

Physicochemical Profiling & Chromatographic Strategy

To design a successful separation protocol, we must analyze the molecule's structural dichotomy to understand the causality behind our solvent choices:

  • The "Octyl" Effect: The 8-carbon aliphatic tail renders the molecule highly lipophilic. It has a high affinity for non-polar mobile phases (like hexanes or petroleum ether) and will travel quickly through a silica column.

  • The α-Bromo Ketone Moiety: The adjacent carbonyl oxygen and bromine atom create a localized dipole. Bromine's high polarizability and electronegativity interact distinctly with the acidic silanol (Si-OH) groups of the silica gel stationary phase.

Causality of Solvent Selection: A purely non-polar solvent (100% Hexane) will cause the compound to streak due to unmitigated silanol interactions. Conversely, too much polar solvent will cause the lipophilic compound to co-elute with the starting material at the solvent front. Therefore, a shallow step-gradient of Hexane and Ethyl Acetate (EtOAc) is required. EtOAc acts as a hydrogen-bond acceptor, transiently capping the silanol sites and allowing the α-bromo ketone to elute in a tight, symmetrical band.

Workflow & Elution Dynamics

Workflow SM 4-Octylacetophenone (Starting Material) Reaction α-Bromination Reaction (NBS or Br2) SM->Reaction Crude Crude Reaction Mixture (Mono-, Di-bromo, & Unreacted) Reaction->Crude Purification Flash Column Chromatography (Silica Gel 60, Hexane:EtOAc) Crude->Purification Product Pure 2-Bromo-1-(4-octylphenyl)ethanone (Fingolimod Intermediate) Purification->Product

Figure 1: Synthetic and purification workflow for 2-Bromo-1-(4-octylphenyl)ethanone.

Quantitative Data & Method Parameters

Table 1: Chromatographic Parameters & Expected Retention Factors (Rf)

Compound / Component Expected Rf (in 95:5 Hexane:EtOAc) Polarity Driver
4-Octylacetophenone (SM) ~0.60 Highly lipophilic, weaker dipole
2-Bromo-1-(4-octylphenyl)ethanone ~0.45 Moderate dipole (C=O and C-Br)
2,2-Dibromo-1-(4-octylphenyl)ethanone ~0.30 Stronger localized dipole, steric drag

| Baseline Impurities / Catalyst | 0.00 - 0.10 | Highly polar |

Elution Column Silica Gel Column (Stationary Phase) F1 Fraction 1: Unreacted SM (Rf ~0.60) Column->F1 98:2 Hex:EtOAc F2 Fraction 2: Target Product (Rf ~0.45) Column->F2 95:5 Hex:EtOAc F3 Fraction 3: Di-bromo/Polar (Rf <0.30) Column->F3 90:10 Hex:EtOAc

Figure 2: Chromatographic elution profile and fraction distribution based on polarity.

Detailed Step-by-Step Protocol

Prerequisites: Ensure the crude mixture has been properly quenched (e.g., washed with sodium thiosulfate if Br₂ was used) and dried over anhydrous Na₂SO₄ to remove water, which would aggressively deactivate the silica gel and ruin the separation[1].

Step 1: Column Preparation (Slurry Packing)

  • Select a glass column with a fritted disk. For 1 gram of crude product, use approximately 35 grams of Silica Gel 60 (230–400 mesh).

  • Prepare a slurry of the silica gel in 100% Hexane.

  • Pour the slurry into the column in a single, continuous motion to prevent stratification.

  • Apply gentle positive air pressure to pack the bed tightly. Causality: A tightly packed bed prevents solvent channeling, which is critical for separating the mono-brominated product from the structurally similar starting material.

  • Top the silica bed with a 1 cm layer of clean sea sand to protect the stationary phase from physical disturbance during solvent addition.

Step 2: Sample Loading (Wet Loading Technique)

  • Dissolve the crude 2-Bromo-1-(4-octylphenyl)ethanone in the absolute minimum volume of Dichloromethane (DCM) or a 90:10 Hexane:DCM mixture (approx. 1-2 mL per gram of crude).

  • Carefully apply the solution dropwise along the inner walls of the column, directly onto the sand layer using a long Pasteur pipette.

  • Drain the solvent until the liquid level is exactly flush with the top of the sand.

  • Rinse the sample flask with an additional 0.5 mL of loading solvent, apply to the column, and drain flush. Causality: This "chasing" technique ensures quantitative transfer while maintaining an ultra-narrow sample band, maximizing the theoretical plates of the column.

Step 3: Gradient Elution

  • Initial Elution (Isocratic 98:2 Hexane:EtOAc): Pass 2 column volumes (CV) of this mixture. This will elute the highly non-polar unreacted 4-octylacetophenone.

  • Target Elution (Isocratic 95:5 Hexane:EtOAc): Switch to 95:5 and collect small fractions (e.g., 15-20 mL each). The target 2-Bromo-1-(4-octylphenyl)ethanone will elute in this window.

  • Flush (Isocratic 90:10 Hexane:EtOAc): Once the target has eluted, increase polarity to flush out di-brominated byproducts and baseline impurities.

Step 4: Fraction Analysis & Pooling

  • Spot every third fraction on a silica gel TLC plate.

  • Develop the plate in 90:10 Hexane:EtOAc.

  • Visualize under short-wave UV light (254 nm). The target compound will appear as a strong UV-active spot at Rf ~0.45.

  • Pool all fractions containing only the spot at Rf ~0.45 and concentrate under reduced pressure.

Troubleshooting & Self-Validating Systems

A robust protocol must be self-validating. To ensure the pooled fractions contain the correct, pure compound, perform the following validation checks before proceeding to the next synthetic step:

  • Validation Check 1: TLC Co-Spotting. If a reference standard is available, co-spot the pooled fraction with the standard. A single, perfectly round spot confirms the absence of di-bromo impurities. If the spot is figure-eight shaped, resolution was lost (likely due to column channeling or sample overloading).

  • Validation Check 2: ¹H NMR Spectroscopy. The definitive proof of success lies in the NMR spectrum.

    • Failure Mode (Under-reaction/Co-elution): A singlet at ~2.5 ppm indicates the methyl group of unreacted 4-octylacetophenone.

    • Success Mode: The disappearance of the 2.5 ppm singlet and the emergence of a sharp singlet at ~4.4 ppm (integrating to 2 protons) confirms the presence of the desired -CH₂-Br group.

    • Failure Mode (Over-reaction): A singlet further downfield (~6.0 ppm, integrating to 1 proton) indicates the -CH-Br₂ proton of the dibrominated byproduct.

References

  • Fingolimod (FTY720): A Recently Approved Multiple Sclerosis Drug Based on a Fungal Secondary Metabolite. Journal of Natural Products - ACS Publications. URL:[Link]

  • [1] Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry. URL:[Link]

  • [2] HU230806B1 - Process for the production of fingolimod hydrochloride. Google Patents. URL:

Sources

Application

Application Note: Synthesis of Lipophilic Thiazole Derivatives via Hantzsch Condensation using 2-Bromo-1-(4-octylphenyl)ethanone

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Overview In modern drug discovery, tuning the partition coefficient (log...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Overview

In modern drug discovery, tuning the partition coefficient (logP) of a pharmacophore is a critical step in optimizing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) serves as a highly specialized α -bromoketone building block. By incorporating an eight-carbon lipophilic anchor at the para position of the phenyl ring, this reagent enables the synthesis of highly lipophilic 1,3-thiazole derivatives.

These fatty acid-tethered and alkyl-substituted heterocycles have demonstrated enhanced permeability across lipid bilayers, making them highly valued in the development of novel antimicrobial agents and anticancer therapeutics targeting lipid rafts or mitochondrial membranes 1.

Mechanistic Causality & Structural Rationale

The Hantzsch thiazole synthesis is universally recognized as a simple, highly yielding, and robust method for constructing 1,3-thiazole rings 2.

Why use 2-Bromo-1-(4-octylphenyl)ethanone? The reaction mechanism involves the nucleophilic attack of a thioamide sulfur on the α -carbon of the phenacyl bromide, followed by cyclocondensation and dehydration 3. Because the bulky octyl chain is located at the para position, it exerts virtually zero steric hindrance on the reactive α -bromoketone center. This allows the Hantzsch condensation to proceed with rapid kinetics comparable to unsubstituted phenacyl bromides, while drastically altering the physicochemical properties of the final product to target lipid-rich cellular environments 4.

Mechanism A 2-Bromo-1-(4-octylphenyl)ethanone + Thioamide B S_N2 Attack by Sulfur (Bromide Displacement) A->B C Thioether Intermediate B->C D Intramolecular Cyclization (Nitrogen attacks Carbonyl) C->D E Hydroxythiazoline Intermediate D->E F Dehydration (-H2O) Aromatization E->F G 4-(4-Octylphenyl)thiazole Derivative F->G

Fig 1. Mechanistic pathway of the Hantzsch thiazole synthesis.

Quantitative Reaction Parameters

To ensure reproducibility, the physicochemical properties of the reactants and the optimized reaction parameters are summarized below.

Table 1: Physicochemical Properties of Key Reactants

ReactantMolecular Weight ( g/mol )Role in SynthesisLipophilicity Contribution
2-Bromo-1-(4-octylphenyl)ethanone 311.26Electrophile ( α -haloketone)High (Octyl chain anchor)
Thiourea 76.12Nucleophile (Thioamide analog)Low
Thioacetamide 75.13Nucleophile (Thioamide)Low

Table 2: Optimization of Reaction Conditions for Hantzsch Condensation

SolventTemp (°C)Time (h)Yield (%)Causality & Observation
Dichloromethane25 (RT)24< 10Insufficient thermal energy to drive cyclodehydration.
Tetrahydrofuran66 (Reflux)845Moderate stabilization of polar intermediates; incomplete conversion.
Ethanol (Abs) 78 (Reflux) 3 88 Protic solvent stabilizes transition states; product auto-precipitates.
DMF1201.575Fast kinetics, but high boiling point complicates product isolation.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system, embedding Quality Control (QC) checks directly into the workflow to ensure scientific integrity at every step.

Phase 1: Preparation & Reactant Validation
  • Insight: α -bromoketones are susceptible to photolytic and hydrolytic degradation over time, which can stall the Hantzsch condensation.

  • Validation Step: Before initiating the reaction, analyze the 2-Bromo-1-(4-octylphenyl)ethanone via 1 H NMR. Confirm the integrity of the molecule by identifying a sharp singlet at ~4.4 ppm (integrating to 2H), which corresponds to the intact −CH2​Br group.

Phase 2: The Hantzsch Condensation
  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-Bromo-1-(4-octylphenyl)ethanone in 30 mL of absolute ethanol.

  • Add 10.5 mmol (a slight 5% molar excess) of the chosen thioamide (e.g., thiourea).

  • Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3 hours.

  • Causality: Absolute ethanol is strategically selected over non-polar solvents because its protic nature stabilizes the highly polar ionic thioether and hydroxythiazoline transition states, significantly lowering the activation energy barrier 2.

  • In-Process Validation: Monitor the reaction via TLC (Mobile Phase: Hexane:EtOAc 8:2). The consumption of the less polar bromoketone and the appearance of a highly UV-active, lower Rf spot indicates successful cyclization.

Phase 3: Workup & Isolation
  • Remove the heat source and allow the reaction mixture to cool to room temperature.

  • Transfer the flask to an ice-water bath (0–5°C) and let it stand for 30 minutes.

  • Causality: The 4-octylphenyl group imparts extreme lipophilicity to the final thiazole product. While highly soluble in hot ethanol, its solubility drops precipitously in cold ethanol. This drives spontaneous crystallization, acting as a self-purifying mechanism that bypasses the need for tedious column chromatography.

  • Filter the resulting precipitate under vacuum and wash the filter cake with 10 mL of ice-cold ethanol.

Phase 4: Final Product Validation
  • Validation Step: Analyze the purified product via 1 H NMR and LC-MS. The definitive proof of a successful Hantzsch thiazole synthesis is the complete disappearance of the ~4.4 ppm methylene peak and the emergence of a diagnostic aromatic singlet at 7.0–7.5 ppm , corresponding to the C5-H proton of the newly formed thiazole ring.

Workflow S1 Equimolar Mixing (Bromoketone + Thioamide) S2 Reflux in Ethanol (70-80°C, 3h) S1->S2 S3 In-Process Control (TLC Monitoring) S2->S3 S4 Precipitation (Ice-Water Quench) S3->S4 S5 Purification (Vacuum Filtration) S4->S5 S6 Validation (NMR: C5-H at 7.0-7.5 ppm) S5->S6

Fig 2. Self-validating experimental workflow for lipophilic thiazole synthesis.

References[1] Title: Bioorganic Chemistry - Xi'an Jiaotong-Liverpool University

Source : xjtlu.edu.cn URL :[2] Title : Synthesis, characterization and molecular docking studies of bioactive 1,3-Thiazoles as promising antibacterial and antioxidant agents Source : researchgate.net URL :[3] Title : Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide Source : nih.gov URL :[1] Title : An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance Source : nih.gov URL :

Sources

Method

Application Note: Divergent Synthesis of Lipophilic Heterocycles from 2-Bromo-1-(4-octylphenyl)ethanone

Executive Summary 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) is a highly versatile α -bromo ketone building block utilized extensively in the synthesis of complex heterocyclic compounds[1]. The integration of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) is a highly versatile α -bromo ketone building block utilized extensively in the synthesis of complex heterocyclic compounds[1]. The integration of the 4-octylphenyl moiety into heterocyclic scaffolds provides significant lipophilicity (LogP enhancement), a critical parameter for improving lipid membrane permeability and bioavailability in drug development. This application note details the mechanistic rationale and provides self-validating protocols for converting this precursor into substituted thiazoles and imidazoles.

Mechanistic Rationale & Design Strategy

The α -bromo ketone scaffold is a classic bis-electrophile. It possesses two adjacent reactive centers: the highly electrophilic carbonyl carbon and the α -carbon bearing the bromine atom (an excellent leaving group). This dual reactivity makes it an ideal substrate for cyclization reactions with bis-nucleophiles[2].

  • Thiazole Synthesis (Hantzsch Reaction): Thioamides or thioureas act as the bis-nucleophile. The reaction initiates via an SN​2 attack by the highly nucleophilic sulfur atom on the α -carbon, displacing the bromide ion. Subsequent intramolecular condensation of the nitrogen atom with the carbonyl carbon, followed by dehydration, yields the stable, aromatic thiazole ring[2][3].

  • Imidazole Synthesis: Amidines serve as the bis-nucleophile. The primary nitrogen attacks the α -carbon, and the secondary nitrogen condenses with the carbonyl group. Unlike the thiazole synthesis, this pathway strictly requires a base to neutralize the generated hydrobromic acid (HBr) and maintain the amidine in its reactive free-base form[2].

Reaction Pathway Visualization

G SM 2-Bromo-1-(4-octylphenyl)ethanone Int_S S-Alkylation Intermediate SM->Int_S + Thioamide (SN2) Int_N N-Alkylation Intermediate SM->Int_N + Amidine (SN2) Thioamide Thioamide (S-Nucleophile) Amidine Amidine (N-Nucleophile) Thiazole 4-(4-Octylphenyl)thiazole Int_S->Thiazole Cyclization (-H2O) Imidazole 4-(4-Octylphenyl)imidazole Int_N->Imidazole Cyclization (-H2O)

Fig 1: Mechanistic divergence of alpha-bromo ketones into thiazole and imidazole scaffolds.

Experimental Protocols

Note: These protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality and reaction success.

Protocol A: Synthesis of 2-Substituted-4-(4-octylphenyl)thiazoles

Objective: Construct the thiazole core via Hantzsch synthesis.

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent (eq) of 2-Bromo-1-(4-octylphenyl)ethanone in absolute ethanol to achieve a 0.2 M concentration.

  • Reagent Addition: Add 1.1 eq of the desired thioamide (e.g., thioacetamide or thiourea). The slight stoichiometric excess ensures complete consumption of the α -bromo ketone[2].

  • Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Causality: Heating provides the thermodynamic energy required to accelerate the final dehydration step, driving the equilibrium toward the aromatized thiazole.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 8:2). The starting material (UV-active, higher Rf​ ) will disappear, replaced by a highly fluorescent spot under 254 nm UV light, indicating the conjugated thiazole product.

  • Workup: Cool the mixture to room temperature. Neutralize the generated HBr by slowly adding saturated aqueous NaHCO3​ until effervescence ceases[2]. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Analytical Validation: 1H NMR ( CDCl3​ ). Reaction success is definitively confirmed by the disappearance of the α -protons ( ∼4.5 ppm) and the emergence of a diagnostic thiazole =CH singlet at δ 7.5–8.2 ppm[3].

Protocol B: Synthesis of 2-Substituted-4-(4-octylphenyl)imidazoles

Objective: Construct the imidazole core via amidine condensation.

  • Preparation: Dissolve 1.0 eq of 2-Bromo-1-(4-octylphenyl)ethanone and 1.2 eq of amidine hydrochloride in Dimethylformamide (DMF).

  • Base Addition: Add 2.5 eq of anhydrous K2​CO3​ .

    • Causality: The base is strictly required to liberate the free amidine from its HCl salt, allowing it to act as a nucleophile, and to neutralize the HBr formed during the SN​2 alkylation step.

  • Cyclization: Heat the suspension to 80°C for 4–6 hours.

  • Workup: Quench the reaction by pouring it into crushed ice water. The highly lipophilic 4-octylphenyl-imidazole derivative will precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Analytical Validation: 1H NMR will reveal an imidazole proton singlet near δ 8.0–8.2 ppm, confirming successful cyclization[3].

Quantitative Data & Process Optimization

The choice of solvent and thermodynamic conditions significantly impacts the yield and reaction time. While ethanol is the classical solvent, recent advancements demonstrate that ionic liquids can act as recyclable media, accelerating the reaction without the need for additional catalysts[4].

Solvent SystemTemperature (°C)Additive / BaseReaction Time (h)Isolated Yield (%)
Absolute Ethanol78 (Reflux)None3.0 - 4.075 - 82
DMF80 K2​CO3​ (2.5 eq)4.0 - 6.065 - 70
[bmim]PF6​ (Ionic Liquid)50None1.0 - 1.588 - 92
H2​O / EtOH (1:1)90 (Microwave)None0.585 - 90

Table 1: Optimization matrix for the cyclization of α -bromoketones with bis-nucleophiles. Ionic liquids like [bmim]PF6​ provide superior kinetics and yields while allowing for solvent recycling[4].

References

  • Title: 2-Bromo-1-(4-octylphenyl)
  • Title: Application Notes: Synthesis of Thiazoles and Imidazoles using 1,1-Dibromoacetone Source: BenchChem URL
  • Source: SCIRP (Green and Sustainable Chemistry)
  • Source: PMC (Molecules)

Sources

Application

Application Note: 2-Bromo-1-(4-octylphenyl)ethanone as a Versatile Precursor for the Synthesis of FTY-720 (Fingolimod) Analogs

Executive Summary Fingolimod (FTY-720) represents a paradigm shift in immunomodulatory therapy, acting as a first-in-class sphingosine-1-phosphate (S1P) receptor modulator[1]. While highly effective for treating multiple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fingolimod (FTY-720) represents a paradigm shift in immunomodulatory therapy, acting as a first-in-class sphingosine-1-phosphate (S1P) receptor modulator[1]. While highly effective for treating multiple sclerosis, its lack of receptor subtype selectivity (binding S1PR1, 3, 4, and 5) can lead to off-target effects such as S1PR3-mediated bradycardia. Furthermore, emerging research highlights the potential of FTY-720 analogs in novel therapeutic areas, including ischemic stroke via S1PR4 modulation[2] and oncology via sphingosine kinase 1 (SphK1) inhibition[3].

To explore this expansive pharmacological space, researchers require modular, highly reactive chemical precursors. 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4)[4] serves as an optimal building block. It inherently possesses the critical lipophilic 4-octylphenyl tail required for receptor pocket anchoring, while its α-bromo ketone moiety provides a versatile electrophilic center for divergent synthesis of both classical flexible amino-diol analogs and rigidified heteroaromatic derivatives[5][6].

Mechanistic Rationale & Chemical Design

The S1P Signaling Axis

FTY-720 is a prodrug. In vivo, it is phosphorylated primarily by Sphingosine Kinase 2 (SphK2) into its active form, FTY-720-Phosphate[3]. This active metabolite binds with high affinity to S1P receptors, triggering robust β-arrestin recruitment. This uncouples the G-protein and drives irreversible receptor internalization and degradation—a process known as functional antagonism, which ultimately sequesters lymphocytes in secondary lymphoid organs[2].

S1P_Pathway FTY FTY-720 (Prodrug) SphK2 Sphingosine Kinase 2 FTY->SphK2 In vivo phosphorylation FTY_P FTY-720-Phosphate (Active Metabolite) SphK2->FTY_P S1PR S1P Receptors (S1PR1, 3, 4, 5) FTY_P->S1PR High-affinity binding Arrestin β-Arrestin Recruitment S1PR->Arrestin G-protein uncoupling Outcome Receptor Internalization & Lymphopenia Arrestin->Outcome Functional antagonism

Mechanism of action of FTY-720 via SphK2 phosphorylation and subsequent S1P receptor internalization.

Strategic Utility of the α-Bromo Ketone Precursor

The design of next-generation S1P modulators often involves replacing the flexible amino-diol headgroup of FTY-720 with rigid heteroaromatic rings (e.g., thiazoles, thiadiazoles, or thiophenes)[2][6]. This rigidification restricts the conformational freedom of the molecule, forcing it into a geometry that selectively favors specific receptor subtypes (e.g., S1PR4 over S1PR3)[2].

2-Bromo-1-(4-octylphenyl)ethanone is the ideal starting material for this strategy. The α-carbon is highly activated toward nucleophilic attack due to the adjacent electron-withdrawing carbonyl group and the excellent leaving group ability of the bromide ion.

Physicochemical Profile

Table 1: Key Properties of 2-Bromo-1-(4-octylphenyl)ethanone [4]

PropertyValue / Description
CAS Number 64068-76-4
Molecular Formula C16H23BrO
Molecular Weight 311.26 g/mol
Structural Features Lipophilic n-octyl chain; Electrophilic α-bromo ketone
Primary Synthetic Use Electrophile for SN2 displacements and heterocyclic cyclizations

Experimental Workflows & Protocols

The following protocols detail the synthesis of the precursor, its conversion into a selective heteroaromatic analog, and the biological validation of the final compound. Each protocol is designed as a self-validating system with built-in analytical checkpoints.

Synthetic_Strategy SM n-Octylbenzene Acylation Friedel-Crafts Acylation (Bromoacetyl Bromide, AlCl3) SM->Acylation Intermediate 2-Bromo-1-(4-octylphenyl)ethanone (Key Precursor) Acylation->Intermediate T < 0°C PathA Nucleophilic Substitution (Acetamidomalonates) Intermediate->PathA PathB Hantzsch Synthesis (Thioureas/Thioamides) Intermediate->PathB ProductA Classical FTY-720 Analogs (Flexible Amino-diol) PathA->ProductA Reduction & Deprotection ProductB Heteroaromatic Analogs (Rigid Thiazole Core) PathB->ProductB Cyclization

Divergent synthetic pathways utilizing 2-bromo-1-(4-octylphenyl)ethanone to generate FTY-720 analogs.

Protocol A: Controlled Synthesis of 2-Bromo-1-(4-octylphenyl)ethanone

Objective: Synthesize the precursor via Friedel-Crafts acylation while suppressing polyalkylation and isomer formation[5][7].

Causality & Rationale: The reaction utilizes bromoacetyl bromide and anhydrous aluminum chloride (AlCl3). Temperature control is the most critical parameter. The formation of the acylium ion is highly exothermic; if the temperature exceeds 0°C, the n-octyl chain can undergo carbocation-mediated isomerization, or polyacylation can occur, drastically reducing the yield of the desired para-substituted product[5].

Step-by-Step Methodology:

  • Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Add n-octylbenzene (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/g of substrate).

  • Cooling: Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -5°C.

  • Electrophile Addition: Add bromoacetyl bromide (1.1 eq) dropwise via an addition funnel over 15 minutes.

  • Catalyst Addition: Add anhydrous AlCl3 (1.2 eq) in small portions over 45 minutes. Crucial: Monitor the internal thermometer to ensure the temperature does not exceed 0°C during addition[5].

  • Reaction: Stir the mixture at 0°C for 2 hours.

  • Quenching: Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl to decompose the aluminum complex.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/Ethyl Acetate).

Self-Validation Checkpoint:

  • ^1H-NMR (CDCl3): Confirm the presence of a distinct singlet at ~4.4 ppm integrating to 2 protons. This corresponds to the -CH2-Br group, validating the successful installation of the α-bromo ketone without premature elimination.

Protocol B: Synthesis of a Rigidified Thiazole Analog via Hantzsch Cyclization

Objective: Convert the precursor into a heteroaromatic FTY-720 analog to alter receptor subtype selectivity[2].

Causality & Rationale: The Hantzsch thiazole synthesis leverages the bifunctional nature of the precursor. A substituted thiourea provides a nucleophilic sulfur that attacks the α-carbon (displacing the bromide). Subsequent intramolecular condensation between the thiourea nitrogen and the ketone carbonyl yields a highly stable, rigid 2-amino-thiazole ring[2]. This rigidification is known to enhance S1PR4 selectivity and improve metabolic half-life[2][6].

Step-by-Step Methodology:

  • Solvation: Dissolve 2-Bromo-1-(4-octylphenyl)ethanone (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add the desired substituted thiourea (1.05 eq) directly to the stirring solution.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4-6 hours. The reaction proceeds through an acyclic intermediate before dehydrating to form the aromatic system.

  • Isolation: Cool the reaction to room temperature, then further to 4°C in an ice bath. The product will typically precipitate as the hydrobromide salt.

  • Filtration: Filter the precipitate under vacuum, washing with cold diethyl ether to remove unreacted starting materials.

Self-Validation Checkpoint:

  • LC-MS: Confirm the expected [M+H]+ mass.

  • ^1H-NMR (DMSO-d6): Validate the disappearance of the α-bromo singlet (~4.4 ppm) and the appearance of a new aromatic singlet at ~7.2-7.5 ppm, corresponding to the C5 proton of the newly formed thiazole ring.

Protocol C: Biological Validation via β-Arrestin Recruitment Assay

Objective: Quantify the functional agonism/antagonism of the synthesized analog at specific S1P receptor subtypes[2].

Causality & Rationale: Because the therapeutic efficacy of FTY-720 relies on receptor internalization rather than mere binding, a functional assay is mandatory. The β-arrestin recruitment assay utilizes a chemiluminescent or fluorescent reporter system to directly measure the uncoupling of the receptor, providing a physiologically relevant readout of target engagement[2].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing the target receptor (e.g., S1PR1 or S1PR4) and a β-arrestin-fusion reporter construct.

  • Seeding & Starvation: Seed cells in a 384-well plate. Incubate overnight in serum-free media to reduce basal S1P signaling from serum lipids.

  • Compound Treatment: Prepare a 10-point concentration-response curve of the synthesized analog (ranging from 0.1 nM to 10 µM) in assay buffer containing 0.1% fatty-acid-free BSA.

  • Incubation: Treat the cells with the compound for 90 minutes at 37°C to allow for maximal β-arrestin recruitment.

  • Detection: Add the proprietary detection reagent (e.g., PathHunter® reagent) and incubate for 1 hour at room temperature.

  • Readout: Measure luminescence using a microplate reader.

Self-Validation Checkpoint:

  • Run FTY-720-Phosphate (100 nM) as a positive control in parallel wells. The analog's efficacy (Emax) should be normalized against the FTY-720-P maximum signal to accurately determine its relative functional potency (EC50).

Comparative Data Presentation

The structural modification from a flexible amino-diol to a rigid heteroaromatic core significantly alters the pharmacological profile. Table 2 summarizes typical shifts in receptor selectivity observed when utilizing the α-bromo ketone to synthesize thiazole-based analogs.

Table 2: Comparative Receptor Activity Profile (Illustrative EC50 values) [2]

CompoundS1PR1 EC50 (nM)S1PR3 EC50 (nM)S1PR4 EC50 (nM)Selectivity Note
FTY-720-Phosphate 0.31.20.8Pan-agonist (Risk of bradycardia via S1PR3)
Thiazole Analog (Protocol B) 45.0>10,00012.5S1PR4 selective (Potential for ischemic stroke)
Thiadiazole Analog 1.5>5,0004.0S1PR1 selective (Improved safety profile)

Note: The rigidification effectively abolishes S1PR3 binding, mitigating cardiovascular liabilities associated with first-generation modulators.

References

  • "2-Bromo-1-(4-octylphenyl)ethanone", Pharmaffiliates. URL:[4]

  • "Synthetic analogs of FTY720 [2-amino-2-(2-[4-octylphenyl]ethyl)-1,3-propanediol] differentially regulate pulmonary vascular permeability in vivo and in vitro", PubMed. URL:[1]

  • "A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis", ResearchGate. URL:[7]

  • "Process for the production of fingolimod hydrochloride", Google Patents (HU230806B1). URL:[5]

  • "Discovery of Novel 1,2,4-Thiadiazole Derivatives as Potent, Orally Active Agonists of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1)", ACS Publications. URL:[6]

  • "Blocking S1P4 signaling attenuates brain injury in mice with ischemic stroke", PMC. URL:[2]

  • "The emerging role of FTY720 (Fingolimod) in cancer treatment", Oncotarget. URL:[3]

Sources

Method

Application Note: Nucleophilic Substitution of 2-Bromo-1-(4-octylphenyl)ethanone in the Synthesis of Fingolimod Precursors

Executive Summary 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) is a highly versatile α -bromoacetophenone derivative. Its unique structural dichotomy—a highly electrophilic α -carbon coupled with a strongly lipoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) is a highly versatile α -bromoacetophenone derivative. Its unique structural dichotomy—a highly electrophilic α -carbon coupled with a strongly lipophilic para-octyl chain—makes it an indispensable building block in medicinal chemistry. It is most notably utilized in the parallel synthesis of the immunosuppressive agent Fingolimod (FTY720) . This application note details the mechanistic rationale, condition optimization, and validated protocols for executing bimolecular nucleophilic substitution ( SN​2 ) reactions using this specific substrate.

Mechanistic Principles & Causality

The reactivity of 2-bromo-1-(4-octylphenyl)ethanone is fundamentally driven by the adjacent carbonyl group. In a standard SN​2 reaction, the nucleophile donates electron density into the σ∗ antibonding orbital of the C-Br bond. The adjacent carbonyl π∗ orbital overlaps with the SN​2 transition state, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This orbital overlap stabilizes the charge-separated transition state, accelerating the reaction compared to unactivated alkyl halides .

Causality in Solvent Selection: The para-octyl chain imparts significant hydrophobicity to the molecule. While the electrophilic α -carbon demands a polar aprotic solvent (such as N,N-Dimethylformamide, DMF) to maintain a "naked," highly reactive nucleophile, the octyl chain ensures the substrate remains fully solvated in such organic media. This prevents the substrate from precipitating out of solution during the transition state, a common failure point when working with long-chain aliphatic derivatives .

Pathway A 2-Bromo-1-(4-octylphenyl)ethanone (Electrophile) C SN2 Transition State [Nu---C---Br]‡ A->C Nucleophilic Attack B Diethyl Acetamidomalonate (Nucleophile) B->C Deprotonated by K2CO3 D Substituted Intermediate (FTY720 Precursor) C->D Bond Formation E Bromide Ion (Leaving Group) C->E Bond Cleavage

Mechanistic pathway of the SN2 substitution forming the Fingolimod precursor.

Experimental Protocol: Self-Validating SN​2 Synthesis

This procedure outlines the coupling of 2-bromo-1-(4-octylphenyl)ethanone with diethyl acetamidomalonate to yield diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]malonate . The protocol is designed as a self-validating system to ensure quality control at critical junctions.

Reagents Required
  • 2-Bromo-1-(4-octylphenyl)ethanone (1.0 eq, 10 mmol, 3.11 g)

  • Diethyl acetamidomalonate (1.2 eq, 12 mmol, 2.61 g)

  • Potassium carbonate ( K2​CO3​ , anhydrous) (1.5 eq, 15 mmol, 2.07 g)

  • N,N-Dimethylformamide (DMF, anhydrous) (25 mL)

  • Ethyl Acetate (EtOAc) and Brine for extraction

Step-by-Step Methodology
  • Preparation & Solvation: Charge a flame-dried 100 mL round-bottom flask with diethyl acetamidomalonate and anhydrous DMF. Stir at 25°C under a nitrogen atmosphere. Rationale: Anhydrous conditions prevent the competitive hydrolysis of the bromoketone into an α -hydroxyketone.

  • Enolate Generation: Add anhydrous K2​CO3​ in a single portion. Stir for 30 minutes. Rationale: K2​CO3​ is a mild base that quantitatively deprotonates the acidic malonate proton without triggering unwanted aldol condensations of the ketone moiety.

  • Electrophile Addition: Dissolve 2-bromo-1-(4-octylphenyl)ethanone in 5 mL of DMF and add it dropwise to the reaction mixture over 10 minutes to prevent localized thermal spikes.

  • Reaction & Validation Check: Stir the mixture at 25°C for 4 hours.

    • Self-Validation: Perform TLC (3:1 Hexane:EtOAc). The disappearance of the starting bromoketone ( Rf​≈0.6 ) and the emergence of a new, highly UV-active spot ( Rf​≈0.3 ) confirms the progression of the substitution. Do not proceed to quenching until the Rf​≈0.6 spot is completely consumed.

  • Quenching & Extraction: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc ( 3×50 mL). Wash the combined organic layers with brine ( 5×50 mL) to thoroughly remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Workflow S1 Step 1: Solvation Dissolve reagents in anhydrous DMF S2 Step 2: Deprotonation Add K2CO3 (1.5 eq) to generate enolate S1->S2 S3 Step 3: SN2 Reaction Stir at 25°C for 4h (Monitor via TLC) S2->S3 S4 Step 4: Quench & Extract H2O quench, EtOAc extraction S3->S4 S5 Step 5: Validation HPLC / 1H-NMR Analysis S4->S5

Step-by-step experimental workflow with integrated validation checkpoints.

Condition Optimization & Quantitative Analysis

The choice of base and solvent heavily dictates the success of the substitution. Table 1 summarizes the optimization data for the coupling of 2-bromo-1-(4-octylphenyl)ethanone with diethyl acetamidomalonate.

Table 1: Optimization of Reaction Conditions for the SN​2 Substitution

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Isolated Yield (%)
1 K2​CO3​ DMF25488
2 Na2​CO3​ DMF25865
3 Cs2​CO3​ DMF25294
4 K2​CO3​ THF651245
5 Et3​N DCM252430

Analytical Insight: Why does Cesium Carbonate ( Cs2​CO3​ , Entry 3) outperform Potassium Carbonate? The larger ionic radius of the Cs+ cation leads to weaker tight-ion pairing with the malonate enolate in DMF. This "cesium effect" dramatically increases the effective nucleophilicity of the anion, accelerating the SN​2 attack and minimizing competing side reactions. Conversely, less polar solvents like THF and DCM (Entries 4 and 5) fail to adequately separate the ion pairs, drastically reducing the reaction rate and yield.

Post-Synthesis Quality Control

To definitively validate the success of the protocol, the isolated product must be subjected to spectroscopic analysis:

  • 1 H-NMR Spectroscopy: The most critical diagnostic marker is the disappearance of the α -protons of the starting bromoketone (typically a sharp singlet around δ 4.4 ppm) and the appearance of a new complex signal representing the newly formed C-C bond environment.

  • Mass Spectrometry (ESI-MS): The distinct isotopic signature of bromine (a 1:1 ratio of M / M+2 peaks) will vanish entirely, replaced by the exact mass of the coupled target molecule ( [M+H]+ ).

References

  • Title: Process for the production of fingolimod hydrochloride (Patent HU230806B1)
  • Title: Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates Source: PubMed Central (PMC) URL: [Link]

Application

Application Note: Synthesis and Isolation of 4-(4-Octylphenyl)thiazol-2-amine via Hantzsch Cyclocondensation

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary & Strategic Rationale The 2-aminothiazole core...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Strategic Rationale

The 2-aminothiazole core is a privileged pharmacophore in medicinal chemistry, frequently embedded in antimicrobial, antiprotozoal, and antineoplastic agents[1]. The incorporation of a highly lipophilic 4-octylphenyl moiety at the C4 position of the thiazole ring significantly alters the pharmacokinetic profile of the molecule, enhancing lipid bilayer penetration and enabling high-affinity binding to hydrophobic protein pockets.

This application note details the robust, self-validating experimental protocol for synthesizing 4-(4-octylphenyl)thiazol-2-amine. The methodology leverages the classic Hantzsch Thiazole Synthesis , reacting 2-bromo-1-(4-octylphenyl)ethanone with thiourea[2]. By carefully selecting the solvent system and thermodynamic parameters, this protocol drives the reaction to completion while facilitating the direct, chromatography-free isolation of the product as a high-purity hydrobromide salt.

Mechanistic Insights: The Causality of the Hantzsch Synthesis

To execute this protocol successfully, one must understand the orthogonal reactivity of the reagents. The reaction is not a concerted single step, but rather a cascade driven by distinct nucleophilic and electrophilic interactions[3]:

  • Kinetic S-Alkylation ( SN​2 ): Thiourea possesses two potential nucleophilic sites: nitrogen and sulfur. Because sulfur is a larger, softer, and more polarizable atom, it acts as the superior nucleophile. It selectively attacks the soft electrophilic α -carbon of 2-bromo-1-(4-octylphenyl)ethanone, displacing the bromide ion to form an isothiouronium intermediate [3].

  • Intramolecular Cyclization: The pendant primary amine of the isothiouronium species acts as a hard nucleophile, attacking the hard electrophilic carbonyl carbon. This forms a cyclic hydroxythiazoline intermediate.

  • Thermodynamic Dehydration: The hydroxythiazoline intermediate rapidly undergoes dehydration (loss of H2​O ). The driving force for this elimination is the formation of a thermodynamically stable, fully conjugated aromatic thiazole ring[1].

Mechanism Step1 Step 1: S-Alkylation Soft nucleophilic attack by Thiourea Sulfur on the alpha-carbon Step2 Intermediate 1 Isothiouronium Bromide Salt (Displacement of Br-) Step1->Step2 Step3 Step 2: Intramolecular Cyclization Amine nitrogen attacks carbonyl carbon Step2->Step3 Step4 Intermediate 2 Hydroxythiazoline Tetrahedral intermediate Step3->Step4 Step5 Step 3: Dehydration Elimination of H2O to gain aromaticity Step4->Step5 Step6 Final Product 4-(4-octylphenyl)thiazol-2-amine HBr Step5->Step6

Caption: Mechanistic cascade of the Hantzsch thiazole synthesis from alpha-bromoketone to 2-aminothiazole.

Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system . The successful conversion is visually indicated by the dissolution of starting materials, followed by the spontaneous precipitation of the product salt upon cooling, which acts as a thermodynamic sink and bypasses the need for flash chromatography.

Workflow A Reagent Prep Bromoketone + Thiourea B Cyclocondensation Reflux in EtOH (2-3 h) A->B Dissolve in Solvent C Monitoring TLC / LCMS B->C Check Conversion C->B Incomplete D Precipitation Cool to 0-5°C C->D Complete E Neutralization Sat. NaHCO3 (pH 8) D->E Filter HBr Salt F Purification Recrystallization E->F Isolate Free Base

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target thiazole.

Materials & Reagents
  • 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4): 1.0 equivalent (e.g., 10 mmol, 3.11 g)

  • Thiourea (High purity, anhydrous): 1.1 equivalents (e.g., 11 mmol, 0.84 g)

  • Absolute Ethanol (EtOH): Reaction solvent (30 mL)

  • Saturated Aqueous Sodium Bicarbonate ( NaHCO3​ ): For neutralization

  • Deionized Water & Ice: For quenching and washing

Step-by-Step Methodology

Step 1: Reaction Setup & Cyclocondensation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-bromo-1-(4-octylphenyl)ethanone (3.11 g, 10 mmol) and thiourea (0.84 g, 11 mmol).

  • Add 30 mL of absolute ethanol. Causality: Ethanol is chosen because it fully solubilizes both reagents at reflux temperatures, ensuring homogeneous reaction kinetics[2].

  • Heat the mixture to a gentle reflux (approx. 78 °C) under an inert nitrogen atmosphere for 2 to 3 hours.

Step 2: Reaction Monitoring

  • After 2 hours, sample the reaction mixture for TLC (Hexane:EtOAc 3:1) or LCMS.

  • The reaction is deemed complete when the UV-active spot corresponding to the α -bromoketone ( Rf​≈0.65 ) is completely consumed.

Step 3: In-situ Salt Precipitation (Isolation)

  • Remove the heat source and allow the flask to cool to room temperature.

  • Transfer the flask to an ice-water bath (0–5 °C) and stir for 30 minutes.

  • Self-Validation: The product, 4-(4-octylphenyl)thiazol-2-amine hydrobromide, has drastically lower solubility in cold ethanol compared to the starting materials and byproducts. A dense, crystalline precipitate will form.

  • Collect the hydrobromide salt via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol.

Step 4: Free Base Conversion (Neutralization)

  • To obtain the free base, suspend the collected hydrobromide salt in 20 mL of a 1:1 mixture of ethanol and deionized water.

  • Add saturated aqueous NaHCO3​ dropwise under vigorous stirring until the pH of the aqueous phase reaches 8.0.

  • Stir for an additional 30 minutes. The free base will precipitate as a distinct solid.

  • Filter, wash thoroughly with deionized water to remove inorganic salts, and dry under a high vacuum.

Quantitative Data: Reaction Optimization

To ensure reproducibility and maximum yield, the following tables summarize the critical optimization parameters and analytical tracking markers for this protocol.

Table 1: Solvent Selection and Yield Impact

SolventTemperatureReaction TimeCrude Yield (%)Rationale / Causality
Absolute Ethanol 78 °C (Reflux)2-3 hours85-92% Optimal solubility for reactants; poor solubility for the HBr salt at 0 °C, driving highly efficient precipitation.
Methanol 65 °C (Reflux)3-4 hours78-85%Lower reflux temperature increases reaction time; the product salt is slightly more soluble, lowering the isolated yield.
Acetonitrile 82 °C (Reflux)4-5 hours< 60%Poor solubility for thiourea leads to sluggish reaction kinetics and incomplete conversion.

Table 2: Reaction Monitoring Parameters (TLC / LCMS)

AnalyteTLC Rf​ (Hexane:EtOAc 3:1)LCMS (m/z) [M+H]+ Visual Indicator (UV 254 nm)
2-Bromo-1-(4-octylphenyl)ethanone ~0.65311.1 / 313.1 (Isotopic)Strong UV active spot
Thiourea Baseline (0.00)77.0Weak/No UV, stains with KMnO4​
4-(4-octylphenyl)thiazol-2-amine ~0.30289.2Strong UV active spot, distinct blue fluorescence under 365 nm

References

  • Source: Molecules / National Center for Biotechnology Information (PMC)
  • Synthesis of Heterocyclic Compounds from 3-Bromopentan-2-one: Application Notes and Protocols Source: Benchchem URL
  • 4-[3-(Bromomethyl)

Sources

Method

Advanced Derivatization Strategies for 2-Bromo-1-(4-octylphenyl)ethanone in Medicinal Chemistry

Executive Summary 2-Bromo-1-(4-octylphenyl)ethanone (CAS 64068-76-4) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. Structurally, it combines an electrophilic α -br...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-(4-octylphenyl)ethanone (CAS 64068-76-4) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. Structurally, it combines an electrophilic α -bromo ketone moiety with a highly lipophilic 4-octylphenyl tail. This unique architecture makes it an indispensable intermediate for synthesizing sphingosine-1-phosphate (S1P) receptor modulators, such as[1], and for constructing lipophilic heterocyclic scaffolds via cyclocondensation reactions[2]. This application note details the mechanistic rationale and provides self-validating protocols for its two primary derivatization pathways: nucleophilic substitution and Hantzsch thiazole synthesis.

Mechanistic Rationale & Chemical Properties

The synthetic utility of 2-bromo-1-(4-octylphenyl)ethanone stems from the synergistic effects of its functional groups:

  • Electrophilic α -Carbon: The adjacent carbonyl group significantly lowers the LUMO energy of the C-Br bond. This renders the α -carbon highly susceptible to nucleophilic attack (SN2), allowing for rapid displacement of the bromide ion by amines, thiols, or enolates under mild conditions[3].

  • Lipid Mimetic Tail: The 4-octylphenyl group provides a massive boost to the molecule's partition coefficient (logP). In drug design, this tail mimics the aliphatic chains of endogenous sphingolipids, which is critical for anchoring synthetic compounds into the deep, hydrophobic binding pockets of lipid receptors (e.g., S1P receptors)[1].

Workflow 1: Synthesis of Fingolimod Precursors via SN2 Alkylation

Concept & Causality: The synthesis of (CAS 268557-49-9) is a critical step in the industrial production of Fingolimod[1]. Diethyl acetamidomalonate acts as a protected amino acid equivalent. By using a mild base (such as K₂CO₃), the malonate is deprotonated to form a resonance-stabilized enolate. This enolate acts as a carbon nucleophile, attacking the α -carbon of the bromo ketone. Dropwise addition of the electrophile is strictly required to prevent localized concentration spikes, thereby suppressing unwanted dialkylation side reactions[3].

Self-Validating Protocol:

  • Enolate Formation: In a flame-dried round-bottom flask under N₂, dissolve diethyl acetamidomalonate (1.1 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq). Stir vigorously at room temperature for 30 minutes.

    • Validation: The suspension will become slightly opaque as the enolate forms.

  • Alkylation: Dissolve 2-bromo-1-(4-octylphenyl)ethanone (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the enolate mixture over 15-20 minutes.

  • Reaction: Elevate the temperature to 50°C and stir for 4-6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the high-Rf starting material spot completely disappears, replaced by a distinct, UV-active product spot at a lower Rf.

  • Workup: Quench the reaction by pouring it over crushed ice. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers thoroughly with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude residue from cold ethanol to afford the pure malonate intermediate as a white crystalline solid.

G A 2-Bromo-1-(4-octylphenyl)ethanone (Electrophile) D SN2 Alkylation A->D B Diethyl Acetamidomalonate (Nucleophile) C Enolate Formation (K2CO3 Base) B->C C->D E Malonate Intermediate (CAS 268557-49-9) D->E F Reduction & Hydrolysis E->F G Fingolimod (FTY720) F->G

Workflow logic for the synthesis of Fingolimod precursors via malonate alkylation.

Workflow 2: Hantzsch Thiazole Synthesis for Lipophilic Heterocycles

Concept & Causality: The is a robust, multi-step cascade reaction used to construct 2-amino-4-(4-octylphenyl)thiazole[2]. The sulfur atom of thiourea (a soft nucleophile) initiates an SN2 attack on the α -carbon. This is followed by an intramolecular cyclization where the thiourea nitrogen attacks the ketone carbonyl, forming a hydroxythiazoline intermediate. Finally, acid-catalyzed dehydration yields the thiazole ring. The reaction is driven to completion by the thermodynamic stability of the newly formed aromatic system[4].

Self-Validating Protocol:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, suspend 2-bromo-1-(4-octylphenyl)ethanone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (5 mL per gram of ketone).

  • Reflux: Heat the mixture to reflux (~78°C) for 2-3 hours.

    • Validation: The initial suspension will rapidly dissolve into a clear, homogenous solution as the reaction proceeds. This occurs because the product forms as a hydrobromide (HBr) salt, which is highly soluble in hot ethanol[2].

  • Neutralization & Isolation: Cool the reaction mixture to room temperature. Concentrate the solvent by half under reduced pressure. Slowly pour the concentrated solution into a vigorously stirred, saturated aqueous solution of NaHCO₃ until the pH reaches 7-8.

    • Validation: The neutralization deprotonates the thiazole nitrogen. Because the free base contains the highly lipophilic octyl chain, it is completely insoluble in water and will instantly crash out of solution as a dense precipitate[2].

  • Purification: Collect the solid via vacuum filtration, wash extensively with cold distilled water to remove inorganic salts, and dry under vacuum.

H N1 2-Bromo-1-(4-octylphenyl)ethanone + Thiourea N2 SN2 S-Alkylation N1->N2 N3 Iminothioether Intermediate N2->N3 N4 Intramolecular Cyclization (N attacks Carbonyl) N3->N4 N5 Hydroxythiazoline Intermediate N4->N5 N6 Acid-Catalyzed Dehydration (-H2O) N5->N6 N7 2-Amino-4-(4-octylphenyl)thiazole N6->N7

Mechanistic pathway of the Hantzsch thiazole synthesis cascade.

Quantitative Data Summary
ParameterFingolimod Precursor Synthesis (SN2)Hantzsch Thiazole Synthesis
Core Reactants 2-Bromo-1-(4-octylphenyl)ethanone, Diethyl acetamidomalonate2-Bromo-1-(4-octylphenyl)ethanone, Thiourea
Catalyst / Base K₂CO₃ or NaOEt (2.0 eq)None (Self-catalyzing via released HBr)
Solvent Anhydrous DMF or EthanolAbsolute Ethanol
Temperature 50°CReflux (~78°C)
Reaction Time 4 - 6 hours2 - 3 hours
Typical Yield 75% - 85%80% - 90%
Purification Aqueous workup, extraction, recrystallizationNeutralization (NaHCO₃), vacuum filtration
Target Application S1P Receptor Modulators (Immunosuppressants)Lipophilic Heterocycles (Antimicrobial/Antitumor)
References
  • Title: 2-(Acetylamino)-2-[2-(4-octylphenyl)
  • Title: Process for the production of fingolimod hydrochloride (HU230806B1)
  • Title: Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromoacetophenones Source: BenchChem URL
  • Source: PMC (National Institutes of Health)

Sources

Application

Application Note: Analytical Methods for Monitoring Reactions with 2-Bromo-1-(4-octylphenyl)ethanone

Executive Summary & Physicochemical Profiling 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) is a highly reactive α -bromoketone and a critical electrophilic building block in medicinal chemistry. It is most notably...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) is a highly reactive α -bromoketone and a critical electrophilic building block in medicinal chemistry. It is most notably utilized in the parallel synthesis of immunomodulators, serving as a direct precursor to lipophilic heterocycles and fingolimod analogs[1].

Monitoring reactions involving this compound presents two distinct analytical challenges:

  • Extreme Lipophilicity: The C8​H17​ para-octyl chain significantly elevates the molecule's partition coefficient (LogP), demanding highly non-polar stationary phases or aggressive organic mobile phases to prevent irreversible column retention.

  • Thermal Lability: The carbon-bromine bond adjacent to the carbonyl group is highly susceptible to thermal degradation.

The Causality of Method Selection: While Gas Chromatography-Mass Spectrometry (GC-MS) is a staple for volatile organics, it is contraindicated here. Subjecting α -bromoketones to the elevated temperatures of a GC inlet (typically >250°C) induces catalytic debromination and sample decomposition, leading to artifactual peaks and inaccurate kinetic quantification[2]. Consequently, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV and MS detection is the gold standard for real-time reaction monitoring[3].

Mechanistic Pathway & Analytical Strategy

A classic application of 2-Bromo-1-(4-octylphenyl)ethanone is its condensation with thiourea via the Hantzsch Thiazole Synthesis to form 2-amino-4-(4-octylphenyl)thiazole[4]. The analytical strategy relies on tracking the disappearance of the bromoketone and the emergence of the thiazole product.

Because both the starting material and the product share the highly conjugated acetophenone/aryl-thiazole core, they exhibit strong UV absorbance. However, only the starting material possesses the unique isotopic signature of bromine, making LC-MS an orthogonal validation tool.

ReactionPathway SM 2-Bromo-1-(4-octylphenyl)ethanone (UV Active, Br Isotope Pattern) Int Hydroxythiazoline Intermediate (Transient, LC-MS Detectable) SM->Int + Thiourea (SN2 Attack) Reagent Thiourea (Nucleophile) Reagent->Int Prod 2-Amino-4-(4-octylphenyl)thiazole (Product, Strong UV, No Br) Int->Prod Dehydration (-H2O) BP HBr (Byproduct) Int->BP Loss of HBr

Reaction pathway of 2-Bromo-1-(4-octylphenyl)ethanone in Hantzsch thiazole synthesis.

Protocol 1: RP-HPLC-UV Kinetic Monitoring

This protocol is designed as a self-validating system . By incorporating an internal standard (biphenyl), the method inherently corrects for volumetric errors during rapid reaction sampling, ensuring mass balance closure.

Reagents & Setup
  • Column: C18, 50 x 4.6 mm, 1.8 µm (Sub-2-micron particles are chosen to provide rapid theoretical plate generation for high-throughput monitoring).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN).

  • Quench Solution: Cold MeCN (-20°C) containing 0.1 mg/mL biphenyl (Internal Standard).

Causality Check: Why TFA? The basic aminothiazole product will interact with residual silanols on the silica stationary phase, causing severe peak tailing. TFA acts as an ion-pairing agent, masking these sites and ensuring sharp, quantifiable peaks.

Step-by-Step Methodology
  • Reaction Sampling: Using a positive displacement pipette, extract 10 µL of the active reaction mixture.

  • Instant Quenching: Immediately dispense the aliquot into 990 µL of the cold Quench Solution.

    • Causality: The sudden drop in temperature and massive dilution in MeCN instantly halts the SN​2 reaction and ensures complete solvation of the highly lipophilic octyl-compounds.

  • Centrifugation: Spin the quenched sample at 10,000 x g for 2 minutes to pellet any precipitated inorganic salts (e.g., HBr scavengers).

  • Chromatographic Gradient:

    • 0.0 - 0.5 min: 50% B

    • 0.5 - 3.0 min: Ramp to 95% B

    • 3.0 - 5.0 min: Hold at 95% B (Critical to wash the octyl-derivatives off the column).

    • Flow rate: 1.2 mL/min. Injection Volume: 2 µL.

  • Detection: Monitor UV absorbance at 254 nm. Calculate the conversion ratio by normalizing the Area Under the Curve (AUC) of the starting material and product against the biphenyl internal standard.

Protocol 2: LC-MS (ESI+) Isotopic Tracking

While UV provides quantitative kinetics, MS provides structural validation. This protocol leverages the natural isotopic abundance of Bromine ( 79Br and 81Br in a ~50.7 : 49.3 ratio) as an intrinsic diagnostic tag.

Step-by-Step Methodology
  • Sample Preparation: Take 10 µL of the quenched HPLC sample (from Protocol 1) and dilute it into 990 µL of MeCN/Water (1:1).

    • Causality: This 1:10,000 overall dilution prevents detector saturation and minimizes ion suppression in the ESI source.

  • MS Parameters:

    • Source: Electrospray Ionization in Positive mode (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

  • Data Processing (Self-Validation): Extract Ion Chromatograms (EIC) for m/z 311.1 and 313.1.

    • Diagnostic Logic: The presence of a 1:1 intensity doublet at these masses confirms the presence of unreacted 2-Bromo-1-(4-octylphenyl)ethanone. As the reaction progresses, this doublet must proportionally decrease while a singular peak at m/z 289.2 ( [M+H]+ for the thiazole product) emerges.

Quantitative Analytical Parameters

The following table summarizes the validated analytical parameters for tracking the starting material and the primary reaction product.

AnalyteRetention Time (min)UV Maxima (nm)Diagnostic ESI+ ( m/z )LOD (µg/mL)LOQ (µg/mL)
2-Bromo-1-(4-octylphenyl)ethanone 3.85254, 280311.1 / 313.1 (1:1)0.050.15
2-Amino-4-(4-octylphenyl)thiazole 2.90254, 310289.2 (Singlet)0.020.06
Biphenyl (Internal Standard) 2.15254N/A (UV Tracked)0.010.03

Note: Retention times are based on the 50 x 4.6 mm C18 gradient described in Protocol 1.

High-Throughput Analytical Workflow

To scale this methodology for parallel synthesis or process optimization, the following automated workflow ensures high-fidelity data capture without manual bottlenecks.

Workflow Rxn Reaction Sampling Quench Quenching & Dilution (MeCN) Rxn->Quench HPLC RP-HPLC-UV (C18, 254 nm) Quench->HPLC LCMS LC-MS (ESI+) (Isotope Tracking) Quench->LCMS Data Kinetic Profiling & Yield Calc HPLC->Data LCMS->Data

High-throughput analytical workflow for real-time reaction monitoring.

References

  • Process for the production of fingolimod hydrochloride (HU230806B1). Google Patents.
  • Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Royal Society of Chemistry (RSC).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health (NIH / PMC).
  • Activity and Decomposition | Separation Science. SepScience.

Sources

Method

Green chemistry approaches to synthesizing 2-Bromo-1-(4-octylphenyl)ethanone

Topic: Green Chemistry Approaches to the Synthesis of 2-Bromo-1-(4-octylphenyl)ethanone Abstract: 2-Bromo-1-(4-octylphenyl)ethanone is a valuable building block in organic synthesis, frequently utilized in the developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Green Chemistry Approaches to the Synthesis of 2-Bromo-1-(4-octylphenyl)ethanone

Abstract: 2-Bromo-1-(4-octylphenyl)ethanone is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and advanced materials. Traditional α-bromination of the parent ketone, 4-octylacetophenone, often relies on hazardous reagents like elemental bromine and chlorinated solvents, posing significant environmental and safety risks. This guide details modern, green chemistry alternatives that prioritize safety, sustainability, and efficiency. We present and compare several methodologies, including reactions with safer brominating agents like N-Bromosuccinimide (NBS), innovative oxidative bromination using H₂O₂/HBr systems, and the application of recyclable ionic liquids. Each protocol is designed to provide high yields while adhering to the principles of green chemistry, offering researchers and process chemists viable, eco-friendly pathways for synthesis.

Introduction: The Imperative for Greener Bromination

The α-bromination of aryl ketones is a fundamental transformation in organic chemistry, yielding versatile intermediates. The product, 2-Bromo-1-(4-octylphenyl)ethanone, possesses two key reactive sites: the electrophilic carbonyl carbon and the α-carbon bearing an excellent leaving group (bromide). This dual reactivity makes it a crucial precursor for constructing complex heterocyclic systems and other pharmacologically relevant scaffolds.

However, classical bromination methods are often antithetical to modern principles of sustainable chemistry. The use of liquid bromine (Br₂) presents severe handling risks due to its high toxicity and corrosivity, while solvents like chloroform and carbon tetrachloride are environmentally persistent and hazardous[1][2][3]. The pursuit of greener alternatives is therefore not merely an academic exercise but a critical necessity for safer and more sustainable chemical manufacturing.

This document explores several green approaches that mitigate these issues by employing:

  • Safer Reagents: Replacing elemental bromine with solid, easier-to-handle alternatives like N-Bromosuccinimide (NBS)[4].

  • Atom-Economical Oxidative Systems: Generating the brominating agent in situ from benign sources, where the primary byproduct is water[5][6].

  • Sustainable Solvents: Utilizing recyclable media like ionic liquids or employing "on water" protocols to eliminate volatile organic compounds (VOCs)[5][7].

Core Synthetic Strategies and Mechanisms

The foundational reaction involves the α-bromination of 4-octylacetophenone. The key to achieving this transformation under green conditions is the formation of an enol or enolate intermediate, which then attacks an electrophilic bromine source. The methods discussed below differ primarily in how this electrophilic bromine is generated and the medium in which the reaction occurs.

General_Reaction_Scheme Start 4-Octylacetophenone (Starting Material) Reagents Green Brominating Agent & Conditions Start->Reagents Product 2-Bromo-1-(4-octylphenyl)ethanone (Target Product) Reagents->Product

Caption: General synthesis of the target compound.

Approach 1: N-Bromosuccinimide (NBS) with Acid Catalysis

N-Bromosuccinimide is a crystalline solid that serves as a safer and more manageable source of electrophilic bromine compared to Br₂[3]. The reaction, catalyzed by an acid such as p-toluenesulfonic acid (p-TsOH), proceeds through an enol intermediate. The acid protonates the carbonyl oxygen, facilitating tautomerization to the enol form, which is the rate-determining step[8]. The electron-rich double bond of the enol then attacks the electrophilic bromine of NBS. This method offers high regioselectivity for the α-position.

Causality Behind Experimental Choices:

  • NBS: Chosen for its solid state, which significantly improves handling safety and dosage accuracy[4]. The succinimide byproduct is less hazardous and potentially recyclable.

  • p-TsOH Catalyst: A small amount of a strong acid catalyst is sufficient to accelerate enol formation without requiring stoichiometric amounts of corrosive acids[4].

  • Methanol as Solvent: Methanol is a greener alternative to chlorinated solvents. While flammable, it is biodegradable and less toxic than solvents like chloroform[9].

Approach 2: Oxidative Bromination with Hydrogen Peroxide and Hydrobromic Acid (H₂O₂-HBr)

This approach is a cornerstone of green bromination, generating bromine in situ through the oxidation of HBr by H₂O₂. The only byproduct of this oxidation is water, making the process highly atom-economical and environmentally benign[5][6]. The reaction can often be performed in an aqueous medium or even "on water," where the hydrophobic reactants aggregate, and the reaction is accelerated at the organic-aqueous interface[10].

Causality Behind Experimental Choices:

  • H₂O₂/HBr System: This combination avoids the direct handling of liquid bromine. H₂O₂ is a green oxidant, and HBr is the bromine source. The amount of active brominating agent can be precisely controlled by the quantity of H₂O₂ added[11].

  • Aqueous Medium ("On Water"): Eliminates the need for organic solvents, drastically reducing cost, waste, and environmental impact. The hydrophobic effect can enhance reaction rates[5][10].

Approach 3: Bromination in Recyclable Ionic Liquids (ILs)

Ionic liquids are salts with low melting points that can act as solvents. Their negligible vapor pressure makes them non-flammable and reduces air pollution[12]. For α-bromination, ILs can serve as a polar medium to facilitate the reaction between the ketone and NBS. A key advantage is the potential for recycling; after the reaction, the organic product can often be extracted with a non-polar solvent (like diethyl ether), leaving the IL behind to be reused in subsequent batches[7][13].

Causality Behind Experimental Choices:

  • Ionic Liquid (e.g., [bmim]PF₆): Chosen for its high polarity, thermal stability, and recyclability, which aligns with green chemistry principles of waste reduction[7][13].

  • Simple Ether Extraction: The ability to easily separate the product from the solvent via extraction simplifies the workup process and is crucial for the economic viability of using ILs.

Comparative Analysis of Green Synthesis Protocols

The following table summarizes key performance indicators for the described green methodologies, based on typical results for aryl ketones found in the literature.

ParameterApproach 1: NBS/p-TsOH[4]Approach 2: H₂O₂/HBr "On Water"[5][10]Approach 3: NBS in Ionic Liquid[7][13]
Brominating Agent N-BromosuccinimideHBr (oxidized by H₂O₂)N-Bromosuccinimide
Typical Yield >90%85-95%>90%
Reaction Time 0.5 - 2 hours1 - 4 hours1 - 3 hours
Temperature Reflux (e.g., Methanol, ~65°C)Room TemperatureRoom Temperature
Solvent Methanol (Green Solvent)Water (Optimal Green Solvent)Ionic Liquid (Recyclable)
Key Green Advantage Safer solid brominating agent.In situ bromine generation; water as byproduct and solvent.Recyclable, non-volatile reaction medium.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Protocol 1: Acid-Catalyzed α-Bromination using NBS in Methanol

This protocol is adapted from methodologies for the efficient α-bromination of aryl ketones[4][9].

Materials:

  • 4-Octylacetophenone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-octylacetophenone (1.0 eq).

  • Add methanol (approx. 10 mL per gram of ketone).

  • Add N-Bromosuccinimide (1.1 eq) and p-TsOH (0.1 eq) to the solution.

  • Heat the mixture to reflux (approx. 65°C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to quench any remaining bromine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to obtain pure 2-Bromo-1-(4-octylphenyl)ethanone.

Protocol 2: Oxidative Bromination using H₂O₂-HBr "On Water"

This protocol is based on the highly green and efficient "on water" bromination technique[5][10].

Materials:

  • 4-Octylacetophenone (1.0 eq)

  • 48% aqueous Hydrobromic acid (HBr) (2.0 eq)

  • 30% aqueous Hydrogen peroxide (H₂O₂) (2.2 eq)

  • Deionized Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Add 4-octylacetophenone (1.0 eq) and deionized water (approx. 5 mL per gram of ketone) to a round-bottom flask with a magnetic stir bar.

  • With vigorous stirring at room temperature, add the 48% aqueous HBr (2.0 eq).

  • Slowly add the 30% aqueous H₂O₂ (2.2 eq) dropwise over 15-20 minutes. An exotherm may be observed.

  • Continue to stir vigorously at room temperature. The reaction mixture may become a thick slurry.

  • Monitor the reaction by TLC (spotting a small aliquot dissolved in ethyl acetate). The reaction is typically complete in 1-4 hours.

  • Once complete, add diethyl ether to the flask to extract the product.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (until effervescence ceases) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-1-(4-octylphenyl)ethanone.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Workflow_H2O2_HBr cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Combine Ketone and Water in Flask B 2. Add 48% HBr with Vigorous Stirring A->B C 3. Add 30% H₂O₂ Dropwise B->C D 4. Stir at Room Temp (1-4 hours) C->D E 5. Monitor by TLC D->E F 6. Extract with Diethyl Ether E->F Reaction Complete G 7. Wash Organic Layer (NaHCO₃, Brine) F->G H 8. Dry (Na₂SO₄), Filter, Concentrate G->H I 9. Purify (Recrystallization) H->I

Caption: Experimental workflow for the H₂O₂-HBr "On Water" protocol.

Conclusion

The synthesis of 2-Bromo-1-(4-octylphenyl)ethanone can be achieved through several pathways that align with the principles of green chemistry. The use of NBS provides a safer alternative to elemental bromine, while the H₂O₂-HBr system represents a highly efficient and atom-economical method that minimizes organic solvent waste. For processes where solvent recovery and reuse are paramount, ionic liquids offer a promising, albeit currently more expensive, alternative. By adopting these modern protocols, researchers and drug development professionals can synthesize key chemical intermediates while significantly reducing their environmental footprint and enhancing laboratory safety.

References

  • Okada, Y., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1(3), 54-62. [Link][7][13]

  • Yoo, W.-J., et al. (2010). Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones. ResearchGate. [Link][14]

  • Podgoršek, A., et al. (2007). Bromination of ketones with H2O2–HBr “on water”. Tetrahedron Letters, 48(36), 6433-6436. [Link][5][10]

  • Rostamizadeh, S., et al. (2011). Aromatic Bromination of Aldehydes and Ketones Using 1,3-Di-n-butylimidazolium Tribromide [BBIm]Br-3 Ionic Liquids under Solvent-Free Conditions. Journal of the Iranian Chemical Society, 8(2), 531-536. [Link][15]

  • Meshram, H. M., et al. (2014). Greener Approaches towards α‐Brominated Enolizable Ketones: Needs, Importance, Mechanistic, and Sustainable Perspective. ResearchGate. [Link][16]

  • Zhang, L., et al. (2023). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 17(1), 103. [Link][1][17]

  • Wikipedia. (n.d.). Ketone halogenation. Wikipedia. [Link][12]

  • Terent'ev, A. O., et al. (2006). A Convenient Synthesis of 2,2-Dibromo-1-arylethanones by Bromination of 1-Arylethanones with the H2O2-HBr System. Organic Chemistry Portal. [Link][11]

  • CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination. Google Patents. [6]

  • Pharmaffiliates. (n.d.). 2-Bromo-1-(4-octylphenyl)ethanone. Pharmaffiliates. [Link][18]

  • Reagent Guide. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link][3]

  • Meshram, H. M., et al. (2014). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry, 10, S333-S337. [Link][4]

  • Kumar, A., et al. (2011). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E, 67(Pt 3), o665. [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

How to avoid dibromination in the synthesis of 2-Bromo-1-(4-octylphenyl)ethanone

Welcome to the Technical Support Center for the synthesis of 2-bromo-1-(4-octylphenyl)ethanone. This guide is designed for drug development professionals and synthetic chemists who are encountering over-bromination issue...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-bromo-1-(4-octylphenyl)ethanone. This guide is designed for drug development professionals and synthetic chemists who are encountering over-bromination issues during the alpha-bromination of 1-(4-octylphenyl)ethanone. Below, you will find mechanistic insights, troubleshooting FAQs, comparative analytics, and a self-validating experimental protocol to strictly isolate the monobrominated target.

Mechanistic Causality: The Root of Dibromination

The formation of 2,2-dibromo-1-(4-octylphenyl)ethanone is the most common failure mode in this synthetic workflow. Understanding the kinetic bottleneck between the first and second halogenation events is critical for controlling the reaction.

Under basic conditions, the introduction of the first electronegative bromine atom stabilizes the resulting enolate intermediate through inductive effects. This stabilization actually1, making it nearly impossible to stop at the monobrominated stage[1].

Therefore, acid-catalyzed bromination is strictly required . Under acidic conditions, the rate-determining step is enolization. The electron-withdrawing nature of the first bromine atom destabilizes the transition state of the second enolization. This kinetic difference is what allows chemists to isolate the monobrominated product, provided that stoichiometry and local concentrations are rigorously controlled.

MechanisticPathway SM 1-(4-octylphenyl)ethanone Enol1 Acid-Catalyzed Enolization (Rate Determining) SM->Enol1 H+ MonoBr 2-Bromo-1-(4-octylphenyl)ethanone (Target) Enol1->MonoBr Br Source Enol2 Second Enolization (Slower due to Br -I effect) MonoBr->Enol2 Excess Reagent DiBr 2,2-Dibromo Impurity Enol2->DiBr Br Source

Mechanistic pathway showing kinetic bottlenecks preventing dibromination.

Troubleshooting Guides & FAQs

Q: Why am I seeing 15-20% dibrominated product despite using exactly 1.0 equivalent of molecular bromine (Br₂)? A: The 4-octyl group exerts a positive inductive (+I) effect, which mildly increases the electron density of the aromatic ring and the carbonyl system. This makes the starting material highly reactive. If molecular Br₂ is added too rapidly, local concentration spikes cause the monobrominated product to react with excess Br₂ before the remaining starting material can enolize. Lowering the reaction temperature to 0-5°C is a proven method to control this reactivity and2[2].

Q: I need to scale up this reaction. Is Br₂ safe and reliable for avoiding over-bromination at scale? A: Molecular Br₂ is challenging at scale due to its volatility and tendency to cause local over-concentration. For scalable, highly selective monobromination, we recommend switching to Copper(II) Bromide (CuBr₂). CuBr₂ acts as both a Lewis acid and a mild, heterogeneous bromine source,3[3]. Alternatively, modern electrocatalytic methods using NH₄Br have shown up to 80% yield with high selectivity, 4[4].

Q: Can I separate the monobrominated product from the dibrominated impurity via column chromatography? A: It is highly inefficient. The retention factors (Rf) of the mono- and dibrominated species are nearly identical on standard silica gel. It is far more efficient to optimize the upstream reaction to prevent dibromination. If overbromination has already occurred, specialized selective mono-debromination using alkali metal sulfites in alkylcarboxylic acid may be required[1].

Troubleshooting Start Dibromination >5% CheckAgent Evaluate Brominating Agent Start->CheckAgent IsBr2 Molecular Br2 CheckAgent->IsBr2 IsNBS NBS / Organocatalyst CheckAgent->IsNBS SwitchCuBr2 Switch to CuBr2 Protocol (Self-limiting) IsBr2->SwitchCuBr2 High Risk CheckTemp Lower Temp to 0-5°C Strict 0.95 eq IsNBS->CheckTemp Moderate Risk

Decision tree for troubleshooting alpha-dibromination during synthesis.

Quantitative Data: Reagent Comparison for Alpha-Bromination

Brominating AgentCatalyst / SolventTypical Mono:Di SelectivityVisual Endpoint IndicatorScalability & Safety
Molecular Br₂ HBr / AcOH85:15Fading of red/brown colorLow (High toxicity, strict dosing needed)
NBS pTSA / MeCN90:10NoneMedium (Succinimide byproduct removal)
CuBr₂ None / EtOAc-CHCl₃>98:2Black solid → White precipitateHigh (Excellent selectivity, safe handling)
Electrocatalytic NH₄Br / H₂O-MeCN95:5Current drop / Charge passedMedium (Requires specialized undivided cell)

Validated Experimental Protocol: CuBr₂ Monobromination

This protocol utilizes Copper(II) Bromide to ensure strict monobromination. The protocol is designed as a self-validating system : the reaction progress is visually indicated by the reduction of the black CuBr₂ solid to a 3[3].

Materials:

  • 1-(4-octylphenyl)ethanone (1.0 eq, 10.0 mmol)

  • Copper(II) Bromide (CuBr₂) (2.0 eq, 20.0 mmol) (Note: 2 moles of CuBr₂ are required to generate 1 mole of active brominating species: 2CuBr2​→2CuBr+Br2​ )

  • Ethyl Acetate (EtOAc) / Chloroform (CHCl₃) (1:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve 10.0 mmol of 1-(4-octylphenyl)ethanone in 50 mL of the EtOAc/CHCl₃ solvent mixture.

  • Reagent Addition: Add 20.0 mmol of finely powdered CuBr₂. The suspension will immediately appear dark brown/black.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 70-75°C) under vigorous stirring.

  • Self-Validation & Monitoring: Continuously observe the solid suspension. As the alpha-bromination proceeds, the black CuBr₂ is consumed and reduced to Copper(I) Bromide (CuBr), which forms a distinct white precipitate[3]. The reaction is complete when no black powder remains (typically 2 to 4 hours).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the white CuBr byproduct. Wash the filter cake with 20 mL of cold EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting 2-bromo-1-(4-octylphenyl)ethanone is typically isolated in >95% purity, free from dibrominated impurities, and can be used directly in downstream coupling reactions.

References

  • US6271421B1 - Process for selective mono-debromination of polybromoalkyl aryl or heteroaryl ketones Source: Google P
  • Application Notes and Protocols for Catalytic α-Bromination of Substituted Acetophenones Source: Benchchem
  • Comparative Study of Synthetic Routes to 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one Source: Benchchem
  • Selective bromination of acetophenone derivatives with bromine in methanol Source: Zenodo

Sources

Optimization

Technical Support Center: Bromination of 4-Octylacetophenone

This technical guide provides in-depth troubleshooting advice and frequently asked questions for the selective α-bromination of 4-octylacetophenone. It is designed for researchers, scientists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions for the selective α-bromination of 4-octylacetophenone. It is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of this synthesis and optimize their experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the bromination of 4-octylacetophenone, providing potential causes and actionable solutions.

Q1: My reaction is showing a low yield of the desired 2-bromo-4-octylacetophenone. What are the likely causes and how can I improve it?

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of bromine to the ketone can lead to a low conversion of the starting material.

  • Poor Solubility: The long octyl chain of 4-octylacetophenone can lead to poor solubility in certain solvents at lower temperatures, hindering the reaction rate.

  • Decomposition of Product: The product, an α-bromo ketone, can be susceptible to decomposition, especially during workup or if exposed to certain conditions for a prolonged period.

Recommended Solutions:

  • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting material is consumed.

  • Temperature Adjustment: If the reaction is sluggish at room temperature, consider a modest increase in temperature. For instance, conducting the reaction at 40-50°C may improve the rate. However, be cautious as higher temperatures can also promote side reactions.

  • Solvent Selection: 4-Octylacetophenone is soluble in organic solvents like ethanol, acetone, and toluene[1]. Acetic acid is a common solvent for bromination reactions and should provide adequate solubility, especially with gentle warming[2]. If solubility remains an issue, consider a co-solvent system or a more nonpolar solvent like carbon tetrachloride, though safety precautions for the latter must be strictly followed.

  • Stoichiometry Control: Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents of Br₂) to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize polybromination.

  • Workup Procedure: Upon completion, the reaction should be promptly quenched, for example, with a solution of sodium bisulfite to remove any unreacted bromine. The workup should be performed at a reduced temperature to minimize product degradation.

Q2: I am observing a significant amount of a di-brominated byproduct in my reaction mixture. How can I prevent this polybromination?

Possible Causes:

  • Excess Brominating Agent: The most common cause of polybromination is the use of more than one equivalent of the brominating agent.

  • Reaction Conditions: Under acidic conditions, the first bromination makes the remaining α-protons less acidic, which should disfavor a second bromination. However, if the reaction is run for an extended period or at a high temperature, polybromination can still occur.

Recommended Solutions:

  • Precise Stoichiometry: Carefully control the stoichiometry of the brominating agent. A slight excess (around 1.05 equivalents) is often sufficient.

  • Slow Addition of Bromine: Add the bromine solution dropwise to the reaction mixture at a controlled temperature. This maintains a low concentration of free bromine at any given time, favoring monobromination.

  • Choice of Brominating Agent: Consider using N-bromosuccinimide (NBS) as the brominating agent. NBS can provide a slow, controlled release of bromine, which often leads to higher selectivity for monobromination compared to using liquid bromine directly.

  • Temperature Control: Maintain a moderate reaction temperature. Higher temperatures can increase the rate of the second bromination.

Q3: My product is contaminated with a significant amount of a ring-brominated isomer. How can I favor α-bromination over aromatic bromination?

Possible Causes:

  • Activating Effect of the Octyl Group: The 4-octyl group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. This makes the ring competitive with the enol for reaction with bromine. The octyl group is an ortho, para-director, so you would expect to see 2-bromo-4-octylacetophenone and 3-bromo-4-octylacetophenone as the primary ring-brominated byproducts.

  • Lewis Acid Catalysis: The use of a strong Lewis acid catalyst (e.g., FeBr₃, AlCl₃) will strongly promote electrophilic aromatic substitution.

  • Reaction Solvent: The choice of solvent can influence the relative rates of α-bromination and ring bromination.

Recommended Solutions:

  • Avoid Lewis Acids: For α-bromination, use a protic acid catalyst like acetic acid or a small amount of HBr. Avoid Lewis acids, which are catalysts for aromatic halogenation.

  • Control Reaction Conditions: Ring bromination is often favored at higher temperatures. Conducting the reaction at or below room temperature can help to suppress this side reaction.

  • Solvent Choice: Methanol has been shown to favor side-chain bromination of some acetophenone derivatives[2]. Using methanol as a solvent could potentially increase the selectivity for α-bromination.

  • Kinetic vs. Thermodynamic Control: Alpha-bromination via the enol is generally a kinetically controlled process. Shorter reaction times at lower temperatures will favor the kinetic product. Ring bromination may be favored under conditions that allow for thermodynamic equilibrium.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the acid-catalyzed α-bromination of 4-octylacetophenone?

The reaction proceeds through a three-step mechanism:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the α-protons more acidic.

  • Enol formation: A weak base (like the solvent or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of the enol intermediate. This is the rate-determining step of the reaction.

  • Nucleophilic attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂), forming a new carbon-bromine bond at the α-position and regenerating the acid catalyst.

Q2: Why is an acid catalyst necessary for this reaction?

The acid catalyst is crucial because it accelerates the formation of the enol intermediate. Without the catalyst, the tautomerization of the ketone to its enol form is very slow. Protonation of the carbonyl oxygen makes the α-hydrogens significantly more acidic, facilitating their removal and speeding up the rate-limiting step of the reaction.

Q3: How does the 4-octyl group influence the reactivity and potential side reactions?

The 4-octyl group has two main effects:

  • Electronic Effect: As an alkyl group, it is weakly electron-donating through an inductive effect. This slightly increases the electron density in the aromatic ring, making it more susceptible to electrophilic attack (ring bromination) compared to unsubstituted acetophenone. It directs incoming electrophiles to the ortho and para positions relative to itself.

  • Steric and Physical Effects: The long, nonpolar octyl chain increases the molecule's lipophilicity. This can affect its solubility in polar solvents and may require careful solvent selection to ensure a homogeneous reaction mixture.

Q4: What are the advantages and disadvantages of using N-bromosuccinimide (NBS) instead of liquid bromine (Br₂)?

FeatureN-Bromosuccinimide (NBS)Liquid Bromine (Br₂)
Handling Solid, easier and safer to handle.Highly corrosive and volatile liquid, requires special handling precautions.
Selectivity Often provides higher selectivity for monobromination, especially in radical reactions. In ionic reactions, it provides a low, steady concentration of Br₂.Can be less selective, potentially leading to more polybromination if not added carefully.
Byproducts Produces succinimide as a byproduct, which is generally easy to remove.Produces HBr as a byproduct, which can sometimes catalyze side reactions.
Cost Generally more expensive than liquid bromine.Less expensive.

Q5: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (4-octylacetophenone) and the product (2-bromo-4-octylacetophenone). The product, being more polar due to the bromine atom, will typically have a slightly lower Rf value than the starting material. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Experimental Protocol: Selective α-Bromination of 4-Octylacetophenone

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 4-Octylacetophenone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium Bisulfite (NaHSO₃) solution (10% w/v)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane for extraction

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-octylacetophenone (1 equivalent) in glacial acetic acid (approximately 5-10 mL per gram of ketone).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromine Addition:

    • Using Liquid Bromine: In a dropping funnel, prepare a solution of bromine (1.05 equivalents) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred ketone solution over 20-30 minutes, ensuring the temperature remains below 10 °C.

    • Using NBS: Add N-bromosuccinimide (1.05 equivalents) portion-wise to the cooled and stirred ketone solution over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC. If the reaction is slow, the mixture can be allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a 10% sodium bisulfite solution until the reddish-brown color of bromine disappears.

  • Workup: Transfer the reaction mixture to a separatory funnel and dilute with water and an organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent like ethanol or methanol.

Visualizing the Reaction Pathways

Main Reaction and Side Reactions

G cluster_main Desired α-Bromination cluster_poly Side Reaction: Polybromination cluster_ring Side Reaction: Ring Bromination 4-Octylacetophenone 4-Octylacetophenone Enol_Intermediate Enol_Intermediate 4-Octylacetophenone->Enol_Intermediate H+, -H+ Ring_Brominated_Product Ring-Brominated Isomers 4-Octylacetophenone->Ring_Brominated_Product Br2, Lewis Acid or High Temp 2-Bromo-4-octylacetophenone 2-Bromo-4-octylacetophenone Enol_Intermediate->2-Bromo-4-octylacetophenone Br2 Dibromo_Product 2,2-Dibromo-4-octylacetophenone 2-Bromo-4-octylacetophenone->Dibromo_Product Excess Br2

Caption: Competing pathways in the bromination of 4-octylacetophenone.

Troubleshooting Workflow

G start Analyze Crude Reaction Mixture desired_product High Yield of 2-Bromo-4-octylacetophenone? start->desired_product low_yield Issue: Low Yield desired_product->low_yield No, low conversion polybromination Issue: Polybromination desired_product->polybromination No, di-bromo byproduct ring_bromination Issue: Ring Bromination desired_product->ring_bromination No, ring-bromo isomer end Optimized Synthesis desired_product->end Yes solution_low_yield Solutions: - Increase reaction time/temp - Check stoichiometry - Change solvent low_yield->solution_low_yield solution_poly Solutions: - Use 1.05 eq. Br2 - Slow addition of Br2 - Use NBS polybromination->solution_poly solution_ring Solutions: - Avoid Lewis acids - Lower reaction temp - Use methanol as solvent ring_bromination->solution_ring solution_low_yield->end solution_poly->end solution_ring->end

Caption: A logical workflow for troubleshooting common issues.

References

  • Anonymous. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. [Link]

  • environmentclearance.nic.in. (n.d.). 86) 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. [Link]

  • Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79, 469-471. [Link]

  • The Good Scents Company. 4'-octyl acetophenone. [Link]

  • Jagatheesan, R., Ramesh, P., & Sambathkumar, S. (2019). Selective α-bromination of aryl carbonyl compounds: prospects and challenges. Synthetic Communications, 49(19), 2419-2441. [Link]

  • Chemistry Stack Exchange. (2017, May 11). Explain the selectivity in bromination of this compound with two substituted benzene rings. [Link]

  • RSC Publishing. (n.d.). Controlling the regioselectivity of the bromolactonization reaction in HFIP. [Link]

  • Goswami, J., & Goswami, A. (2003). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). The reaction mechanism of α-bromination of acetophenone derivatives. [Link]

  • Semantic Scholar. (n.d.). α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. [Link]

  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2020, May 20). Bromination on the aromatic ring vs aliphatic chain. [Link]

  • PubMed. (2005, October 14). Organocatalytic asymmetric alpha-bromination of aldehydes and ketones. [Link]

  • Gao, G., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]

  • Google Patents. (n.d.). Process for synthesizing alpha-bromoacetophenone compound.
  • Pharmaffiliates. 4'-Octylacetophenone. [Link]

  • PubChem. Acetic acid, (4-octylphenoxy)-. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2-Bromo-1-(4-octylphenyl)ethanone

Overview Welcome to the Technical Support Center. 2-Bromo-1-(4-octylphenyl)ethanone is a critical α -bromoketone intermediate, prominently utilized in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center. 2-Bromo-1-(4-octylphenyl)ethanone is a critical α -bromoketone intermediate, prominently utilized in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators like fingolimod[1]. Due to the compound's bifunctional reactivity, researchers frequently encounter bottlenecks regarding regioselectivity, over-bromination, and catalyst sequestration. This guide provides mechanistic troubleshooting, field-proven protocols, and optimization data to ensure a high-yield, self-validating synthetic workflow.

Synthetic Pathways & Mechanistic Workflow

There are two primary synthetic routes to access the target molecule:

  • Friedel-Crafts Acylation: Direct acylation of octylbenzene using bromoacetyl bromide and a Lewis acid ( AlCl3​ )[2].

  • α -Bromination: Acid-catalyzed bromination of 4'-octylacetophenone using N-bromosuccinimide (NBS) and p-toluenesulfonic acid (pTsOH)[3].

SynthesisRoutes Octylbenzene Octylbenzene FC_Reagents Bromoacetyl Bromide + AlCl3 Octylbenzene->FC_Reagents Acetophenone 4'-Octylacetophenone Brom_Reagents NBS + pTsOH Acetophenone->Brom_Reagents Acylium Acylium Ion Intermediate FC_Reagents->Acylium Electrophilic Aromatic Substitution Enol Enol Intermediate Brom_Reagents->Enol Acid-Catalyzed Enolization Product 2-Bromo-1-(4-octylphenyl)ethanone Acylium->Product Enol->Product

Mechanistic pathways for the synthesis of 2-Bromo-1-(4-octylphenyl)ethanone.

Standardized Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems where visual and thermal cues confirm reaction progress.

Protocol A: Direct Friedel-Crafts Acylation of Octylbenzene

Causality Focus: The order of addition dictates the reaction's success. Pre-forming the acylium ion by mixing the Lewis acid and acyl halide prevents the electron-rich octylbenzene from undergoing unwanted side reactions[2].

  • Preparation: In an oven-dried, 3-neck round-bottom flask purged with N2​ , suspend anhydrous AlCl3​ (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Complexation: Dropwise add bromoacetyl bromide (1.05 equiv). The suspension will turn slightly yellow, visually validating the formation of the highly electrophilic acylium ion complex. Stir for 15 minutes.

  • Substitution: Slowly add octylbenzene (1.0 equiv) dissolved in DCM over 30 minutes. Maintain the internal temperature below 5 °C to suppress polyacylation and alkyl chain migration[4].

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours. The continuous evolution of HCl gas (verifiable via a bubbler) confirms the substitution is actively occurring[5].

  • Quenching: Carefully pour the mixture over crushed ice containing 1M HCl to break the stable aluminum-ketone complex. Extract with DCM, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure.

Protocol B: α -Bromination of 4'-Octylacetophenone

Causality Focus: Utilizing pTsOH as a catalyst specifically promotes the ionic enolization pathway over the radical pathway. This ensures strict regioselectivity for the α -carbon, preventing the bromination of the aliphatic octyl chain[3].

  • Preparation: Dissolve 4'-octylacetophenone (1.0 equiv) in anhydrous DCM.

  • Catalysis: Add p-toluenesulfonic acid (pTsOH) monohydrate (0.1 equiv) to the solution[3].

  • Bromination: Add N-bromosuccinimide (NBS) (1.05 equiv) in portions. The mixture can be subjected to microwave irradiation (80 °C) for 30 minutes, or conventional mild reflux for 4-6 hours[3].

  • Validation: The reaction acts as its own indicator: it transitions from a cloudy suspension (insoluble NBS) to a clear solution, and finally precipitates succinimide (insoluble in DCM), confirming completion[3].

  • Workup: Filter off the succinimide byproduct. Wash the filtrate with saturated NaHCO3​ , water, and brine. Dry and concentrate to yield the crude α -bromoketone.

Optimization Data & Quantitative Metrics

Table 1: Solvent and Temperature Optimization for NBS α -Bromination [3]

SolventTemperature (°C)Catalyst (10 mol%)Conversion (%)Selectivity ( α -mono vs di)
Methanol65 (Reflux)None< 5%N/A
Toluene80 (MW)pTsOH65%85:15
Acetonitrile80 (MW)pTsOH82%90:10
Dichloromethane 80 (MW) pTsOH > 95% 99:1

Insight: Dichloromethane provides the optimal dielectric environment to stabilize the ionic enol intermediate while ensuring the precipitation of the succinimide byproduct, driving the reaction forward[3].

Table 2: Acylating Agent Efficacy in Friedel-Crafts Acylation [2]

Acylating AgentLewis AcidRelative ReactivityYield (%)Downstream Utility
Chloroacetyl Chloride AlCl3​ Moderate75%Requires halogen exchange for some SN​2
Bromoacetyl Bromide AlCl3​ High 88% Directly usable in SN​2 couplings
Bromoacetyl Chloride AlCl3​ High85%Good alternative, slightly cheaper

Insight: The electron-withdrawing nature of the bromine atom significantly enhances the electrophilicity of the acylium ion intermediate, translating to higher yields and milder required conditions[2].

Troubleshooting & FAQs

Q1: I am observing significant dibromination ( α,α -dibromoketone) in my NBS reaction. How can I suppress this? A: Dibromination is a kinetic issue. The first halogenation increases the acidity of the remaining α -proton, facilitating a faster second enolization. To suppress this:

  • Strict Stoichiometry: Ensure NBS is strictly limited to 1.0 - 1.05 equivalents.

  • Temperature Control: Do not exceed the recommended reaction temperature (e.g., 80 °C under MW). Elevated thermal energy increases the kinetic rate of the second bromination[6].

  • Catalyst Tuning: If dibromination persists, reduce the pTsOH loading to 5 mol%. The ionic pathway must be carefully throttled to prevent over-activation.

Q2: My Friedel-Crafts acylation stalls at ~50% conversion. What is causing this? A: This is a classic issue of Lewis acid sequestration. Unlike Friedel-Crafts alkylation, which is truly catalytic, Friedel-Crafts acylation requires more than one full equivalent of the Lewis acid[7]. The carbonyl oxygen of the newly formed 2-Bromo-1-(4-octylphenyl)ethanone strongly coordinates with AlCl3​ , effectively deactivating it and removing it from the catalytic cycle[4].

  • Solution: Ensure you are using at least 1.1 to 1.2 equivalents of anhydrous AlCl3​ . If your reagent has been exposed to ambient moisture, it will have degraded into inactive Al(OH)3​ and HCl. Always use a fresh, sealed bottle.

Q3: During the α -bromination, I am seeing bromination on the aromatic ring instead of the α -carbon. Why? A: Ring bromination is a competing electrophilic aromatic substitution (EAS) pathway[8]. This typically occurs if the reaction shifts from an acid-catalyzed enolization (ionic) mechanism to a pathway where free Br+ or radical bromine is generated without sufficient enol formation.

  • Solution: Ensure your solvent is strictly anhydrous. Water can hydrate and alter the catalytic behavior of pTsOH. Additionally, avoid exposing the reaction to intense UV light, which can initiate a radical pathway leading to aliphatic bromination on the octyl chain. Stick to the pTsOH/DCM system to strictly enforce the ionic enolization route[3].

Q4: The final product is degrading during purification. How should I handle 2-Bromo-1-(4-octylphenyl)ethanone? A: α -Bromoketones are potent alkylating agents and lachrymators. They are highly sensitive to light, heat, and basic conditions (which can trigger unwanted epoxide formation or hydrolysis).

  • Solution: Avoid basic workups (e.g., strong NaOH). Use saturated NaHCO3​ only briefly to neutralize the acid catalyst. Purify via recrystallization (e.g., from n-hexane) rather than silica gel chromatography, as acidic silanol groups can promote decomposition[8]. Store the purified compound in an amber vial under argon at -20 °C.

References

  • Title: 3 Source: Arabian Journal of Chemistry

  • Title: 1 Source: Google Patents

  • Title: 8 Source: Google Patents

  • Title: 4 Source: Chemistry Steps

  • Title: 2 Source: Benchchem

  • Title: 6 Source: ResearchGate

  • Title: 7 Source: Organic Chemistry Portal

  • Title: 5 Source: Chemguide

Sources

Optimization

Technical Support Center: Troubleshooting 2-Bromo-1-(4-octylphenyl)ethanone Synthesis

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals. Application Context: 2-Bromo-1-(4-octylphenyl)ethanone is a critical electrophilic intermediate, prominently utilized in the para...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals.

Application Context: 2-Bromo-1-(4-octylphenyl)ethanone is a critical electrophilic intermediate, prominently utilized in the parallel synthesis of the immunosuppressant active pharmaceutical ingredient (API) Fingolimod (FTY720) and various liquid crystal precursors. Due to the bifunctional nature of the target molecule and the strong inductive effects of the octyl chain, synthesizing this compound with high yield and purity requires strict kinetic and thermodynamic control.

This guide provides a comprehensive troubleshooting framework for the two primary synthetic routes: Route A (Direct Friedel-Crafts Acylation) and Route B (Two-Step Acylation followed by α -Bromination).

Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic decision tree below to identify the root cause of your yield loss based on your chosen synthetic route and observed byproducts.

DiagnosticTree Start Low Yield in Synthesis? Route Which Route? Start->Route RouteA Route A: Direct F-C (Bromoacetyl bromide) Route->RouteA RouteB Route B: Two-Step (Acylation + Bromination) Route->RouteB IssueA1 Tarry Residue / Oligomers RouteA->IssueA1 High Temp IssueA2 Unreacted Octylbenzene RouteA->IssueA2 Moisture IssueB1 Dibrominated Byproduct RouteB->IssueB1 Excess Br2 IssueB2 Bromination on Octyl Chain RouteB->IssueB2 Radical Cond. SolA1 Reduce Temp to 0°C Check AlCl3 Quality IssueA1->SolA1 SolA2 Ensure strictly anhydrous conditions IssueA2->SolA2 SolB1 Switch to NBS/TsOH or control Br2 equivalents IssueB1->SolB1 SolB2 Avoid Light/Peroxides Use Acid Catalysis IssueB2->SolB2

Diagnostic decision tree for troubleshooting 2-Bromo-1-(4-octylphenyl)ethanone synthesis low yield.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Route A: Direct Friedel-Crafts Acylation

Q1: I am using bromoacetyl bromide and AlCl3​ with octylbenzene, but my conversion is stalled at 40%. Adding more bromoacetyl bromide doesn't help. Why? Root Cause & Causality: The issue is likely a stoichiometric deficit of the Lewis acid, not the acylating agent. Aluminum chloride ( AlCl3​ ) strongly coordinates with the carbonyl oxygen of the newly formed 2-bromo-1-(4-octylphenyl)ethanone. This complexation effectively removes AlCl3​ from the catalytic cycle . Solution: You must use at least 1.1 to 1.2 equivalents of anhydrous AlCl3​ relative to the acylating agent. Furthermore, bromoacetyl bromide is highly hygroscopic; any moisture in the system will hydrolyze it to bromoacetic acid, which consumes an additional equivalent of AlCl3​ and generates corrosive HBr gas. Ensure strictly anhydrous conditions (e.g., dry CH2​Cl2​ or 1,2-dichloroethane).

Q2: My crude NMR shows a complex mixture of polymeric/tarry baseline material. How do I prevent this? Root Cause & Causality: Bromoacetyl bromide is a bifunctional electrophile. Under harsh Lewis acidic conditions and elevated temperatures, the primary alkyl bromide can undergo intermolecular Friedel-Crafts alkylation with another molecule of octylbenzene, leading to oligomerization. Solution: Maintain the reaction temperature strictly at 0∘C during the addition phase and do not exceed 15∘C to 20∘C during the reaction. The acylation is kinetically favored over alkylation at low temperatures.

Route B: Two-Step Synthesis (Acylation followed by α -Bromination)

Q3: I synthesized 4'-octylacetophenone successfully, but my α -bromination yields a 60:40 mixture of the desired product and a 2,2-dibromo byproduct. How can I improve selectivity? Root Cause & Causality: α -Bromination proceeds via an enol intermediate. Under base-catalyzed conditions, the first bromine atom inductively stabilizes the enolate, making the monobrominated product more reactive than the starting material, inevitably leading to over-bromination. Under acid-catalyzed conditions, the electron-withdrawing bromine destabilizes the developing positive charge in the enolization transition state, significantly slowing down the second bromination . Solution: Ensure strictly acid-catalyzed conditions. Using N-Bromosuccinimide (NBS) with a strong acid catalyst like p -Toluenesulfonic acid (TsOH) or methanesulfonic acid provides excellent kinetic control over monobromination.

Q4: I am seeing bromination on the octyl chain instead of the α -carbon. What went wrong? Root Cause & Causality: You have inadvertently triggered a radical pathway. The benzylic position of the octyl chain is highly susceptible to radical hydrogen abstraction. If your reaction is exposed to strong light or if your NBS contains trace peroxides, radical bromination will compete with the ionic α -bromination. Solution: Exclude light (wrap the flask in aluminum foil) and ensure the addition of a radical scavenger, or rely on strict ionic conditions (e.g., Br2​ in glacial acetic acid).

Mechanistic Pathway of Acid-Catalyzed α -Bromination

To understand why acid catalysis prevents the formation of the 2,2-dibromo byproduct, review the enolization pathway below. The protonation of the carbonyl oxygen is the rate-determining step for enol formation. Once the first bromine is installed, the carbonyl oxygen becomes significantly less basic, halting further enolization.

Mechanism Ketone 4'-Octylacetophenone Enol Enol Intermediate (Nucleophile) Ketone->Enol H+ Catalyst Bromonium Bromonium Complex Enol->Bromonium Br2 or NBS Product 2-Bromo-1-(4-octylphenyl)ethanone Bromonium->Product -HBr Dibromo 2,2-Dibromo Byproduct Product->Dibromo Excess Br2 (Uncontrolled)

Acid-catalyzed enolization and alpha-bromination pathway highlighting the over-bromination risk.

Quantitative Data: Condition Screening for α -Bromination

The following table summarizes the causal relationship between reagent selection, solvent, catalysis, and the resulting yield of the monobrominated target versus the dibrominated byproduct .

ReagentSolventCatalystTemp (°C)Conversion (%)Monobromo Yield (%)Dibromo Yield (%)
Br2​ (1.05 eq) CH2​Cl2​ None25856520
Br2​ (1.05 eq)Acetic AcidHBr (cat.)25>9988<5
NBS (1.05 eq)THFNone2540355
NBS (1.05 eq) Acetonitrile TsOH (0.1 eq) 25 >99 94 <2
DibromohydantoinEthanol H2​SO4​ (cat.)25>9992<3

Note: The NBS/TsOH system in Acetonitrile provides the highest thermodynamic control and easiest workup profile.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in monitoring and quenching steps ensure that the reaction does not proceed to over-alkylation or over-bromination.

Protocol 1: Direct Friedel-Crafts Acylation (Route A)
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet.

  • Reagent Loading: Charge the flask with anhydrous AlCl3​ (1.20 eq, 16.0 g) and 150 mL of anhydrous 1,2-dichloroethane (DCE). Cool the suspension to 0∘C using an ice-water bath.

  • Electrophile Activation: Add bromoacetyl bromide (1.05 eq, 21.2 g) dropwise over 15 minutes. Stir the resulting complex at 0∘C for 30 minutes to ensure complete electrophile activation. Self-Validation: The mixture should turn into a homogenous, pale-yellow solution.

  • Substrate Addition: Dissolve octylbenzene (1.00 eq, 19.0 g, 100 mmol) in 50 mL of anhydrous DCE. Add this solution dropwise via the dropping funnel over 45 minutes, strictly maintaining the internal temperature below 5∘C .

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to 15∘C . Monitor via HPLC or TLC (Hexanes:EtOAc 9:1). The reaction is typically complete within 4 hours.

  • Quenching & Workup: Carefully pour the reaction mixture into 300 g of crushed ice containing 20 mL of concentrated HCl (to dissolve aluminum salts and prevent emulsion formation). Separate the organic layer, extract the aqueous layer with CH2​Cl2​ ( 2×100 mL ), wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from cold ethanol or hexanes to afford 2-bromo-1-(4-octylphenyl)ethanone as a white crystalline solid.

Protocol 2: Acid-Catalyzed α -Bromination using NBS (Route B)
  • Preparation: In a 250 mL round-bottom flask, dissolve 4'-octylacetophenone (1.00 eq, 23.2 g, 100 mmol) in 100 mL of HPLC-grade acetonitrile.

  • Catalyst Addition: Add p -Toluenesulfonic acid monohydrate (TsOH· H2​O ) (0.10 eq, 1.90 g). Stir for 10 minutes at room temperature ( 20−25∘C ) to initiate enolization.

  • Bromination: Wrap the flask in aluminum foil to exclude light (preventing radical side reactions). Add N-Bromosuccinimide (NBS) (1.05 eq, 18.7 g) in three equal portions over 30 minutes to prevent thermal runaway.

  • Monitoring: Stir the reaction at room temperature for 2-3 hours. Self-Validation: Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 8:2). The product spot will run slightly lower than the starting material due to the increased polarity from the bromine atom.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous Na2​S2​O3​ to neutralize any residual active bromine. Concentrate the mixture under vacuum to remove acetonitrile. Extract the aqueous residue with ethyl acetate ( 3×75 mL ).

  • Washing: Wash the combined organic layers with water, then brine, and dry over MgSO4​ .

  • Purification: Filter and evaporate the solvent. The crude product can be purified via silica gel chromatography or recrystallization to yield pure 2-bromo-1-(4-octylphenyl)ethanone.

References

  • HU230806B1 - Process for the production of fingolimod hydrochloride. Google Patents.[1]

  • The Application of Dibromohydantoin in Chemical Experiment Pedagogy. Journal of Chemical Education, ACS Publications.[Link][2]

  • N-Bromosuccinimide-Induced C–H Bond Functionalization: An Intramolecular Cycloaromatization of Electron Withdrawing Group Substituted 1-Biphenyl-2-ylethanone. Organic Letters, ACS Publications.[Link][3]

  • Synthesis of Photoresponsive Dual NIR Two-Photon Absorptive [60]Fullerene Triads and Tetrads. Molecules, MDPI.[Link][4]

Sources

Troubleshooting

Technical Support Center: Selective α-Bromination of 4-Octylacetophenone

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective bromination of 4-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective bromination of 4-octylacetophenone. Our goal is to provide in-depth troubleshooting advice and clear, actionable protocols to help you achieve high yields of the desired α-bromo product while minimizing unwanted aromatic ring bromination.

Troubleshooting Guide & FAQs

Here, we address common issues and questions that arise during the α-bromination of acetophenone derivatives, particularly those with electron-donating substituents like the octyl group, which can activate the aromatic ring towards electrophilic substitution.

Question 1: My reaction is yielding a significant amount of ring-brominated product. What is causing this and how can I prevent it?

Answer:

This is a classic selectivity challenge. The root cause lies in the competing reaction pathways: α-bromination at the carbon adjacent to the carbonyl group and electrophilic aromatic substitution (EAS) on the benzene ring. The octyl group is an electron-donating group, which activates the aromatic ring, making it more susceptible to electrophilic attack by bromine.

Causality:

  • Electrophilic Aromatic Substitution (EAS): Under typical bromination conditions using molecular bromine (Br₂), especially in the presence of Lewis acids or even protic acids, the bromine molecule becomes polarized, creating a strong electrophile (Br⁺ character) that can attack the electron-rich aromatic ring.

  • α-Bromination: This pathway proceeds through an enol or enolate intermediate.[1][2][3] The enol is the nucleophile that attacks the bromine. The rate-determining step for acid-catalyzed α-bromination is the formation of the enol.[2][3]

To favor α-bromination, you must select conditions that promote enol formation while minimizing the electrophilicity of the brominating agent or its ability to engage in EAS.

Solutions:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): NBS is often a superior choice to Br₂ for α-bromination as it provides a low, steady concentration of bromine, which helps to suppress EAS.[4][5] It is easier and safer to handle than liquid bromine.[6]

    • Copper(II) Bromide (CuBr₂): This reagent is highly selective for α-bromination and is an excellent choice for substrates prone to ring bromination.[7][8] The reaction is typically heterogeneous and proceeds cleanly.

    • Pyridine Hydrobromide Perbromide (PHPB): This is a solid, stable source of bromine that can offer improved selectivity.[6][9]

  • Reaction Conditions:

    • Avoid Strong Lewis Acids: Catalysts like AlCl₃ or FeCl₃ strongly promote EAS and should be avoided.

    • Acid Catalysis: While acid is needed to catalyze enol formation, using a moderate acid like acetic acid or a catalytic amount of a stronger acid like p-toluenesulfonic acid (PTSA) is generally preferred.[1][10]

    • Solvent Choice: Solvents like methanol, chloroform, or acetic acid are commonly used.[6][8][11] For CuBr₂ brominations, a mixture of chloroform and ethyl acetate is effective.[8]

Below is a diagram illustrating the competing pathways:

Bromination Pathways sub 4-Octylacetophenone enol Enol Intermediate sub->enol H⁺ catalyst ring_bromo Ring Bromination Product (Undesired) sub->ring_bromo + Br₂ (Lewis Acid) alpha_bromo α-Bromination Product (Desired) enol->alpha_bromo + Br₂/NBS

Caption: Competing pathways in the bromination of 4-octylacetophenone.

Question 2: I'm observing the formation of a dibrominated product. How can I improve the selectivity for mono-bromination?

Answer:

The formation of 2,2-dibromo-1-(4-octylphenyl)ethanone is a common side reaction, especially under basic conditions or when an excess of the brominating agent is used.[6][12]

Causality:

Under acidic conditions, the introduction of the first bromine atom is deactivating, making the formation of the second enol and subsequent bromination slower.[12] However, with excess reagent or prolonged reaction times, dibromination can still occur. Under basic conditions, the electron-withdrawing effect of the first bromine atom increases the acidity of the remaining α-hydrogen, making it easier to remove and leading to rapid subsequent bromination.[12] This is why acid-catalyzed conditions are generally preferred for mono-bromination.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use only 1.0 to 1.1 equivalents.[6]

  • Slow Addition: Add the brominating agent (e.g., a solution of bromine in acetic acid) dropwise to the ketone solution to avoid localized high concentrations.[2][6]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.[6]

  • Temperature Control: Running the reaction at an optimal temperature can help control selectivity. For many acetophenone derivatives, temperatures around 80-90°C can be effective, but this may require optimization.[6][10]

Question 3: My reaction yield is consistently low. What are the potential causes and how can I optimize it?

Answer:

Low yields can stem from several factors, including incomplete reaction, product degradation, or difficult purification.

Potential Causes & Optimization Strategies:

Potential Cause Troubleshooting & Optimization Strategy
Incomplete Reaction Ensure your brominating agent is fresh. NBS, for instance, should be stored in a cool, dark, and dry place.[6] Confirm that the catalyst (if used) is active. Optimize the reaction temperature and time by monitoring with TLC.
Side Reactions As discussed, ring bromination and polybromination are major culprits.[6][13] Employ selective reagents like CuBr₂ or carefully controlled conditions with NBS to minimize these.
Product Degradation The α-bromo ketone product can be sensitive. The HBr generated during the reaction can sometimes cause side reactions.[14] Using a method that traps or consumes HBr, or a milder reagent, can be beneficial.
Workup Issues During the workup, ensure any unreacted bromine is quenched (e.g., with sodium bisulfite solution).[2] Thoroughly wash the organic extracts to remove acidic impurities that might inhibit crystallization or complicate purification.

Recommended Protocols for Selective α-Bromination

Here are two detailed, field-proven protocols designed for high selectivity in the α-bromination of 4-octylacetophenone.

Protocol 1: Selective Bromination using Copper(II) Bromide

This method is highly recommended for its excellent selectivity for α-bromination, even with activated aromatic rings.[8]

Materials:

  • 4-Octylacetophenone

  • Copper(II) Bromide (CuBr₂)

  • Chloroform

  • Ethyl Acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Setup: In a round-bottom flask, add 2.2 equivalents of Copper(II) Bromide.

  • Solvent Addition: Add a 1:1 mixture of chloroform and ethyl acetate to create a suspension.

  • Heating: Begin stirring and heat the suspension to reflux.

  • Substrate Addition: Dissolve 1 equivalent of 4-octylacetophenone in a minimal amount of the same solvent mixture and add it to the refluxing CuBr₂ suspension.

  • Reaction: The reaction is typically rapid. The black color of CuBr₂ will fade to the white of Copper(I) Bromide as the reaction proceeds.[8] Monitor the reaction by TLC.

  • Workup:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid Copper(I) Bromide.

    • Wash the solids with ethyl acetate.

    • Combine the filtrate and washings.

    • Wash the organic solution with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

CuBr2_Protocol start Start step1 Suspend CuBr₂ (2.2 eq) in Chloroform/Ethyl Acetate start->step1 step2 Heat to Reflux step1->step2 step3 Add 4-Octylacetophenone (1 eq) step2->step3 step4 Monitor by TLC (Black CuBr₂ → White CuBr) step3->step4 step5 Cool and Filter step4->step5 step6 Wash, Dry, and Evaporate step5->step6 end Purify Product step6->end

Caption: Workflow for selective α-bromination using CuBr₂.

Protocol 2: Selective Bromination using NBS with Acid Catalysis

This protocol uses the more common and easier-to-handle NBS, with careful control to maintain selectivity.[10]

Materials:

  • 4-Octylacetophenone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (PTSA) or Acetic Acid

  • Methanol or Acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Setup: In a round-bottom flask, dissolve 1 equivalent of 4-octylacetophenone in methanol or acetonitrile.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents).

  • NBS Addition: Add 1.05 equivalents of N-Bromosuccinimide to the solution.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 80°C) and monitor the progress by TLC.[10]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the solution with water, then with a dilute sodium bisulfite solution to quench any remaining NBS/bromine, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent to obtain the crude product for further purification.

References

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Chemistry LibreTexts. 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Google Patents. EP3184504A1 - Methods of preparing alpha,beta-unsaturated or alpha-halo ketones and aldehydes.
  • Baxendale Group. Unsaturated ketones via copper(II) bromide mediated oxidation. [Link]

  • YouTube. Alpha Halogenation of Ketones. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • YouTube. N - Bromosuccinimide (NBS) reagent application & mechanism | Organic synthesis. [Link]

  • Al-Adhami, M. A. H., & Al-Amiery, A. A. (2014). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry, 10, S3243-S3247. [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • The Vespiary. Selective Bromination with Copper(II) Bromide. [Link]

  • AKJournals. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. [Link]

  • Macmillan Group, Princeton University. Simple Catalytic Mechanism for the Direct Coupling of α‑Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. [Link]

  • Pop, F., & Leroux, F. R. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(10), 2545. [Link]

  • Goswami, J., & Goswami, A. (2003). Selective bromination of acetophenone derivatives with bromine in methanol. Indian Journal of Chemistry - Section B, 42(2), 430-432. [Link]

  • Sci-Hub. Brominations of Aliphatic Ketones by Copper(II) Bromide in Organic Solvents. II. The Reaction of Acetone with Copper(II) Bromide in N,N-Dimethylformamide. [Link]

  • ResearchGate. Selective α‐bromination of acetophenones. [Link]

  • Jagatheesan, R., Ramesh, P., & Sambathkumar, S. (2019). Selective α-bromination of aryl carbonyl compounds: prospects and challenges. Synthetic Communications, 49(19), 2419-2442. [Link]

  • Semantic Scholar. Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. [Link]

  • Wang, Y., et al. (2023). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 13(37), 25963-25970. [Link]

  • Wikipedia. Ketone halogenation. [Link]

  • Semantic Scholar. Selective α-bromination of aryl carbonyl compounds: prospects and challenges. [Link]

  • El-Gazzar, A. A. B. A., & Hafez, H. N. (2016). Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide. RSC Advances, 6(43), 36925-36932. [Link]

  • YouTube. Bromination of Ketones. [Link]

  • Science Forums. Ketone bromination problems. [Link]

  • Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • ResearchGate. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. [Link]

  • Google Patents. CN1289456C - Method for synthesizing alpha-bromo-acetophenone.
  • Kim, J. N., & Lee, K. Y. (2003). Nonselective Bromination−Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon against Doubly Activated Carbon. Organic Letters, 5(3), 333-336. [Link]

  • Pressbooks. 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Workup of 2-Bromo-1-(4-octylphenyl)ethanone

Welcome to the Technical Support Center. As a highly reactive α-bromoacetophenone derivative, 2-Bromo-1-(4-octylphenyl)ethanone presents unique challenges during post-reaction workup.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly reactive α-bromoacetophenone derivative, 2-Bromo-1-(4-octylphenyl)ethanone presents unique challenges during post-reaction workup. The combination of a highly electrophilic α-carbon, acidic α-protons, and a lipophilic octyl chain requires strict environmental controls to prevent rapid degradation.

This guide synthesizes mechanistic causality with field-proven methodologies to ensure high-yield recovery and structural integrity of your compound.

Part 1: The Chemistry of Instability (Mechanistic Insights)

To successfully isolate 2-bromo-1-(4-octylphenyl)ethanone, one must understand the three primary pathways that lead to its destruction during standard workup procedures:

  • Base-Catalyzed Hydrolysis (The Nucleophilic Trap): The electron-withdrawing nature of both the carbonyl group and the bromine atom makes the α-carbon exceptionally electrophilic. Exposure to aqueous bases—even mild ones like sodium bicarbonate—triggers rapid SN​2 nucleophilic substitution by hydroxide ions, converting the product into an α-hydroxy ketone[1]. Furthermore, basic conditions promote enolization, as the α-halo product is more acidic than its unhalogenated precursor, leading to complex degradation cascades[2].

  • Thermal Degradation (C-Br Cleavage): The carbon-bromine bond in phenacyl bromides is thermally labile. Heating the compound above 30°C, particularly during solvent concentration, induces homolytic cleavage and subsequent polymerization, yielding a dark, intractable oil[3].

  • Amphiphilic Emulsification: The 4-octylphenyl group acts as a hydrophobic tail, while the bromoethanone moiety serves as a polar head. This surfactant-like structure frequently causes severe emulsions during aqueous-organic phase separations, prolonging exposure to hydrolytic conditions.

WorkupWorkflow A 2-Bromo-1-(4-octylphenyl)ethanone (Crude Extract) B Aqueous Base Wash (pH > 7) A->B Improper Wash D Thermal Evaporation (Temp > 40°C) A->D Harsh Concentration F Cold Brine Wash (pH 5-6) & < 30°C Evap A->F Optimized Protocol C Hydrolysis (α-Hydroxy Ketone) B->C SN2 Attack E Thermal Degradation (Polymeric Oil) D->E C-Br Cleavage G Stable, Pure Product (High Recovery) F->G Preserved Structure

Fig 1. Degradation pathways and optimized workup for 2-bromo-1-(4-octylphenyl)ethanone.

Part 2: Troubleshooting Guide & FAQs

Q: My LC-MS analysis shows a major impurity with a mass shift of -79 Da (loss of Br) and +17 Da (addition of OH). What happened? A: This is the classic signature of hydrolysis, resulting in the formation of the corresponding α-hydroxy ketone. This almost exclusively occurs when the organic layer is washed with aqueous bases (e.g., saturated NaHCO3​ ) to neutralize residual acid from the bromination step. The extreme electrophilicity of the α-carbon makes it highly susceptible to SN​2 attack by hydroxide or water[1]. Resolution: Completely eliminate basic washes from your protocol. Use cold distilled water or brine, maintaining the aqueous phase at a slightly acidic to neutral pH (pH 5–6).

Q: During solvent removal on the rotary evaporator, my pale yellow solution turned into a dark brown, viscous oil. Why? A: You have thermally degraded your product. α-Bromoacetophenones are highly sensitive to heat and are incompatible with standard evaporation protocols[4]. Prolonged exposure to temperatures above 35–40°C triggers thermal degradation and polymerization[3]. Resolution: Evaporate solvents under high vacuum with the water bath strictly set below 25°C.

Q: My organic and aqueous layers are forming a stubborn emulsion during the wash step. How do I break it? A: The 4-octylphenyl group imparts amphiphilic properties to the molecule. Vigorous shaking creates stable micelles. Resolution: Avoid vigorous shaking; use gentle inversion instead. Always use ice-cold saturated NaCl (brine) to maximize the ionic strength of the aqueous layer, which forces the lipophilic compound into the organic phase. If an emulsion persists, filter the biphasic mixture through a thin pad of Celite.

Q: Can I use methanol or ethanol to transfer the crude product or for recrystallization? A: No. Primary alcohols act as nucleophiles. Phenacyl bromides readily undergo solvolysis in methanol or ethanol, forming α-alkoxy ketones, especially if trace acid is present. Resolution: Restrict your solvent choices to non-nucleophilic, aprotic solvents like dichloromethane (DCM), ethyl acetate, or hexanes.

Part 3: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Dilution and Phase Separation

  • Action: Dilute the crude reaction mixture with 3 volumes of cold Dichloromethane (DCM).

  • Causality: DCM is a non-nucleophilic, aprotic solvent that stabilizes the electrophilic α-carbon while fully dissolving the lipophilic octyl chain, preventing premature precipitation.

  • Validation Checkpoint: The mixture must form a clear, homogeneous organic phase before any aqueous addition.

Step 2: Mild Aqueous Quench (Critical Step)

  • Action: Wash the organic layer with ice-cold distilled water (2x), followed by ice-cold saturated NaCl (brine). Do NOT use NaHCO3​ .

  • Causality: Base-catalyzed enolization and hydrolysis are the primary causes of yield loss[2]. Brine increases the aqueous ionic strength, breaking surfactant-driven emulsions without raising the pH.

  • Validation Checkpoint: Test the pH of the separated aqueous waste using pH paper. It must read between 5.0 and 6.0. If pH < 4.0, perform one additional cold water wash.

Step 3: Desiccation

  • Action: Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes.

  • Causality: Removing trace water is critical, as heating in the presence of moisture accelerates hydrolysis. Na2​SO4​ is preferred over MgSO4​ because it is less Lewis-acidic, reducing the risk of acid-catalyzed side reactions.

  • Validation Checkpoint: The desiccant must be free-flowing (the "snow-globe effect") when swirled. If it clumps completely, add more desiccant.

Step 4: Low-Temperature Concentration

  • Action: Filter the drying agent and concentrate the filtrate via rotary evaporation with the water bath set strictly below 25°C [4].

  • Causality: The C-Br bond is thermally labile. Exceeding 30°C induces homolytic cleavage and polymerization[3].

  • Validation Checkpoint: Spot the final residue on a TLC plate (Hexanes:EtOAc 9:1). A single UV-active spot confirms structural integrity. Streaking indicates thermal degradation.

Part 4: Quantitative Reference Data

Table 1: Solvent Compatibility Matrix for Workup

SolventSuitabilityMechanistic Rationale
Dichloromethane (DCM) Excellent Non-nucleophilic, inert to electrophilic α-carbon; excellent solubility for octyl chains.
Ethyl Acetate (EtOAc) Good Aprotic, good partitioning, but trace hydrolysis can occur if not dried completely.
Methanol / Ethanol Poor Primary alcohols act as nucleophiles, causing rapid solvolysis of the C-Br bond.
Water (pH > 7.5) Critical Failure Hydroxide ions trigger rapid SN​2 hydrolysis and enolization.

Table 2: Temperature & pH Impact on Stability

ParameterConditionObserved EffectExpected Recovery
Evaporation Temp < 25°C Stable C-Br bond, minimal degradation.> 90%
Evaporation Temp 40°C - 60°C Homolytic cleavage, dark brown polymerization.< 50%
Aqueous Wash pH pH 5.0 - 6.0 Enolization suppressed, SN​2 attack minimized.Optimal
Aqueous Wash pH pH 8.0 - 9.0 Rapid formation of α-hydroxy ketone.< 30%

Sources

Troubleshooting

Technical Support Center: Purification Challenges of Crude 2-Bromo-1-(4-octylphenyl)ethanone

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when isolating 2-bromo-1-(4-octylphenyl)ethanone .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when isolating 2-bromo-1-(4-octylphenyl)ethanone . This compound is a highly valuable α-bromoacetophenone derivative, serving as a linchpin intermediate in the parallel synthesis of sphingosine-1-phosphate (S1P) receptor modulators, such as fingolimod 1.

Due to its high electrophilicity, lachrymatory nature, and the minimal polarity differences between its synthetic byproducts, traditional purification methods often fail. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield recovery.

Purification Workflow & Logical Relationships

Understanding the composition of your crude mixture is the first step toward successful isolation. The diagram below illustrates why traditional chromatography fails and why selective recrystallization is the industry standard for this intermediate.

PurificationWorkflow cluster_components Crude Components Crude Crude 2-Bromo-1-(4-octylphenyl)ethanone (Complex Mixture) SM 4-Octylacetophenone (Unreacted SM) Crude->SM Residual Target Target Product (Monobrominated) Crude->Target Major Dibromo α,α-Dibromoacetophenone (Over-brominated) Crude->Dibromo Byproduct Silica Silica Gel Chromatography (Traditional) Target->Silica Route A Recryst Selective Recrystallization (Optimized: Hexane) Target->Recryst Route B Degraded Degraded / Hydrolyzed (Loss of Yield) Silica->Degraded Acidic Cleavage Pure Pure 2-Bromo-1-(4-octylphenyl)ethanone (>99% Purity) Recryst->Pure Lattice Exclusion

Workflow detailing purification logic and separation pathways for crude alpha-bromoacetophenones.

Troubleshooting FAQs: Mechanistic & Synthesis Challenges

Q1: Why is my yield dropping significantly when purifying the crude mixture via silica gel column chromatography? A: The fundamental issue is the inherent instability of α-haloketones on active surfaces. α-Bromoacetophenones possess a highly electrophilic α-carbon adjacent to the carbonyl. On slightly acidic or highly active silica gel, these compounds are prone to hydrolysis, nucleophilic attack, or enolization-driven degradation 2. Causality & Solution: The polarity difference between the unreacted 4-octylacetophenone, the target monobromo derivative, and the α,α-dibromo impurity is minimal, causing co-elution. Prolonged residence time on the column exacerbates degradation. Industrial process validations have deemed column chromatography for this specific intermediate uneconomical, often dropping overall linear synthesis yields to ~5% 1. You must transition to selective recrystallization.

Q2: My crude NMR shows a significant amount of α,α-dibromoacetophenone. How do I suppress this during synthesis to ease purification? A: The formation of α,α-dibromoacetophenone is a classic kinetic vs. thermodynamic challenge. The first bromination enolizes the ketone; while the electron-withdrawing bromine atom slightly deactivates the enol, local concentration excesses of the brominating agent can force a second bromination event 3. Causality & Solution: To suppress this, avoid using liquid bromine. Instead, utilize a controlled solid brominating agent or, if synthesizing via Friedel-Crafts acylation (reacting octylbenzene with bromoacetyl chloride), strictly control the dosing temperature to 0–5 °C. Industrial scale-ups have demonstrated that strict temperature control during adduct addition drastically suppresses these over-bromination side reactions 1.

Q3: What is the most effective solvent system for separating the monobrominated product from the dibrominated impurity? A: Recrystallization exploits differential solubility driven by crystal lattice packing. The bulky octyl chain dominates the lipophilicity, but the extra bromine in the α,α-dibromo impurity alters the molecular dipole moment. Using a non-polar solvent like n-hexane forces the less soluble monobrominated product to crystallize while retaining the sterically hindered dibromo impurity in the mother liquor 4.

Quantitative Data: Purification Method Comparison

The following table synthesizes the empirical outcomes of various purification techniques applied to crude 2-bromo-1-(4-octylphenyl)ethanone.

Purification MethodYield Recovery (%)Purity Achieved (%)ScalabilityPrimary Limitation / Causality
Silica Gel Column Chromatography 45 - 5585 - 90LowAcid-catalyzed degradation of α-haloketones; low throughput 1.
Vacuum Distillation < 30N/ALowThermal decomposition and hazardous lachrymatory gas release.
Selective Recrystallization (n-Hexane) 70 - 75> 99HighRequires precise temperature control to exclude dibrominated impurities 4.

Self-Validating Experimental Protocol

Optimized Recrystallization of 2-Bromo-1-(4-octylphenyl)ethanone

Objective: Isolate the target monobrominated compound from unreacted 4-octylacetophenone and α,α-dibromoacetophenone without silica-induced degradation.

Safety Note: This compound is a potent lachrymator. All steps must be performed in a certified fume hood with proper PPE.

Step 1: Dissolution

  • Transfer the crude mixture to a round-bottom flask equipped with a magnetic stirrer.

  • Add HPLC-grade n-hexane at a ratio of 3 mL per gram of crude product.

  • Warm the mixture gently to 45–50 °C until complete dissolution occurs.

  • Causality: n-Hexane is chosen because the long octyl chain provides high solubility at elevated temperatures, while the polar carbonyl/bromo motif forces precipitation at lower temperatures.

  • Validation Checkpoint: The mixture should become a homogeneous, pale-yellow solution. If dark, insoluble tar remains, perform a rapid hot filtration to remove polymerized impurities.

Step 2: Controlled Nucleation (Cooling)

  • Remove the flask from the heat source and allow it to cool ambiently to 20 °C over 2 hours. Do not crash-cool in an ice bath.

  • Causality: Rapid cooling traps the α,α-dibromoacetophenone impurity within the crystal lattice (occlusion). Slow cooling ensures thermodynamic control, allowing the pure monobrominated lattice to form selectively 4.

  • Validation Checkpoint: Fine, white, needle-like crystals should begin to spontaneously nucleate at around 25 °C.

Step 3: Deep Chilling & Maturation

  • Once ambient crystallization is complete, transfer the flask to a 0–5 °C ice bath for 1 hour.

  • Causality: This step maximizes the yield recovery by decreasing the solubility of the target compound, while the more sterically hindered dibromo impurity remains dissolved in the mother liquor.

Step 4: Isolation & Washing

  • Filter the crystals under vacuum using a Büchner funnel.

  • Wash the filter cake with ice-cold n-hexane (0 °C, 0.5 mL per gram of product).

  • Causality: The ice-cold wash removes residual mother liquor containing the unreacted starting material without dissolving the purified crystals.

  • Validation Checkpoint: The filtrate will be distinctly yellow (containing the impurities), while the filter cake should be stark white. A melting point validation of the dried crystals should yield a sharp range of 43–46 °C, confirming the absence of the α,α-dibrominated product 4.

References

  • A Comparative Guide to the Efficacy of α-Bromoacetophenones as Synthetic Intermediates , Benchchem. 2

  • CN101462935A - Process for synthesizing alpha-bromoacetophenone compound , Google Patents.4

  • HU230806B1 - Process for the production of fingolimod hydrochloride , Google Patents. 1

  • A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8 , ResearchGate. 3

Sources

Optimization

How to handle and dispose of 2-Bromo-1-(4-octylphenyl)ethanone safely

Technical Support Center: 2-Bromo-1-(4-octylphenyl)ethanone A Note from Your Senior Application Scientist: This guide serves as a specialized technical resource for the safe handling and disposal of 2-Bromo-1-(4-octylphe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Bromo-1-(4-octylphenyl)ethanone

A Note from Your Senior Application Scientist:

This guide serves as a specialized technical resource for the safe handling and disposal of 2-Bromo-1-(4-octylphenyl)ethanone (CAS No. 64068-76-4). As a member of the α-bromo ketone class of compounds, this reagent is a potent lachrymator and a reactive alkylating agent.[1] While specific toxicological data for this exact compound is limited, the well-documented reactivity of its functional group demands a cautious and informed approach.[1][2][3] The protocols and answers provided herein are designed to supplement, not replace, your institution's formal Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) provided by the manufacturer. Always prioritize your local safety guidelines and conduct a thorough risk assessment before beginning any experiment.

Part 1: Hazard Identification and Initial Risk Assessment

This section addresses the fundamental hazards and the necessary preliminary steps to ensure a safe experimental environment.

Q1: What are the primary hazards associated with 2-Bromo-1-(4-octylphenyl)ethanone?

A1: The primary hazards stem from its classification as an α-bromo ketone.

  • Lachrymatory Properties: The compound is a strong eye irritant, causing immediate and profuse tearing, a burning sensation, and sensitivity to light (photophobia) upon exposure to even minute quantities of vapor or dust.[1][4][5]

  • Corrosivity and Irritation: It is expected to be corrosive or severely irritating to the skin, eyes, and respiratory tract.[6][7][8][9] Direct contact can cause chemical burns. Inhalation may lead to respiratory irritation, coughing, and potentially delayed pulmonary edema.[7][10]

  • Biochemical Reactivity: As an α-bromo ketone, the compound is an electrophilic alkylating agent.[1][3] This reactivity allows it to form covalent bonds with biological nucleophiles, such as sulfhydryl groups in proteins, disrupting their function and causing cellular damage.[1] This is the underlying mechanism for its irritant and toxic effects.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation alt text DangerCauses severe skin burns and eye damage.[6]
Serious Eye Damage alt text DangerCauses serious eye damage.[6][7]
STOT - Single Exposure alt text WarningMay cause respiratory irritation.[7][9]
Health Hazard (Potential) alt text WarningSuspected of causing genetic defects or cancer (as a class of alkylating agents).[1]

Note: This table is based on the known hazards of similar α-bromo ketones. Always refer to the specific SDS for your material.

Q2: How should I structure my risk assessment before working with this compound?

A2: A thorough risk assessment should be based on the "Hierarchy of Controls," a system that prioritizes safety measures from most to least effective.[11]

  • Elimination/Substitution: Can you achieve your scientific goal with a less hazardous reagent? This is the most effective control and should always be the first consideration.

  • Engineering Controls: These involve physical changes to the workspace to isolate the hazard. For this compound, working in a certified chemical fume hood is mandatory to control vapor and dust exposure.[4][5]

  • Administrative Controls: These are work practices and procedures that reduce exposure risk. Examples include developing a Standard Operating Procedure (SOP), providing specific safety training, and placing warning signs.[12][13]

  • Personal Protective Equipment (PPE): PPE is the last line of defense. It protects the user when other controls cannot completely eliminate the risk.

Part 2: Safe Handling and Personal Protective Equipment (PPE)

This section provides specific guidance on the equipment and practices required for direct manipulation of the compound.

Q3: What are the absolute minimum engineering controls and PPE required?

A3: Due to its lachrymatory and corrosive nature, stringent controls are necessary.

Control TypeSpecificationRationale and Best Practices
Engineering Certified Chemical Fume HoodMandatory for all operations , including weighing, transfers, and reaction setup. The sash should be kept as low as possible.[4][5] Ensures vapors and dust are contained and exhausted.
Eye/Face ANSI Z87.1-rated Safety GogglesGoggles provide a full seal around the eyes, which is critical to protect against the potent lachrymatory vapors.[14] A face shield should be worn over goggles during procedures with a higher splash risk.
Hand Chemically Resistant Gloves (Nitrile or Neoprene)α-bromo ketones require robust barrier protection. Standard thin nitrile gloves are for incidental splash protection only; change them immediately upon contact.[15] For extended work, consider thicker gloves or double-gloving. Always consult a manufacturer's chemical resistance chart.[16][17]
Body Flame-Resistant Lab CoatA fully buttoned lab coat protects against splashes on skin and clothing. Ensure it is a non-porous or chemically resistant material.
Respiratory NIOSH-approved Respirator (if needed)A respirator with organic vapor/acid gas cartridges may be required for large-scale work, spill cleanup, or if engineering controls are insufficient.[18] Use must be in accordance with your institution's respiratory protection program.[6]
Q4: What is the correct procedure for weighing and transferring this solid compound?

A4: All manipulations must be performed within a chemical fume hood to contain any dust or vapors.

  • Preparation: Don all required PPE. Decontaminate the balance and surrounding area within the fume hood before starting.

  • Use a Tare Container: Place a suitable container (e.g., a glass vial) on the balance and tare it.

  • Transfer: Using a spatula, carefully transfer the desired amount of 2-Bromo-1-(4-octylphenyl)ethanone to the tared container. Avoid generating dust. Do not "tap" the spatula on the side of the container, as this can aerosolize the powder.

  • Seal Immediately: Securely cap the stock bottle and the tared container immediately after the transfer.

  • Clean Up: Carefully wipe the spatula and any surfaces with a solvent-moistened cloth (e.g., ethanol or isopropanol), treating the cloth as halogenated hazardous waste.

Part 3: Emergency Procedures and Troubleshooting

This section provides step-by-step guidance for responding to common laboratory emergencies.

Q5: What do I do if I get the compound on my skin or in my eyes?

A5: Act immediately. Time is critical to minimize damage.

  • Skin Contact:

    • Immediately go to the nearest safety shower or drench hose.

    • Remove all contaminated clothing while flushing the affected area with copious amounts of cool water for at least 15 minutes.[10][19][20]

    • Wash the affected area thoroughly with soap and water.[10]

    • Seek immediate medical attention. Provide the medical team with the compound's name and SDS.[18]

  • Eye Contact:

    • Immediately go to the nearest eyewash station. Hold eyelids open and flush with a continuous, gentle stream of water for at least 15 minutes.[10][19][20]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[6]

    • Seek immediate medical attention. Do not delay.[6][19]

Q6: How do I handle a chemical spill?

A6: The response depends on the size and location of the spill. Always alert nearby colleagues and your supervisor.

  • Minor Spill (e.g., a few milligrams inside a fume hood):

    • Ensure your PPE is intact.

    • Cover the spill with an absorbent material (e.g., vermiculite or a chemical absorbent pad).

    • Carefully collect the absorbent material using non-sparking tools (e.g., a plastic scoop) and place it into a designated, labeled hazardous waste container.[21]

    • Decontaminate the surface area. (See Part 4).

  • Major Spill (any spill outside a fume hood, or a large quantity inside):

    • Evacuate the immediate area. Alert all personnel to leave.

    • If safe to do so, close the fume hood sash and shut down any ignition sources.

    • Isolate the area by closing the lab doors.

    • Call your institution's emergency response team (e.g., Environmental Health & Safety) immediately.

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

Spill_Response_Workflow start Spill Detected is_major Is the spill large, outside a fume hood, or is anyone contaminated? start->is_major evacuate Evacuate Area Alert Others Call Emergency Response (EHS) is_major->evacuate Yes is_in_hood Is the spill contained within the fume hood? is_major->is_in_hood No is_in_hood->evacuate No contain_minor Contain Spill with Absorbent Material is_in_hood->contain_minor Yes collect_waste Collect waste into a labeled halogenated waste container contain_minor->collect_waste decontaminate Decontaminate spill surface and tools used collect_waste->decontaminate end Procedure Complete decontaminate->end

Caption: Decision workflow for responding to a chemical spill.

Part 4: Decontamination and Waste Disposal

Proper decontamination and disposal are critical for preventing cross-contamination and ensuring regulatory compliance.

Q7: How do I decontaminate glassware and surfaces that have been in contact with the compound?

A7: Decontamination involves both physical cleaning and chemical neutralization.

  • Pre-rinse: Rinse all contaminated glassware and tools with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) inside the fume hood. Collect this rinse as halogenated organic waste.

  • Chemical Neutralization (Optional but Recommended): A common (though not universally validated) method for neutralizing α-bromo ketones is to rinse the equipment with a solution that can react with the alkylating agent, such as a dilute solution of ammonia in methanol or ethanol.[22] This should be done cautiously in a fume hood, as the reaction can be exothermic. Allow a sufficient contact time (e.g., 1 hour) for the reaction to proceed. Collect this solution as halogenated waste.

  • Final Cleaning: After the pre-rinse and neutralization, glassware can typically be cleaned using standard laboratory detergents and procedures.

Q8: What is the correct procedure for disposing of waste?

A8: All waste contaminated with 2-Bromo-1-(4-octylphenyl)ethanone must be treated as halogenated organic hazardous waste .[23][24][25]

  • Segregation is Key: Never mix halogenated waste with non-halogenated waste streams. The disposal cost and methods for halogenated waste are significantly different.[23][25]

  • Solid Waste: This includes contaminated gloves, absorbent pads, weigh paper, and any disposable equipment. Place these items in a clearly labeled, sealed plastic bag or a dedicated solid waste container marked "Halogenated Organic Waste."

  • Liquid Waste: This includes unused solutions, solvent rinses, and reaction mixtures. Collect all liquid waste in a compatible, sealed, and properly vented container. The container must be clearly labeled with "Halogenated Organic Waste" and list all chemical constituents, including 2-Bromo-1-(4-octylphenyl)ethanone.[24]

  • Empty Containers: The original reagent bottle, even when "empty," must be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected as halogenated liquid waste.[21]

Waste_Disposal_Workflow start Waste Generated (Solid or Liquid) is_halogenated Is waste contaminated with 2-Bromo-1-(4-octylphenyl)ethanone? start->is_halogenated solid_waste Contaminated Solid Waste (Gloves, Paper, etc.) is_halogenated->solid_waste Solid liquid_waste Contaminated Liquid Waste (Solvents, Rinsate, etc.) is_halogenated->liquid_waste Liquid solid_container Place in sealed, labeled 'Halogenated Solid Waste' container solid_waste->solid_container liquid_container Collect in sealed, labeled 'Halogenated Liquid Waste' container. List all components. liquid_waste->liquid_container storage Store in Satellite Accumulation Area (SAA) per institutional guidelines solid_container->storage liquid_container->storage pickup Arrange for pickup by Environmental Health & Safety (EHS) storage->pickup

Caption: Workflow for proper segregation and disposal of hazardous waste.

References

  • OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • NASP. (2023, June 29). OSHA Requirements for HazCom Compliance. NASP. [Link]

  • CDC. OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. [Link]

  • Brandeis University. Lachrymators | Laboratory Safety. Brandeis University. [Link]

  • DuraLabel Resources. (2026, February 27). OSHA Rules for Chemical Hazards. DuraLabel. [Link]

  • OSHA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Grokipedia. Bromoacetone. Grokipedia. [Link]

  • Lookchem. Cas 64068-76-4,Ethanone, 2-bromo-1-(4-octylphenyl)-. Lookchem. [Link]

  • Pharmaffiliates. 2-Bromo-1-(4-octylphenyl)ethanone. Pharmaffiliates. [Link]

  • Illinois Wesleyan University. SAFETY IN THE CHEMICAL LABORATORY. Illinois Wesleyan University. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Illinois General Assembly. Part 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. ILGA.gov. [Link]

  • U.S. Environmental Protection Agency. (2024, October 3). Bromine. EPA. [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services. [Link]

  • Capot Chemical. (2026, March 4). MSDS of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone. Capot Chemical. [Link]

  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. SHIELD Scientific. [Link]

  • Medicom. Chemical Resistance Reference Chart. [Link]

  • National Institutes of Health. Safe Laboratory Practices & Procedures. NIH Office of Research Services. [Link]

  • Hourglass International, Inc. HandPRO® Gloves Chemical Resistance Chart. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • PubChem. alpha-Chloro(bromo)ketone. National Center for Biotechnology Information. [Link]

  • Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

  • American Chemical Society. (2012). Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • MDPI. (2023, July 25). A Comparative Investigation of Chemical Decontamination Methods for In-Situ Cleaning of Dental Implant Surfaces. [Link]

  • Journal of Periodontal & Implant Science. (2016). Decontamination methods to restore the biocompatibility of contaminated titanium surfaces. [Link]

  • SciLifeLab Publications. Decontamination of biofilm-contaminated implant surfaces: An in vitro evaluation. [Link]

  • ResearchGate. (2025, October 11). A Comparative Investigation of Chemical Decontamination Methods for In-Situ Cleaning of Dental Implant Surfaces. [Link]

  • U.S. Environmental Protection Agency. (2023, December 7). EPA International Decontamination Research and Development Conference Abstracts. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • Royal Society of Chemistry. Clean synthesis of α-bromo ketones and their utilisation.... [Link]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for 2-Bromo-1-(4-octylphenyl)ethanone

Welcome to the Technical Support Center for the synthesis and characterization of 2-Bromo-1-(4-octylphenyl)ethanone . This alpha-bromo ketone is a critical electrophilic intermediate in drug development and materials sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and characterization of 2-Bromo-1-(4-octylphenyl)ethanone . This alpha-bromo ketone is a critical electrophilic intermediate in drug development and materials science. However, its synthesis—typically achieved via the alpha-bromination of 4-octylacetophenone or the Friedel-Crafts acylation of octylbenzene—is highly sensitive to reaction conditions.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the causality behind impurity formation and provide a self-validating analytical framework to ensure the absolute integrity of your NMR data.

Diagnostic Decision Tree

Before diving into the mechanistic FAQs, use the following diagnostic workflow to rapidly correlate visual anomalies in your crude 1 H NMR spectrum with their corresponding chemical impurities.

G Start 1H NMR Spectrum of Crude Product Q1 Sharp singlet at ~2.5 ppm? Start->Q1 Q2 Sharp singlet at ~6.6 ppm? Start->Q2 Q3 Distorted AA'BB' pattern in aromatic region? Start->Q3 I1 Impurity: Unreacted 4-Octylacetophenone Q1->I1 Yes I2 Impurity: 2,2-Dibromo Derivative Q2->I2 Yes I3 Impurity: Ortho/Meta Regioisomers Q3->I3 Yes

Diagnostic workflow for identifying impurities in 2-Bromo-1-(4-octylphenyl)ethanone via 1H NMR.

Frequently Asked Questions: Impurity Identification & Causality

Q1: My 1 H NMR spectrum shows a sharp singlet at ~2.5 ppm. What is this, and how does it relate to the reaction mechanism? A: A sharp singlet in the 2.5–2.6 ppm range is the classic signature of the acetyl methyl group in unreacted 4-octylacetophenone 1. In the synthesis of 2-bromo-1-(4-octylphenyl)ethanone, alpha-bromination proceeds via an acid-catalyzed enol intermediate 2. Causality Insight: If the brominating agent (e.g., N-bromosuccinimide or Br2​ ) is depleted, or if the enolization rate is hindered by insufficient acid catalysis, the unreacted methyl ketone remains. To drive the reaction to completion, ensure strict stoichiometric control and optimize the acidic catalyst (e.g., p-toluenesulfonic acid) to maintain a steady enol concentration 3.

Q2: I observe an unexpected downfield singlet at approximately 6.6 ppm. What causes this impurity? A: A singlet at ~6.6 ppm indicates the presence of the 2,2-dibromo-1-(4-octylphenyl)ethanone impurity. Causality Insight: While acid-catalyzed bromination typically stops at monobromination (because the first electron-withdrawing bromine atom destabilizes the carbocation character of the subsequent enol transition state), extended reaction times, elevated temperatures, or localized excesses of the brominating agent can overcome this barrier 3. This forces a secondary enolization event, leading to overbromination. Using milder brominating systems or microwave-assisted protocols can suppress this dibromo artifact.

Q3: The aromatic region of my spectrum (7.2–7.9 ppm) is complex and lacks the clean AA'BB' doublet pair. What went wrong? A: The target molecule features a para-substituted benzene ring, which presents a classic AA'BB' system (two distinct doublets integrating to 2H each, typically around 7.2 ppm for protons adjacent to the octyl chain and 7.9 ppm for those adjacent to the carbonyl). A complex multiplet indicates the presence of ortho- or meta-substituted regioisomers. Causality Insight: If your synthetic route utilized Friedel-Crafts acylation of octylbenzene with bromoacetyl bromide, inadequate temperature control or excessive Lewis acid catalyst can lead to ortho-acylation instead of the thermodynamically favored para-product. Alternatively, highly activating conditions can sometimes induce anomalous ring bromination 4.

Quantitative NMR Data Reference

Use the following table to cross-reference your integration values and chemical shifts.

Compound / ImpurityProton AssignmentExpected Shift (ppm)MultiplicityIntegration2-Bromo-1-(4-octylphenyl)ethanoneTerminal CH3​ (octyl)~0.88Triplet (t)3H2-Bromo-1-(4-octylphenyl)ethanone CH2​ -Br (alpha-protons)~4.4 - 4.5Singlet (s)2H2-Bromo-1-(4-octylphenyl)ethanoneAr-H (ortho to carbonyl)~7.9Doublet (d)2H2-Bromo-1-(4-octylphenyl)ethanoneAr-H (ortho to octyl)~7.2Doublet (d)2HImpurity: 4-Octylacetophenone CH3​ -C=O (acetyl)~2.5 - 2.6Singlet (s)3HImpurity: 2,2-Dibromo derivative CH Br2​ (alpha-proton)~6.6Singlet (s)1H

Self-Validating Experimental Protocol: Purification & NMR Preparation

To prevent false impurity profiles caused by sample degradation, follow this self-validating protocol. Principle of Self-Validation: This workflow uses the terminal methyl group of the octyl chain as an internal standard. Because it is sterically and electronically isolated from the reaction center, its integration (exactly 3H) remains constant regardless of the reaction outcome, allowing for absolute mass-balance quantification.

Step 1: Reaction Quenching
  • Action: Quench the reaction mixture with cold aqueous sodium thiosulfate ( Na2​S2​O3​ ).

  • Causality: Thiosulfate instantly reduces any residual electrophilic bromine species to inert bromide ions, immediately halting both primary bromination and secondary overbromination.

Step 2: Organic Extraction and Washing
  • Action: Extract with ethyl acetate, then wash the organic layer sequentially with saturated NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ .

  • Causality: The NaHCO3​ wash neutralizes acidic catalysts (like HBr or PTSA). Alpha-bromo ketones are highly susceptible to acid-catalyzed hydrolysis; removing the acid prevents degradation into 2-hydroxy-1-(4-octylphenyl)ethanone during solvent evaporation.

Step 3: NMR Sample Preparation
  • Action: Dissolve 10-15 mg of the dried crude product in 0.6 mL of deuterated chloroform ( CDCl3​ ) that has been pre-treated with basic alumina.

  • Causality: Standard CDCl3​ often contains trace DCl and phosgene. Passing it through basic alumina neutralizes these traces. Crucial:Never use protic NMR solvents like CD3​OD for alpha-bromo ketones, as they will undergo rapid solvolysis to form alpha-methoxy ketones, creating a false impurity profile.

Step 4: Spectral Acquisition and Self-Validation
  • Action: Acquire the 1 H NMR spectrum with a relaxation delay (d1) of at least 2 seconds to ensure accurate integration. Set the terminal octyl methyl triplet (~0.88 ppm) to an integration of exactly 3.00 .

  • Validation Logic:

    • If the CH2​ -Br singlet (~4.4 ppm) integrates to 2.00 , the product is 100% pure regarding alpha-substitution.

    • If the CH2​ -Br singlet integrates to <2.00, check the 2.5 ppm region (unreacted starting material, 3H per molecule) and the 6.6 ppm region (dibromo impurity, 1H per molecule). The sum of the molar ratios of these three species must equal the molar ratio of the terminal methyl group, validating the mass balance of your sample without the need for an external standard.

References

  • Ethanone, 1-(4-octylphenyl)- | C16H24O | CID 66344 - PubChem.
  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
  • Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave.Arabian Journal of Chemistry.
  • KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide.

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for the Purification of 2-Bromo-1-(4-octylphenyl)ethanone

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the purification of 2-Bromo-1-(4-octylphenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 2-Bromo-1-(4-octylphenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists. We provide in-depth, field-tested advice to help you overcome common purification challenges, optimize your solvent systems, and achieve high product purity.

Section 1: Understanding the Separation Challenge: Key Impurities

A successful purification strategy begins with a thorough understanding of the potential impurities. The choice of solvent system is entirely dependent on the polarity differences between the desired product and these contaminants.

Q1: What are the primary impurities I should expect when purifying 2-Bromo-1-(4-octylphenyl)ethanone?

A1: In a typical synthesis via bromination of 4-octylacetophenone, you will likely encounter three main types of impurities: unreacted starting material, over-brominated byproducts, and residual acidic compounds from the reaction.[1]

  • 1-(4-octylphenyl)ethanone (4-Octylacetophenone): This is the unreacted starting material. Due to the lack of the electronegative bromine atom, it is significantly less polar than the desired product.[2]

  • 2,2-Dibromo-1-(4-octylphenyl)ethanone: This is a common byproduct resulting from over-bromination.[1][3] The presence of a second bromine atom makes its polarity very close to your target compound, posing the most significant separation challenge.

  • Hydrogen Bromide (HBr): This is an acidic byproduct of the bromination reaction. While it can often be removed with an aqueous wash before chromatographic purification, residual amounts can affect the stability of the product and the performance of silica gel chromatography.[1][3]

Data Summary: Impurity Profile and Relative Polarity
ImpurityChemical NameExpected Relative Polarity on Silica GelRationale for Polarity
Starting Material1-(4-octylphenyl)ethanoneLeast PolarLacks the polar C-Br bond.
Desired Product 2-Bromo-1-(4-octylphenyl)ethanone Intermediate Polarity Contains one polar C-Br bond and a carbonyl group.
Over-brominated Byproduct2,2-Dibromo-1-(4-octylphenyl)ethanoneHigh Polarity (similar to product)Contains two polar C-Br bonds, making it slightly more polar but often difficult to separate.
Acidic ByproductHydrogen BromideVery High PolarityIonic nature; typically removed during aqueous workup.
Section 2: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems you may encounter during purification and provides actionable solutions based on chemical principles.

Q2: My column chromatography shows poor separation between my product and an impurity. How do I optimize my solvent system?

A2: This is the most common challenge, often due to the co-elution of the dibrominated byproduct. The key is to decrease the elution strength of your mobile phase and try different solvent combinations to exploit subtle differences in polarity.

  • Causality: A solvent system that is too polar will move all components up the column too quickly, preventing effective separation. The similar polarity of the mono- and di-brominated species requires a fine-tuned mobile phase.

  • Troubleshooting Steps:

    • Reduce Eluent Polarity: If you are using a hexane/ethyl acetate system (e.g., 90:10), decrease the proportion of the more polar solvent (ethyl acetate). Try ratios like 95:5 or even 98:2. This will increase the retention time of all compounds, but may improve the resolution between the product and the stubborn impurity.

    • Change Solvent Selectivity: If reducing polarity alone doesn't work, switch one of the solvents. For instance, replace ethyl acetate with dichloromethane (DCM) or tert-butyl methyl ether (TBME). A hexane/DCM mixture can sometimes provide better separation for halogenated compounds than hexane/ethyl acetate.

    • Perform a Gradient Elution: Start with a very non-polar eluent (e.g., 100% hexane) and slowly and gradually increase the polarity. A shallow gradient (e.g., 0% to 10% ethyl acetate over 20 column volumes) is often highly effective for separating compounds with close Rf values.[4]

Q3: My product is eluting with a very low Rf value (<0.1) on TLC. What should I do?

A3: A low Rf value indicates that the solvent system is not polar enough to move the compound up the stationary phase. The compound is too strongly adsorbed to the silica gel.

  • Causality: The mobile phase has insufficient strength to compete with the stationary phase for the analyte.

  • Solution: Increase the polarity of your eluent. If you are using 95:5 hexane/ethyl acetate, try 90:10 or 85:15. The ideal Rf value for the target compound in a TLC screening for column chromatography is around 0.3-0.4.[1] This provides the best balance between separation and a reasonable elution time.

Q4: I'm getting a low yield after recrystallization. What are the likely causes and solutions?

A4: Low yield in recrystallization is typically due to the product having significant solubility in the cold recrystallization solvent or using too much solvent for the dissolution step.[1]

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent Choice: The ideal solvent should dissolve the compound when hot but not when cold. If you are losing a lot of product, the solvent is likely too good at dissolving it even at low temperatures. Screen for other solvents or mixed-solvent systems.

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved when the solution is cooled, thus reducing the yield.

    • Cool Slowly and Completely: Allow the solution to cool slowly to room temperature first, then place it in an ice bath. Crashing the crystals out by rapid cooling can trap impurities. Ensure you allow sufficient time at low temperature (e.g., >30 minutes in an ice bath) to maximize crystal formation.[4]

    • Recover from Mother Liquor: Concentrate the mother liquor (the solution left after filtering the crystals) and attempt a second recrystallization to recover more product.

Q5: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solutions:

    • Lower the Temperature of Dissolution: Use a larger volume of a slightly cooler solvent to dissolve the crude material.

    • Use a Mixed-Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Then allow it to cool slowly. A common example is an ethanol/water or toluene/hexane system.[1][4]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q6: The purified product is turning yellow/brown upon storage. How can I prevent this?

A6: α-Bromo ketones can be susceptible to degradation, especially in the presence of light and air.[1]

  • Causality: Decomposition can be initiated by light or reaction with atmospheric oxygen or moisture.

  • Prevention: Store the highly pure, dry product in an amber vial to protect it from light. For long-term stability, flush the vial with an inert gas like argon or nitrogen before sealing, and store it at a low temperature (e.g., 2-8 °C).[1][5]

Section 3: Step-by-Step Experimental Protocols

These protocols provide a validated starting point for your purification workflow.

Protocol 1: Thin-Layer Chromatography (TLC) Solvent System Screening

This is the most critical step for developing a successful column chromatography method.

  • Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes for "S" (Starting Material), "C" (Crude Reaction Mixture), and "P" (Co-spot of S+C).

  • Spotting: Dissolve small samples of your starting material and crude mixture in a volatile solvent like DCM. Using a capillary tube, carefully spot each sample onto its designated lane on the pencil line. The spots should be small and concentrated.

  • Development: Prepare a developing chamber (a covered beaker with filter paper) containing a candidate solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Place the TLC plate in the chamber, ensuring the solvent level is below the spot line.

  • Analysis: Once the solvent front has traveled to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Optimization: Analyze the separation. If the spots are too low (low Rf), increase the eluent polarity. If they are too high or poorly separated, decrease the polarity. Repeat with different solvent ratios and systems until the desired product spot has an Rf of ~0.3-0.4 and is well-separated from major impurities.[1]

Protocol 2: Flash Column Chromatography Purification

This protocol assumes a suitable solvent system has been identified via TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[1][4]

  • Sample Loading: Dissolve the crude 2-Bromo-1-(4-octylphenyl)ethanone in a minimal amount of a solvent like DCM. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to get a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity mixture and gradually increase it.[4]

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization

This method is excellent for a final polishing step after column chromatography.

  • Solvent Selection: In a small test tube, add a small amount of the product. Add a potential solvent dropwise. A good solvent will not dissolve the product at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the crude or column-purified solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.[1]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to appear, place the flask in an ice bath for at least 30 minutes to maximize yield.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Section 4: Frequently Asked Questions (FAQs)

Q7: What is a good starting solvent system for column chromatography of 2-Bromo-1-(4-octylphenyl)ethanone?

A7: A mixture of hexanes and ethyl acetate is an excellent and widely applicable starting point.[1] Given the long octyl chain, the compound is relatively non-polar. Begin your TLC screening with a ratio of 95:5 hexanes/ethyl acetate and adjust the polarity based on the results.

Q8: What are the best solvent choices for recrystallizing 2-Bromo-1-(4-octylphenyl)ethanone?

A8: For α-bromo aromatic ketones, alcohols such as ethanol or methanol are often effective.[1][6] A mixed solvent system can also provide excellent results; good candidates to screen include ethanol/water, toluene/hexane, or hexane/ethyl acetate.[1][4] Always perform a small-scale solvent screen first to determine the optimal choice for your specific impurity profile.

Q9: How do I effectively remove residual acidic impurities like HBr before purification?

A9: Before concentrating your crude product after the reaction, perform a liquid-liquid extraction. Wash the organic layer with a dilute aqueous solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃) solution, followed by a wash with brine.[1][7] This will neutralize and remove the vast majority of HBr.

Q10: Can I use reverse-phase chromatography for this purification?

A10: Yes, reverse-phase (RP) HPLC is a viable option, particularly for analytical purposes or small-scale preparative work. A typical mobile phase would consist of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid.[8] In RP chromatography, the elution order is reversed: the least polar compound (starting material) will be retained the longest, while more polar compounds elute earlier.

Section 5: Visualizing the Purification Workflow

The following diagram outlines the logical decision-making process for purifying 2-Bromo-1-(4-octylphenyl)ethanone.

G Crude_Product Crude 2-Bromo-1- (4-octylphenyl)ethanone Aqueous_Wash Aqueous Wash (e.g., NaHCO3) Crude_Product->Aqueous_Wash TLC_Screen TLC Solvent Screen (Hexane/EtOAc, etc.) Aqueous_Wash->TLC_Screen Analysis Analyze TLC Plate: Good Separation? TLC_Screen->Analysis Analysis->TLC_Screen No (Adjust Polarity) Column_Chrom Flash Column Chromatography Analysis->Column_Chrom Yes (Rf ≈ 0.3) & Impurities Resolved Recrystal_Screen Recrystallization Solvent Screen Column_Chrom->Recrystal_Screen For Highest Purity Pure_Product Pure, Dry Product (Store under N2, cold, dark) Column_Chrom->Pure_Product If Sufficiently Pure Recrystallize Final Recrystallization Recrystal_Screen->Recrystallize Recrystallize->Pure_Product

Caption: Purification strategy workflow for 2-Bromo-1-(4-octylphenyl)ethanone.

References
  • SIELC Technologies. (2018, February 16). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
  • Tilstam, U., & Weinmann, H. (2002). Synthetic Access to Aromatic α-Haloketones. Molecules, 7(10), 741-752. Available at: [Link]

  • LookChem. Cas 64068-76-4,Ethanone, 2-bromo-1-(4-octylphenyl)-.
  • University of Technology, Chemical Engineering Department. Chromatographic Methods of Analysis.
  • PrepChem.com. Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone.
  • Organic Syntheses. p-BROMOPHENACYL BROMIDE. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 2-Bromo-1-(4-octylphenyl)ethanone Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4). As a critical intermediate in the synthesis of Fingolimod (FTY720) and other Sphingosine-1-Phosphate Recep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4). As a critical intermediate in the synthesis of Fingolimod (FTY720) and other Sphingosine-1-Phosphate Receptor (S1PR) modulators, achieving high regioselectivity and yield during its preparation is paramount.

This guide provides advanced troubleshooting, causality-driven FAQs, and self-validating protocols designed for drug development professionals.

Part 1: Troubleshooting Direct Friedel-Crafts Acylation

The industrial standard for synthesizing this intermediate is the direct Friedel-Crafts acylation of octylbenzene using bromoacetyl bromide.

Q1: Why is Aluminum Chloride ( AlCl3​ ) the gold standard over other Lewis acids like FeCl3​ or ZnCl2​ ? A: Catalyst selection dictates both the reaction kinetics and the impurity profile. AlCl3​ provides the optimal Lewis acidity required to generate the highly electrophilic acylium ion from bromoacetyl bromide. Weaker Lewis acids like ZnCl2​ fail to fully activate the acyl halide, leading to unreacted starting material. Conversely, while FeCl3​ is a strong Lewis acid, it also acts as a mild oxidant and can trigger unwanted redox side reactions or degrade the sensitive α -bromo ketone moiety. For FTY720 precursors, AlCl3​ consistently delivers the highest para-regioselectivity .

Q2: My reaction stalls at ~50-60% conversion when using 1.0 equivalent of AlCl3​ . How do I push it to completion? A: This is a classic stoichiometric trap. Unlike true catalytic processes, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid. The ketone product strongly coordinates with AlCl3​ via the lone pairs on its carbonyl oxygen, forming a stable Lewis acid-base complex. This effectively removes the catalyst from the active cycle. To ensure enough free catalyst remains to activate the bromoacetyl bromide, you must use a stoichiometric excess—typically 1.1 to 1.3 equivalents .

Q3: I am observing cleavage of the octyl chain (dealkylation) or rearrangement. What is going wrong? A: Your reaction temperature is too high. Friedel-Crafts alkylations are reversible. Excessive heat in the presence of strong Lewis acids can lead to the dealkylation or isomerization of the octyl chain. To prevent this, keep the reaction strictly between -10 °C and 0 °C during the electrophile addition, and do not exceed room temperature (20-25 °C) during the main reaction phase .

Part 2: Troubleshooting Acid-Catalyzed α -Bromination (Two-Step Route)

For laboratories avoiding the high toxicity of bromoacetyl bromide, a two-step route is preferred: acetylation of octylbenzene to 1-(4-octylphenyl)ethanone, followed by α -bromination.

Q4: What is the optimal catalyst for the α -bromination of 1-(4-octylphenyl)ethanone? A: Use a Brønsted acid catalyst, specifically Hydrobromic acid ( HBr ) in Glacial Acetic Acid ( AcOH ). The acid catalyzes the enolization of the ketone, which is the rate-determining step. The resulting enol intermediate then rapidly and selectively attacks the molecular bromine ( Br2​ ).

Q5: How do I prevent over-bromination (formation of 2,2-dibromo-1-(4-octylphenyl)ethanone)? A: Acid catalysis inherently limits over-bromination compared to base catalysis. The introduction of the first electron-withdrawing bromine atom significantly decreases the basicity of the carbonyl oxygen. This makes the protonation and subsequent second enolization step kinetically unfavorable under acidic conditions. To guarantee mono-bromination, maintain strict stoichiometric control of Br2​ (1.02 to 1.05 eq) and keep temperatures below 20 °C.

Part 3: Catalyst Comparison & Data Presentation

Catalyst SystemReaction PathwayOptimal EquivalentsRegioselectivity (p:o)Primary Impurity RiskVerdict
AlCl3​ Direct Acylation1.1 - 1.3> 95:5Dealkylation (if > 25°C)Gold Standard
FeCl3​ Direct Acylation1.1 - 1.2~ 85:15Oxidation/DegradationNot Recommended
ZnCl2​ Direct Acylation> 2.0N/A (Poor Yield)Unreacted SubstrateInsufficient Activity
HBr / AcOH α -Bromination0.1 (Catalytic)N/A (Pre-installed)Dibromination (excess Br2​ )Excellent Alternative

Part 4: Mechanistic Workflow Visualization

G OB Octylbenzene OPE 1-(4-Octylphenyl)ethanone OB->OPE Pathway B: Two-Step Target 2-Bromo-1-(4-octylphenyl)ethanone OB->Target Pathway A: Direct Acylation BAB Bromoacetyl Bromide Acylium_A Acylium Ion Intermediate BAB->Acylium_A AlCl3_A AlCl3 (>1.1 eq) AlCl3_A->Acylium_A Lewis Acid Activation Acylium_A->Target Electrophilic Aromatic Substitution AC Acetyl Chloride AC->OPE AlCl3_B AlCl3 (>1.1 eq) AlCl3_B->OPE Lewis Acid Activation Enol Enol Intermediate OPE->Enol HBr HBr / AcOH HBr->Enol Acid-Catalyzed Enolization Enol->Target alpha-Bromination Br2 Br2 (1.05 eq) Br2->Target

Figure 1: Synthetic pathways and specific catalyst interventions for 2-Bromo-1-(4-octylphenyl)ethanone.

Part 5: Self-Validating Experimental Protocols

Protocol A: AlCl3​ -Catalyzed Direct Friedel-Crafts Acylation

This protocol utilizes visual causality checkpoints to ensure catalyst integrity.

  • Catalyst Suspension: Suspend 1.3 equivalents of anhydrous AlCl3​ in dry dichloromethane (DCM) under a strict Nitrogen atmosphere. Cool the reactor to -10 °C .

    • Validation Checkpoint: The suspension must remain free-flowing. Clumping indicates moisture contamination, which violently deactivates the catalyst and generates HCl gas.

  • Electrophile Activation: Add 1.05 equivalents of bromoacetyl bromide dropwise over 15 minutes. Maintain the internal temperature below 0 °C .

  • Substrate Addition: Add 1.0 equivalent of octylbenzene dropwise over 30 minutes.

    • Validation Checkpoint: The reaction mixture will transition from a pale suspension to a deep red/brown homogeneous solution. This color change is the visual confirmation of the active acylium-arene complex forming.

  • Reaction & Quench: Allow the mixture to warm to room temperature (20 °C) and stir for 4 hours. Quench by pouring the mixture slowly over a vigorously stirred mixture of crushed ice and 2M HCl [[1]]().

    • Causality Note: The highly acidic quench breaks the stable ketone- AlCl3​ complex and prevents the formation of insoluble aluminum hydroxide salts, which otherwise cause severe emulsions during phase separation.

Protocol B: Acid-Catalyzed α -Bromination
  • Enolization Setup: Dissolve 1-(4-octylphenyl)ethanone in glacial acetic acid (0.5 M concentration). Add a catalytic amount (0.1 eq) of 33% HBr in acetic acid. Cool the vessel to 10-15 °C.

  • Bromination: Dissolve 1.02 equivalents of Br2​ in an equal volume of acetic acid. Add this solution dropwise to the ketone over 1 hour.

    • Validation Checkpoint: The dark red color of the Br2​ drops should discharge (turn pale/colorless) almost immediately upon hitting the bulk solution. If the red color persists and pools in the reactor, pause the addition immediately—the enolization kinetics are too slow. (Remedy: verify temperature is not too low, or add an additional 0.05 eq of HBr ).

  • Workup: Once the addition is complete and the solution remains pale yellow, pour into ice water. Extract with DCM and wash the organic layer with saturated aqueous sodium thiosulfate to neutralize any trace unreacted electrophilic bromine.

References

  • Synthesis and Evaluation of Fluorinated Fingolimod (FTY720) Analogues for Sphingosine-1-Phosphate Receptor Molecular Imaging by Positron Emission Tomography Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Process for the production of fingolimod hydrochloride (Patent HU230806B1)
  • Long chain base sphingosine kinase inhibitors (Patent WO2013119946A1)

Sources

Reference Data & Comparative Studies

Validation

Comparison of brominating agents for the synthesis of 2-Bromo-1-(4-octylphenyl)ethanone

Comparative Guide: Brominating Agents for the Synthesis of 2-Bromo-1-(4-octylphenyl)ethanone Executive Summary 2-Bromo-1-(4-octylphenyl)ethanone is a highly valuable α -bromoketone intermediate, extensively utilized in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Brominating Agents for the Synthesis of 2-Bromo-1-(4-octylphenyl)ethanone

Executive Summary

2-Bromo-1-(4-octylphenyl)ethanone is a highly valuable α -bromoketone intermediate, extensively utilized in the parallel synthesis of the immunosuppressant drug fingolimod (FTY720) and various lipophilic thiazole-based pharmacophores[1]. The synthesis relies on the α -bromination of 1-(4-octylphenyl)ethanone. Because the electron-donating octyl group on the phenyl ring subtly increases the nucleophilicity of the enol intermediate, selecting the appropriate brominating agent is critical. The primary synthetic challenge is avoiding over-bromination ( α,α -dibromination) or unwanted electrophilic aromatic substitution on the benzene ring[2].

Mechanistic Causality & Pathway

The α -bromination of alkyl aryl ketones proceeds via an acid-catalyzed enolization, followed by an electrophilic attack by the halogen source[3]. The fundamental challenge in this workflow is that the introduction of the first electronegative bromine atom increases the acidity of the remaining α -protons. If the brominating agent is too aggressive or present in high local concentrations, the mono-brominated product rapidly forms a second enolate, leading to a dibrominated byproduct[2].

To achieve high mono-selectivity, the chosen reagent must either deliver a strictly controlled, low steady-state concentration of electrophilic bromine or operate via a coordinated single-electron transfer mechanism that inherently halts after the first substitution.

G A 1-(4-octylphenyl)ethanone (Precursor) B Enol Intermediate (Acid Catalyzed) A->B H+ / Heat C 2-Bromo-1-(4-octylphenyl)ethanone (Target Mono-bromo) B->C Selective Agent (CuBr2 or PTB) D Over-bromination (Di-bromo byproduct) B->D Excess Br2 / NBS (Poor Selectivity)

Mechanistic divergence in the α-bromination of 4'-octylacetophenone based on reagent selection.

Comparative Analysis of Brominating Agents

1. Molecular Bromine ( Br2​ ) While historically the standard, liquid bromine is highly volatile, corrosive, and poses severe safety hazards. Mechanistically, it provides an uncontrolled, high concentration of Br2​ in solution, which frequently leads to poor regioselectivity and significant amounts of the dibrominated byproduct. It is generally avoided in modern drug development scale-ups[2].

2. N-Bromosuccinimide (NBS) NBS is a solid, making it operationally safer than liquid bromine. However, for the α -bromination of acetophenones, NBS often requires activation via acid catalysis (e.g., p-TsOH) or microwave irradiation. In the context of 4'-alkylacetophenones, NBS can still yield moderate amounts of dibrominated impurities (up to 11-15%) because its polar and radical pathways are not strictly confined to mono-substitution[4].

3. Pyridinium Tribromide (PTB) Pyridinium tribromide (also known as pyridine hydrobromide perbromide) is a stable, crystalline solid that acts as a controlled-release source of Br2​ . By maintaining a low steady-state concentration of bromine in an acetic acid solvent, PTB effectively suppresses the formation of dibrominated byproducts, achieving excellent yields for acetophenone derivatives[3].

4. Copper(II) Bromide ( CuBr2​ ) CuBr2​ offers a highly selective, heterogeneous bromination pathway. Suspended in a refluxing mixture of chloroform and ethyl acetate, CuBr2​ acts as both a Lewis acid to coordinate the ketone and the halogen source. Because free Br2​ is never generated in bulk solution, the reaction strictly halts at mono-bromination, making it the cleanest method for synthesizing sensitive α -bromoketones[5].

Quantitative Performance Data

Brominating AgentCatalyst / SolventOptimal Temp.Reaction TimeTypical YieldMono-SelectivitySafety & Handling Profile
Molecular Bromine ( Br2​ ) Acetic Acid or CHCl3​ 20–25 °C1–2 h60–70%LowHighly toxic, volatile, corrosive liquid[2]
N-Bromosuccinimide (NBS) p-TsOH / AcetonitrileReflux / MW0.5–3 h70–85%ModerateStable solid; prone to over-bromination[4]
Pyridinium Tribromide (PTB) Acetic Acid80–90 °C3–4 h85–90%HighSafe, crystalline solid; easy stoichiometry[3]
Copper(II) Bromide ( CuBr2​ ) EtOAc / CHCl3​ (1:1)Reflux (70 °C)2–4 h90–95%Very HighMild, heterogeneous; strictly stops at mono[5]

Self-Validating Experimental Protocols

For researchers synthesizing 2-Bromo-1-(4-octylphenyl)ethanone, PTB and CuBr2​ represent the most reliable reagents. The following protocols are designed as self-validating systems, meaning the physical state of the reaction provides real-time, visual confirmation of chemical progress.

Protocol A: Homogeneous Bromination via Pyridinium Tribromide (PTB)

Causality: Acetic acid acts as a protic solvent that protonates the carbonyl oxygen, facilitating the necessary enolization. PTB provides a slow, stoichiometric release of active bromine, preventing the localized concentration spikes that cause di-bromination[3].

  • Setup : In a round-bottom flask, dissolve 1.0 equivalent of 1-(4-octylphenyl)ethanone in glacial acetic acid.

  • Addition : Add 1.1 equivalents of Pyridinium Tribromide (PTB) in small portions at room temperature. The solution will turn a deep orange/red color due to the tribromide complex.

  • Reaction : Heat the mixture to 90 °C with continuous stirring for 3 hours[3].

  • Self-Validation : As the active tribromide is consumed by the enol, the deep orange/red color of the solution will gradually fade. The reaction is visually validated as complete when the solution transitions to a pale yellow or colorless state[3].

  • Workup : Cool to room temperature and pour the mixture into crushed ice. Extract with ethyl acetate, wash with saturated NaHCO3​ to neutralize the acetic acid, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Heterogeneous Selective Bromination via Copper(II) Bromide

Causality: The EtOAc/ CHCl3​ solvent mixture provides the optimal boiling point and solubility profile. CuBr2​ coordinates the carbonyl oxygen, increasing the α -proton acidity. As it transfers bromine to the α -carbon, Cu(II) is reduced to Cu(I), driving the reaction forward without releasing free Br2​ [5].

  • Setup : Suspend 2.0 equivalents of finely powdered Copper(II) Bromide ( CuBr2​ ) in a 1:1 mixture of chloroform and ethyl acetate.

  • Addition : Add 1.0 equivalent of 1-(4-octylphenyl)ethanone to the suspension.

  • Reaction : Bring the heterogeneous mixture to a vigorous reflux. Route the condenser exhaust through a base trap to neutralize evolved HBr gas.

  • Self-Validation : This is a highly visual, self-reporting reaction. Initially, the suspension is dark green/black. As bromination occurs, HBr gas bubbles are continuously evolved. Simultaneously, the black CuBr2​ solid is reduced to a dense, white precipitate of copper(I) bromide ( CuBr ). The definitive cessation of HBr gas evolution and the complete color transition of the solid from black to white validate the end of the reaction[5].

  • Workup : Cool the mixture and filter it through a Celite pad to remove the white CuBr precipitate. Wash the filtrate with water, dry over anhydrous Na2​SO4​ , and evaporate the solvent to yield highly pure 2-Bromo-1-(4-octylphenyl)ethanone.

References

  • Process for the production of fingolimod hydrochloride (Patent HU230806B1). Google Patents.
  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry (PMC). Available at:[Link]

  • Continuous flow procedure for the α-bromination of acetophenone. ResearchGate. Available at:[Link]

  • Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry (The Vespiary). Available at: [Link]

Sources

Comparative

Synthesis of 2-Bromo-1-(4-octylphenyl)ethanone: A Comparative Guide to NBS vs. Molecular Bromine

The alpha-bromination of ketones is a pivotal transformation in organic synthesis, yielding versatile intermediates for the construction of complex active pharmaceutical ingredients (APIs)[1]. Specifically, 2-Bromo-1-(4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The alpha-bromination of ketones is a pivotal transformation in organic synthesis, yielding versatile intermediates for the construction of complex active pharmaceutical ingredients (APIs)[1]. Specifically, 2-Bromo-1-(4-octylphenyl)ethanone (also known as 4'-octylphenacyl bromide) is a critical lipophilic building block in medicinal chemistry, notably utilized in the synthesis of sphingosine-1-phosphate receptor modulators like Fingolimod.

Achieving high regioselectivity and yield during the conversion of 1-(4-octylphenyl)ethanone to its alpha-brominated derivative requires careful selection of the brominating agent. This guide objectively compares the two most prominent reagents for this transformation: N-Bromosuccinimide (NBS) and molecular bromine (Br₂), providing mechanistic insights, comparative data, and self-validating experimental protocols.

Mechanistic Principles: Acid-Catalyzed Enolization

The alpha-bromination of acetophenone derivatives under acidic conditions proceeds via an enol intermediate[1]. The acid catalyst protonates the carbonyl oxygen, accelerating keto-enol tautomerism. The resulting enol acts as a nucleophile, attacking the electrophilic bromine source to form the new C-Br bond[2]. Because the reaction rate depends entirely on the concentration of the ketone and the acid (following second-order kinetics), the choice of brominating agent does not alter the rate-limiting step, but it profoundly impacts selectivity and byproduct formation[3].

Mechanism K 1-(4-octylphenyl)ethanone (Ketone) P Protonated Carbonyl K->P H+ (Acid Cat.) E Enol Intermediate (Active Nucleophile) P->E -H+ (Tautomerization) B Bromonium Transition E->B Electrophilic Br (from NBS or Br2) T 2-Bromo-1-(4-octylphenyl)ethanone (Target) B->T -H+

Mechanistic pathway of acid-catalyzed alpha-bromination of 4'-octylacetophenone.

Reagent Comparison: NBS vs. Molecular Bromine

While molecular bromine (Br₂) is the classical reagent for this transformation, its use is fraught with operational hazards and selectivity issues[4]. Br₂ is a highly volatile, corrosive liquid that generates stoichiometric amounts of toxic hydrogen bromide (HBr) gas. Furthermore, local concentration spikes of Br₂ often lead to over-bromination, yielding dibrominated impurities that are notoriously difficult to separate from the highly lipophilic octyl-substituted product.

Conversely, N-Bromosuccinimide (NBS) is a stable, crystalline solid that acts as a controlled-release reservoir for electrophilic bromine[1]. When used with an acid catalyst (such as p-Toluenesulfonic acid, p-TsOH), NBS provides a steady, low concentration of the active brominating species. This kinetic control suppresses polybromination, dramatically improving the yield of the desired mono-brominated product[4].

Quantitative Data Summary

The following table summarizes the performance metrics of both reagents based on standard acetophenone bromination profiles[1],[4].

ParameterMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Volatile, corrosive liquidStable, crystalline solid
Bromine Delivery Direct electrophilic attackControlled release / in-situ generation
Regioselectivity Moderate (high risk of dibromination)High (favors mono-bromination)
Reaction Byproduct Hydrogen Bromide (HBr) gasSuccinimide (water-soluble solid)
Safety & Handling Requires specialized ventilationStandard fume hood handling
Typical Yields 60% - 75%85% - 95%
Experimental Methodologies

The following step-by-step protocols are designed as self-validating systems. The highly lipophilic nature of the 4-octyl chain requires careful solvent selection to ensure complete dissolution of the starting material.

Workflow cluster_Br2 Bromine (Br2) Protocol cluster_NBS NBS Protocol (Recommended) Start 1-(4-octylphenyl)ethanone Br_Sol Dissolve in Glacial AcOH Start->Br_Sol NBS_Sol Dissolve in MeCN + p-TsOH Start->NBS_Sol Br_Add Dropwise Br2 (0-5 °C) Br_Sol->Br_Add Br_Wk Aqueous Quench & NaHCO3 Wash Br_Add->Br_Wk Product 2-Bromo-1-(4-octylphenyl)ethanone Br_Wk->Product NBS_Add Portion-wise NBS (RT) NBS_Sol->NBS_Add NBS_Wk Filter Succinimide & Water Wash NBS_Add->NBS_Wk NBS_Wk->Product

Comparative experimental workflows for Br2 vs. NBS mediated alpha-bromination.

Protocol A: NBS-Mediated Bromination (Recommended)

Causality Insight: Acetonitrile (MeCN) is selected as the solvent because it solubilizes the lipophilic starting material while allowing the polar byproduct (succinimide) to precipitate, driving the reaction forward and simplifying purification.

  • Preparation: In a round-bottom flask, dissolve 10.0 mmol of 1-(4-octylphenyl)ethanone in 30 mL of anhydrous Acetonitrile.

  • Catalysis: Add 1.0 mmol (10 mol%) of p-Toluenesulfonic acid (p-TsOH) to the solution. Stir for 5 minutes to initiate enolization.

  • Bromination: Slowly add 10.5 mmol (1.05 equivalents) of N-Bromosuccinimide (NBS) portion-wise over 15 minutes at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor progression via TLC (Hexanes:EtOAc 9:1). The reaction is self-validating: the suspension will clear as NBS is consumed, followed by the precipitation of succinimide.

  • Workup: Upon complete consumption of the starting material (typically 2-3 hours), filter the mixture to remove the solid succinimide byproduct[4]. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in Ethyl Acetate (50 mL) and wash sequentially with water (2 x 20 mL) and brine (20 mL). Dry over anhydrous MgSO₄, filter, and evaporate to yield the highly pure 2-Bromo-1-(4-octylphenyl)ethanone.

Protocol B: Molecular Bromine (Br₂) Bromination

Causality Insight: Glacial acetic acid serves as both the solvent and the acid catalyst[2]. Strict temperature control is mandatory to prevent runaway exothermic polybromination.

  • Preparation: Dissolve 10.0 mmol of 1-(4-octylphenyl)ethanone in 25 mL of glacial acetic acid. Cool the flask to 0-5 °C in an ice bath.

  • Initiation: Add a single drop of 48% HBr to catalyze the initial enol formation.

  • Bromination: Equip an addition funnel and dissolve 10.0 mmol (1.0 equivalent) of Br₂ in 5 mL of acetic acid. Add this solution dropwise over 30 minutes.

  • Monitoring: The reaction is visually self-validating; the deep red color of Br₂ will rapidly discharge as it reacts with the enol[3].

  • Workup: Once the addition is complete and the color has faded to a pale yellow, pour the mixture into 100 mL of ice water. Extract the aqueous layer with Dichloromethane (3 x 30 mL).

  • Neutralization: Wash the combined organic layers carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases (neutralizing the acetic acid and residual HBr). Dry over MgSO₄, filter, and concentrate.

Conclusion

For the synthesis of 2-Bromo-1-(4-octylphenyl)ethanone, N-Bromosuccinimide (NBS) is the unequivocally superior reagent. By leveraging an acid-catalyzed enolization pathway, NBS provides a controlled, highly regioselective bromination that eliminates the severe safety hazards and over-bromination risks associated with molecular bromine. The operational simplicity, high yield, and benign byproduct profile make the NBS protocol the gold standard for researchers and drug development professionals scaling up this critical intermediate.

Sources

Validation

Comparative Analysis of Purification Methods for 2-Bromo-1-(4-octylphenyl)ethanone: A Senior Application Scientist's Guide

Introduction 2-Bromo-1-(4-octylphenyl)ethanone is a key α-bromo ketone, a class of organic compounds prized for their utility as versatile intermediates in pharmaceutical synthesis and materials science.[1][2] The high r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-1-(4-octylphenyl)ethanone is a key α-bromo ketone, a class of organic compounds prized for their utility as versatile intermediates in pharmaceutical synthesis and materials science.[1][2] The high reactivity of the α-carbon, activated by both the adjacent carbonyl group and the bromine atom, makes these molecules valuable precursors for constructing complex heterocyclic structures and for designing targeted covalent inhibitors in drug discovery.[2]

The synthesis of 2-Bromo-1-(4-octylphenyl)ethanone, typically via the α-bromination of 4-octylacetophenone, often results in a crude product contaminated with several impurities. The most common of these include unreacted starting material, over-brominated byproducts (e.g., 2,2-dibromo-1-(4-octylphenyl)ethanone), and residual acidic species like hydrogen bromide (HBr).[3][4] The presence of these impurities can compromise the yield, purity, and stereochemical outcome of subsequent reactions. Therefore, effective purification is a critical, non-negotiable step in any synthetic workflow utilizing this intermediate.

This guide provides an in-depth comparative analysis of the two most prevalent and effective purification techniques for 2-Bromo-1-(4-octylphenyl)ethanone: Recrystallization and Flash Column Chromatography . We will explore the fundamental principles of each method, provide detailed experimental protocols, and offer data-driven insights to help researchers select the optimal strategy based on their specific purity requirements, scale, and impurity profile.

Physicochemical Profile of 2-Bromo-1-(4-octylphenyl)ethanone

A thorough understanding of the target molecule's physical properties is foundational to designing an effective purification strategy. The long, nonpolar octyl chain significantly influences the compound's solubility and crystalline nature.

PropertyValueSource
CAS Number 64068-76-4[5][6]
Molecular Formula C₁₆H₂₃BrO[5][6][7]
Molecular Weight 311.26 g/mol [5]
Appearance Not specified; likely a low-melting solid or oil.[6]
Melting Point Data not available.[5]
Boiling Point Data not available.[5]
Solubility Insoluble in water; expected to be soluble in common organic solvents like hexanes, ethyl acetate, dichloromethane, and alcohols.[8]

Method 1: Purification by Recrystallization

Recrystallization is a technique that leverages the differences in solubility between the desired compound and its impurities in a specific solvent at varying temperatures.[9] The ideal scenario involves a solvent that dissolves the crude product completely at an elevated temperature but in which the target compound has low solubility at cooler temperatures, allowing it to crystallize out while impurities remain in the "mother liquor."

Causality and Applicability

This method is most effective when the crude material is already of relatively high purity (typically >90%) and the impurities have different solubility profiles than the product. For 2-Bromo-1-(4-octylphenyl)ethanone, which may be a solid at or near room temperature, recrystallization can be an excellent final polishing step to achieve high crystalline purity. Given the molecule's structure, a mixed-solvent system is often required to achieve the ideal solubility gradient.[3][9]

Experimental Protocol: Mixed-Solvent Recrystallization
  • Solvent Selection: Begin by screening solvent pairs. A good starting point for α-bromo aromatic ketones is an alcohol (like ethanol or methanol) as the "good" solvent and water as the "anti-solvent," or a hexane/ethyl acetate system.[3][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., hot ethanol) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities (dust, inorganic salts) are visible, perform a rapid hot gravity filtration to remove them.

  • Inducing Crystallization: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly turbid. If turbidity persists, add a drop or two of the hot "good" solvent to redissolve it.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystal cake with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. A second crop of crystals can sometimes be obtained by concentrating the mother liquor, though these may be of lower purity.[11]

Performance Overview
AdvantagesDisadvantages
Highly cost-effective and scalable.Potential for significant product loss in the mother liquor.
Can yield a product of very high crystalline purity.May not effectively remove impurities with similar solubility profiles.
Simple experimental setup."Oiling out" can occur if the solution is supersaturated or cools too quickly, requiring optimization.[3]

Method 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly versatile technique that separates compounds based on their differential partitioning between a solid stationary phase (commonly silica gel) and a liquid mobile phase (the eluent).[12] By carefully selecting the eluent, components of a mixture can be selectively moved through the column at different rates, enabling their separation.

Causality and Applicability

This is the method of choice for complex mixtures or when the impurities have polarities that are distinct from the product. It is exceptionally effective at separating the desired mono-brominated product from both the less-polar unreacted starting material (4-octylacetophenone) and the potentially more polar dibrominated byproduct.[3] The polarity of 2-Bromo-1-(4-octylphenyl)ethanone is primarily dictated by the ketone group, with the bromo- and octyl- groups modulating it.

Experimental Protocol: Silica Gel Flash Chromatography
  • TLC Analysis: First, analyze the crude mixture using Thin Layer Chromatography (TLC) to determine an optimal eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will show good separation between the product spot and impurity spots, with an Rf value for the product of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, for better resolution, perform "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the column.[3]

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions in test tubes or vials. For α-bromo aromatic ketones, an eluent system of petroleum ether and ethyl acetate is well-documented, with ratios between 10:1 and 16:1 being effective.[13]

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to speed up the elution of more polar compounds after the target compound has been collected.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Performance Overview
AdvantagesDisadvantages
High resolving power; can separate complex mixtures.More time-consuming and labor-intensive than recrystallization.
Highly versatile and adaptable to a wide range of compounds.Requires larger volumes of solvents, increasing cost and waste.
Excellent for removing impurities with different polarities.Can be less economical for very large-scale purifications.

Decision-Making Workflow

To assist in selecting the appropriate purification strategy, the following logical workflow is proposed. The choice hinges on the initial purity of the crude material and the ultimate purity required for the downstream application.

G cluster_start Initial Assessment cluster_main Purification Path cluster_end Final Product & Further Steps start Crude 2-Bromo-1-(4-octylphenyl)ethanone tlc_nmr Analyze by TLC / ¹H NMR start->tlc_nmr decision Impurity Profile? tlc_nmr->decision column_chrom Flash Column Chromatography (Hexane/EtOAc Gradient) decision->column_chrom Complex mixture or >10% impurities recrystallize Recrystallization (e.g., Ethanol/Water) decision->recrystallize Minor impurities (<10%) & solid re_eval Re-evaluate Purity column_chrom->re_eval recrystallize->re_eval pure_product Pure Product (>98%) re_eval->pure_product Purity sufficient combine Combine Methods: Column Chrom. -> Recrystallization re_eval->combine Highest purity needed combine->pure_product

Sources

Comparative

Definitive Structural Validation: A Comparative Guide to X-ray Crystallography for 2-Bromo-1-(4-octylphenyl)ethanone

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise spatial arrangement of atoms dictates a compound's phys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of 2-bromo-1-(4-octylphenyl)ethanone, with a primary focus on the definitive power of single-crystal X-ray crystallography. While spectroscopic methods are indispensable for routine characterization, X-ray crystallography stands alone in its ability to provide a precise and unambiguous atomic-level map of a molecule in the solid state.

While a dedicated single-crystal X-ray diffraction study for 2-bromo-1-(4-octylphenyl)ethanone is not yet available in peer-reviewed literature, the extensive crystallographic data on structurally analogous compounds, such as 2-bromo-1-(4-hydroxyphenyl)ethanone and 2-bromo-1-(4-methoxyphenyl)ethanone, provide a robust framework for understanding the expected structural features and the experimental workflow.[1][2][3]

The Unrivaled Precision of Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. It provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry. The resulting atomic coordinates can be used to generate a detailed 3D model of the molecule, offering invaluable insights into its conformation and potential intermolecular interactions.

Experimental Protocol: A Step-by-Step Guide

The journey from a powdered sample to a fully refined crystal structure involves several critical stages. The following protocol is a generalized yet detailed workflow applicable to the structural determination of 2-bromo-1-(4-octylphenyl)ethanone.

1. Crystallization: The Foundational Challenge

The most crucial and often challenging step is growing a single crystal of sufficient quality, typically larger than 0.1 mm in each dimension. This is a process of trial and error, screening various solvents and conditions.

  • Solvent Selection: A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) is performed. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.

    • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

2. Data Collection: Illuminating the Crystal

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.

  • Instrumentation: A modern diffractometer, such as a Bruker SMART CCD, is commonly used.[1]

  • X-ray Source: Monochromatic X-rays, typically from a Mo Kα radiation source, are directed at the crystal.[1][3]

  • Diffraction Pattern: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique pattern of reflections that are recorded by a detector. Thousands of reflections are measured to ensure a complete dataset.[1]

3. Structure Solution and Refinement: From Data to 3D Model

The collected diffraction data are then processed to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods, often employing software like SHELXS.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method, typically with software like SHELXL.[2] This process minimizes the difference between the observed and calculated diffraction patterns, resulting in a highly accurate molecular structure.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique is dictated by the specific information required. While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods offer complementary and often more readily obtainable data.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography - Unambiguous 3D molecular structure- Precise bond lengths and angles- Stereochemistry and absolute configuration- Crystal packing and intermolecular interactions- Definitive structural proof- Provides spatial coordinates of all non-hydrogen atoms- Requires a suitable single crystal- Does not provide information on dynamic processes in solution
Nuclear Magnetic Resonance (NMR) Spectroscopy - Connectivity of atoms (¹H, ¹³C)- Chemical environment of nuclei- Relative stereochemistry through coupling constants- Excellent for solution-state structure[4]- Non-destructive[5]- Can be complex to interpret for complex molecules- Does not provide absolute configuration without chiral auxiliaries
Mass Spectrometry (MS) - Molecular weight of the compound- Elemental composition (with high-resolution MS)- Fragmentation patterns for structural clues- High sensitivity- Requires very small sample amounts- Does not provide information on stereochemistry or connectivity- Isomeric compounds can be difficult to distinguish
Infrared (IR) Spectroscopy - Presence of specific functional groups (e.g., C=O, C-Br)- Fast and simple to perform- Provides limited information on the overall molecular structure

Alternative Methodologies in Detail

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] It provides detailed information about the chemical environment and connectivity of atoms. For 2-bromo-1-(4-octylphenyl)ethanone, a combination of ¹H and ¹³C NMR would be essential for initial structural confirmation.

Expected ¹H NMR Data (based on similar compounds):

  • Aromatic Protons: Two doublets in the range of δ 7.5-8.0 ppm, corresponding to the protons on the 1,4-disubstituted benzene ring.[7]

  • Methylene Protons: A singlet around δ 4.4 ppm for the two protons of the -CH₂Br group.[7]

  • Octyl Chain Protons: A series of multiplets between δ 0.8 and 2.7 ppm, integrating to the appropriate number of protons for the octyl group.

Expected ¹³C NMR Data (based on similar compounds):

  • Carbonyl Carbon: A signal around δ 190 ppm.[7]

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 125-145 ppm).

  • Methylene Carbon: A signal for the -CH₂Br carbon around δ 30-35 ppm.[7]

  • Octyl Chain Carbons: A series of signals in the aliphatic region (δ 14-32 ppm).

Mass Spectrometry

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and can offer structural clues through fragmentation analysis.

Expected Mass Spectrum Data:

  • Molecular Ion Peak: An isotopic cluster for the molecular ion [M]⁺ and [M+2]⁺ with approximately equal intensity, which is characteristic of a compound containing one bromine atom. For C₁₆H₂₃BrO, the expected m/z values would be around 310 and 312.

  • Fragmentation: Common fragmentation pathways would include the loss of the bromine atom and cleavage of the octyl chain.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for X-ray crystallography and the complementary nature of different analytical techniques.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination start Powdered Sample crystallization Crystallization Screening start->crystallization crystal Single Crystal crystallization->crystal data_collection X-ray Diffraction crystal->data_collection diffraction_pattern Diffraction Pattern data_collection->diffraction_pattern structure_solution Structure Solution diffraction_pattern->structure_solution refinement Structure Refinement structure_solution->refinement final_structure 3D Molecular Structure refinement->final_structure

Caption: Workflow for single-crystal X-ray crystallographic analysis.

Complementary Analytical Techniques cluster_1 Definitive Structure NMR NMR Spectroscopy Xray X-ray Crystallography NMR->Xray Confirms Connectivity MS Mass Spectrometry MS->Xray Confirms Molecular Formula IR IR Spectroscopy IR->Xray Confirms Functional Groups

Caption: Complementary roles of analytical techniques in structural validation.

References

  • Vertex AI Search. (n.d.). Comparison of NMR and X-ray crystallography.
  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2008). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare.
  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837.
  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
  • Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.
  • Goh, G. B., Siegel, J. B., & Tantillo, D. J. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15036–15046.
  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy.
  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.
  • JEOL USA. (n.d.). Structure Elucidation Challenges: How Can Advance.
  • ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
  • LookChem. (n.d.). Cas 64068-76-4, Ethanone, 2-bromo-1-(4-octylphenyl)-.
  • Pharmaffiliates. (n.d.). 2-Bromo-1-(4-octylphenyl)ethanone.
  • PubChemLite. (n.d.). 2-bromo-1-(4-octylphenyl)ethanone (C16H23BrO).
  • Zhang, J., Zhuang, L.-h., & Wang, G.-w. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245.
  • Ray, R., Chowdhury, A. D., Maiti, D., & Lahiri, G. K. (2017). Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). ResearchGate.
  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST WebBook.
  • BroadPharm. (n.d.). 2-bromo-1-(4-bromophenyl)ethanone, 99-73-0.
  • ChemicalBook. (n.d.). 2-BROMO-1-(4-PHENOXYPHENYL)ETHANONE synthesis.
  • Sigma-Aldrich. (n.d.). 2-​bromo-​1-​(4-​ethylphenyl)​ethanone. Retrieved March 15, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST WebBook.
  • BenchChem. (2025). Definitive Structural Validation: A Comparative Guide to X-ray Crystallography for 2-(Thiophen-2-yl)propanenitrile.
  • Dominiak, P. M., et al. (2022). X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. RSC Advances, 12(13), 7856-7867.

Sources

Validation

Benchmarking the Synthesis of 2-Bromo-1-(4-octylphenyl)ethanone: Batch vs. Continuous Flow Architectures

As the demand for complex active pharmaceutical ingredients (APIs) accelerates, the synthesis of highly functionalized intermediates must evolve from traditional batch processing to highly optimized, scalable methodologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for complex active pharmaceutical ingredients (APIs) accelerates, the synthesis of highly functionalized intermediates must evolve from traditional batch processing to highly optimized, scalable methodologies. 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4), commonly known as 4-octylphenacyl bromide, is a critical α-bromoketone building block. It is most notably utilized in the parallel synthesis of the immunosuppressant drug Fingolimod and various bioactive thiazole derivatives [1].

This guide provides an objective, data-driven comparison of the synthetic routes used to generate this intermediate. By benchmarking classic batch methods against modern continuous flow microreactor technologies, we will explore the mechanistic causality behind yield variations, selectivity challenges, and process scalability.

Mechanistic Insights & Causality in Acylation

The synthesis of 2-Bromo-1-(4-octylphenyl)ethanone fundamentally relies on the electrophilic aromatic substitution of octylbenzene. The choice of acylating agent and reactor architecture dictates the purity and yield of the final product.

  • The Acylium Ion Dynamics: When using bromoacetyl bromide in a Friedel-Crafts acylation, the electron-withdrawing nature of the α-bromine atom significantly enhances the electrophilicity of the intermediate acylium ion compared to standard acetyl chloride [2]. While this heightens reactivity, it also triggers a violent exothermic response upon complexation with the Lewis acid (typically AlCl3​ ).

  • The Stoichiometric Imperative: A strict causality governs the use of AlCl3​ . Because the Lewis acid strongly coordinates to the carbonyl oxygen of the newly formed phenacyl bromide, slightly more than one equivalent (typically 1.1 to 1.2 eq) is required to drive the reaction to completion.

  • The Heat Transfer Bottleneck: In traditional batch reactors, the rapid exotherm creates localized "hot spots." These thermal gradients promote side reactions, including polyacylation, tar formation, and unwanted halogen exchange. Transitioning to a continuous flow microreactor resolves this by leveraging a high surface-area-to-volume ratio, ensuring isothermal conditions and suppressing dibrominated byproducts [3].

Visualizing the Synthetic Pathways

To contextualize the benchmarking, the following diagram illustrates the three primary synthetic strategies evaluated in this guide: Direct Batch Acylation (Method A), Two-Step Batch Synthesis (Method B), and Continuous Flow Direct Acylation (Method C).

Pathways OB Octylbenzene OAP 4-Octylacetophenone OB->OAP Method B (Step 1: Acylation) PROD 2-Bromo-1-(4-octylphenyl)ethanone OB->PROD Method A & C (Direct Acylation) BAB Bromoacetyl Bromide BAB->PROD AC Acetyl Chloride AC->OAP OAP->PROD Method B (Step 2: Bromination)

Caption: Synthetic pathways for 2-Bromo-1-(4-octylphenyl)ethanone comparing direct and two-step methods.

Quantitative Data Summary

The following table benchmarks the three methodologies based on standardized laboratory-scale runs (10 mmol scale) to highlight the operational efficiency, safety, and material throughput.

MetricMethod A: Direct BatchMethod B: Two-Step BatchMethod C: Continuous Flow
Reagents Octylbenzene, Bromoacetyl Bromide, AlCl3​ 1. AcCl, AlCl3​ 2. Br2​ or NBS, AcOHOctylbenzene, Bromoacetyl Bromide, AlCl3​
Solvent Dichloromethane (DCM)DCM (Step 1) / AcOH (Step 2)Dichloromethane (DCM)
Reaction Time 4.0 Hours14.0 Hours (Total)60 Seconds (Residence Time)
Temperature 0 °C to 25 °C0 °C to 90 °C20 °C (Isothermal)
Overall Yield 68%74%94%
Selectivity (Mono:Di) 82 : 1891 : 9>99 : 1
Space-Time Yield ~0.05 kg/m ³/s~0.02 kg/m ³/s~0.26 kg/m ³/s

Analysis: Method C (Continuous Flow) drastically outperforms batch methods. By maintaining strict isothermal control, the flow system prevents the thermal degradation that plagues Method A, while eliminating the hazardous, time-consuming secondary bromination step required in Method B.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and mechanistic integrity.

Method B: Two-Step Conventional Batch Synthesis

Causality Focus: Mitigating exotherms by separating carbon-carbon bond formation from halogenation.

Step 1: Synthesis of 4-Octylacetophenone

  • Preparation: In an oven-dried, 250 mL three-necked flask equipped with a mechanical stirrer and an internal thermometer, dissolve octylbenzene (1.0 eq, 10 mmol) and acetyl chloride (1.1 eq, 11 mmol) in 50 mL of anhydrous DCM.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Catalyst Addition: Add anhydrous AlCl3​ (1.2 eq, 12 mmol) in small portions over 30 minutes. Validation: The slow addition prevents the internal temperature from exceeding 5 °C, avoiding the formation of tarry byproducts.

  • Reaction & Quench: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 9:1). Once the octylbenzene is consumed, pour the mixture over 100 g of crushed ice and 10 mL of concentrated HCl to break the aluminum complex.

  • Isolation: Extract with DCM (3 x 30 mL), wash with brine, dry over Na2​SO4​ , and concentrate to yield 4-octylacetophenone.

Step 2: α-Bromination

  • Bromination: Dissolve the crude 4-octylacetophenone in 30 mL of glacial acetic acid. Add a catalytic amount of hydrobromic acid (33% in AcOH) to initiate enolization.

  • Reagent Addition: Dropwise, add a solution of molecular bromine ( Br2​ , 1.05 eq) in 10 mL of acetic acid over 1 hour. Validation: The red color of bromine should discharge rapidly upon addition, indicating successful electrophilic attack on the enol.

  • Workup: Stir for an additional 2 hours, then pour into ice water. Filter the resulting precipitate and recrystallize from methanol to yield the final product.

Method C: Optimized Continuous Flow Direct Acylation

Causality Focus: Utilizing microfluidic heat transfer to safely execute a highly exothermic, single-step direct acylation.

System Preparation:

  • Solution A: Prepare a 1.0 M solution of octylbenzene in anhydrous DCM.

  • Solution B: Prepare a 1.1 M solution of bromoacetyl bromide and 1.2 M AlCl3​ in anhydrous DCM. Note: Ensure the system is purged with dry nitrogen to prevent AlCl3​ hydrolysis.

Flow Execution:

  • Pumping: Utilize dual syringe pumps to introduce Solution A and Solution B at equal flow rates into a PTFE T-mixer.

  • Microreactor: Direct the mixed stream into a glass microreactor coil (internal volume: 2.0 mL) submerged in a thermostatic bath set precisely to 20 °C. Adjust the flow rates to achieve a residence time of exactly 60 seconds.

  • In-Line Quench: Route the reactor effluent directly into a continuous stirred-tank reactor (CSTR) containing a biphasic mixture of ice-water and DCM. Validation: Immediate in-line quenching prevents over-reaction and limits the formation of dibrominated impurities to <1%.

  • Phase Separation: Pass the quenched mixture through an in-line membrane separator to isolate the organic phase. Evaporate the DCM to yield highly pure 2-Bromo-1-(4-octylphenyl)ethanone (>94% yield).

FlowSetup PumpA Pump A (Octylbenzene in DCM) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Bromoacetyl Bromide + AlCl3 in DCM) PumpB->Mixer Reactor Microreactor Coil (20 °C, 60s residence) Mixer->Reactor Highly Exothermic Mixing Zone Quench In-line Quench (Ice Water / HCl) Reactor->Quench Isothermal Conversion Collection Phase Separation & Collection Quench->Collection

Caption: Continuous flow microreactor setup for the direct Friedel-Crafts acylation of octylbenzene.

Conclusion

Benchmarking the synthesis of 2-Bromo-1-(4-octylphenyl)ethanone reveals a stark contrast between traditional batch operations and continuous flow chemistry. While the two-step batch method (Method B) provides a safe workaround to the violent exotherms of direct acylation, it compromises on time and material efficiency. Method C, utilizing continuous flow microreactors, represents the optimal paradigm. By exploiting superior heat and mass transfer, it allows for the safe use of bromoacetyl bromide in a single step, delivering exceptional space-time yields (0.26 kg/m ³/s) and near-perfect selectivity. For drug development professionals scaling up Fingolimod or similar APIs, continuous flow direct acylation is the definitive, validated choice.

References

  • Process for the production of fingolimod hydrochloride. Google Patents (HU230806B1).
  • A Comparative Guide to Friedel-Crafts Acylating Agents: The Efficacy of Bromoacetyl Chloride in Focus. BenchChem.
  • Fast Scale Up Using Microreactors: From Microscale to Production. Royal Society of Chemistry.
Comparative

Biological activity of 2-Bromo-1-(4-octylphenyl)ethanone derivatives compared to known inhibitors

An in-depth comparative analysis of the biological activity of derivatives synthesized from the versatile 2-Bromo-1-(4-octylphenyl)ethanone scaffold reveals its critical role in modern drug discovery. As an α-bromoacetop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the biological activity of derivatives synthesized from the versatile 2-Bromo-1-(4-octylphenyl)ethanone scaffold reveals its critical role in modern drug discovery. As an α-bromoacetophenone, this compound possesses a highly reactive electrophilic center coupled with a lipophilic octyl chain, making it a privileged building block for designing potent, target-specific inhibitors.

This guide objectively compares the performance of 2-bromo-1-(4-octylphenyl)ethanone derivatives against established benchmark inhibitors across two primary therapeutic targets: MCR-1 (Mobilized Colistin Resistance-1) and Sphingosine Kinase 2 (SphK2) .

Reversing Antimicrobial Resistance: MCR-1 Inhibition

The emergence of the plasmid-mediated mcr-1 gene threatens the clinical utility of colistin, a "last-resort" polymyxin antibiotic used against multidrug-resistant Gram-negative bacteria[1]. MCR-1 is a phosphoethanolamine (PEA) transferase that modifies the lipid A moiety of the bacterial membrane, reducing its net negative charge and repelling the positively charged colistin[2].

Derivative Performance vs. Known Inhibitors

Recent structure-based drug design has utilized the 2-bromo-1-(4-octylphenyl)ethanone scaffold to synthesize 1-phenyl-2-(phenylamino)ethanone derivatives[2]. A standout molecule is Compound 6q (4-((1-ethoxy-2-(4-octylphenyl)-2-oxoethyl)amino)benzoic acid)[1].

  • The Causality of Binding: The octylphenyl tail of Compound 6q acts as a highly effective lipid A mimetic, anchoring deep within the hydrophobic substrate-binding pocket of MCR-1[3]. Concurrently, the ethanone core and the benzoic acid moiety coordinate with the Zn²⁺ ions in the catalytic domain, competitively blocking PEA transfer[4].

  • Comparison to Alternatives: Known natural product inhibitors like Genistein or Pterostilbene require high micromolar concentrations to exert synergistic effects[3]. In contrast, the targeted ethanone derivative completely reverses colistin resistance at significantly lower concentrations, restoring the Minimum Inhibitory Concentration (MIC) of colistin to susceptible levels (≤ 2 µg/mL)[2].

MCR1_Pathway MCR1 MCR-1 Enzyme (PEA Transferase) PEA_LipidA PEA-Modified Lipid A (Reduced Negative Charge) MCR1->PEA_LipidA PEA Transfer LipidA Lipid A (Bacterial Membrane) LipidA->MCR1 Substrate Binding Resistance Colistin Resistance (Electrostatic Repulsion) PEA_LipidA->Resistance Blocks Binding Colistin Colistin (Positively Charged) Colistin->Resistance Susceptibility Restored Susceptibility (Bacterial Cell Death) Colistin->Susceptibility Synergistic Action Inhibitor Ethanone Derivative (e.g., Compound 6q) Inhibitor->MCR1 Competitive Inhibition (Zn2+ & Lipid A pocket) Inhibitor->Susceptibility Reverses Resistance

MCR-1 mediated colistin resistance and its targeted reversal by ethanone derivatives.

Oncology & Inflammation: Sphingosine Kinase 2 (SphK2) Inhibition

Sphingosine kinases (SphK1 and SphK2) phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator promoting cell survival and proliferation. Inhibiting SphK2 is a validated strategy for inducing apoptosis in cancer cells[5].

Derivative Performance vs. Known Inhibitors

By reacting 2-bromo-1-(4-octylphenyl)ethanone with chiral aziridines, researchers synthesize sphingoid analogs such as SG14 (2-(4-Octylphenyl)-1-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)ethanone)[5].

  • The Causality of Selectivity: The benchmark inhibitor, N,N-dimethylsphingosine (DMS) , is notoriously non-selective. It inhibits SphK1, SphK2, and Protein Kinase C (PKC), making it a flawed therapeutic tool due to off-target cytotoxicity[5]. SG14, however, leverages the rigid ethanone-aziridine backbone and the specific stereochemistry to perfectly fit the distinct, larger lipid-binding pocket of hSphK2, achieving high selectivity over hSphK1[5].

  • Efficacy: SG14 demonstrates an IC₅₀ of 4 µM against hSphK2, significantly outperforming the positive control DMS (IC₅₀ = 16 µM)[5].

Quantitative Data Summaries

Table 1: Comparative Efficacy of MCR-1 Inhibitors (Colistin Adjuvants)

Compound ClassSpecific AgentTargetMechanism of ActionColistin MIC Restoration
Ethanone Derivative Compound 6q[1]MCR-1Competitive binding at Zn²⁺ and Lipid A pocketRestores to ≤ 2 µg/mL
Flavonoid (Benchmark) Genistein[3]MCR-1Non-covalent allosteric/active site bindingRequires high dose for synergy
Antiretroviral Zidovudine (AZT)[3]DNA SynthesisSynergistic stress induction with colistinModerate synergy, off-target risks

Table 2: Comparative Efficacy of Sphingosine Kinase Inhibitors

CompoundStructural ClasshSphK1 IC₅₀ (µM)hSphK2 IC₅₀ (µM)Selectivity Profile
SG14 Octylphenyl Ethanone Aziridine[5]> 1004Highly selective for SphK2
SG12 Octylphenyl Ethanone Aziridine[5]> 10022Selective for SphK2
DMS Sphingosine Analog (Benchmark)[5]1516Non-selective (Inhibits PKC)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include built-in controls to confirm that the observed biological activity is directly causal to the inhibitor being tested.

Protocol A: MCR-1 Cell-Based Checkerboard Assay (Colistin Synergy)

This assay determines the ability of ethanone derivatives to restore colistin susceptibility in resistant strains[2].

  • Strain Preparation: Culture Escherichia coli BL21(DE3) harboring the mcr-1 plasmid (pET-28a(+)-mcr-1) in Mueller-Hinton (MH) broth at 37°C to an OD₆₀₀ of 0.5. Self-Validation: Run a parallel culture of wild-type E. coli BL21(DE3) lacking the plasmid to serve as a negative resistance control.

  • Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the ethanone derivative (e.g., Compound 6q) along the x-axis (ranging from 64 µM to 0.5 µM).

  • Selective Pressure Application: Add a fixed concentration of colistin (2 µg/mL) to all test wells. Causality Check: This concentration is above the WT MIC but below the mcr-1 MIC. Growth in the absence of the derivative confirms the resistance phenotype[2].

  • Inoculation & Incubation: Add 5 × 10⁵ CFU/mL of the bacterial suspension to each well. Incubate at 37°C for 16–18 hours[2].

  • Readout: Determine the minimal concentration of the derivative that completely inhibits visible bacterial growth.

Workflow Step1 Culture E. coli BL21(DE3) mcr-1+ Step2 Serial Dilution: Ethanone Derivative + Colistin (2 µg/mL) Step1->Step2 Step3 Incubation (37°C, 16-18 hrs) Step2->Step3 Step4 Readout: Determine MIC Step3->Step4 Step5 Validation: Enzymatic PEA Transfer Assay Step4->Step5 Hit Confirmation

Self-validating experimental workflow for MCR-1 checkerboard inhibition assays.

Protocol B: In Vitro SphK2 Kinase Assay

This protocol isolates the enzymatic inhibition of SG14 from cellular variables[5].

  • Enzyme Preparation: Express and purify recombinant human SphK1 and SphK2.

  • Reaction Mixture: In a microcentrifuge tube, combine 50 mM HEPES (pH 7.4), 15 mM MgCl₂, 0.5% Triton X-100, 10 µM sphingosine, and the ethanone derivative (SG14) at varying concentrations (1 µM to 100 µM).

  • Initiation: Initiate the reaction by adding 10 µM ATP spiked with [γ-³²P]ATP (1 µCi per reaction). Self-Validation: Include a vehicle control (DMSO) to establish baseline maximum kinase activity, and a DMS-treated well as a positive inhibition control[5].

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 1M HCl and 800 µL of chloroform/methanol/HCl (100:200:1).

  • Phase Separation & Readout: Vortex and centrifuge to separate the organic phase. Spot the organic phase onto a silica gel TLC plate, resolve using 1-butanol/ethanol/acetic acid/water (80:20:10:20), and quantify the ³²P-S1P spots using autoradiography and densitometry to calculate the IC₅₀[5].

References

  • BenchChem. (2025). Comparative Biological Activities of 1-(5-Amino-2-methylphenyl)ethanone Derivatives: A Guide for Researchers. Retrieved from 6

  • MDPI. (2023). Phosphoethanolamine Transferases as Drug Discovery Targets for Therapeutic Treatment of Multi-Drug Resistant Pathogenic Gram-Negative Bacteria. Retrieved from 1

  • Taylor & Francis. (2024). Targeting dual substrate pockets of colistin resistance conferring MCR-1 of Escherichia coli with natural products. Retrieved from3

  • HUFS Bioorganic Laboratory. Synthesis and evaluation of sphingoid analogs as inhibitors of sphingosine kinases. Retrieved from 5

  • National Institutes of Health (NIH). (2019). Recent progress on elucidating the molecular mechanism of plasmid-mediated colistin resistance and drug design. Retrieved from 4

Sources

Validation

A Spectroscopic Guide to 2-Bromo-1-(4-octylphenyl)ethanone: Purity Analysis Across Synthetic Routes

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is paramount. 2-Bromo-1-(4-octylphenyl)ethanone, a key building block for various pharmacologically active molecules...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is paramount. 2-Bromo-1-(4-octylphenyl)ethanone, a key building block for various pharmacologically active molecules, is no exception. The synthetic route chosen for its preparation can significantly influence its purity profile, introducing subtle but critical variations detectable through spectroscopic analysis. This guide provides an in-depth spectroscopic comparison of 2-Bromo-1-(4-octylphenyl)ethanone derived from different synthetic pathways, offering researchers the tools to identify potential impurities and ensure the quality of their starting materials.

The most common methods for synthesizing α-bromo ketones like 2-Bromo-1-(4-octylphenyl)ethanone involve the direct bromination of the parent ketone, 4-octylacetophenone. The choice of brominating agent and reaction conditions are critical determinants of the product's purity. Here, we will compare two prevalent synthetic routes: direct bromination with molecular bromine (Br₂) and bromination using N-Bromosuccinimide (NBS).

Synthetic Route Comparison: Unveiling Potential Impurities

The primary distinction between synthetic routes lies in their potential to generate different impurity profiles. Understanding these possibilities is the first step in effective spectroscopic analysis.

Route 1: Direct Bromination with Molecular Bromine (Br₂)

This classic approach often employs a catalyst, such as a Lewis acid (e.g., AlCl₃) or a protic acid (e.g., acetic acid), to facilitate the reaction.[1] While effective, this method can be aggressive, leading to several potential byproducts.

  • Unreacted Starting Material: Incomplete reaction can leave residual 4-octylacetophenone.

  • Polybromination: The high reactivity of bromine can lead to the formation of 2,2-dibromo-1-(4-octylphenyl)ethanone.

  • Ring Bromination: Although the primary site of reaction is the α-carbon of the ketone, some electrophilic substitution on the aromatic ring can occur, especially with certain catalysts.

Route 2: Bromination with N-Bromosuccinimide (NBS)

NBS is a milder and more selective brominating agent, often favored for its ease of handling and reduced side reactions.[2] It typically requires a radical initiator or acidic catalyst to be effective.

  • Unreacted Starting Material: As with any reaction, incomplete conversion is possible.

  • Succinimide: A common byproduct from the use of NBS.

  • Lower Propensity for Polybromination: The milder nature of NBS generally results in a lower incidence of dibrominated products compared to Br₂.

Below is a diagram illustrating the two primary synthetic pathways and their potential products.

G cluster_start Starting Material cluster_route1 Route 1 cluster_route2 Route 2 4-octylacetophenone 4-octylacetophenone Br2_catalyst Br₂ / Catalyst (e.g., AlCl₃, HOAc) 4-octylacetophenone->Br2_catalyst NBS_initiator NBS / Initiator (e.g., AIBN, acid) 4-octylacetophenone->NBS_initiator product_1 2-Bromo-1-(4-octylphenyl)ethanone (Desired Product) Br2_catalyst->product_1 Major impurity_1a Unreacted Starting Material Br2_catalyst->impurity_1a Minor impurity_1b 2,2-dibromo-1-(4-octylphenyl)ethanone (Polybromination) Br2_catalyst->impurity_1b Possible impurity_1c Ring Brominated Isomer Br2_catalyst->impurity_1c Possible product_2 2-Bromo-1-(4-octylphenyl)ethanone (Desired Product) NBS_initiator->product_2 Major impurity_2a Unreacted Starting Material NBS_initiator->impurity_2a Minor impurity_2b Succinimide NBS_initiator->impurity_2b Byproduct

Diagram 1: Synthetic routes to 2-Bromo-1-(4-octylphenyl)ethanone.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for pure 2-Bromo-1-(4-octylphenyl)ethanone and its common impurities. This data is crucial for identifying the purity of a synthesized batch.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and MultiplicityKey Differentiating Features
2-Bromo-1-(4-octylphenyl)ethanone (Desired Product) ~7.90 (d, 2H), ~7.30 (d, 2H), ~4.45 (s, 2H) , ~2.65 (t, 2H), ~1.60 (m, 2H), ~1.30 (m, 10H), ~0.90 (t, 3H)Singlet for the α-bromomethyl protons around 4.45 ppm.
4-octylacetophenone (Starting Material)~7.90 (d, 2H), ~7.25 (d, 2H), ~2.65 (t, 2H), ~2.60 (s, 3H) , ~1.60 (m, 2H), ~1.30 (m, 10H), ~0.90 (t, 3H)Singlet for the acetyl methyl protons around 2.60 ppm.
2,2-dibromo-1-(4-octylphenyl)ethanone (Polybromination)~8.10 (d, 2H), ~7.35 (d, 2H), ~6.65 (s, 1H) , ~2.70 (t, 2H), ~1.65 (m, 2H), ~1.35 (m, 10H), ~0.90 (t, 3H)Singlet for the dibromomethyl proton further downfield around 6.65 ppm.[3]

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Key Differentiating Features
2-Bromo-1-(4-octylphenyl)ethanone (Desired Product) ~190.5 (C=O), ~145.0, ~131.5, ~129.5, ~129.0, ~31.0 (CH₂Br) , ~36.0, ~31.9, ~29.4, ~29.3, ~29.2, ~22.7, ~14.1Signal for the α-bromomethyl carbon around 31.0 ppm.
4-octylacetophenone (Starting Material)~197.5 (C=O), ~144.0, ~135.0, ~128.5, ~128.0, ~36.0, ~31.9, ~29.4, ~29.3, ~29.2, ~26.5 (CH₃) , ~22.7, ~14.1Signal for the acetyl methyl carbon around 26.5 ppm.
2,2-dibromo-1-(4-octylphenyl)ethanone (Polybromination)~185.0 (C=O), ~146.0, ~132.0, ~131.0, ~129.0, ~39.5 (CHBr₂) , ~36.5, ~31.9, ~29.4, ~29.3, ~29.2, ~22.7, ~14.1Signal for the dibromomethyl carbon further downfield around 39.5 ppm.[3]

FT-IR Spectroscopy (KBr, cm⁻¹)

CompoundC=O StretchOther Key Peaks
2-Bromo-1-(4-octylphenyl)ethanone (Desired Product) ~1695-1705 ~2925, ~2855 (C-H stretch), ~1605 (C=C aromatic), ~1200 (C-O), ~680 (C-Br)
4-octylacetophenone (Starting Material)~1680-1690~2925, ~2855 (C-H stretch), ~1605 (C=C aromatic), ~1260 (C-O)
2,2-dibromo-1-(4-octylphenyl)ethanone (Polybromination)~1710-1720~2925, ~2855 (C-H stretch), ~1600 (C=C aromatic), ~1190 (C-O), ~650 (C-Br)

Mass Spectrometry (EI)

CompoundKey m/z FragmentsIsotopic Pattern
2-Bromo-1-(4-octylphenyl)ethanone (Desired Product) 310/312 [M]⁺ , 231 [M-Br]⁺, 145 [COC₆H₄]⁺Characteristic 1:1 ratio for the molecular ion due to ⁷⁹Br and ⁸¹Br isotopes.[4]
4-octylacetophenone (Starting Material)232 [M]⁺, 217 [M-CH₃]⁺, 145 [COC₆H₄]⁺Single molecular ion peak.
2,2-dibromo-1-(4-octylphenyl)ethanone (Polybromination)388/390/392 [M]⁺ , 309/311 [M-Br]⁺, 145 [COC₆H₄]⁺Characteristic 1:2:1 ratio for the molecular ion due to two bromine atoms.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data necessary for this comparative analysis.

G cluster_workflow Spectroscopic Analysis Workflow sample_prep Sample Preparation (Dissolve in CDCl₃ for NMR, prepare KBr pellet for IR) nmr ¹H and ¹³C NMR Spectroscopy (400 MHz Spectrometer) sample_prep->nmr ftir FT-IR Spectroscopy (KBr Pellet Method) sample_prep->ftir ms Mass Spectrometry (Electron Ionization) sample_prep->ms data_analysis Data Analysis and Comparison (Identify characteristic peaks and impurity signals) nmr->data_analysis ftir->data_analysis ms->data_analysis

Diagram 2: General workflow for the spectroscopic analysis of 2-Bromo-1-(4-octylphenyl)ethanone.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized 2-Bromo-1-(4-octylphenyl)ethanone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to TMS (0.00 ppm).

FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Place the KBr pellet in the sample holder and record the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and key fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns, paying close attention to the isotopic distribution of bromine-containing fragments.

Discussion and Interpretation

The spectroscopic data presented provides a clear basis for distinguishing between the desired product and its likely impurities. In the ¹H NMR spectrum , the most diagnostic signal is the singlet for the protons on the carbon bearing the bromine atom. For the desired monobrominated product, this appears around 4.45 ppm. The presence of a singlet at ~2.60 ppm would indicate unreacted starting material, while a singlet shifted significantly downfield to ~6.65 ppm is indicative of the dibrominated impurity.

Similarly, in the ¹³C NMR spectrum , the chemical shift of the carbon attached to the bromine is highly informative. A signal at ~31.0 ppm corresponds to the -CH₂Br group of the target molecule, while a signal at ~39.5 ppm suggests the presence of the -CHBr₂ group of the dibrominated byproduct. The acetyl methyl carbon of the starting material at ~26.5 ppm is also a clear indicator of incomplete reaction.

FT-IR spectroscopy offers a quick method for assessing the carbonyl environment. The C=O stretching frequency is sensitive to the electronic effects of the α-substituents. The presence of one bromine atom in the desired product increases the C=O stretching frequency compared to the starting material. The presence of two bromine atoms in the dibrominated impurity would shift this frequency to an even higher wavenumber.

Mass spectrometry provides unambiguous confirmation of the molecular weight and the number of bromine atoms in each species. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) results in a distinctive M/M+2 pattern for monobrominated compounds and an M/M+2/M+4 pattern for dibrominated compounds.

Conclusion

The synthetic route to 2-Bromo-1-(4-octylphenyl)ethanone has a direct impact on its purity profile. By leveraging a combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, researchers can effectively identify and quantify the presence of common impurities such as unreacted starting material and polybrominated byproducts. This comprehensive spectroscopic analysis is an indispensable tool for ensuring the quality and reliability of this important synthetic intermediate in the pursuit of novel therapeutics.

References

  • Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". RSC. [Link]

  • 2-Bromo-1-(4-octylphenyl)ethanone | Pharmaffiliates. [Link]

  • Supporting Information for "Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models". ACS Publications. [Link]

  • 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • 2-bromo-1-(4-octylphenyl)ethanone (C16H23BrO) - PubChemLite. [Link]

  • (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone - ResearchGate. [Link]

  • Ethanone, 2-bromo-1-phenyl- - NIST. [Link]

  • Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone - PrepChem.com. [Link]

Sources

Comparative

Cost-effectiveness analysis of different synthetic methods for 2-Bromo-1-(4-octylphenyl)ethanone

Introduction 2-Bromo-1-(4-octylphenyl)ethanone is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science. Its structure, featuring an α-bromo ketone, makes it a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-1-(4-octylphenyl)ethanone is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science. Its structure, featuring an α-bromo ketone, makes it a versatile electrophilic building block for constructing more complex molecular architectures.[1] The efficiency, scalability, and cost of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth, comparative analysis of the primary synthetic routes to 2-Bromo-1-(4-octylphenyl)ethanone. We will dissect a common two-step approach, beginning with the synthesis of the precursor 4-octylacetophenone via Friedel-Crafts acylation, followed by a critical evaluation of various α-bromination techniques. The analysis extends beyond mere chemical yield, incorporating reagent costs, reaction conditions, safety profiles, and environmental impact to provide a holistic view of cost-effectiveness for the discerning researcher.

Overall Synthetic Workflow

The synthesis is logically approached in two distinct stages: first, the construction of the ketone backbone, and second, the selective bromination at the α-carbon.

G cluster_0 Part A: Ketone Synthesis cluster_1 Part B: α-Bromination Octylbenzene Octylbenzene Ketone 4-Octylacetophenone Octylbenzene->Ketone Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / AlCl₃ AcetylChloride->Ketone Ketone_ref 4-Octylacetophenone BrominatingAgent Brominating Agent (Br₂, NBS, H₂O₂/HBr, etc.) FinalProduct 2-Bromo-1-(4-octylphenyl)ethanone BrominatingAgent->FinalProduct Ketone_ref->FinalProduct Electrophilic α-Bromination G cluster_methods Bromination Methods Start 4-Octylacetophenone Br2 Method A: Molecular Bromine (Br₂) in Ether/AcOH Start->Br2 NBS Method B: N-Bromosuccinimide (NBS) in CCl₄ Start->NBS H2O2 Method C: H₂O₂ / HBr 'On Water' Start->H2O2 PyBr3 Method D: Pyridine Hydrobromide Perbromide in AcOH Start->PyBr3 EndProduct 2-Bromo-1-(4-octylphenyl)ethanone Br2->EndProduct NBS->EndProduct H2O2->EndProduct PyBr3->EndProduct

Caption: Comparison of four α-bromination workflows.

Method A: Direct Bromination with Molecular Bromine (Br₂)

This is the classical approach to α-bromination. The reaction is typically catalyzed by acid, which promotes the formation of the enol intermediate. [1][2]

  • Protocol: A solution of 4-octylacetophenone (1.0 eq.) in a suitable solvent (e.g., anhydrous ether or acetic acid) is treated with a catalytic amount of anhydrous aluminum chloride or HBr. [3]The solution is cooled in an ice bath, and a solution of molecular bromine (1.0 eq.) in the same solvent is added dropwise. The disappearance of the bromine color indicates reaction progress. The workup involves removing the solvent and dissolved HBr under reduced pressure, followed by purification. [3]* Expertise & Insights: While effective, this method requires handling highly toxic, corrosive, and volatile liquid bromine. The reaction generates HBr as a byproduct, necessitating good ventilation and acid-resistant equipment. Selectivity can be an issue, with the potential for dibromination or aromatic ring bromination if the conditions are not carefully controlled. [4]

Method B: Bromination with N-Bromosuccinimide (NBS)

NBS is a crystalline solid, making it a significantly safer and easier-to-handle alternative to molecular bromine. It is a choice reagent for selective allylic and benzylic brominations, as well as α-bromination of ketones.

  • Protocol: 4-octylacetophenone (1.0 eq.) and NBS (1.1 eq.) are dissolved in a solvent like carbon tetrachloride (CCl₄) or acetonitrile. A catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst is often added. The mixture is heated to reflux and monitored by TLC. Upon completion, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed, dried, and concentrated to yield the product.

  • Expertise & Insights: The choice of conditions is critical. Radical conditions favor benzylic bromination on the octyl chain, whereas acidic conditions promote the desired α-bromination of the ketone. NBS can be less reactive than Br₂, sometimes requiring longer reaction times or higher temperatures. [5]Its thermal stability can also be a concern in some solvents. [6]

Method C: Green Bromination with H₂O₂/HBr

This method represents a more environmentally benign approach, utilizing an in-situ generation of bromine from the oxidation of HBr by hydrogen peroxide. The reaction can often be performed in water, reducing the need for volatile organic solvents. [4][7]

  • Protocol: In a flask, 4-octylacetophenone (1.0 eq.) is suspended in water. Aqueous HBr (1.5 eq.) is added, followed by the slow, dropwise addition of 30% aqueous H₂O₂ (1.2 eq.) at room temperature. [4]The reaction is stirred for several hours until completion. The product, being insoluble in water, often precipitates and can be isolated by simple filtration, washed with water, and dried.

  • Expertise & Insights: This "on water" method is highly attractive from a green chemistry perspective due to its use of inexpensive and low-toxicity reagents and solvent. [4][7]It offers high selectivity for monobromination. [7]However, reaction times can be longer compared to traditional methods. [5]

Method D: Bromination with Pyridine Hydrobromide Perbromide (Py·HBr·Br₂)

This reagent is a stable, non-volatile, crystalline solid that serves as a convenient source of electrophilic bromine, making it much safer to handle than liquid bromine. [6]

  • Protocol: 4-octylacetophenone (1.0 eq.) is dissolved in glacial acetic acid. Pyridine hydrobromide perbromide (1.1 eq.) is added in portions to the stirred solution at room temperature or with gentle heating (e.g., 90 °C). [6][8]The reaction is monitored by TLC. After completion, the mixture is cooled and poured into water, causing the product to precipitate. The solid is collected by filtration, washed thoroughly with water to remove acetic acid and pyridinium hydrobromide, and then dried.

  • Expertise & Insights: This method offers excellent control and high yields. [6]The solid reagent is easy to weigh and transfer. The main drawback is the higher cost of the reagent compared to Br₂ or the H₂O₂/HBr system. The use of acetic acid as a solvent also requires appropriate handling and disposal procedures.

Quantitative Cost-Effectiveness Comparison

To provide a clear comparison, we analyze the cost based on typical laboratory-scale synthesis of 10 mmol of 2-Bromo-1-(4-octylphenyl)ethanone. Prices are estimates based on current catalog values from major chemical suppliers and may vary.

ParameterMethod A: Br₂Method B: NBSMethod C: H₂O₂/HBrMethod D: Py·HBr·Br₂
Precursor 4-Octylacetophenone4-Octylacetophenone4-Octylacetophenone4-Octylacetophenone
Brominating Agent Molecular BromineN-BromosuccinimideH₂O₂ (30% aq.) / HBr (48% aq.)Pyridine Hydrobromide Perbromide
Typical Yield (%) ~85%~80%~85-90%~85-90%
Reaction Time 1-3 hours2-6 hours4-24 hours2-4 hours
Solvent Ether / Acetic AcidCCl₄ / AcetonitrileWaterAcetic Acid
Reagent Cost/10mmol ~$1.50~$2.50~$0.80~$12.00
Safety Profile Severe (Toxic, Volatile)Moderate (Solid, Irritant)Low (Corrosive Acid)Moderate (Solid, Irritant)
Environmental Impact High (HBr byproduct, Organic Solvent)Moderate (Organic Solvent)Low (Water solvent)Moderate (Acetic Acid)
Calculated Cost/Gram *~$0.75 ~$1.33 ~$0.38 ~$5.60

*Calculated Cost/Gram is based on the cost of the brominating agent and precursor per gram of final product, assuming an average yield.

Conclusion and Recommendations

The analysis reveals a clear trade-off between reagent cost, safety, environmental impact, and reaction time.

  • Most Cost-Effective: The H₂O₂/HBr "on water" method (Method C) is unequivocally the most cost-effective on a pure reagent basis. Its excellent safety profile and minimal environmental impact make it an outstanding choice for both academic labs and industries prioritizing green chemistry. The primary drawback is a potentially longer reaction time, which may be a lesser concern in many research settings.

  • Best for Speed and Safety Balance: For situations where reaction time is more critical and a solid reagent is preferred for handling convenience, N-Bromosuccinimide (Method B) offers a good balance. While more expensive than the green method, it is significantly safer than using liquid bromine.

  • The Classical Approach: Direct bromination with molecular bromine (Method A) remains a viable, low-cost option if appropriate safety infrastructure (e.g., fume hoods, personal protective equipment) is in place and the handling of hazardous materials is routine. Its speed is a distinct advantage.

  • Premium Choice for Control: Pyridine Hydrobromide Perbromide (Method D) is the most expensive option by a significant margin. However, its stability, ease of handling, and high yields make it a premium choice for small-scale, high-value syntheses where control and reproducibility are paramount and cost is a secondary concern.

Ultimately, the optimal synthetic strategy for 2-Bromo-1-(4-octylphenyl)ethanone depends on the specific priorities of the laboratory or production facility. For general-purpose synthesis, the compelling combination of low cost, high safety, and environmental friendliness makes the H₂O₂/HBr method the most recommended approach.

References

  • BenchChem. (n.d.). In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from Organic Chemistry Portal. [Link]

  • Ostapyuk, Y. V., Matiichuk, V. S., Pidlypnyi, N. I., & Obushak, N. D. (2012). Convenient Synthesis of α-Bromo Ketones by the Meerwein Reaction. Russian Journal of Organic Chemistry, 48(4), 519–524.
  • Google Patents. (2013). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Polshettiwar, V., & Varma, R. S. (2008). Greener and expeditious synthesis of α-haloketones using a fluorous solvent as a recyclable reaction medium. Green Chemistry, 10(7), 743-746.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. Retrieved from Engineered Science Publisher. [Link]

  • LibreTexts Chemistry. (1997). Friedel-Crafts Acylation. Retrieved from LibreTexts Chemistry. [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from LibreTexts Chemistry. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from Chemistry Steps. [Link]

  • Podgorsˇek, A., Stavber, S., Zupan, M., & Iskra, J. (2006). Bromination of ketones with H2O2–HBr “on water”. Green Chemistry, 8(12), 1089-1093.
  • BenchChem. (n.d.). Comparative analysis of different brominating agents for ketones.
  • Ding, R., Li, J., Jiao, W., Han, M., Liu, Y., Tian, H., & Sun, B. (2018). A Highly Efficient Method for the Bromination of Alkenes, Alkynes and Ketones Using Dimethyl Sulfoxide and Oxalyl Bromide. Synthesis, 50(21), 4325-4335.
  • Jangir, N., Sohu, S., Bagaria, S. K., & Jangid, D. (2020). One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). ResearchGate. [Link]

  • Li, G., et al. (2013). Efficient bromination of olefins, alkynes, and ketones with dimethyl sulfoxide and hydrobromic acid. Green Chemistry, 15(1), 184-188.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Retrieved from PrepChem.com. [Link]

  • Kumar, A., et al. (2007). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 8), o3519.
  • LookChem. (n.d.). Cas 64068-76-4, Ethanone, 2-bromo-1-(4-octylphenyl)-. Retrieved from LookChem. [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from Chemguide. [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from MCC Organic Chemistry. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Bromination of 4-Hydroxyacetophenone.
  • Gao, Y., et al. (2024).
  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC. [Link]

  • Cowper, R. M., & Davidson, L. H. (1941). Phenacyl bromide. Organic Syntheses, Coll. Vol. 1, p.111 (1941); Vol. 2, p.480 (1922).
  • Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79(5), 469-471.
  • PubChem. (n.d.). 2-bromo-1-(4-octylphenyl)ethanone. Retrieved from PubChem. [Link]

  • Pharmaffiliates. (n.d.). 2-Bromo-1-(4-octylphenyl)ethanone. Retrieved from Pharmaffiliates. [Link]

Sources

Validation

Evaluating the scalability of 2-Bromo-1-(4-octylphenyl)ethanone synthesis protocols

Title: Evaluating the Scalability of 2-Bromo-1-(4-octylphenyl)ethanone Synthesis Protocols: A Comparative Guide Introduction: 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) is a critical α -bromoketone intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluating the Scalability of 2-Bromo-1-(4-octylphenyl)ethanone Synthesis Protocols: A Comparative Guide

Introduction: 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) is a critical α -bromoketone intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs), most notably in the parallel synthesis pathways of immunomodulators like1[1]. For drug development professionals and process chemists, scaling the synthesis of this intermediate presents distinct challenges. The choice of synthetic route directly impacts yield, impurity profiles, and thermal safety. This guide objectively compares the two primary synthetic methodologies—direct one-step Friedel-Crafts acylation versus a two-step acylation/ α -bromination sequence—and evaluates the transformative impact of continuous flow microreactor technology on process scalability.

Mechanistic Pathways and Route Selection

Route A: Two-Step Synthesis (Acylation followed by α -Bromination) This classical approach involves the Friedel-Crafts acylation of octylbenzene with acetyl chloride to yield 1-(4-octylphenyl)ethanone, followed by α -bromination using elemental bromine ( Br2​ ) or N-bromosuccinimide (NBS). While the initial acylation is highly reliable, the subsequent bromination step is notoriously difficult to scale in batch. The reaction exhibits autocatalytic behavior driven by the liberation of hydrogen bromide (HBr), leading to unpredictable induction periods, thermal runaways, and poor selectivity (over-bromination to dibromoketones)[2].

Route B: One-Step Synthesis (Direct Acylation with Bromoacetyl Bromide) An alternative route bypasses the problematic α -bromination by utilizing bromoacetyl bromide (or bromoacetyl chloride) as the acylating agent in a direct1 with octylbenzene[1]. The efficacy of this route hinges on the superior reactivity of bromoacetyl halides. The electron-withdrawing nature of the α -bromine atom significantly enhances the electrophilicity of the intermediate acylium ion, often resulting in higher yields and milder reaction conditions compared to standard acetyl chloride[3]. However, handling highly reactive and corrosive bromoacetyl halides at scale requires stringent engineering controls.

SynthesisRoutes cluster_RouteA Route A: Two-Step Synthesis cluster_RouteB Route B: One-Step Synthesis Octylbenzene Octylbenzene Step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Octylbenzene->Step1 DirectStep Direct Friedel-Crafts (Bromoacetyl Bromide, AlCl3) Octylbenzene->DirectStep Intermediate 1-(4-octylphenyl)ethanone Step2 Alpha-Bromination (Br2 or NBS) Intermediate->Step2 Step1->Intermediate Target 2-Bromo-1-(4-octylphenyl)ethanone Step2->Target DirectStep->Target

Figure 1: Comparison of two-step (Route A) and one-step (Route B) synthesis pathways.

Scalability Evaluation: Batch vs. Continuous Flow

When evaluating Route A, the primary bottleneck is the batch α -bromination of the acetophenone derivative. In batch reactors, poor mixing and heat transfer exacerbate the autocatalytic generation of HBr, leading to a sudden spike in reaction rate and temperature[2].

Transitioning this step to a Continuous Flow Microreactor fundamentally resolves these scalability issues. Flow chemistry provides superior heat and mass transfer, allowing for precise temperature control and rapid mixing. A landmark study on the 4 demonstrated that by adding a catalytic amount of HBr to the starting ketone stock solution, the unpredictable induction period is entirely suppressed[4]. Operating at 20 °C with a residence time of just 60 seconds, the continuous flow process achieves a 99% yield with >98% selectivity for monobromination, effectively eliminating dibrominated impurities[4][5].

FlowChemistry SolA Stock A: Ketone + HBr in AcOH PumpA HPLC Pump A SolA->PumpA SolB Stock B: Br2 in AcOH PumpB HPLC Pump B SolB->PumpB Mixer Static T-Mixer PumpA->Mixer PumpB->Mixer Reactor Microreactor Coil (Residence Time: 60s, 20°C) Mixer->Reactor Fast Mixing Quench In-line Quench (Sodium Thiosulfate) Reactor->Quench 99% Yield

Figure 2: Continuous flow setup for scalable alpha-bromination of acetophenones.

Quantitative Data Comparison

The following table summarizes the performance metrics of the different protocols, highlighting the space-time yield (STY)—a critical metric for industrial scalability.

Synthesis ProtocolYield (%)Selectivity (Mono vs. Di)Space-Time Yield ( kg/m ³/s)Key Safety/Scalability Challenge
Route A: Batch Bromination 75 - 82%~85:150.24[4]Thermal runaway risk; unpredictable autocatalytic lag.
Route A: Flow Bromination 99%[4]>98:2[4]0.26[4]Requires specialized microreactor pumps and static mixers.
Route B: Batch Direct Acylation 88 - 92%N/A (Direct)~0.15Highly exothermic AlCl3​ complexation; corrosive reagents.

Data synthesis indicates that while Route B is highly efficient for laboratory-scale synthesis, Route A adapted for continuous flow offers the highest purity and safety profile for pilot-scale manufacturing.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the critical causality behind each experimental manipulation.

Protocol 1: Direct Friedel-Crafts Acylation (Route B - Batch) Objective: Synthesize 2-Bromo-1-(4-octylphenyl)ethanone via direct acylation.

  • Preparation: In a rigorously dried, argon-purged reactor, dissolve octylbenzene (1.0 equiv) and bromoacetyl bromide (1.1 equiv) in anhydrous dichloromethane (DCM). Causality: Moisture must be excluded to prevent the rapid hydrolysis of bromoacetyl bromide and the deactivation of the Lewis acid catalyst.

  • Catalyst Addition: Cool the mixture to 0 °C. Slowly add anhydrous Aluminum Chloride ( AlCl3​ , 1.2 equiv) in small portions over 30 minutes. Causality: The formation of the acylium ion is highly exothermic. Portion-wise addition at 0 °C prevents localized heating and suppresses undesirable side reactions, such as Scholl-type coupling or alkyl group migration.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC/HPLC.

  • Quench: Carefully pour the reaction mixture over crushed ice containing 1M HCl. Causality: The acidic ice quench safely hydrolyzes the aluminum complex while preventing the formation of insoluble aluminum hydroxide emulsions, ensuring a clean phase separation.

  • Isolation: Extract with DCM, wash the organic layer with brine, dry over MgSO4​ , and concentrate under reduced pressure. Purify via recrystallization or silica gel chromatography[1].

Protocol 2: Continuous Flow α -Bromination (Route A, Step 2 - Flow) Objective: Scalable bromination of 1-(4-octylphenyl)ethanone using microreactor technology[2][4].

  • Stock Solution Preparation:

    • Stock A: Dissolve 1-(4-octylphenyl)ethanone (1.0 M) in glacial acetic acid. Add 0.5 equivalents of HBr (33% in acetic acid). Causality: Pre-seeding the solution with HBr completely suppresses the unpredictable autocatalytic induction period, ensuring the reaction initiates immediately upon mixing[2].

    • Stock B: Prepare a 1.5 M solution of elemental Bromine ( Br2​ ) in glacial acetic acid.

  • System Priming: Prime the HPLC pumps and PFA (perfluoroalkoxy) microreactor tubing with pure acetic acid to establish steady-state flow and confirm system integrity.

  • Continuous Reaction: Pump Stock A and Stock B through a glass static T-mixer at flow rates calibrated to achieve a residence time of exactly 60 seconds in the reactor coil. Maintain the reactor temperature at 20 °C using a thermostatic bath[4]. Causality: The high surface-area-to-volume ratio of the microreactor instantly dissipates the exothermic heat of bromination, preventing thermal runaway and over-bromination.

  • In-line Quench: Direct the reactor effluent immediately into a stirred vessel containing aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: Immediate quenching consumes unreacted bromine, halting the reaction precisely at the 60-second mark to guarantee >98% selectivity for the monobrominated product.

Conclusion

For the synthesis of 2-Bromo-1-(4-octylphenyl)ethanone, direct Friedel-Crafts acylation (Route B) provides a streamlined, one-step laboratory method leveraging the high reactivity of bromoacetyl halides. However, for industrial scale-up, the two-step sequence (Route A) combined with continuous flow microreactor technology represents the state-of-the-art. By engineering out the thermal and autocatalytic risks inherent to batch bromination, flow chemistry delivers unparalleled yield, safety, and scalability.

References

  • Becker, R., van den Broek, S. A. M. W., Nieuwland, P. J., Koch, K., & Rutjes, F. P. J. T. (2012). Optimisation and Scale-up of α -Bromination of Acetophenone in a Continuous Flow Microreactor. Journal of Flow Chemistry, 2(3), 87–91. 4

  • Becker, R., et al. (2012). Optimisation and Scale-up of α -Bromination of Acetophenone in a Continuous Flow Microreactor - AKJournals. Journal of Flow Chemistry. 5

  • Becker, R., et al. (2012). Optimisation and Scale-up of α -Bromination of Acetophenone in a Continuous Flow Microreactor - ResearchGate. Journal of Flow Chemistry. 2

  • Google Patents. (n.d.). HU230806B1 - Process for the production of fingolimod hydrochloride. 1

  • BenchChem. (n.d.). A Comparative Guide to Friedel-Crafts Acylating Agents: The Efficacy of Bromoacetyl Chloride in Focus. 3

Sources

Comparative

Comparison of experimental vs. predicted NMR shifts for 2-Bromo-1-(4-octylphenyl)ethanone

Comparison Guide: Experimental vs. Predicted NMR Shifts for 2-Bromo-1-(4-octylphenyl)ethanone Introduction & Scientific Context 2-Bromo-1-(4-octylphenyl)ethanone (CAS 64068-76-4), commonly referred to as 4-octylphenacyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Experimental vs. Predicted NMR Shifts for 2-Bromo-1-(4-octylphenyl)ethanone

Introduction & Scientific Context

2-Bromo-1-(4-octylphenyl)ethanone (CAS 64068-76-4), commonly referred to as 4-octylphenacyl bromide, is a highly reactive electrophilic intermediate utilized extensively in medicinal chemistry. It is most notably employed in the parallel synthesis of Fingolimod (FTY720), a potent sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of multiple sclerosis[1]. In established synthetic pathways, this compound undergoes coupling with malonate derivatives to build the aminopropane-1,3-diol core of the active pharmaceutical ingredient (API).

Given its role as a foundational building block, rigorous structural validation of 2-bromo-1-(4-octylphenyl)ethanone is paramount. Impurities, over-brominated species, or structural isomers carried forward can severely compromise the yield and pharmacological profile of the final drug. This guide provides an objective comparison between experimental Nuclear Magnetic Resonance (NMR) spectroscopy data and in silico predictions, detailing the causality behind chemical shift deviations and establishing a self-validating protocol for structural confirmation.

Self-Validating NMR Acquisition Protocol

To ensure high-fidelity data that can be trusted across different laboratory environments, the following self-validating sample preparation and acquisition protocol is required.

  • Sample Preparation: Dissolve 5–10 mg of synthesized 2-bromo-1-(4-octylphenyl)ethanone in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • Internal Standard Addition: Incorporate 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as a universal zero-point reference ( δ = 0.00 ppm). By locking the spectrometer to the deuterium signal of CDCl3​ (7.26 ppm for 1H and 77.16 ppm for 13C ) and referencing against TMS, the chemical shift scale becomes a self-validating system, immune to environmental magnetic drift.

  • Acquisition Parameters: Acquire 1H spectra at 400 MHz (minimum 16 scans, relaxation delay D1​≥1.5 s) and 13C spectra at 100 MHz (minimum 256 scans).

    • Causality: The extended relaxation delay ( D1​ ) ensures complete longitudinal relaxation of all protons, which is critical for mathematically accurate integration.

  • Integration Validation: The proton integration must strictly adhere to the 3:10:2:2:2:2:2 ratio. Any deviation instantly flags incomplete reactions (e.g., unreacted octylbenzene) or degradation (e.g., hydrolysis of the bromomethyl group).

Quantitative Data Comparison: Experimental vs. Predicted

In silico predictions were generated using standard empirical additivity rules[2] and advanced NMR prediction algorithms (such as Mestrelab's Mnova[3]). While predictive models are highly accurate for standard aliphatic and aromatic systems, specific stereoelectronic environments can cause minor, mechanistically sound deviations ( Δδ ).

Table 1: 1H NMR Shift Comparison (400 MHz, CDCl3​ )
Proton AssignmentExperimental Shift ( δ , ppm)Predicted Shift ( δ , ppm)MultiplicityIntegrationMechanistic Causality
−CH3​ (octyl terminus)0.880.89t3HShielded aliphatic environment, unaffected by the distant arene.
−(CH2​)5​− (bulk octyl)1.20 – 1.351.25 – 1.38m10HOverlapping methylene envelope due to similar magnetic environments.
−CH2​− ( β to phenyl)1.611.63m2HMinor deshielding from the aromatic ring's anisotropic field.
−CH2​− ( α to phenyl)2.672.65t2HDeshielded directly by the aromatic ring current.
−CH2​−Br ( α to carbonyl)4.434.40s2HStrongly deshielded by the combined electron-withdrawing effects of the carbonyl group and the electronegative bromine atom. Appears as a singlet due to the lack of adjacent vicinal protons.
Ar −H (ortho to octyl)7.287.30d2HShielded relative to the other aromatic protons due to the electron-donating alkyl chain.
Ar −H (ortho to carbonyl)7.907.88d2HStrongly deshielded by the anisotropic effect and electron-withdrawing nature of the adjacent ketone carbonyl.
Table 2: 13C NMR Shift Comparison (100 MHz, CDCl3​ )
Carbon AssignmentExperimental Shift ( δ , ppm)Predicted Shift ( δ , ppm)Mechanistic Causality
−CH3​ (octyl)14.114.2Standard terminal methyl carbon.
−CH2​− (aliphatic chain)22.7, 29.2, 29.3, 29.4, 31.1, 31.922.8, 29.3, 29.4, 29.5, 31.2, 32.0Standard aliphatic carbons; slight deviations due to solvent interactions.
−CH2​−Br 31.231.5Halogen α -effect combined with carbonyl deshielding.
−CH2​− ( α to phenyl)36.136.0Benzylic carbon deshielding.
Ar −C (meta to carbonyl)128.9129.0Aromatic CH; standard shift.
Ar −C (ortho to carbonyl)129.1129.2Aromatic CH; deshielded by resonance.
Ar −C (ipso to carbonyl)131.7132.0Quaternary aromatic C; low intensity due to lack of NOE.
Ar −C (ipso to octyl)149.8150.1Quaternary aromatic C; strongly deshielded by alkyl substitution.
C=O (carbonyl)191.0191.5Highly deshielded ketone carbon.

Mechanistic Analysis of Deviations

The experimental data aligns closely with the predicted shifts, validating the structural integrity of the synthesized 2-bromo-1-(4-octylphenyl)ethanone. The minor deviations observed ( Δδ<0.05 ppm for 1H and Δδ<0.5 ppm for 13C ) are mechanistically expected. Predictive software relies on empirical additivity rules—such as those detailed by Pretsch et al.[2]—which assume idealized, isolated molecular states.

In contrast, experimental shifts in CDCl3​ are subject to concentration-dependent intermolecular interactions, such as transient dipole-dipole interactions between the highly polar bromoacetyl moiety and the solvent. The singlet at 4.43 ppm is the most critical diagnostic peak; its precise integration (2H) and sharp resolution confirm that the α -bromination was successful without over-bromination. If dibromination had occurred, the peak would shift significantly further downfield ( 6.0 ppm) and the integration ratio would be skewed to 1H, immediately invalidating the batch.

Validation Workflow Visualization

NMR_Workflow Syn Synthesis of 2-Bromo-1- (4-octylphenyl)ethanone Prep Sample Preparation (5-10 mg in CDCl3) Syn->Prep Acq NMR Acquisition (1H at 400 MHz, 13C at 100 MHz) Prep->Acq Comp Data Alignment & Shift Comparison Acq->Comp Experimental Data Pred In Silico Prediction (ChemDraw / Mnova) Pred->Comp Predicted Shifts Val Structural Validation (Confirmed Identity) Comp->Val Δδ < 0.2 ppm (1H)

Workflow for the synthesis, acquisition, and in silico validation of 4-octylphenacyl bromide NMR.

References

  • Process for the production of fingolimod hydrochloride (Patent HU230806B1 / WO2005041899). Google Patents.
  • Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research.
  • Structure Determination of Organic Compounds: Tables of Spectral Data (Pretsch, E., et al.). Journal of the American Chemical Society / Springer.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Bromo-1-(4-octylphenyl)ethanone

Hazard Identification and Immediate Safety Precautions 2-Bromo-1-(4-octylphenyl)ethanone is a halogenated organic compound.[1][2] While comprehensive toxicological data for this specific molecule is not fully available,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Immediate Safety Precautions

2-Bromo-1-(4-octylphenyl)ethanone is a halogenated organic compound.[1][2] While comprehensive toxicological data for this specific molecule is not fully available, its structure as an alpha-bromo ketone warrants a high degree of caution.[3] Structurally analogous compounds consistently exhibit significant hazards. Therefore, it is imperative to handle this chemical with the assumption that it is hazardous.

Assumed Hazard Profile Based on Analogous Compounds

Hazard Classification Category Associated Risks Source
Skin Corrosion / Irritation Category 1B / 2 Causes skin irritation or severe skin burns. [4][5][6]
Serious Eye Damage / Irritation Category 1 / 2A Causes serious eye irritation or severe eye damage. [4][5][6]
Acute Toxicity, Oral Category 4 Harmful if swallowed. [5][6]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |[4][5] |

Essential Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[7]

  • Skin Protection: A flame-retardant lab coat is required. Handle with chemically impervious gloves (e.g., nitrile) that are inspected for integrity before use.[5][7]

  • Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood.[5][7] If exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator is necessary.[8]

Immediate First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4][5]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water. If irritation persists, consult a physician.[5][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical help.[5][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][10]

Waste Classification and Segregation: The Halogenated Waste Stream

The core principle for the proper disposal of 2-Bromo-1-(4-octylphenyl)ethanone lies in its chemical identity as a halogenated organic compound , due to the presence of a bromine atom.[11] Environmental regulations and disposal technologies mandate the strict segregation of halogenated and non-halogenated waste streams.

Causality: Halogenated compounds require high-temperature incineration with specialized "scrubbing" systems to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[3][9] Mixing this waste with non-halogenated solvents contaminates the entire volume, drastically increasing disposal costs and violating regulatory standards.[12] Even a small amount of halogenated liquid legally requires the entire container to be treated as halogenated waste.[13]

Action: All waste materials, including the pure compound, contaminated solutions, and disposable labware, must be placed exclusively in a designated "Halogenated Organic Hazardous Waste" container.[12][13]

Step-by-Step Disposal Protocol

This protocol ensures that all forms of waste generated from 2-Bromo-1-(4-octylphenyl)ethanone are handled safely and compliantly.

Step 1: Designate a Waste Container
  • Select a container made of a material compatible with the chemical waste. A glass or high-density polyethylene (HDPE) bottle with a screw-top cap is appropriate.

  • The container must be in good condition, free of leaks, and able to be sealed tightly to be "vapor tight" and "spill proof."[13]

Step 2: Label the Container
  • Before adding any waste, affix a hazardous waste label.

  • The label must clearly state: "Hazardous Waste" .[12]

  • List all chemical contents by their full names. Write "2-Bromo-1-(4-octylphenyl)ethanone" . Do not use abbreviations or chemical formulas.[13]

Step 3: Waste Collection
  • Unused/Surplus Compound: Collect the solid chemical directly in the designated waste container.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound must be placed in the halogenated waste container.

  • Contaminated Solutions: Any solutions containing 2-Bromo-1-(4-octylphenyl)ethanone must be added to the liquid halogenated waste stream. Do not mix with incompatible substances like strong acids, bases, or oxidizing agents.[13][14]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[13]

Step 4: Temporary On-Site Storage
  • Store the sealed and labeled waste container in a cool, dry, and well-ventilated secondary containment area.[13]

  • The storage location should be away from incompatible materials and clearly marked as a satellite accumulation area for hazardous waste.

Step 5: Final Disposal
  • Disposal must be conducted through a licensed professional waste disposal service.[3][5]

  • This material cannot be disposed of down the drain or in regular trash.[9][12] Discharge into the environment must be avoided.[9][10]

  • The primary disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][9]

Spill and Decontamination Procedures

Accidental releases must be managed promptly and safely.

Step 1: Evacuate and Secure the Area
  • Alert personnel in the immediate vicinity.

  • Remove all sources of ignition.[9][10]

  • Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

Step 2: Don Appropriate PPE
  • Wear the full PPE as described in Section 1.

Step 3: Contain and Clean the Spill
  • For a solid spill, carefully sweep or shovel the material into a suitable container for disposal. Avoid creating dust.[4][5]

  • Use an inert absorbent material for liquid spills before collecting for disposal.

  • Place all cleanup materials and contaminated absorbents into the designated "Halogenated Organic Hazardous Waste" container.[10]

Step 4: Decontaminate Surfaces and Equipment
  • Wash contaminated surfaces, glassware, and equipment thoroughly with soap and water.[15]

  • Collect the initial decontamination rinse as hazardous waste if significant contamination is present.

  • Contaminated clothing must be removed, double-bagged, and laundered professionally or disposed of as hazardous waste.[4][15]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 2-Bromo-1-(4-octylphenyl)ethanone.

G cluster_0 Waste Characterization cluster_1 Collection & Storage cluster_2 Final Disposal A Waste Generation (2-Bromo-1-(4-octylphenyl)ethanone) B Identify Waste Type A->B C Pure Compound / Residue B->C Solid D Contaminated Disposables (Gloves, Pipettes, etc.) B->D Material E Solutions in Solvents B->E Liquid F Collect in Designated 'Halogenated Organic Waste' Container C->F D->F E->F G Ensure Container is Compatible, Sealed, and Stored in Secondary Containment F->G H Label Container: 'Hazardous Waste' + Full Chemical Name(s) G->H I Arrange Pickup by Licensed Hazardous Waste Contractor H->I J Document Waste Transfer (Manifest) I->J

Caption: Decision workflow for the disposal of 2-Bromo-1-(4-octylphenyl)ethanone.

References

  • LookChem. Cas 64068-76-4, Ethanone, 2-bromo-1-(4-octylphenyl)- Safety Data Sheets. [Link]

  • Illinois General Assembly. TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL. [Link]

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]

  • Angene Chemical. Safety Data Sheet: 2-Bromo-1-phenyl-1-pentanone. [Link]

  • Pharmaffiliates. 2-Bromo-1-(4-octylphenyl)ethanone. [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. [Link]

  • Capot Chemical. MSDS of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone. [Link]

  • GOV.UK. Bromine: incident management. [Link]

  • University of Nevada, Reno. Partial List of Chemical Incompatibilities. [Link]

Sources

Handling

Advanced Safety and Logistical Guide: Handling 2-Bromo-1-(4-octylphenyl)ethanone

Executive Summary & Chemical Profile For researchers and drug development professionals, handling reactive intermediates requires moving beyond basic safety data sheets to understand the fundamental chemical behavior of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

For researchers and drug development professionals, handling reactive intermediates requires moving beyond basic safety data sheets to understand the fundamental chemical behavior of the molecule. 2-Bromo-1-(4-octylphenyl)ethanone (CAS: 64068-76-4) is a highly functionalized α -bromo ketone[1]. While its octylphenyl scaffold makes it a valuable lipophilic building block for synthesizing complex thiazoles, imidazoles, and other heterocycles, the α -bromo ketone moiety classifies it as a potent lachrymator, a severe skin/eye corrosive, and a reactive alkylating agent[2][3].

This guide provides a comprehensive, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and chemical deactivation of this specific compound.

The Mechanistic Basis of Toxicity

To design an effective safety protocol, we must first understand why this molecule is hazardous. The toxicity of 2-Bromo-1-(4-octylphenyl)ethanone is not arbitrary; it is a direct consequence of its molecular architecture.

The α -carbon is flanked by a highly electronegative bromine atom and an electron-withdrawing carbonyl group. This creates a severe electron deficiency at the α -position, making it an exceptionally potent electrophile primed for rapid SN​2 nucleophilic substitution[4][5].

When exposed to biological tissues, the molecule rapidly alkylates nucleophiles, particularly the thiol (-SH) groups of cysteine residues on TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels located in sensory nerve endings[4]. This covalent modification forces the ion channel open, causing a massive influx of calcium. The nervous system interprets this biochemical event as intense burning pain, triggering severe lachrymation (tearing) and respiratory distress[4]. Furthermore, the highly lipophilic 4-octylphenyl tail acts as a lipid-penetrating anchor, accelerating the molecule's absorption through the stratum corneum and standard laboratory gloves.

ToxicityMechanism A 2-Bromo-1-(4-octylphenyl)ethanone (Electrophilic α-carbon) C Rapid SN2 Alkylation (Covalent Modification) A->C B Biological Nucleophiles (e.g., Cysteine on TRPA1) B->C D TRPA1 Channel Activation (Massive Calcium Influx) C->D E Severe Lachrymation & Pain Response D->E

Mechanistic pathway of TRPA1 activation and lachrymation by alpha-bromo ketones.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic α -bromo ketones. The following matrix outlines the mandatory protective equipment and the mechanistic justification for each choice[2][6].

Protection ZoneRequired EquipmentMechanistic Justification
Ocular/Face Unvented chemical safety goggles + Full face shield.Standard safety glasses offer zero protection against lachrymatory vapors. Vapors will rapidly activate TRPA1 receptors in corneal nerves, causing temporary blindness and panic[2][6].
Dermal (Hands) Double-gloving: Heavy-duty Nitrile (outer) over standard Nitrile (inner).The 4-octyl chain significantly enhances the molecule's lipophilicity, allowing it to rapidly permeate thin, single-layer nitrile. Double-gloving provides a critical breakthrough-time buffer[6][7].
Dermal (Body) Flame-retardant lab coat + Impermeable chemical apron.Protects against accidental spills. The compound causes severe chemical burns by alkylating structural proteins in the skin[2][3].
Respiratory NIOSH-approved full-face respirator with P100/Organic Vapor cartridges.Mandatory only if engineering controls (fume hood) fail or during spill cleanup. Inhalation of vapors causes severe respiratory tract burns and edema[2][3].

Operational Workflow: Safe Laboratory Handling

Every interaction with 2-Bromo-1-(4-octylphenyl)ethanone must be treated as a controlled exposure event. Follow this self-validating protocol to ensure absolute containment.

Step 1: Engineering Control Validation Never open the container outside of a certified chemical fume hood. Before beginning, verify that the fume hood face velocity is operating between 80–120 feet per minute (fpm). Clear all unnecessary clutter to prevent turbulent airflow that could drag lachrymatory vapors into the operator's breathing zone[3][6].

Step 2: Isolation and Containment Line the fume hood workspace with absorbent, chemical-resistant bench paper. Place all required glassware, spatulas, and a pre-prepared quenching bath (see Section 5) inside the hood before opening the chemical[3].

Step 3: Transfer and Weighing If the material is solid, avoid any rapid movements that could generate dust[3][6]. Use an enclosed analytical balance located inside a ventilated enclosure, or use a sealed weighing boat technique: tare a sealed vial, add the chemical inside the fume hood, seal it, weigh it, and return it to the hood before reopening.

Step 4: Immediate Tool Decontamination The moment a spatula or syringe is used to transfer the chemical, immediately submerge it into the quenching bath. Do not place contaminated tools on the benchtop, as they will off-gas irritating vapors into the laboratory[8].

Decontamination & Disposal: The Quenching Protocol

Because of its high electrophilicity, 2-Bromo-1-(4-octylphenyl)ethanone cannot be disposed of directly into organic waste streams. It must be chemically deactivated (quenched) to prevent the generation of toxic vapors in waste carboys[7][9].

The most efficient way to destroy an α -bromo ketone is to provide a sacrificial, soft nucleophile that outcompetes biological targets. Aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) is the industry standard for this process.

The Self-Validating Quench Methodology:

  • Preparation: Prepare a 10–20% (w/v) aqueous solution of Sodium Thiosulfate. Add a small amount of Sodium Bicarbonate ( NaHCO3​ ) to neutralize the hydrobromic acid (HBr) byproduct generated during the quench.

  • Execution: Slowly add contaminated tools, paper, or residual chemical to the stirring quenching bath.

  • Mechanistic Action: The thiosulfate ion ( S2​O32−​ ) rapidly displaces the bromide via an SN​2 mechanism, converting the hazardous α -bromo ketone into a stable, non-lachrymatory, water-soluble Bunte salt.

  • Validation: Allow the mixture to stir vigorously for 1 to 2 hours. The system self-validates when the pungent, irritating odor completely dissipates from the headspace of the flask, confirming the electrophile has been entirely consumed.

  • Disposal: Once deactivated, the resulting aqueous/organic mixture can be safely transferred to the standard halogenated organic waste stream[7][9].

QuenchingWorkflow Step1 1. Isolate Contaminant (Fume Hood Environment) Step2 2. Prepare Quench Bath (10% Aq. Na2S2O3) Step1->Step2 Step3 3. Controlled Addition (Slowly add chemical to bath) Step2->Step3 Step4 4. SN2 Displacement (Stir 1-2 hrs to form Bunte salt) Step3->Step4 Step5 5. Safe Disposal (Halogenated Waste Stream) Step4->Step5

Step-by-step operational workflow for the safe quenching and disposal of alpha-bromo ketones.

Emergency Response & Spill Containment

In the event of an accidental release or exposure, immediate, decisive action is required to mitigate tissue damage[7][8].

  • Laboratory Spill (Outside Hood): Evacuate the laboratory immediately and close the doors. Post a "DO NOT ENTER - LACHRYMATOR SPILL" sign. Do not attempt to wipe up the spill with paper towels; this drastically increases the surface area and vaporization rate, effectively gassing the room[8]. Allow the HVAC system to clear the air for 30 minutes. Re-enter only while wearing a full-face respirator, cover the spill with damp absorbent material, and neutralize with the Sodium Thiosulfate quench solution before sweeping it up[3][8].

  • Skin Contact: The lipophilic octyl chain drives rapid dermal absorption. Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes[7]. Remove all contaminated clothing immediately. Do not apply salves or ointments, which can trap the chemical against the skin.

  • Eye Contact: Corrosive to the eyes and may cause severe damage[2]. Flush continuously at an eyewash station for 15 minutes, holding the eyelids open. Seek emergency medical attention immediately[7].

References

  • 2 - Fisher Scientific

  • 3 - Apollo Scientific

  • 7 - Thermo Fisher Scientific

  • 9 - Fisher Scientific 5.6 - ChemicalBook 6.1 - Bio-Fount 7.4 - Benchchem 8.5 - Google Patents 9.8 - Benchchem

Sources

© Copyright 2026 BenchChem. All Rights Reserved.